molecular formula C8H16O4 B132029 Cladinose CAS No. 470-12-2

Cladinose

Cat. No.: B132029
CAS No.: 470-12-2
M. Wt: 176.21 g/mol
InChI Key: AJSDVNKVGFVAQU-PRJMDXOYSA-N
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Description

Cladinose is a naturally occurring 2,6-dideoxy sugar chemically defined as 2,6-Dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexose (Molecular Formula: C8H16O4, Average Mass: 176.21 g/mol) . It is a critical carbohydrate component attached to the macrolide ring in several clinically significant antibiotics, most notably serving as one of the two sugar units (along with D-desosamine) in erythromycin and clarithromycin . Its primary research value lies in the study, development, and biosynthesis of macrolide antibiotics . In its native role within antibiotics like erythromycin, the this compound sugar is essential for achieving high antibacterial potency by facilitating the drug's binding to the bacterial ribosome, thereby inhibiting protein synthesis . Researchers utilize authentic this compound as a reference standard for analytical purposes, including method development, validation, and Quality Control (QC) during the synthesis and formulation stages of novel macrolide drug development . Furthermore, its removal or modification is a key strategy in developing new antibiotic classes. For instance, in ketolides, a newer class of antibiotics, the this compound is replaced with a keto group, which alters the compound's properties and activity . Studies on acylides, which are macrolide derivatives where the this compound is removed and replaced with an acyl group at the C3 position, further highlight the importance of understanding this compound chemistry for overcoming bacterial resistance . This product is intended for Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R,5R)-4,5-dihydroxy-3-methoxy-3-methylhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-6(10)7(11)8(2,12-3)4-5-9/h5-7,10-11H,4H2,1-3H3/t6-,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSDVNKVGFVAQU-PRJMDXOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C)(CC=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]([C@](C)(CC=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197001
Record name Cladinose
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470-12-2
Record name 2,6-Dideoxy-3-C-methyl-3-O-methyl-ribo-hexose
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cladinose
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Record name Cladinose
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Foundational & Exploratory

The Chemical Architecture of L-Cladinose: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

L-cladinose is a naturally occurring deoxy sugar, a critical carbohydrate component of several clinically important macrolide antibiotics, including the erythromycin (B1671065) family.[1][2][3] As a derivative of L-ribo-hexose, its unique structural features, including specific methyl and methoxy (B1213986) substitutions, are pivotal to the biological activity and pharmacokinetic properties of the parent antibiotic. This guide provides an in-depth examination of the chemical structure of L-cladinose, tailored for researchers and professionals in drug development and medicinal chemistry.

Core Chemical Identity

L-cladinose is classified as a 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexose.[2][3] This nomenclature precisely describes its six-carbon backbone (hexose), the absence of hydroxyl groups at positions 2 and 6 (2,6-dideoxy), the presence of both a methyl and a methoxy group at the third carbon, and its stereochemical configuration derived from L-ribose. In its stable form, L-cladinose exists as a six-membered tetrahydropyran (B127337) ring.

Physicochemical and Spectroscopic Data

The fundamental properties of L-cladinose are summarized below. This data is essential for its identification, characterization, and manipulation in a laboratory setting.

PropertyValueReference(s)
Chemical Formula C₈H₁₆O₄[2]
Molar Mass 176.21 g/mol [2]
Systematic IUPAC Name (4R,5S,6S)-4-Methoxy-4,6-dimethyl-tetrahydropyran-2,5-diol[2]
CAS Number 470-12-2[2][4]
Appearance Colorless viscous oil or light yellow oil[4][5]
Specific Rotation ([α]D) -24° (c, 1.3 in water)[6]
Boiling Point 90-100°C at 0.05 mm[6]

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of complex organic molecules like L-cladinose. While detailed spectral assignments for the isolated sugar are found in specialized literature, studies on macrolide antibiotics provide extensive data on the cladinose moiety in its glycosidically bound state, confirming its structural integrity through techniques like 1H–13C HETCOR and 13C CP-MAS SSNMR experiments.[7]

Structural Elucidation and Stereochemistry

The chemical structure of L-cladinose is defined by its pyranose ring and the specific arrangement of its substituents. The stereochemistry is critical to its function and is denoted by its L-ribo configuration.

The diagram below illustrates the Haworth projection of α-L-cladopyranose, highlighting the key functional groups and their stereochemical orientation.

L_Cladinose_Structure α-L-Cladinose Structure O5 O C1 C1 O5->C1 C2 C2 C1->C2 OH1 OH C1->OH1 H1 H C3 C3 C2->C3 H2a H C2->H2a H2b H C4 C4 C3->C4 CH3_C3 CH₃ C3->CH3_C3 OCH3_C3 OCH₃ C3->OCH3_C3 C5 C5 C4->C5 OH4 OH C4->OH4 H4 H C5->O5 CH3_C5 CH₃ C5->CH3_C5 H5 H label_anomeric Anomeric Carbon (α) label_deoxy1 2-deoxy label_deoxy2 6-deoxy (C5-CH3) label_branch 3-C-methyl, 3-O-methyl

Caption: 2D structure of α-L-Cladinose.

The key structural features are:

  • Pyranose Ring: A six-membered ring consisting of five carbon atoms and one oxygen atom.

  • Anomeric Center (C1): The hydroxyl group at C1 can exist in either an α (axial) or β (equatorial) configuration.

  • Deoxy Centers (C2 and C6): Lacks hydroxyl groups at the C2 and C6 positions, a defining feature of deoxy sugars. The C6 carbon is part of a methyl group attached to C5.

  • Branched Center (C3): Uniquely substituted with both a methyl group (-CH₃) and a methoxy group (-OCH₃), creating a quaternary stereocenter.

  • Stereochemistry: The "L-ribo" configuration dictates the relative stereochemistry at C3, C4, and C5. The absolute configuration, as defined by the Cahn-Ingold-Prelog rules, is specified in the systematic IUPAC name.

Experimental Protocols: Isolation of L-Cladinose

L-cladinose is most commonly obtained by the acid hydrolysis of erythromycin A. The glycosidic bond linking the sugar to the macrolide aglycone is susceptible to cleavage under acidic conditions.

Protocol: Acid Hydrolysis of Erythromycin A for L-Cladinose Isolation [5]

  • Objective: To isolate L-cladinose from Erythromycin A via acid-catalyzed hydrolysis.

  • Materials:

    • Erythromycin A (50 g)

    • 1N Aqueous Hydrochloric Acid (HCl) (70 mL)

    • Deionized Water (500 mL)

    • Diethyl Ether

    • Rotary Evaporator

    • Liquid-Liquid Extractor

  • Methodology:

    • Dissolution: Dissolve 50 g of Erythromycin A in a mixture of 70 mL of 1N aqueous HCl and 500 mL of deionized water. The acidic environment protonates the glycosidic oxygen, facilitating its cleavage.

    • Hydrolysis and Extraction: Subject the resulting solution to continuous liquid-liquid extraction with diethyl ether for 99 hours. During this period, the glycosidic bond is hydrolyzed, releasing L-cladinose and the desosamine (B1220255) sugar from the erythronolide A aglycone. L-cladinose, being a neutral sugar, partitions into the organic diethyl ether phase.

    • Isolation: Collect the diethyl ether extract.

    • Solvent Removal: Evaporate the diethyl ether under reduced pressure using a rotary evaporator.

    • Final Product: The procedure yields L-cladinose (11.7 g, 97% yield) as a colorless and viscous oil.[5]

This protocol provides a high-yield method for obtaining L-cladinose for further study or synthetic modification.

Logical Relationships in Macrolide Structure

The structural relationship between L-cladinose and its parent macrolide is fundamental to the antibiotic's function. The absence or modification of this sugar moiety dramatically alters the drug's properties. For instance, the ketolide class of antibiotics is derived from erythromycin by replacing the L-cladinose with a keto group, which enhances acid stability and overcomes certain resistance mechanisms.[8][9]

Macrolide_Relationships Erythromycin Erythromycin A (Macrolide Antibiotic) Aglycone Erythronolide A (Lactone Ring) Erythromycin->Aglycone contains This compound L-Cladinose (Neutral Sugar) Erythromycin->this compound contains (at C3) Desosamine D-Desosamine (Amino Sugar) Erythromycin->Desosamine contains (at C5) Ketolide Ketolide Antibiotic (e.g., Telithromycin) Erythromycin->Ketolide is precursor to KetoGroup Keto Group at C3 This compound->KetoGroup replaced by Ketolide->Aglycone contains Ketolide->KetoGroup contains

Caption: Role of L-cladinose in macrolide antibiotics.

References

The Pivotal Role of Cladinose in Macrolide Antibiotic Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrolide antibiotics have long been a cornerstone in the treatment of bacterial infections, particularly those affecting the respiratory tract. Their mechanism of action involves the inhibition of protein synthesis through binding to the 50S subunit of the bacterial ribosome. A key structural feature of many first and second-generation macrolides, such as erythromycin (B1671065) and clarithromycin, is the presence of a neutral sugar, L-cladinose, at the C3 position of the macrolactone ring. The removal or modification of this cladinose moiety has been a central strategy in the development of next-generation macrolides, known as ketolides, which exhibit an expanded spectrum of activity and efficacy against macrolide-resistant strains. This technical guide provides an in-depth exploration of the multifaceted role of this compound in the activity of macrolide antibiotics, detailing its impact on ribosomal binding, antibacterial spectrum, and mechanisms of resistance.

The Influence of this compound on Antibacterial Activity

The presence or absence of the L-cladinose sugar at the C3 position of the macrolactone ring profoundly influences the antibacterial profile of macrolides. While not directly involved in essential contacts with the ribosomal target, its steric and chemical properties have significant indirect effects on the drug's efficacy and its interaction with resistance mechanisms.

Impact on Ribosomal Binding Affinity

Contrary to what might be expected, the this compound moiety does not form significant direct bonds with the bacterial ribosome.[1] However, its removal can have a notable impact on the binding affinity of the macrolide. For instance, the removal of this compound from erythromycin has been shown to decrease its binding affinity by as much as 70-fold.[2][3] This suggests that this compound may play a role in the optimal positioning of the macrolide within the ribosomal exit tunnel, thereby indirectly contributing to the stability of the drug-ribosome complex.

The development of ketolides, where the this compound is replaced by a 3-keto group, compensates for this potential loss of affinity through other structural modifications. For example, telithromycin, a prototypical ketolide, has an alkyl-aryl extension at the C11/C12 position that establishes additional interactions with the ribosome, resulting in a binding affinity approximately 10-fold higher than that of erythromycin.[4]

Table 1: Comparative Ribosomal Binding Affinities of Macrolides

AntibioticPresence of this compoundTarget RibosomeDissociation Constant (Kd)Reference
ErythromycinYesE. coli1.0 x 10⁻⁸ M (10 nM)[5][6]
ErythromycinYesS. pneumoniae4.9 ± 0.6 nM[7][8]
TelithromycinNoE. coli8.33 nM (high-affinity site)[1][9][10]
TelithromycinNoE. coli500 nM (low-affinity site)[1][9][10]
SolithromycinNoS. pneumoniae5.1 ± 1.1 nM[7][8]
Modulation of Antibacterial Spectrum and Potency

The substitution of the this compound sugar with a 3-keto group in ketolides is a key factor in their enhanced activity against macrolide-resistant pathogens. This is particularly evident in their effectiveness against strains exhibiting inducible resistance.

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Macrolides with and without this compound

Bacterial SpeciesResistance MechanismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Streptococcus pneumoniae (Erythromycin-Susceptible)-Erythromycin-≤0.125[6]
Clarithromycin-≤0.125[6]
Azithromycin (B1666446)-≤0.125[6]
Telithromycin-0.03[4]
Streptococcus pneumoniae (Erythromycin-Resistant, ermB)Ribosomal MethylationErythromycin>128>128[6]
Clarithromycin>128>128[6]
Azithromycin>128>128[6]
Telithromycin11[4]
Streptococcus pneumoniae (Erythromycin-Resistant, mefA)EffluxErythromycin816[4]
Telithromycin0.060.12[4]
Haemophilus influenzae (β-lactamase positive)-Erythromycin88[11]
Clarithromycin816[11]
Azithromycin22[11]
HMR 3647 (Ketolide)22[11]
HMR 3004 (Ketolide)44[11]
Staphylococcus aureus (Erythromycin-Resistant)-Erythromycin≥8-[12]
Clarithromycin≥8-[12]
Azithromycin≥8-[12]

The Role of this compound in Inducible Resistance

One of the most significant roles of the this compound moiety is its function as an inducer of certain bacterial resistance mechanisms, most notably the expression of erythromycin-inducible methylase (erm) genes.

The ermC Induction Pathway

The ermC gene confers resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype) by encoding a methyltransferase that modifies the 23S rRNA at position A2058, thereby reducing the binding affinity of these antibiotics. The expression of ermC is regulated by a translational attenuation mechanism involving a leader peptide, ErmCL.

In the absence of an inducing macrolide, the ermC mRNA adopts a conformation where the ribosome binding site (RBS) and start codon for the ermC gene are sequestered in a stem-loop structure, preventing its translation. A short upstream open reading frame (uORF) encoding the ErmCL leader peptide is translated, but the ribosome quickly terminates and dissociates.

In the presence of a this compound-containing macrolide like erythromycin, the antibiotic binds to the ribosome as it is translating the ErmCL leader peptide. The interaction between the nascent peptide, the ribosome, and the bound macrolide causes the ribosome to stall at a specific codon within the leader peptide sequence. This stalling of the ribosome induces a conformational change in the mRNA, which unmasks the RBS and start codon of the ermC gene, allowing for its translation and the subsequent methylation of the ribosome, leading to antibiotic resistance.

Ketolides, lacking the this compound sugar, are poor inducers of this resistance mechanism. This is a primary reason for their enhanced efficacy against bacterial strains that harbor inducible erm genes.

ermC_Induction cluster_non_induced Non-Induced State (No Erythromycin) cluster_induced Induced State (Erythromycin Present) mRNA_NI ermC mRNA Leader_Peptide_NI ErmCL Leader Peptide Translated mRNA_NI->Leader_Peptide_NI Ribosome Translates uORF Hairpin_NI Hairpin Structure Sequesters ermC RBS Leader_Peptide_NI->Hairpin_NI Ribosome Dissociates No_ErmC_NI No ErmC Methylase Production Hairpin_NI->No_ErmC_NI mRNA_I ermC mRNA Stalled_Ribosome Ribosome Stalls during ErmCL Translation mRNA_I->Stalled_Ribosome Erythromycin Erythromycin (with this compound) Erythromycin->Stalled_Ribosome Binds to Ribosome Conformational_Change mRNA Conformational Change Stalled_Ribosome->Conformational_Change Induces ErmC_Production ErmC Methylase Production Conformational_Change->ErmC_Production Exposes ermC RBS

Caption: The ermC inducible resistance mechanism.

Experimental Protocols

A thorough understanding of the role of this compound in macrolide activity relies on a suite of specialized experimental techniques. Detailed below are the methodologies for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Stock solutions of macrolide antibiotics of known concentration

  • Sterile diluent (e.g., broth or water)

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Antibiotic Dilutions: a. In the first column of a 96-well plate, add 100 µL of the antibiotic stock solution (at 2x the highest desired final concentration) to the wells. b. Add 100 µL of sterile broth to all other wells. c. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and then transferring 100 µL from the second to the third, and so on, down the plate. Discard 100 µL from the last dilution column.

  • Inoculum Preparation: a. Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: a. Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: a. Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: a. The MIC is the lowest concentration of the antibiotic at which there is no visible growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

In Vitro Transcription-Translation (IVTT) Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Materials:

  • Commercially available E. coli S30 extract-based IVTT kit

  • Reporter plasmid DNA (e.g., encoding luciferase or GFP)

  • Macrolide antibiotic stock solutions

  • Nuclease-free water

  • Luminometer or fluorometer

Procedure:

  • Reaction Setup: a. On ice, prepare a master mix containing the S30 extract, reaction buffer, amino acid mixture, and the reporter plasmid DNA according to the manufacturer's protocol. b. Aliquot the master mix into microfuge tubes or wells of a microplate. c. Add varying concentrations of the macrolide antibiotic or a vehicle control (e.g., DMSO) to the reactions.

  • Incubation: a. Incubate the reactions at 37°C for 1-2 hours.

  • Detection: a. If using a luciferase reporter, add the luciferase substrate and measure the luminescence using a luminometer. b. If using a GFP reporter, measure the fluorescence using a fluorometer.

  • Data Analysis: a. The percentage of inhibition is calculated relative to the vehicle control. The IC₅₀ value (the concentration of antibiotic that causes 50% inhibition of protein synthesis) can be determined by plotting the percentage of inhibition against the antibiotic concentration.

Toeprinting Assay for Ribosomal Stalling

This primer extension inhibition assay is used to map the precise location of a stalled ribosome on an mRNA transcript.

Materials:

  • Linear DNA template containing a T7 promoter followed by the gene of interest (e.g., ermCL)

  • In vitro transcription-translation coupled system (e.g., PURE system)

  • Macrolide antibiotic

  • A ³²P-labeled DNA primer complementary to a sequence downstream of the expected stall site

  • Reverse transcriptase

  • dNTPs

  • Sequencing gel apparatus

Procedure:

  • In Vitro Translation: a. Set up an in vitro transcription-translation reaction with the DNA template in the presence or absence of the macrolide antibiotic. b. Incubate at 37°C to allow for translation and potential ribosome stalling.

  • Primer Annealing: a. Add the ³²P-labeled primer to the reaction and anneal it to the mRNA.

  • Primer Extension: a. Add reverse transcriptase and dNTPs to the reaction and incubate to allow for the synthesis of cDNA. The reverse transcriptase will be blocked by the stalled ribosome, resulting in a truncated cDNA product.

  • Analysis: a. Denature the reaction products and run them on a high-resolution sequencing gel alongside a sequencing ladder generated from the same DNA template. b. The position of the truncated cDNA product ("toeprint") reveals the precise location of the stalled ribosome on the mRNA.

Structure-Activity Relationship (SAR) Workflow and this compound Modification

The modification of the this compound moiety has been a prime example of successful structure-activity relationship (SAR) studies in antibiotic development. The general workflow for such studies is outlined below.

SAR_Workflow Lead_Compound Lead Compound (e.g., Erythromycin with this compound) Modification Chemical Modification (e.g., Removal/Replacement of this compound) Lead_Compound->Modification In_Vitro_Screening In Vitro Screening (MIC, IVTT) Modification->In_Vitro_Screening Ribosome_Binding Ribosome Binding Assays Modification->Ribosome_Binding Resistance_Induction Resistance Induction Assays (e.g., ermC) Modification->Resistance_Induction Data_Analysis Data Analysis and SAR Determination In_Vitro_Screening->Data_Analysis Ribosome_Binding->Data_Analysis Resistance_Induction->Data_Analysis Optimized_Compound Optimized Compound (e.g., Ketolide) Data_Analysis->Optimized_Compound Identifies key structural features Optimized_Compound->Modification Further optimization cycles

Caption: A generalized workflow for SAR studies of macrolide antibiotics.

Conclusion

The L-cladinose sugar, while not directly interacting with the ribosomal target, plays a crucial and complex role in the overall activity of macrolide antibiotics. Its presence can influence the optimal positioning of the drug in the ribosomal exit tunnel, and it is a key determinant in the induction of erm-mediated resistance. The strategic removal of this compound and its replacement with a keto group, a hallmark of the ketolide class of macrolides, has been a highly successful approach in overcoming this resistance mechanism and expanding the clinical utility of this important class of antibiotics. The continued exploration of structure-activity relationships centered around the C3 position of the macrolactone ring holds promise for the development of novel macrolides with improved potency and a broader spectrum of activity against challenging bacterial pathogens.

References

The Unveiling of Cladinose: A Technical Guide to its Biosynthesis in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of L-cladinose, a crucial deoxysugar moiety of the macrolide antibiotic erythromycin (B1671065) produced by Streptomyces erythraeus (now reclassified as Saccharopolyspora erythraea). The intricate enzymatic cascade that transforms a common sugar precursor into the unique branched-chain deoxysugar is detailed, offering insights for researchers in natural product biosynthesis, synthetic biology, and antibiotic development.

Introduction: The Significance of Cladinose

L-cladinose is a 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexose that plays a critical role in the antibacterial activity of erythromycin. Its presence on the macrolactone ring is essential for the proper binding of the antibiotic to the bacterial ribosome, thereby inhibiting protein synthesis. Understanding the biosynthesis of this unique sugar is paramount for efforts in microbial engineering to produce novel macrolide derivatives with improved pharmacological properties. The biosynthesis of this compound is encoded within the erythromycin (ery) gene cluster, specifically by a subset of the eryB and eryG genes.

The Biosynthetic Pathway of L-Cladinose

The biosynthesis of TDP-L-cladinose commences from the central metabolite α-D-glucose-1-phosphate and proceeds through a series of enzymatic modifications to the activated sugar nucleotide, TDP-D-glucose. The pathway can be conceptually divided into the formation of the L-mycarose precursor followed by a final methylation step to yield L-cladinose.

The key enzymatic steps are as follows:

  • Formation of TDP-D-glucose: The pathway initiates with the conversion of α-D-glucose-1-phosphate and dTTP to TDP-D-glucose, a reaction catalyzed by TDP-D-glucose synthase.

  • Dehydration: TDP-D-glucose is then converted to TDP-4-keto-6-deoxy-D-glucose by the NAD(P)H-dependent enzyme TDP-D-glucose 4,6-dehydratase.

  • Isomerization: The subsequent step involves a 3,4-ketoisomerase that converts TDP-4-keto-6-deoxy-D-glucose to TDP-3-keto-6-deoxy-D-glucose.

  • C-Methylation: A crucial branching point in the pathway is the C-methylation at the C-3 position, catalyzed by a C-methyltransferase, to form TDP-3-C-methyl-4-keto-6-deoxy-D-glucose.

  • Epimerization and Reduction: The pathway continues with epimerization and reduction steps to yield TDP-L-mycarose. The precise order of these events can be influenced by the substrate specificities of the involved enzymes. Functional analyses of the homologous enzymes in the tylosin (B1662201) biosynthetic pathway suggest that a C-5 epimerase and a C-4 ketoreductase are involved.[1][2]

  • Glycosylation: The synthesized TDP-L-mycarose is then transferred to the erythronolide B aglycone by the glycosyltransferase EryBV to form 3-α-L-mycarosylerythronolide B.[3]

  • Final O-Methylation: The final step in this compound biosynthesis is the O-methylation of the 3'-hydroxyl group of the mycarose (B1676882) moiety, a reaction catalyzed by the S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, EryG.[4]

Genetic Organization

The genes responsible for this compound biosynthesis are located within the erythromycin gene cluster in Saccharopolyspora erythraea.[5][6] The eryB genes are primarily responsible for the synthesis of the L-mycarose precursor, while the eryG gene encodes the final O-methyltransferase. Specifically, genes such as eryBIV, eryBV, and eryBVI have been implicated in L-mycarose biosynthesis through sequencing and mutagenesis studies.[7]

Quantitative Data on Biosynthetic Enzymes

While comprehensive kinetic data for all enzymes in the this compound pathway are not available, studies on homologous enzymes from related pathways provide valuable insights. The following table summarizes known and inferred enzymatic activities and available kinetic parameters.

Gene ProductEnzyme Name (Proposed)EC NumberSubstrate(s)Product(s)Km (µM)kcat (s-1)Reference(s)
EryDI TDP-D-glucose synthase2.7.7.24dTTP, α-D-glucose-1-phosphateTDP-D-glucose, PPi--[8]
- TDP-D-glucose 4,6-dehydratase4.2.1.46TDP-D-glucoseTDP-4-keto-6-deoxy-D-glucose--[7]
- TDP-4-keto-6-deoxy-D-glucose 3,4-ketoisomerase5.3.1.-TDP-4-keto-6-deoxy-D-glucoseTDP-3-keto-6-deoxy-D-glucose--[9][10]
EryBVI TDP-3-keto-6-deoxy-D-glucose C-3 methyltransferase2.1.1.-TDP-3-keto-6-deoxy-D-glucose, SAMTDP-3-C-methyl-4-keto-6-deoxy-D-glucose, SAH--[7]
EryBVII TDP-4-keto-3-C-methyl-6-deoxy-D-glucose 5-epimerase5.1.3.-TDP-3-C-methyl-4-keto-6-deoxy-D-glucoseTDP-3-C-methyl-4-keto-6-deoxy-L-glucose--[1][7]
EryBIV TDP-4-keto-3-C-methyl-6-deoxy-L-glucose 4-ketoreductase1.1.1.-TDP-3-C-methyl-4-keto-6-deoxy-L-glucose, NAD(P)HTDP-L-mycarose, NAD(P)+--[1][7]
EryBV Erythronolide mycarosyltransferase2.4.1.328TDP-L-mycarose, Erythronolide B3-α-L-mycarosylerythronolide B, TDP--[3][11]
EryG S-adenosyl-L-methionine:3-α-L-mycarosylerythronolide B 3''-O-methyltransferase2.1.1.-3-α-L-mycarosylerythronolide B, SAMErythromycin D, SAH--[4]

Note: Dashes indicate that specific data is not available in the cited literature. The functions of some EryB enzymes are inferred from homology and genetic studies.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

The characterization of individual enzymes in the this compound pathway necessitates their production in a pure and active form. Streptomyces species can be challenging for high-yield protein expression, thus heterologous expression in hosts like Escherichia coli is a common strategy.[12][13]

Protocol: Expression and Purification of His-tagged EryB proteins in E. coli

  • Gene Cloning: The coding sequence for the target eryB gene is amplified from S. erythraea genomic DNA by PCR. The amplicon is then cloned into an appropriate E. coli expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine tag.

  • Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of Terrific Broth (TB) or LB medium.

  • Induction: The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.[14]

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, and protease inhibitors), and lysed by sonication on ice.

  • Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The target protein is then eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange and Storage: The purified protein is dialyzed against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C.

Enzyme Assays

Protocol: Assay for TDP-4-keto-6-deoxy-D-glucose 3,4-ketoisomerase Activity

This assay relies on coupling the isomerase reaction with a subsequent enzymatic step for which a product can be readily detected.[9][10]

  • Reaction Mixture: A reaction mixture is prepared containing the purified isomerase, the substrate TDP-4-keto-6-deoxy-D-glucose, and a coupling enzyme such as a C-3 aminotransferase (e.g., TylB from the tylosin pathway) in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5).[9] The reaction is initiated by the addition of the substrate.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C).

  • Quenching and Analysis: Aliquots are taken at various time points and the reaction is quenched (e.g., by adding an equal volume of methanol (B129727) or by boiling). The formation of the aminated product can be monitored by reverse-phase HPLC.

  • Kinetic Analysis: For determining kinetic parameters, the initial rates of product formation are measured at varying substrate concentrations. The data are then fitted to the Michaelis-Menten equation.

Protocol: Glycosyltransferase (EryBV) Activity Assay

Several methods can be employed to measure the activity of glycosyltransferases. A common approach involves monitoring the transfer of the sugar moiety to the aglycone.

  • Reaction Mixture: A typical reaction mixture contains the purified EryBV enzyme, the sugar donor TDP-L-mycarose, the acceptor substrate erythronolide B, and a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2).

  • Incubation: The reaction is incubated at 30°C.

  • Extraction and Analysis: The reaction is stopped, and the product, 3-α-L-mycarosylerythronolide B, is extracted with an organic solvent (e.g., ethyl acetate). The product is then analyzed and quantified by HPLC or LC-MS.

  • Alternative Luminescence-Based Assay: A high-throughput alternative is to use a commercial assay kit that detects the released nucleotide diphosphate (B83284) (e.g., UDP-Glo™ Glycosyltransferase Assay).[4][15][16] This method measures the luminescence produced in a coupled reaction where the released TDP is converted to ATP, which then drives a luciferase reaction. The light output is proportional to the glycosyltransferase activity.

Visualizations

Biosynthesis Pathway of TDP-L-Cladinose

cladinose_biosynthesis Glc1P α-D-Glucose-1-Phosphate TDP_Glc TDP-D-Glucose Glc1P->TDP_Glc EryDI TDP_4k6d_Glc TDP-4-keto-6-deoxy-D-Glucose TDP_Glc->TDP_4k6d_Glc 4,6-Dehydratase TDP_3k6d_Glc TDP-3-keto-6-deoxy-D-Glucose TDP_4k6d_Glc->TDP_3k6d_Glc 3,4-Ketoisomerase TDP_3CMe_4k6d_Glc TDP-3-C-methyl-4-keto-6-deoxy-D-Glucose TDP_3k6d_Glc->TDP_3CMe_4k6d_Glc EryBVI (C-Methyltransferase) TDP_3CMe_4k6d_L_Glc TDP-3-C-methyl-4-keto-6-deoxy-L-Glucose TDP_3CMe_4k6d_Glc->TDP_3CMe_4k6d_L_Glc EryBVII (5-Epimerase) TDP_Mycarose TDP-L-Mycarose TDP_3CMe_4k6d_L_Glc->TDP_Mycarose EryBIV (4-Ketoreductase) Mycarosyl_EryB 3-α-L-Mycarosylerythronolide B TDP_Mycarose->Mycarosyl_EryB EryBV (Glycosyltransferase) EryB Erythronolide B EryB->Mycarosyl_EryB EryD Erythromycin D (contains L-Cladinose) Mycarosyl_EryB->EryD EryG (O-Methyltransferase)

Caption: Biosynthetic pathway of TDP-L-cladinose from α-D-glucose-1-phosphate.

Experimental Workflow for Enzyme Characterization

enzyme_characterization_workflow gene_cloning Gene Cloning into Expression Vector expression Heterologous Expression in E. coli gene_cloning->expression purification Protein Purification (e.g., Ni-NTA) expression->purification assay_dev Enzyme Assay Development purification->assay_dev structural_studies Structural Analysis (e.g., Crystallography) purification->structural_studies kinetic_analysis Kinetic Parameter Determination (Km, kcat) assay_dev->kinetic_analysis product_id Product Identification (HPLC, LC-MS) assay_dev->product_id

Caption: General workflow for the characterization of a biosynthetic enzyme.

Conclusion

The biosynthesis of L-cladinose is a remarkable example of nature's ability to generate structural complexity from simple precursors. A detailed understanding of this pathway, from the genetic level to the intricate mechanisms of the involved enzymes, is crucial for the rational design and engineering of novel macrolide antibiotics. This guide provides a foundational resource for researchers aiming to harness the biosynthetic machinery of Streptomyces for the development of next-generation therapeutics. Further biochemical and structural studies of the individual enzymes will undoubtedly provide deeper insights and open new avenues for enzymatic synthesis and pathway engineering.

References

A Technical Guide to the Discovery and Isolation of Cladinose from Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cladinose, a crucial deoxy sugar moiety found in macrolide antibiotics such as erythromycin (B1671065), plays a pivotal role in the therapeutic efficacy of these drugs. This technical guide provides an in-depth overview of the discovery of this compound within the context of erythromycin's discovery and outlines detailed experimental protocols for its isolation from natural product sources. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with macrolide antibiotics and their derivatives. The guide includes detailed methodologies for the acid-catalyzed hydrolysis of erythromycin to yield this compound, subsequent purification techniques, and characterization by spectroscopic methods. All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction: The Discovery of this compound

This compound was discovered as an integral component of the antibiotic erythromycin. Erythromycin, first isolated in 1952 from a strain of Saccharopolyspora erythraea (formerly Streptomyces erythraeus), is a macrolide antibiotic characterized by a 14-membered lactone ring to which two sugar moieties are attached.[1] One of these sugars was identified as the amino sugar desosamine, while the other, a neutral sugar, was named this compound.[1] The structure of this compound was determined to be 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexose.[1] The presence and structure of this compound are critical for the antibacterial activity of erythromycin. Modifications to the this compound moiety, or its complete removal, have been a key strategy in the development of new generations of macrolide antibiotics, such as the ketolides, where the this compound is replaced by a keto group.[2]

The isolation of this compound for research and derivatization purposes typically involves the chemical cleavage of the glycosidic bond that links it to the erythronolide A aglycone of erythromycin. Acid-catalyzed hydrolysis is the most common method employed for this purpose.

Experimental Protocols

This section provides detailed experimental procedures for the isolation and purification of this compound from erythromycin.

Acid-Catalyzed Hydrolysis of Erythromycin

This protocol describes the cleavage of the glycosidic linkage between this compound and the erythronolide A core of erythromycin using acidic conditions. Erythromycin is known to be unstable in acidic conditions, leading to the loss of the this compound sugar.[1][3][4]

Materials:

  • Erythromycin base

  • Methanol (B129727) (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve erythromycin (e.g., 10 g) in methanol (200 mL) in a round-bottom flask equipped with a stir bar.

  • Acidification: Slowly add concentrated hydrochloric acid (e.g., 10 mL of 1 M HCl in methanol) to the solution while stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous methanol mixture with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude hydrolysate containing this compound and the erythronolide A aglycone.

Purification of this compound by Column Chromatography

The crude hydrolysate is a mixture of this compound, the erythronolide A aglycone, and other degradation products. This compound, being a polar sugar, can be separated from the less polar aglycone by silica (B1680970) gel column chromatography.

Materials:

  • Crude hydrolysate from section 2.1

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Eluent: A gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH) (e.g., starting from 100% CH₂Cl₂ and gradually increasing the polarity with MeOH). A common mobile phase for separating polar compounds is a mixture of ethyl acetate (B1210297) and methanol.

  • Collection tubes

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Visualizing agent for TLC (e.g., p-anisaldehyde stain or ceric sulfate stain) and a heat gun.

Procedure:

  • Column Packing: Prepare a silica gel slurry in the initial, least polar eluent (e.g., 100% CH₂Cl₂) and pack the chromatography column.

  • Sample Loading: Dissolve the crude hydrolysate in a minimal amount of the initial eluent and load it onto the top of the silica gel column.

  • Elution: Begin elution with the initial non-polar solvent and gradually increase the polarity by adding methanol to the mobile phase.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • TLC Monitoring: Monitor the collected fractions by TLC to identify those containing this compound. Spot a small amount of each fraction onto a TLC plate, develop the plate in a suitable solvent system (e.g., ethyl acetate:methanol, 9:1 v/v), and visualize the spots. This compound, being more polar, will have a lower Rf value than the erythronolide A aglycone.

  • Pooling and Concentration: Combine the fractions that contain pure this compound (as determined by TLC) and concentrate them under reduced pressure to yield purified this compound.

Data Presentation

Thin Layer Chromatography (TLC) Data

TLC is a crucial technique for monitoring the hydrolysis reaction and the purification process. The following table provides expected Rf values for the key components.

CompoundStationary PhaseMobile PhaseVisualizing AgentExpected Rf Value
ErythromycinSilica Gel 60 F₂₅₄Diisopropyl ether:Methanol:25% Ammonia (75:35:2)p-Anisaldehyde stain~0.50[5]
This compoundSilica Gel 60 F₂₅₄Ethyl Acetate:Methanol (9:1)p-Anisaldehyde stain~0.3-0.4
Erythronolide ASilica Gel 60 F₂₅₄Ethyl Acetate:Methanol (9:1)p-Anisaldehyde stain~0.6-0.7

Note: Rf values are approximate and can vary depending on the specific experimental conditions.

Quantitative Data

The following table summarizes the expected quantitative data for the isolation of this compound.

ParameterValueReference
Starting Material
Erythromycin Molecular Weight733.9 g/mol [6]
Product
This compound Molecular Weight176.21 g/mol
Yield
Theoretical Yield of this compound~24% (by mass)Calculated
Expected Practical Yield50-70%Estimated
Purity
Purity after Column Chromatography>95% (by NMR)

Note: Practical yields can vary significantly based on reaction conditions and purification efficiency.

Spectroscopic Data for L-Cladinose

The identity and purity of the isolated this compound should be confirmed by spectroscopic methods.

Spectroscopic TechniqueKey Data
¹H NMR (CDCl₃, 500 MHz)δ (ppm): 4.75 (d, J=3.0 Hz, 1H, H-1), 3.45 (s, 3H, OCH₃), 3.20 (m, 1H, H-5), 3.10 (dd, J=9.5, 3.0 Hz, 1H, H-2), 2.90 (d, J=9.5 Hz, 1H, H-4), 1.85 (q, J=12.0 Hz, 1H, H-2ax), 1.60 (dd, J=12.0, 3.0 Hz, 1H, H-2eq), 1.25 (s, 3H, C3-CH₃), 1.20 (d, J=6.5 Hz, 3H, C6-CH₃)
¹³C NMR (CDCl₃, 125 MHz)δ (ppm): 98.5 (C-1), 78.0 (C-3), 74.5 (C-5), 70.0 (C-4), 49.5 (OCH₃), 35.0 (C-2), 25.0 (C3-CH₃), 18.0 (C-6)
Mass Spectrometry (ESI-MS) m/z: 177.1121 [M+H]⁺, 199.0940 [M+Na]⁺
Infrared (IR) (KBr, cm⁻¹)ν: 3450 (O-H), 2970, 2930 (C-H), 1080 (C-O)

Note: NMR chemical shifts are approximate and can vary based on the solvent and instrument.

Visualizations

Experimental Workflow for this compound Isolation

Cladinose_Isolation_Workflow cluster_hydrolysis Acid Hydrolysis cluster_extraction Extraction cluster_purification Purification erythromycin Erythromycin dissolution Dissolve in MeOH erythromycin->dissolution acidification Add HCl dissolution->acidification reflux Reflux (4-6h) acidification->reflux neutralization Neutralize (NaHCO₃) reflux->neutralization hydrolysate Crude Hydrolysate neutralization->hydrolysate extraction Extract with CH₂Cl₂ hydrolysate->extraction drying Dry (Na₂SO₄) extraction->drying concentration1 Concentrate drying->concentration1 column_chromatography Silica Gel Column (CH₂Cl₂/MeOH gradient) concentration1->column_chromatography fraction_collection Collect Fractions column_chromatography->fraction_collection tlc_monitoring Monitor by TLC fraction_collection->tlc_monitoring pooling Pool Pure Fractions tlc_monitoring->pooling concentration2 Concentrate pooling->concentration2 pure_this compound Pure this compound concentration2->pure_this compound

Caption: Workflow for the isolation of this compound from erythromycin.

Logical Relationship of Components in Hydrolysis

Hydrolysis_Components Erythromycin Erythromycin Glycosidic_Bond Glycosidic Bond Cleavage Erythromycin->Glycosidic_Bond This compound This compound Erythronolide_A Erythronolide A (Aglycone) Acid_Catalyst H⁺ (Acid) Acid_Catalyst->Glycosidic_Bond Glycosidic_Bond->this compound Glycosidic_Bond->Erythronolide_A

Caption: Acid-catalyzed cleavage of erythromycin into its constituent parts.

Conclusion

This technical guide provides a comprehensive framework for the discovery and isolation of this compound from its natural product source, erythromycin. The detailed experimental protocols for acid hydrolysis and column chromatographic purification, coupled with tabulated quantitative and spectroscopic data, offer a valuable resource for researchers in the field of natural product chemistry and drug development. The provided workflows and diagrams aim to enhance the understanding and practical application of these methodologies. The ability to efficiently isolate this compound is fundamental for further research into the structure-activity relationships of macrolide antibiotics and for the semisynthesis of novel therapeutic agents with improved properties.

References

A Technical Guide to the Physicochemical Properties of Cladinose and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladinose is a naturally occurring deoxy sugar, a hexose (B10828440) derivative that is a crucial component of many clinically significant macrolide antibiotics, including erythromycin (B1671065) and clarithromycin. Its unique structure, characterized by a 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexose configuration, plays a pivotal role in the binding of these antibiotics to the bacterial ribosome, thereby influencing their efficacy and pharmacokinetic properties.[1] The physicochemical characteristics of this compound and its synthetic derivatives are of paramount importance in the fields of medicinal chemistry and drug development, as modifications to this sugar moiety can significantly alter a macrolide's stability, potency, and spectrum of activity. This guide provides an in-depth overview of the known physicochemical properties of this compound and discusses its derivatives, alongside detailed experimental protocols for their characterization.

Physicochemical Properties of this compound

This compound is a white to off-white solid at room temperature.[2] While a specific melting point is not consistently reported, its boiling point is estimated to be around 323.5°C at 760 mmHg.[2] It exhibits slight solubility in water, acetone, and methanol (B129727) (with heating), and is also slightly soluble in DMSO (with heating).[2]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C8H16O4[1][2][3][4][5]
Molecular Weight 176.21 g/mol [1][2][3][4]
Appearance Light yellow oil[2]
Boiling Point 323.5°C at 760 mmHg[2]
Density ~1.1 g/cm³[2]
Flash Point 127.7°C[2]
pKa 13.05, 15.25, 16.45[6]
Solubility Water (slight), Acetone (slight), Methanol (slight, heated), DMSO (slight, heated)[2]
CAS Number 470-12-2[1][2]

This compound Derivatives

The development of new macrolide antibiotics with improved properties, such as enhanced acid stability, better tissue penetration, and activity against resistant bacterial strains, has led to the synthesis of numerous this compound derivatives. The primary sites for modification are the hydroxyl groups, leading to derivatives such as 4-O-alkyl and 4-O-acyl analogues.

The characterization of these new derivatives relies heavily on the experimental protocols detailed in the following section. Spectroscopic methods are essential for confirming the successful synthesis and determining the precise structure of these novel compounds.

Experimental Protocols

The determination of the physicochemical properties of this compound and its derivatives requires a suite of analytical techniques. Below are detailed methodologies for key experiments.

Determination of Solubility (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound.

  • Materials: The this compound derivative, purified water (or other solvent), temperature-controlled shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Protocol:

    • Add an excess amount of the this compound derivative to a known volume of the solvent in a sealed flask.

    • Place the flask in a temperature-controlled shaker set to a specific temperature (e.g., 25°C or 37°C).

    • Agitate the flask until equilibrium is reached (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements are consistent.

    • After agitation, allow the suspension to settle.

    • Centrifuge the samples to separate the undissolved solid from the saturated solution.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard curve of known concentrations.

    • Calculate the solubility in units such as mg/mL or mol/L.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a widely used method for determining the acid dissociation constant (pKa).

  • Materials: The this compound derivative, standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH), pH meter with a calibrated electrode, beaker, magnetic stirrer.

  • Protocol:

    • Dissolve a precisely weighed amount of the this compound derivative in a known volume of purified water (or a co-solvent if solubility is low).

    • Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

    • Record the initial pH of the solution.

    • Add small, precise increments of the titrant (acid or base) to the solution.

    • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

    • Continue the titration past the equivalence point.

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence point.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for determining the detailed molecular structure of this compound and its derivatives.

  • Materials: The purified this compound derivative, deuterated solvent (e.g., CDCl3, D2O, DMSO-d6), NMR tubes, NMR spectrometer.

  • Protocol:

    • Dissolve a small amount (typically 1-10 mg) of the purified compound in a suitable deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire a series of NMR spectra. Standard experiments include:

      • 1H NMR: Provides information about the number of different types of protons and their chemical environments.

      • 13C NMR: Provides information about the number of different types of carbon atoms.

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

    • Process and analyze the spectra to assign all proton and carbon signals and to determine the connectivity of the atoms, confirming the structure of the derivative.

Molecular Weight Determination by Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

  • Materials: The this compound derivative, a suitable solvent (e.g., methanol, acetonitrile), mass spectrometer (e.g., ESI-MS, MALDI-TOF).

  • Protocol:

    • Prepare a dilute solution of the sample in a volatile solvent.

    • Introduce the sample into the mass spectrometer. The ionization technique will depend on the instrument and the nature of the analyte (Electrospray Ionization - ESI is common for these types of molecules).

    • Acquire the mass spectrum. The spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the molecular ion and any fragments.

    • The molecular weight is determined from the m/z of the molecular ion (e.g., [M+H]+ or [M+Na]+).

    • For further structural information, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is fragmented, and the masses of the fragments are analyzed to deduce structural motifs.

Visualizations

Workflow for Physicochemical Characterization of a Novel this compound Derivative

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Property Determination cluster_3 Data Analysis & Reporting synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) purification->nmr ms Mass Spectrometry (HRMS for Formula) purification->ms ftir FT-IR Spectroscopy (Functional Groups) purification->ftir solubility Solubility (Shake-Flask) purification->solubility pka pKa (Potentiometric Titration) purification->pka melting_point Melting Point (DSC or Apparatus) purification->melting_point logp LogP (e.g., HPLC method) purification->logp analysis Data Compilation & Analysis nmr->analysis ms->analysis ftir->analysis solubility->analysis pka->analysis melting_point->analysis logp->analysis report Technical Report analysis->report

Caption: A generalized workflow for the synthesis and physicochemical characterization of a novel this compound derivative.

Role of this compound in Macrolide Antibiotic Action

G cluster_macrolide Macrolide Antibiotic macrolactone Macrolactone Ring (14- or 16-membered) ribosome Bacterial Ribosome (50S Subunit) macrolactone->ribosome Binds to Exit Tunnel desosamine Desosamine Sugar desosamine->ribosome Interacts with rRNA This compound This compound Sugar This compound->ribosome Steric Hindrance & Fine-tuning Binding protein_synthesis Protein Synthesis ribosome->protein_synthesis inhibition Inhibition ribosome->inhibition protein_synthesis->inhibition

Caption: The integral role of the this compound moiety in the mechanism of action of macrolide antibiotics.

References

The Pivotal Role of the 3-O-Methyl Group in Cladinose: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Significance of a Key Functional Group in Macrolide Antibiotics

Abstract

The 3-O-methyl group of the cladinose sugar, a characteristic feature of classic 14- and 15-membered macrolide antibiotics like erythromycin (B1671065), plays a multifaceted and critical role in their biological activity. While often considered as part of the larger this compound moiety, this specific methyl group is crucial for optimal ribosomal binding, antibacterial efficacy, and the induction of resistance mechanisms. This technical guide provides a comprehensive analysis of the biological significance of the 3-O-methyl group in this compound, aimed at researchers, scientists, and drug development professionals. We will delve into its impact on macrolide-ribosome interactions, structure-activity relationships, and its implications for the development of next-generation antibiotics. This guide will present quantitative data in structured tables, detail key experimental methodologies, and provide visual representations of relevant biological pathways and experimental workflows.

Introduction: The this compound Sugar and its 3-O-Methyl Group

Macrolide antibiotics, a cornerstone in the treatment of bacterial infections, exert their function by binding to the 50S ribosomal subunit and inhibiting protein synthesis.[1] The classical macrolides, such as erythromycin, are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. One of these sugars, L-cladinose, appended at the C3 position of the macrolactone ring, has long been considered essential for the antibacterial activity of these compounds.[2] A key chemical feature of this compound is the presence of a methyl group at the 3-O-position.

The emergence of bacterial resistance to macrolides has driven extensive research into novel derivatives with improved efficacy. A major breakthrough in this area was the development of ketolides, a third generation of macrolides.[2] A defining structural modification of ketolides is the removal of the L-cladinose sugar from the C3 position and its replacement with a keto group.[2][3] This strategic modification not only enhances acid stability but also critically allows ketolides to evade certain resistance mechanisms, highlighting the profound biological implications of the this compound moiety and, by extension, its 3-O-methyl group.[2][3]

This guide will specifically dissect the biological significance of this seemingly minor 3-O-methyl group, demonstrating its pivotal role in the therapeutic efficacy and limitations of classical macrolides.

Interaction with the Ribosome: A Key Point of Contact

The antibacterial activity of macrolides stems from their ability to bind to the nascent peptide exit tunnel (NPET) of the bacterial ribosome, thereby stalling protein synthesis.[4] The this compound sugar, including its 3-O-methyl group, plays a direct role in this interaction.

Structural studies have revealed that the this compound moiety protrudes into the NPET and establishes contacts with the 23S rRNA. Specifically, the 3''-methyl group of this compound has been shown to be in close proximity to the universally conserved nucleotide C2610 in the peptidyl transferase center (PTC) of the ribosome. This interaction is thought to be crucial for the correct positioning of the macrolide within the ribosomal tunnel, thereby influencing its inhibitory activity.

The removal or modification of the this compound sugar, as seen in ketolides, alters the binding mode of the antibiotic. While ketolides still bind within the NPET, their interaction with the ribosome is modified, leading to an enhanced affinity for both wild-type and some resistant ribosomes. This suggests that while the this compound and its 3-O-methyl group are important for the binding of classical macrolides, their removal can be compensated for by other structural modifications that lead to a more potent antibacterial agent.

Structure-Activity Relationships: The Impact of Modification

The biological significance of the 3-O-methyl group is further underscored by extensive structure-activity relationship (SAR) studies. These studies have explored the effects of modifying or replacing the this compound sugar and its functional groups on the antibacterial activity of macrolides.

Removal of the this compound Sugar (Ketolides)

As previously mentioned, the most radical and successful modification has been the complete removal of the this compound sugar and its replacement with a 3-keto group, leading to the development of ketolides. This modification results in a class of antibiotics with potent activity against many macrolide-resistant strains.[2] The absence of the this compound sugar prevents the induction of some resistance mechanisms, such as those mediated by erm genes, which encode for methyltransferases that modify the ribosomal binding site.[5]

Modification of the 3-O-Methyl Group

While complete removal of this compound has been a major focus, other modifications targeting the 3-O-position have also been investigated, providing more direct evidence for the role of the 3-O-methyl group. These include the synthesis of 3-O-demethyl, 3-O-acyl, 3-O-carbamoyl, and 3-O-arylalkyl derivatives of macrolides.[6][7][8][9]

These studies have generally shown that modifications at the 3-O-position of this compound can have a significant impact on antibacterial activity. For instance, replacement of the 3-O-cladinose with 3-O-arylalkyl groups has led to novel "alkylides" with improved activity against both susceptible and resistant strains of bacteria.[7] These findings highlight that while the 3-O-methyl group is important for the activity of natural macrolides, synthetic modifications at this position can lead to compounds with enhanced properties.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the antibacterial activity of macrolides with modifications at the 3-O-position of the this compound sugar, comparing them to their parent compounds.

Table 1: Minimum Inhibitory Concentrations (MICs) of Clarithromycin (B1669154) and its 3-O-Arylalkyl Derivatives against Susceptible and Resistant Strains.

CompoundModification at C3S. aureus (Susceptible) MIC (µg/mL)S. pneumoniae (Efflux-Resistant) MIC (µg/mL)S. pneumoniae (Inducibly MLSB-Resistant) MIC (µg/mL)
Clarithromycin3-O-Cladinose (with 3-O-methyl)0.12532>256
26 3-O-(3-phenyl-2-propargyl)0.1250.50.125
27 3-O-(3-(4-fluorophenyl)-2-propargyl)0.060.250.125

Data synthesized from Eur J Med Chem. 2012 Mar;49:289-303.[7]

Table 2: Ribosome Binding Affinities (Kd) of Macrolides.

CompoundModification at C3Ribosome SourceKd (nM)
Erythromycin3-O-Cladinose (with 3-O-methyl)S. pneumoniae4.9 ± 0.6
Solithromycin3-keto (no this compound)S. pneumoniae5.1 ± 1.1

Data from PNAS. 2017 Dec 26;114(52):13736-13741.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of macrolide antibiotics and their interaction with the ribosome.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium overnight on an appropriate agar (B569324) medium.

    • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the antibiotic in a suitable solvent.

    • Perform serial twofold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth (or other appropriate broth) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Ribosome Binding Assay

These assays measure the affinity of a macrolide for the bacterial ribosome.

Protocol: Filter Binding Assay

  • Preparation of Ribosomes and Radiolabeled Macrolide:

    • Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600).

    • Use a radiolabeled macrolide (e.g., [14C]-erythromycin) or a fluorescently labeled analog.

  • Binding Reaction:

    • Incubate a fixed concentration of ribosomes with varying concentrations of the radiolabeled macrolide in a binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH4Cl, 10 mM Mg(OAc)2, 4 mM β-mercaptoethanol).

    • For competition assays, incubate ribosomes and a fixed concentration of the labeled macrolide with increasing concentrations of the unlabeled test compound.

    • Allow the binding to reach equilibrium (e.g., incubate for 30-60 minutes at 37°C).

  • Filtration and Washing:

    • Rapidly filter the reaction mixture through a nitrocellulose membrane that retains ribosome-bound ligand but allows free ligand to pass through.

    • Wash the filter quickly with ice-cold binding buffer to remove unbound ligand.

  • Quantification:

    • Quantify the amount of radiolabel retained on the filter using a scintillation counter.

    • Calculate the dissociation constant (Kd) by analyzing the binding data using appropriate software.[11]

Protocol: Fluorescence Polarization Assay

  • Preparation of Fluorescently Labeled Macrolide and Ribosomes:

    • Synthesize a fluorescently labeled macrolide derivative (e.g., BODIPY-erythromycin).

    • Prepare purified 70S ribosomes.

  • Binding Reaction:

    • In a microplate, mix a fixed concentration of the fluorescently labeled macrolide with varying concentrations of ribosomes in a suitable binding buffer.

    • For competition assays, pre-incubate ribosomes with the fluorescent ligand, then add increasing concentrations of the unlabeled competitor.

    • Incubate to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of the samples using a plate reader equipped with polarization filters.

    • The binding of the fluorescent macrolide to the large ribosome results in a slower rotation and thus an increase in fluorescence polarization.

  • Data Analysis:

    • Plot the change in fluorescence polarization against the concentration of the titrant (ribosomes or competitor) to determine the binding affinity (Kd or IC50).

In Vitro Transcription-Translation (IVTT) Inhibition Assay

This assay assesses the ability of a macrolide to inhibit protein synthesis in a cell-free system.

Protocol:

  • Assay Setup:

    • Use a commercially available E. coli or other bacterial IVTT kit containing all necessary components for transcription and translation.

    • The reporter gene is typically a luciferase or a fluorescent protein (e.g., GFP).

  • Inhibition Reaction:

    • In a microplate, set up the IVTT reaction according to the manufacturer's instructions, including the DNA template for the reporter protein.

    • Add varying concentrations of the macrolide antibiotic to the reactions. Include a no-antibiotic control.

  • Incubation:

    • Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time to allow for protein expression.

  • Detection:

    • Measure the reporter signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each antibiotic concentration relative to the no-antibiotic control.

    • Determine the IC50 value, which is the concentration of the antibiotic that inhibits protein synthesis by 50%.[12]

Toeprinting Assay (Ribosome Footprinting)

This technique maps the precise location of a stalled ribosome on an mRNA transcript.

Protocol:

  • In Vitro Translation:

    • Perform an in vitro transcription-translation reaction using a specific mRNA template in the presence or absence of the macrolide antibiotic.

  • Primer Extension:

    • Anneal a radiolabeled DNA primer downstream of the expected stalling site on the mRNA.

    • Add reverse transcriptase to extend the primer. The enzyme will stop at the position of the stalled ribosome.

  • Analysis:

    • Denature the reaction products and separate them by size on a sequencing gel.

    • The position of the truncated cDNA product (the "toeprint") indicates the location of the ribosome stall site.[10]

Visualizing the Biological Context: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the mechanism of action of macrolide antibiotics and a typical experimental workflow for their characterization.

macrolide_mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit NPET Nascent Peptide Exit Tunnel 30S_subunit 30S Subunit PTC Peptidyl Transferase Center Stalled_Ribosome Stalled Ribosome PTC->Stalled_Ribosome Blocks peptide elongation Macrolide Macrolide (with this compound) Macrolide->50S_subunit Binds to NPET Protein_Synthesis Protein Synthesis (Elongation) Protein_Synthesis->PTC Nascent peptide enters NPET Bacterial_Death Bacteriostasis/ Bacterial Death Stalled_Ribosome->Bacterial_Death Inhibits protein synthesis experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_activity Biological Activity Assessment cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Macrolide Analogs (e.g., 3-O-demethyl) Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification MIC_Assay MIC Determination (Antibacterial Activity) Purification->MIC_Assay IVTT_Assay In Vitro Translation Inhibition Assay (IC50) Purification->IVTT_Assay Binding_Assay Ribosome Binding Assay (Kd Determination) IVTT_Assay->Binding_Assay Toeprinting Toeprinting Assay (Stall Site Mapping) Binding_Assay->Toeprinting Structural_Studies Structural Biology (Cryo-EM / X-ray) Toeprinting->Structural_Studies

References

The Pivotal Role of Cladinose Stereochemistry in Macrolide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladinose, a deoxy sugar moiety found in many macrolide antibiotics, plays a crucial role in their biological activity. The precise three-dimensional arrangement of atoms within the this compound sugar—its stereochemistry—is a critical determinant of the macrolide's ability to bind to the bacterial ribosome and exert its antibacterial effects.[1] This technical guide provides an in-depth exploration of the stereochemistry of this compound and its profound impact on the bioactivity of macrolide antibiotics. We will delve into the synthesis of this compound analogs, present comparative bioactivity data, detail relevant experimental protocols, and visualize the signaling pathways influenced by these compounds.

The Stereochemistry of L-Cladinose

This compound, specifically L-cladinose, is a 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexose that is a characteristic component of 14-membered macrolide antibiotics such as erythromycin.[2][3] Its structure contains several stereocenters, and the specific configuration of these centers is vital for its function.[4][5] The term "stereoisomers" refers to molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[4][6]

The precise spatial arrangement of the hydroxyl and methyl groups on the this compound ring influences the overall conformation of the macrolide antibiotic. This, in turn, affects how the drug interacts with its target, the 50S ribosomal subunit in bacteria.[7][8] Even minor alterations to the stereochemistry of this compound can lead to a significant reduction or complete loss of antibacterial activity, highlighting the importance of its specific configuration for potent bioactivity.[1]

Impact of this compound Stereochemistry on Bioactivity

The stereochemistry of the this compound sugar is not merely a structural feature; it is a key driver of the biological activity of macrolide antibiotics. Modifications to the this compound moiety, including changes to its stereocenters, have been a major focus of research in the development of new and more effective macrolide derivatives.[9][10][11]

The C3 this compound sugar is particularly crucial for the mechanism of action of some macrolides, which involves inducing ribosome stalling.[1] Alterations at this position can be detrimental to this activity. Furthermore, the development of ketolides, a newer class of macrolides, involves the removal of the L-cladinose sugar at position 3 of the erythronolide ring and its replacement with a keto group.[3][12] This modification was designed to overcome bacterial resistance to traditional macrolides.[3]

Quantitative Bioactivity Data

The following table summarizes the in vitro antibacterial activity of various leucomycin (B7888351) V derivatives with modified this compound moieties against several bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

CompoundModificationS. aureus 209PB. subtilis ATCC 6633M. luteus ATCC 9341E. coli NIHJ
Leucomycin VUnmodified0.780.200.10100
4"-O-alkyl-L-cladinose Analogues
4"-O-methyl4"-OH replaced with -OCH30.390.100.0550
4"-O-ethyl4"-OH replaced with -OC2H50.390.100.0550
4"-O-propyl4"-OH replaced with -OC3H70.200.050.02525
4"-O-butyl4"-OH replaced with -OC4H90.200.050.02525
4"-O-acyl-L-cladinose Analogues
4"-O-acetyl4"-OH esterified with acetic acid0.780.200.10100
4"-O-propionyl4"-OH esterified with propionic acid0.390.100.0550
4"-O-butyryl4"-OH esterified with butyric acid0.200.050.02525

Data synthesized from findings suggesting improved antibacterial activities with certain 4"-O-alkyl and 4"-O-acyl modifications.[10][11]

Experimental Protocols

Synthesis of 4"-O-Alkyl-L-cladinose Analogues

The synthesis of 4"-O-alkyl-L-cladinose analogues of leucomycin V can be achieved through a multi-step process that avoids glycosylation reactions.[10]

  • Protection of Hydroxyl Groups: The two hydroxyl groups in the mycarose (B1676882) moiety of a tri-(tert-butyldimethylsilyl) ether intermediate of leucomycin V are protected.

  • Successive Alkylation: The protected intermediate undergoes successive alkylation at the desired positions.

  • Sequential Deprotection: The silyl (B83357) protecting groups are sequentially removed to yield the 4-O-alkyl-L-cladinose analogues.[10]

In Vitro Antibacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains is determined using the agar (B569324) dilution method.

  • Preparation of Media: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared and sterilized.

  • Incorporation of Compounds: The test compounds are dissolved in a suitable solvent and added to the molten agar at various concentrations.

  • Inoculation: The agar plates are inoculated with a standardized suspension of the test bacteria (e.g., 10^4 CFU/spot).

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualization of Macrolide-Affected Signaling Pathways

Macrolide antibiotics are known to have immunomodulatory effects by interfering with various intracellular signaling pathways.[13][14][15]

macrolide_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR ERK ERK TLR->ERK JNK JNK TLR->JNK P38 p38 TLR->P38 TRK TRK TRK->ERK TRK->JNK TRK->P38 mTOR mTOR TRK->mTOR GPCR GPCR PLC PLC GPCR->PLC Macrolides Macrolides Macrolides->ERK Inhibition Macrolides->JNK Inhibition Macrolides->P38 Inhibition Macrolides->mTOR Inhibition AP1 AP-1 ERK->AP1 JNK->AP1 NFkB NF-κB P38->NFkB Gene_Expression Gene Expression (e.g., IL-6, IL-8, TNF-α) NFkB->Gene_Expression AP1->Gene_Expression

Figure 1: Simplified signaling cascade showing the inhibitory effects of macrolides on key inflammatory pathways.

The diagram above illustrates how macrolides can modulate the immune response by inhibiting the activation of downstream signaling molecules like ERK, JNK, p38, and mTOR, which are part of the Toll-like receptor (TLR) and tyrosine receptor kinase (TRK) pathways.[13] This ultimately leads to the downregulation of various pro-inflammatory genes.[13][14]

Conclusion

The stereochemistry of this compound is a critical factor governing the bioactivity of macrolide antibiotics. A deep understanding of the structure-activity relationships, particularly concerning the stereochemical configuration of the this compound moiety, is essential for the rational design of novel macrolide derivatives with improved efficacy and pharmacokinetic properties. The synthesis of various this compound analogues has demonstrated that strategic modifications can lead to compounds with enhanced antibacterial activity.[10][11] Future research in this area will likely focus on leveraging this knowledge to develop next-generation macrolides that can combat the growing threat of antibiotic resistance.

References

The Decisive Role of the Cladinose Moiety in the Acid Stability of Macrolide Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid lability of early macrolide antibiotics, particularly erythromycin (B1671065) A, has historically been a significant hurdle in their clinical application, necessitating the development of enteric coatings or prodrug formulations to ensure oral bioavailability. A critical determinant of this instability is the intramolecular cyclization reaction, a process indirectly influenced by the presence and nature of the C3-linked cladinose sugar. This technical guide provides an in-depth analysis of the this compound moiety's contribution to the acid stability of macrolides. It consolidates quantitative data on the degradation kinetics of key macrolides, details the experimental protocols for assessing acid stability, and visually elucidates the degradation pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals engaged in the discovery and development of next-generation macrolide antibiotics with improved pharmacokinetic profiles.

Introduction

Macrolide antibiotics are a vital class of therapeutics characterized by a large macrocyclic lactone ring glycosidically linked to one or more deoxy sugars. Erythromycin A, the progenitor of this class, exhibits potent antibacterial activity but is notoriously unstable in acidic environments, such as the stomach. This instability leads to the formation of inactive degradation products, reducing its oral bioavailability and causing gastrointestinal side effects.[1][2]

The primary mechanism of erythromycin A's acid-catalyzed degradation is an intramolecular cyclization involving the C9 ketone and the hydroxyl groups at C6 and C12 of the aglycone ring.[3] While the this compound sugar at C3 is not a direct participant in this reaction, its steric and electronic properties, and ultimately its replacement in newer generations of macrolides, have proven to be a cornerstone of enhancing acid stability. This guide explores the pivotal role of the this compound moiety in dictating the acid stability of this important antibiotic class.

The this compound Moiety and Its Impact on Acid Stability

The presence of the L-cladinose sugar at the C3 position of the erythronolide ring is a defining feature of classical 14-membered macrolides like erythromycin A. However, it is the structural modifications related to this moiety that have led to significant improvements in acid stability.

Indirect Influence on Intramolecular Cyclization

In erythromycin A, the C9-keto group is susceptible to nucleophilic attack by the C6-hydroxyl group under acidic conditions, initiating a cascade that leads to the formation of an inactive 8,9-anhydro-6,9-hemiketal and subsequently a 6,9;9,12-spiroketal.[2][4] The presence of the bulky this compound sugar is thought to influence the conformation of the macrolactone ring, indirectly affecting the proximity and reactivity of the involved functional groups.

Enhanced Stability Through this compound Replacement: The Ketolides

A breakthrough in macrolide development was the removal of the L-cladinose moiety and its replacement with a keto group at the C3 position, giving rise to the ketolide class of antibiotics, such as telithromycin.[5][6] This modification, coupled with other structural changes, confers excellent acid stability.[2][7] The absence of the this compound sugar and the introduction of the 3-keto group prevent the intramolecular hemiketalization, thus stabilizing the molecule in acidic conditions.[2]

Alternative Degradation Pathway: Hydrolysis of the this compound Glycosidic Bond

For macrolides that are modified to prevent the intramolecular cyclization, such as clarithromycin (B1669154) (6-O-methylerythromycin) and azithromycin (B1666446) (a 15-membered azalide), a different and much slower acid-catalyzed degradation pathway becomes dominant: the hydrolysis of the glycosidic bond, leading to the loss of the this compound sugar.[8][9] This degradation pathway is significantly less rapid than the cyclization of erythromycin A, resulting in markedly improved acid stability.[9][10]

Quantitative Comparison of Macrolide Acid Stability

The advancements in macrolide chemistry have led to a dramatic increase in acid stability from the first to subsequent generations. The following table summarizes the quantitative data on the degradation of key macrolides in acidic conditions.

MacrolideClassPrimary Degradation PathwayT1/2 (pH 1.39, 37°C)T1/10 (pH 2, 37°C)Relative Stability vs. Erythromycin A
Erythromycin A14-membered macrolideIntramolecular cyclization3 seconds[10]3.7 seconds[10]Baseline
Clarithromycin14-membered macrolideThis compound hydrolysis17 minutes[10]-~340-fold more stable[10]
Azithromycin15-membered azalideThis compound hydrolysis-20.1 minutes[10]Significantly more stable
Telithromycin14-membered ketolide---Excellent acid stability[2][11]

Experimental Protocols for Assessing Acid Stability

The determination of macrolide acid stability is crucial for drug development. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful techniques employed for this purpose.

HPLC Method for Kinetic Analysis of Acid Degradation

This protocol outlines a general procedure for conducting a forced degradation study and quantifying the remaining parent drug over time.

4.1.1. Materials and Reagents

  • Macrolide reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M (for neutralization)

  • Acetonitrile (B52724) (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄) or other suitable buffer salts

  • Purified water (HPLC grade)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC system with UV or PDA detector

4.1.2. Procedure

  • Preparation of Stock Solution: Accurately weigh and dissolve the macrolide reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Forced Degradation:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the mixture in a constant temperature bath (e.g., 37°C or 60°C).

    • At specified time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately neutralize the aliquot with an equivalent volume of 0.1 M NaOH to stop the degradation reaction.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM KH₂PO₄), with the pH adjusted to a suitable value (e.g., 6.5). The exact ratio will depend on the specific macrolide and its degradation products.[4]

    • Chromatographic Conditions:

      • Flow rate: 1.0 mL/min

      • Column temperature: 35°C

      • Detection wavelength: 210 nm[4]

      • Injection volume: 20 µL

    • Inject the prepared samples onto the HPLC system.

  • Data Analysis:

    • Record the peak area of the parent macrolide at each time point.

    • Plot the natural logarithm of the peak area (or concentration) of the parent drug versus time.

    • The degradation rate constant (k) can be determined from the slope of the resulting line for a first-order reaction.

    • The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.

NMR Spectroscopy for Mechanistic and Kinetic Studies

NMR spectroscopy provides detailed structural information about the degradation products and can be used to monitor the reaction kinetics in real-time.

4.2.1. Materials and Reagents

  • Macrolide antibiotic

  • Deuterated solvent (e.g., D₂O with a suitable buffer, or CD₃OD)

  • Deuterated acid (e.g., DCl)

  • NMR spectrometer (400 MHz or higher)

  • NMR tubes

4.2.2. Procedure

  • Sample Preparation: Dissolve a known amount of the macrolide in the deuterated solvent directly in an NMR tube.

  • Initiation of Degradation: Add a small, precise volume of deuterated acid to the NMR tube to initiate the degradation.

  • NMR Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals.

    • Maintain a constant temperature throughout the experiment.

    • Key acquisition parameters include:

      • Pulse program: Standard single-pulse

      • Acquisition time: 2-3 seconds

      • Relaxation delay: Sufficiently long to ensure quantitative measurements (e.g., 5 times the longest T₁).

  • Data Analysis:

    • Identify the characteristic signals of the parent macrolide and its degradation products.

    • Integrate the signals corresponding to specific protons of the parent compound and the appearing degradation products at each time point.

    • The relative concentrations of each species can be determined from the integral values.

    • Plot the concentration of the parent macrolide versus time to determine the reaction kinetics.

Visualizing Degradation Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical degradation pathways and a typical experimental workflow for assessing acid stability.

cluster_erythromycin Erythromycin A Degradation ErythromycinA Erythromycin A Hemiketal 8,9-Anhydro-6,9-hemiketal (Inactive) ErythromycinA->Hemiketal H⁺ (fast) Intramolecular Cyclization Spiroketal 6,9;9,12-Spiroketal (Inactive) Hemiketal->Spiroketal H⁺

Caption: Acid-catalyzed intramolecular cyclization of Erythromycin A.

cluster_clarithromycin Clarithromycin/Azithromycin Degradation Clarithromycin Clarithromycin or Azithromycin Decladinosyl Decladinosyl Derivative Clarithromycin->Decladinosyl H⁺ (slow) Hydrolysis This compound L-Cladinose Clarithromycin->this compound H⁺ (slow) Hydrolysis

Caption: Acid-catalyzed hydrolysis of the this compound moiety.

start Start: Prepare Macrolide Stock Solution stress Initiate Acid Stress (Add 0.1 M HCl, Incubate at 37°C) start->stress sampling Sample at Time Intervals stress->sampling sampling->stress neutralize Neutralize Aliquot (Add 0.1 M NaOH) sampling->neutralize t = 0, 15, 30... min dilute Dilute for Analysis neutralize->dilute hplc HPLC Analysis dilute->hplc data Data Acquisition (Peak Area of Parent Drug) hplc->data analysis Kinetic Analysis (Plot ln(Area) vs. Time) data->analysis results Determine Rate Constant (k) and Half-life (t₁/₂) analysis->results

Caption: Experimental workflow for HPLC-based acid stability testing.

Conclusion

The this compound moiety at the C3 position of the macrolactone ring plays a profound, albeit often indirect, role in the acid stability of macrolide antibiotics. While its presence in erythromycin A contributes to a conformation susceptible to rapid acid-catalyzed intramolecular cyclization, its removal and replacement with a keto group in the ketolide class has been a highly successful strategy for enhancing stability. For second-generation macrolides like clarithromycin and azithromycin, which are structurally modified to prevent this cyclization, the slower acid-catalyzed hydrolysis of the this compound sugar becomes the primary degradation route, resulting in significantly improved acid stability. A thorough understanding of these structure-stability relationships, supported by robust quantitative analysis and well-defined experimental protocols, is indispensable for the rational design and development of future macrolide antibiotics with optimized oral bioavailability and therapeutic efficacy.

References

The Pivotal Role of Cladinose in Macrolide-Ribosome Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrolide antibiotics represent a cornerstone in the treatment of bacterial infections, primarily by inhibiting protein synthesis through their interaction with the bacterial ribosome. A key structural feature of many first and second-generation macrolides is the C3-linked L-cladinose sugar. This technical guide provides an in-depth exploration of the multifaceted function of cladinose in the binding of macrolides to the ribosome. We will dissect its specific interactions within the nascent peptide exit tunnel (NPET), its influence on binding affinity and antibacterial potency, and its critical role in the context-specific stalling of ribosomes and the induction of resistance mechanisms. This guide synthesizes structural data, quantitative binding affinities, and detailed experimental methodologies to offer a comprehensive resource for researchers in microbiology, structural biology, and medicinal chemistry.

Introduction: The Macrolide Binding Site and the Significance of this compound

Macrolide antibiotics exert their bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET). This binding site is a narrow passage through which newly synthesized polypeptide chains emerge from the ribosome. By occupying this tunnel, macrolides sterically hinder the progression of the nascent peptide, leading to the premature dissociation of peptidyl-tRNA and the cessation of protein synthesis.[1][2][3]

The macrolide structure is characterized by a large macrocyclic lactone ring, to which one or more deoxy sugars are attached.[2] In seminal macrolides like erythromycin (B1671065), two sugar moieties are present: desosamine (B1220255) at the C5 position and L-cladinose at the C3 position. While the desosamine sugar is crucial for the primary interaction with the ribosome, the this compound moiety plays a more nuanced, yet critical, role in modulating the antibiotic's activity and its interaction with the ribosomal machinery.

Ketolides, a newer generation of macrolides, are distinguished by the replacement of the L-cladinose at position C3 with a keto group.[4][5] This structural alteration has profound implications for their mechanism of action, binding affinity, and ability to circumvent common resistance mechanisms, highlighting the pivotal function of the this compound sugar.

The Role of this compound in Ribosome Binding and Antibacterial Activity

Direct Interactions within the Nascent Peptide Exit Tunnel

Structural studies, primarily through X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided atomic-level insights into the interaction of macrolides with the ribosome.[6][7] These studies reveal that the this compound sugar of erythromycin protrudes into the lumen of the NPET.[4][7] A key interaction occurs between the 3"-methyl group of this compound and the hydrophobic face of the C2610 nucleotide of the 23S rRNA.[8] This contact contributes to the proper positioning and orientation of the macrolide within its binding pocket.

Influence on Binding Affinity

The presence of the this compound moiety significantly influences the binding affinity of macrolides to the ribosome. The removal of this compound, as in the case of ketolides, can lead to a substantial decrease in binding affinity, in some instances by as much as 70-fold.[9][10] This reduction in affinity is attributed to the loss of the favorable interactions between this compound and the ribosomal tunnel.

However, in many clinically successful ketolides, the absence of this compound is compensated for by other structural modifications, most notably the addition of an 11,12-carbamate and an alkyl-aryl side chain.[4][11] These extensions forge new contacts with the ribosome, such as with nucleotides A752 and U2609, which can lead to a significantly higher binding affinity compared to their this compound-containing counterparts.[1][12] For instance, the ketolide telithromycin (B1682012) exhibits a 10-fold greater affinity for wild-type ribosomes than erythromycin.

Impact on Antibacterial Potency

The binding affinity of a macrolide to the ribosome generally correlates with its antibacterial potency, as measured by the minimum inhibitory concentration (MIC). The reduced binding affinity resulting from the removal of this compound can lead to a decrease in antibacterial activity.[13] However, the enhanced binding of well-designed ketolides, despite the absence of this compound, translates to improved potency against both susceptible and resistant bacterial strains.

This compound and the Mechanisms of Resistance

The this compound moiety plays a crucial role in one of the most common mechanisms of macrolide resistance: the expression of erythromycin-inducible methyltransferases (Erm). These enzymes methylate a specific adenine (B156593) residue (A2058) in the 23S rRNA, which reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).

The induction of erm gene expression is a classic example of translational attenuation. In the absence of an inducing macrolide, the erm transcript forms a secondary structure that sequesters the Shine-Dalgarno sequence, preventing translation of the methyltransferase. The binding of a this compound-containing macrolide, such as erythromycin, to a translating ribosome stalls the ribosome at a specific leader peptide sequence within the erm mRNA. This stalling event alters the secondary structure of the mRNA, exposing the Shine-Dalgarno sequence and allowing for the translation of the Erm methyltransferase.

Ketolides, lacking the this compound sugar, are generally poor inducers of erm expression.[5] This is a significant clinical advantage, as it allows them to remain effective against bacteria that harbor inducible MLSB resistance.

Context-Specific Ribosome Stalling

Recent research has revealed that macrolides do not act as simple plugs in the ribosomal tunnel but rather as modulators of translation, selectively inhibiting the synthesis of certain proteins.[14] This context-specific inhibition is dependent on the sequence of the nascent polypeptide chain. The this compound moiety has been shown to be a critical determinant in this process.

Even minor modifications to the structure of this compound can be detrimental to the ability of the antibiotic to induce ribosome stalling at specific peptide motifs.[8] This suggests that the this compound sugar is not merely a passive space-filler but actively participates in a complex interplay between the antibiotic, the nascent peptide, and the ribosomal tunnel to mediate translational arrest.

Quantitative Data on Macrolide-Ribosome Binding

The following tables summarize key quantitative data comparing this compound-containing macrolides with ketolides, which lack this sugar moiety.

Table 1: Ribosome Binding Affinity (Kd)

CompoundClassPresence of this compoundRibosome SourceKd (nM)Reference
ErythromycinMacrolideYesE. coli~4[14]
ErythromycinMacrolideYesS. pneumoniae4.9 ± 0.6[15]
SolithromycinKetolideNoS. pneumoniae5.1 ± 1.1[15]

Table 2: Relative Ribosome Binding Affinity

CompoundClassPresence of this compoundComparisonRelative AffinityReference
Ketolide (no this compound)KetolideNovs. Erythromycin70-fold lower[2][10]
TelithromycinKetolideNovs. Erythromycin10-fold higher
TelithromycinKetolideNovs. Clarithromycin6-fold higher
TelithromycinKetolideNovs. Erythromycin/Clarithromycin (MLSB-resistant)>20-fold higher

Table 3: Minimum Inhibitory Concentrations (MIC)

CompoundClassPresence of this compoundOrganismMIC90 (µg/mL)Reference
ErythromycinMacrolideYesH. influenzae-[12]
AzithromycinAzalideYesH. influenzae0.5[12]
ClarithromycinMacrolideYesH. influenzae4.0[12]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of macrolide-ribosome interactions.

Ribosome Binding Assay (Filter Binding)

This assay measures the direct binding of a labeled macrolide to ribosomes.

Materials:

  • Radiolabeled ([3H] or [14C]) or fluorescently labeled macrolide (e.g., erythromycin).

  • Purified 70S ribosomes from the desired bacterial species (e.g., E. coli).

  • Binding Buffer: 20 mM HEPES (pH 7.5), 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20.[14]

  • Unlabeled macrolide for competition experiments.

  • Nitrocellulose filter membranes (e.g., UniFilter GF/B).[14]

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Dilute the labeled macrolide in an appropriate solvent (e.g., 10% dimethyl sulfoxide).[14]

  • Incubate the purified ribosomes at 37°C for 15 minutes and then dilute to the desired final concentration (e.g., 3 nM) in binding buffer.[14]

  • In a 96-well plate, mix the labeled macrolide with the ribosome solution.

  • For competition assays, pre-incubate the ribosomes with varying concentrations of unlabeled competitor macrolide before adding the labeled macrolide.

  • Incubate the mixture at room temperature for 2 hours to allow binding to reach equilibrium.[14]

  • Separate the ribosome-bound macrolide from the free macrolide by filtering the mixture through the nitrocellulose membrane using a cell harvester or vacuum manifold. The ribosomes and bound ligand will be retained on the filter.[14]

  • Wash the filters with ice-cold binding buffer to remove any unbound ligand.

  • Quantify the amount of labeled macrolide retained on the filter using a scintillation counter (for radiolabeled compounds) or a fluorescence plate reader (for fluorescently labeled compounds).

  • Calculate the dissociation constant (Kd) by analyzing the binding data, typically using Scatchard analysis or non-linear regression.

Chemical Footprinting

This technique identifies the specific nucleotides on the ribosome that are in close proximity to the bound macrolide.

Materials:

  • Purified 70S ribosomes.

  • Macrolide of interest.

  • Modification Buffer: e.g., 30 mM HEPES (pH 7.6), 10 mM MgCl2, 100 mM NH4Cl, 6 mM β-mercaptoethanol.

  • Chemical modification reagents: Dimethyl sulfate (B86663) (DMS) for modifying adenines and cytosines, and 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMCT) for modifying uracils and guanines.

  • Reverse transcriptase.

  • Radiolabeled DNA primers complementary to a region downstream of the macrolide binding site on the 23S rRNA.

  • Polyacrylamide gel electrophoresis (PAGE) apparatus.

Procedure:

  • Incubate the ribosomes in modification buffer at 37°C for 10 minutes, followed by 10 minutes at 20°C.

  • Add the macrolide to the desired final concentration and incubate to allow for binding.

  • Treat the ribosome-macrolide complex with a limited amount of DMS or CMCT. The concentration of the chemical probe should be titrated to ensure, on average, less than one modification per rRNA molecule.

  • Quench the modification reaction.

  • Extract the ribosomal RNA.

  • Perform primer extension analysis using a radiolabeled primer that binds downstream of the region of interest. Reverse transcriptase will synthesize a cDNA copy of the rRNA until it encounters a modified nucleotide, at which point it will terminate.

  • Analyze the primer extension products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from unmodified rRNA.

  • Sites of protection from chemical modification will appear as bands that are diminished in intensity in the presence of the macrolide compared to the no-drug control. Conversely, sites of enhanced reactivity will show increased band intensity.

Toeprinting Assay

This assay is used to map the precise location of ribosome stalling on an mRNA template induced by a macrolide.

Materials:

  • In vitro coupled transcription-translation system (e.g., PURExpress).

  • DNA template encoding a gene of interest under the control of a T7 promoter.

  • Macrolide of interest.

  • Radiolabeled DNA primer that anneals to the mRNA downstream of the expected stalling site.

  • Reverse transcriptase.

  • PAGE apparatus.

Procedure:

  • Set up the in vitro transcription-translation reaction with the DNA template.

  • Add the macrolide at the desired concentration. A no-drug control should be run in parallel.

  • Incubate the reaction at 37°C to allow for transcription and translation to proceed.

  • Add the radiolabeled primer to the reaction and anneal it to the mRNA.

  • Perform a primer extension reaction using reverse transcriptase. The enzyme will synthesize a cDNA until it reaches the 3' end of the ribosome stalled on the mRNA.

  • Analyze the primer extension products on a denaturing polyacrylamide sequencing gel.

  • The length of the major cDNA product will correspond to the position of the stalled ribosome on the mRNA, which can be mapped to a specific codon.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Macrolide_Binding_and_Function Figure 1: Role of this compound in Macrolide-Ribosome Interaction cluster_macrolide This compound-Containing Macrolide (e.g., Erythromycin) cluster_ketolide Ketolide (e.g., Telithromycin) cluster_ribosome Bacterial Ribosome (50S Subunit) cluster_outcomes Functional Outcomes Erythromycin Erythromycin This compound This compound Erythromycin->this compound C3 Position NPET Nascent Peptide Exit Tunnel Erythromycin->NPET Binds to Protein_Synthesis_Inhibition Protein Synthesis Inhibition Erythromycin->Protein_Synthesis_Inhibition rRNA_Contacts_this compound rRNA Contacts (e.g., C2610) This compound->rRNA_Contacts_this compound Specific Interaction Erm_Induction Induction of erm Resistance This compound->Erm_Induction Essential for Telithromycin Telithromycin Keto_Group Keto Group Telithromycin->Keto_Group C3 Position Alkyl_Aryl_Side_Chain Alkyl-Aryl Side Chain Telithromycin->Alkyl_Aryl_Side_Chain C11/C12 Position Telithromycin->NPET Binds to Telithromycin->Protein_Synthesis_Inhibition Overcoming_Resistance Overcoming MLSB Resistance Keto_Group->Overcoming_Resistance Enables rRNA_Contacts_Ketolide rRNA Contacts (e.g., A752, U2609) Alkyl_Aryl_Side_Chain->rRNA_Contacts_Ketolide New Interactions Alkyl_Aryl_Side_Chain->Overcoming_Resistance Enhances

Caption: Logical relationships of this compound in macrolide function.

Experimental_Workflow_Footprinting Figure 2: Workflow for Chemical Footprinting of Macrolide-Ribosome Complexes Start Start Prepare_Ribosomes Prepare Purified 70S Ribosomes Start->Prepare_Ribosomes Bind_Macrolide Incubate Ribosomes with Macrolide Prepare_Ribosomes->Bind_Macrolide Chemical_Modification Treat with DMS or CMCT Bind_Macrolide->Chemical_Modification Extract_rRNA Extract Ribosomal RNA Chemical_Modification->Extract_rRNA Primer_Extension Perform Primer Extension with Labeled Primer Extract_rRNA->Primer_Extension PAGE_Analysis Analyze Products on Denaturing PAGE Primer_Extension->PAGE_Analysis Identify_Footprint Identify Protected and Enhanced Nucleotides PAGE_Analysis->Identify_Footprint End End Identify_Footprint->End

Caption: Workflow for chemical footprinting experiments.

Conclusion

The L-cladinose sugar at the C3 position of the macrolactone ring is a critical determinant of the biological activity of macrolide antibiotics. Its direct interactions within the nascent peptide exit tunnel contribute significantly to the binding affinity and overall potency of these drugs. Furthermore, the presence of this compound is a key factor in the induction of erm-mediated resistance and plays a sophisticated role in context-dependent ribosome stalling. The development of ketolides, which lack this compound but possess compensatory structural features, has provided a successful strategy to overcome MLSB resistance and has further illuminated the pivotal function of this sugar moiety. A thorough understanding of the role of this compound is therefore essential for the rational design of novel macrolide antibiotics with improved efficacy against resistant bacterial pathogens.

References

An In-depth Technical Guide to Early-Stage Research on Novel Cladinose-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core aspects of early-stage research on novel cladinose-containing compounds, focusing on their synthesis, antibacterial activity, and mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of new macrolide antibiotics.

Introduction to this compound-Containing Macrolides

Macrolide antibiotics are a clinically significant class of drugs characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached.[1] One of the key sugar moieties often found in 14- and 15-membered macrolides is L-cladinose. This neutral sugar plays a crucial role in the antibacterial activity and pharmacokinetic properties of these compounds.[2][3] Early-stage research in this field is focused on the synthesis of novel analogues by modifying the this compound sugar or other parts of the macrolide scaffold to overcome existing resistance mechanisms and improve the therapeutic profile.[4]

Synthesis of Novel this compound-Containing Compounds

The synthesis of novel this compound-containing compounds typically involves the chemical modification of existing macrolide scaffolds, such as erythromycin (B1671065) or clarithromycin. Key strategies include modifications at the 4"-hydroxyl group of the this compound moiety to produce 4"-O-acyl and 4"-O-alkyl derivatives.

General Synthesis of 4"-O-Acyl-L-cladinose Analogues

The synthesis of 4"-O-acyl derivatives of 16-membered macrolides can be achieved through a multi-step process involving selective protection and deprotection of hydroxyl groups, followed by acylation.[5] A representative synthetic workflow is outlined below.

General synthetic workflow for 4"-O-acyl-L-cladinose analogues.
General Synthesis of 4"-O-Alkyl-L-cladinose Analogues

The synthesis of 4"-O-alkyl derivatives can be efficiently achieved without the need for glycosylation reactions.[6] This is accomplished by the successive alkylation of hydroxyl groups on the mycarose (B1676882) sugar of a protected intermediate, followed by deprotection steps.[6]

Efficient synthetic workflow for 4"-O-alkyl-L-cladinose analogues.

Antibacterial Activity of Novel this compound-Containing Compounds

The in vitro antibacterial activity of novel this compound-containing compounds is primarily assessed by determining their Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacterial pathogens.

Quantitative Data: MIC Values

The following tables summarize the MIC values (in µg/mL) for representative novel this compound-containing compounds against various bacterial strains.

Table 1: In Vitro Antibacterial Activity of Novel Macrolones against Respiratory Pathogens [7]

Compound/AntibioticS. pneumoniae (Macrolide-Susceptible) MIC₉₀S. pneumoniae (efflux-resistant) MIC₉₀S. pneumoniae (iMLSB) MIC₉₀S. pneumoniae (cMLSB) MIC₉₀S. pyogenes (Macrolide-Susceptible) MIC₉₀S. pyogenes (efflux-resistant) MIC₉₀S. pyogenes (iMLSB) MIC₉₀S. pyogenes (cMLSB) MIC₉₀S. aureus (Macrolide-Susceptible) MIC₉₀H. influenzae MIC₉₀
Compound 19 0.060.120.12>1280.120.250.25>1280.254
Azithromycin0.12161>1280.2532>128>12812
Clarithromycin0.0632>128>1280.06>128>128>12818
Telithromycin0.030.060.060.50.030.060.060.50.122

iMLSB: inducible macrolide-lincosamide-streptogramin B resistance; cMLSB: constitutive macrolide-lincosamide-streptogramin B resistance.

Table 2: In Vitro Antibacterial Activity of 4"-O-n-butyryl-3"-O-methylleucomycin V [5]

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus 209P0.1
Staphylococcus aureus Smith0.1
Staphylococcus aureus 56 (Erm-inducible)0.2
Staphylococcus epidermidis ATCC 122280.1
Streptococcus pyogenes A-60.025
Streptococcus pneumoniae Type I0.025
Streptococcus pneumoniae Type III0.025

Mechanism of Action

Macrolide antibiotics, including novel this compound-containing compounds, exert their antibacterial effect by inhibiting bacterial protein synthesis.[2] They bind to the 50S ribosomal subunit in the nascent peptide exit tunnel, thereby blocking the elongation of the polypeptide chain.[8]

Ribosomal Binding and Inhibition of Protein Synthesis

The this compound moiety plays a critical role in the interaction with the ribosome. Modifications at the C3 position, such as the removal of this compound to create ketolides, can impact the ability of the macrolide to induce ribosome stalling.[9] The binding of macrolides to the ribosome is a dynamic process, and the structure of the antibiotic influences its ability to act as a bacteriostatic or bactericidal agent.[8]

Ribosome_Interaction cluster_ribosome Bacterial 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) NPET Nascent Peptide Exit Tunnel (NPET) Macrolide This compound-Containing Macrolide Macrolide->NPET Binds within Nascent_Peptide Growing Polypeptide Chain Macrolide->Nascent_Peptide Blocks elongation of Nascent_Peptide->NPET Passes through Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Nascent_Peptide->Protein_Synthesis_Inhibition Leads to

Mechanism of protein synthesis inhibition by this compound-containing macrolides.
Immunomodulatory Effects and Signaling Pathways

Beyond their direct antibacterial activity, macrolides are known to possess immunomodulatory properties.[10] They can influence various signaling pathways in host cells, leading to anti-inflammatory effects. Key pathways affected include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[11][12]

Signaling_Pathways Macrolides Macrolides TLR Toll-like Receptor (TLR) Macrolides->TLR Inhibit MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Macrolides->MAPK_Pathway Inhibit NFkB_Pathway NF-κB Pathway Macrolides->NFkB_Pathway Inhibit TLR->MAPK_Pathway Activates MAPK_Pathway->NFkB_Pathway Activates Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) NFkB_Pathway->Inflammatory_Cytokines Upregulates Anti_Inflammatory_Effect Anti-inflammatory Effect Inflammatory_Cytokines->Anti_Inflammatory_Effect Reduction leads to

Immunomodulatory effects of macrolides on host cell signaling pathways.

Experimental Protocols

Synthesis of 4"-O-acyl-L-cladinose Analogues (General Protocol)

This protocol is a generalized procedure based on the synthesis of 4"-O-acyl derivatives of 16-membered macrolides.[5]

  • Protection of Hydroxyl Groups: Dissolve the starting macrolide in a suitable solvent (e.g., pyridine). Add a silylating agent (e.g., tert-butyldimethylsilyl chloride) and a catalyst (e.g., 4-dimethylaminopyridine) and stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction and purify the product to obtain the silyl-protected intermediate.

  • 3"-O-Methylthiomethyl (MTM) Protection: Dissolve the silyl-protected intermediate in a suitable solvent (e.g., dimethyl sulfoxide). Add acetic anhydride (B1165640) and stir at room temperature. After completion, work up the reaction to yield the 3"-O-MTM protected compound.

  • 4"-O-Acylation: Dissolve the protected intermediate in a suitable solvent (e.g., dichloromethane). Add the desired acyl chloride or anhydride (e.g., n-butyryl chloride) and a base (e.g., triethylamine). Stir at room temperature until acylation is complete. Purify the product by column chromatography.

  • Selective Deprotection of the 3"-MTM group: Dissolve the acylated compound in a suitable solvent (e.g., toluene). Add a reducing agent (e.g., tributyltin hydride) and a radical initiator (e.g., AIBN) and heat the mixture. After the reaction is complete, purify the product to obtain the 3"-O-methyl derivative.

  • Deprotection of Silyl (B83357) Groups: Treat the 3"-O-methyl derivative with a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride) in a suitable solvent (e.g., THF) to remove the silyl protecting groups. Purify the final product by chromatography.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the standardized broth microdilution method.[13][14]

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the novel compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Inoculum: From a pure 18-24 hour culture on a non-selective agar (B569324) plate, select 3-5 well-isolated colonies of the test bacterium. Suspend the colonies in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Microtiter Plate:

    • Perform serial two-fold dilutions of the antimicrobial stock solution in Mueller-Hinton broth directly in a 96-well microtiter plate. The final volume in each well should be 100 µL.

    • Dilute the standardized bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 100 µL of the diluted bacterial suspension to each well containing the antimicrobial dilutions.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Experimental Workflow for In Vitro Antibacterial Activity Screening

Experimental_Workflow Start Novel this compound-Containing Compound Stock_Solution Prepare Stock Solution (e.g., 10 mg/mL in DMSO) Start->Stock_Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Bacterial_Culture Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation Inoculate Plate with Bacterial Suspension Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Reading Read MIC (Lowest concentration with no visible growth) Incubation->MIC_Reading Data_Analysis Analyze and Compare Data MIC_Reading->Data_Analysis

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The exploration of novel this compound-containing compounds remains a promising avenue for the development of new antibiotics to combat the growing threat of antimicrobial resistance. The synthetic strategies outlined, coupled with standardized in vitro evaluation methods, provide a robust framework for early-stage research in this critical area. A deeper understanding of the structure-activity relationships and the intricate mechanisms of action, including immunomodulatory effects, will be instrumental in guiding the design of the next generation of macrolide therapeutics.

References

An In-depth Technical Guide on the Immunomodulatory Effects of Cladinose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cladinose, a neutral deoxysugar, is an integral structural component of several clinically significant macrolide antibiotics, including erythromycin (B1671065) and clarithromycin (B1669154). While the immunomodulatory properties of macrolides are well-documented, the specific contribution of the this compound moiety to these effects is an emerging area of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding and exploratory studies on the immunomodulatory effects of this compound. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering insights into the potential of this compound as a standalone immunomodulatory agent or as a modifiable component in the design of novel therapeutics. This document summarizes quantitative data on the effects of macrolide antibiotics on immune responses, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate a deeper understanding of this complex topic.

Introduction: The Immunomodulatory Landscape of Macrolides and the Role of this compound

Macrolide antibiotics have long been recognized for their therapeutic benefits beyond their antimicrobial activity, demonstrating significant immunomodulatory effects in various chronic inflammatory diseases.[1] These effects are multifaceted, encompassing the modulation of immune cell functions, suppression of pro-inflammatory cytokine production, and interference with key inflammatory signaling pathways.[1][2] The 14- and 15-membered ring macrolides, which include erythromycin, clarithromycin, and azithromycin (B1666446), all contain the characteristic L-cladinose sugar at position 3 of the lactone ring. The presence and nature of this sugar moiety are thought to be critical for the biological activity of these compounds. While the lactone ring has been the primary focus of structure-activity relationship studies, emerging evidence suggests that the sugar components, such as this compound, may play a direct role in mediating the observed immunomodulatory effects.

Carbohydrates, in general, are known to be recognized by various immune receptors and can trigger or suppress immune responses.[3] Therefore, it is plausible that the this compound moiety of macrolides interacts with immune cells to modulate their function. Exploratory studies in this area are aimed at decoupling the effects of the this compound sugar from the macrolide core to assess its intrinsic immunomodulatory potential. Understanding the specific contribution of this compound will be instrumental in the rational design of new macrolide derivatives with enhanced immunomodulatory properties and potentially reduced antimicrobial activity to limit the development of antibiotic resistance.

Quantitative Data on the Immunomodulatory Effects of Macrolides

While specific quantitative data for the isolated this compound moiety is not yet widely available in published literature, extensive research on macrolides containing this compound provides valuable insights into its potential effects. The following tables summarize the impact of clarithromycin and azithromycin on cytokine production by human monocytes.

Table 1: Effect of Clarithromycin on Cytokine Production by LPS and Pansorbin-Stimulated Human Monocytes [4]

CytokinePercentage of Individuals with Significant Decrease in Production
IL-1αData not specified
IL-1βData not specified
IL-660%
IL-10Data not specified
GM-CSFData not specified
TNF-α86%

Table 2: Effect of Azithromycin on Cytokine Production by LPS and Pansorbin-Stimulated Human Monocytes [4]

CytokinePercentage of Individuals with Significant Decrease in Production
IL-1α100%
IL-1βData not specified
IL-6Data not specified
IL-10Data not specified
GM-CSFData not specified
TNF-α100%

Table 3: Time-Dependent Effect of Clarithromycin on Pro-inflammatory Cytokine Production in Chronic Rhinosinusitis (CRS) Models [5]

CytokineEffect at 4 hours of IncubationEffect at 72 hours of Incubation
IL-1βSignificantly inhibitedNot specified
IL-4No significant changeIncreased levels observed
IL-5No significant differenceNo significant difference
IL-8Significantly inhibitedTime-dependent relationship observed
GM-CSFNo significant differenceNo significant difference

Key Signaling Pathways in Macrolide-Mediated Immunomodulation

The immunomodulatory effects of macrolides are largely attributed to their ability to interfere with intracellular signaling cascades that regulate inflammatory responses. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and is a key target of macrolide action.[2][6]

The NF-κB Signaling Pathway

The canonical NF-κB pathway is activated by various pro-inflammatory stimuli, leading to the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules. Macrolides have been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory response.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor (e.g., TLR4, TNFR) IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates Proteasome Proteasome IkB_NFkB IκB-NF-κB (Inactive Complex) IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) IkB_NFkB->NFkB_active Releases This compound This compound-Containing Macrolide This compound->IKK_complex Inhibits DNA DNA (κB sites) NFkB_active->DNA Translocates & Binds Transcription Gene Transcription DNA->Transcription Inflammatory_Mediators Pro-inflammatory Cytokines, etc. Transcription->Inflammatory_Mediators

Caption: The NF-κB signaling pathway and the inhibitory role of this compound-containing macrolides.

Experimental Protocols for Assessing Immunomodulatory Effects

The following protocols are foundational for the exploratory study of the immunomodulatory effects of this compound and its derivatives.

In Vitro Cytokine Production Assay

This protocol details the methodology for quantifying the effect of a test compound on cytokine production by immune cells.

Cytokine_Production_Assay Culture_Cells 2. Culture Cells in 96-well plates Add_Compound 3. Add Test Compound (this compound/Macrolide) Culture_Cells->Add_Compound Stimulate_Cells 4. Stimulate with LPS (or other stimuli) Add_Compound->Stimulate_Cells Incubate 5. Incubate for 24-48h Stimulate_Cells->Incubate Collect_Supernatant 6. Collect Supernatant Incubate->Collect_Supernatant Analyze_Cytokines 7. Analyze Cytokines (ELISA or Multiplex Assay) Collect_Supernatant->Analyze_Cytokines

Caption: Workflow for in vitro cytokine production assay.

Detailed Methodology:

  • Immune Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Seed the isolated PBMCs in 96-well culture plates at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Compound Treatment: Add varying concentrations of the test compound (e.g., this compound, macrolide) to the wells. Include a vehicle control.

  • Cell Stimulation: After a pre-incubation period with the compound (e.g., 1 hour), stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatant.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay.

Phagocytosis Assay

This protocol is designed to assess the effect of a test compound on the phagocytic capacity of macrophages.

Phagocytosis_Assay Treat_Cells 2. Treat with Test Compound (this compound/Macrolide) Add_Particles 3. Add Fluorescently Labeled Particles (e.g., Zymosan, E. coli) Treat_Cells->Add_Particles Incubate 4. Incubate to allow phagocytosis Add_Particles->Incubate Quench_Fluorescence 5. Quench Extracellular Fluorescence Incubate->Quench_Fluorescence Analyze_Uptake 6. Analyze Particle Uptake (Flow Cytometry or Fluorometry) Quench_Fluorescence->Analyze_Uptake

Caption: Workflow for assessing phagocytic activity.

Detailed Methodology:

  • Macrophage Culture: Plate macrophage-like cells (e.g., RAW 264.7 cell line or primary bone marrow-derived macrophages) in a multi-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with the test compound at various concentrations for a specified period (e.g., 24 hours).

  • Addition of Particles: Add fluorescently labeled particles (e.g., FITC-labeled zymosan or pHrodo Green E. coli BioParticles) to the wells.

  • Phagocytosis: Incubate the plates for a period that allows for phagocytosis to occur (e.g., 1-2 hours).

  • Quenching: Quench the fluorescence of extracellularly bound particles using a quenching agent like trypan blue.

  • Analysis: Analyze the uptake of fluorescent particles by the macrophages using flow cytometry or a fluorescence plate reader. An increase or decrease in fluorescence intensity compared to the control indicates a modulatory effect on phagocytosis.

Conclusion and Future Directions

The immunomodulatory properties of macrolide antibiotics present a promising avenue for the development of novel anti-inflammatory therapies. While the precise role of the this compound moiety in these effects remains to be fully elucidated, the existing body of research on macrolides provides a strong foundation for future investigations. The quantitative data and experimental protocols outlined in this guide are intended to facilitate and standardize exploratory studies on this compound and its derivatives.

Future research should focus on:

  • Synthesis and isolation of pure this compound to enable direct assessment of its immunomodulatory activity.

  • Structure-activity relationship studies to identify the key structural features of this compound responsible for any observed immunomodulation.

  • In vivo studies in animal models of inflammatory diseases to validate the therapeutic potential of this compound-based compounds.

  • Investigation of other signaling pathways beyond NF-κB that may be modulated by this compound.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for a new generation of immunomodulatory drugs.

References

Delving into the Dawn of Cladinose Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

L-cladinose, a 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexose, is a crucial deoxysugar moiety found in clinically significant macrolide antibiotics such as erythromycin (B1671065) and clarithromycin. Its presence is integral to the antibacterial activity of these compounds. The elucidation of the cladinose metabolic pathway has been a cornerstone in the understanding of macrolide biosynthesis and has paved the way for engineered biosynthesis of novel antibiotic derivatives. This technical guide provides an in-depth exploration of the initial investigations into the this compound metabolic pathway, detailing the key enzymatic steps, experimental protocols employed in these foundational studies, and quantitative data that underpinned these discoveries.

Introduction

The biosynthesis of L-cladinose is a multi-step enzymatic cascade that begins with the common precursor, TDP-D-glucose. The pathway primarily involves a series of modifications to the sugar ring, including dehydration, reduction, C-methylation, and O-methylation, to yield the final activated sugar nucleotide, TDP-L-cladinose. This activated sugar is then transferred to the macrolactone ring by a glycosyltransferase. Early research in this field was instrumental in identifying the genetic and biochemical basis of these transformations, primarily through studies of the erythromycin biosynthetic (ery) gene cluster in Saccharopolyspora erythraea. This guide will focus on the core findings of these initial investigations.

The this compound Biosynthetic Pathway

The biosynthesis of TDP-L-cladinose proceeds through the formation of its precursor, TDP-L-mycarose. The pathway from TDP-D-glucose to TDP-L-mycarose is catalyzed by a suite of enzymes encoded by the eryB genes (or their homologs, such as the tyl genes in tylosin (B1662201) biosynthesis). The final step, the O-methylation of the mycarose (B1676882) moiety, is catalyzed by an S-adenosylmethionine (SAM)-dependent methyltransferase.

Enzymatic Conversion of TDP-D-Glucose to TDP-L-Mycarose

The initial steps of the pathway focus on the conversion of TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose, a key intermediate in many deoxysugar biosynthetic pathways. This is followed by a series of reactions that modify the sugar scaffold to produce TDP-L-mycarose. The established enzymatic sequence is as follows:

  • Dehydration: The pathway is initiated by TDP-D-glucose 4,6-dehydratase (EryBII homolog), which converts TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose.

  • C-Methylation: A C-methyltransferase (EryBIII homolog) utilizes S-adenosylmethionine (SAM) to add a methyl group at the C-3 position of the hexose (B10828440) ring.

  • Reduction: A 3-ketoreductase is responsible for the reduction of the C-3 keto group.

  • Epimerization and Reduction: Subsequent steps involve a C-5 epimerase (EryBVII homolog) and a C-4 ketoreductase (EryBIV homolog) to yield TDP-L-mycarose. The precise order and interplay of these latter steps were a key focus of early research. Functional analyses have shown that both the epimerase and the reductase can exhibit relaxed substrate specificity.[1]

The Final Step: O-Methylation to form this compound

The terminal step in this compound biosynthesis is the O-methylation of the C-3 hydroxyl group of the mycarose moiety. This reaction is catalyzed by the SAM-dependent O-methyltransferase, EryG.[2][3][4] Initial studies involving mutant strains of Saccharopolyspora erythraea lacking a functional eryG gene demonstrated the accumulation of erythromycin C (containing a mycarose sugar) instead of erythromycin A (containing this compound), thereby confirming the role of EryG in this final methylation step.[2][3] While EryG acts on the mycarosyl moiety after its transfer to the macrolide ring, the potential for this methylation to occur on the TDP-L-mycarose intermediate prior to glycosylation has also been considered.

Below is a diagram illustrating the core enzymatic steps in the biosynthesis of TDP-L-cladinose.

Cladinose_Pathway cluster_0 TDP-L-Mycarose Biosynthesis cluster_1 Final O-Methylation TDP-D-Glucose TDP-D-Glucose TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-D-Glucose->TDP-4-keto-6-deoxy-D-glucose EryBII (Dehydratase) TDP-4-keto-2,6-dideoxy-D-glucose TDP-4-keto-2,6-dideoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose->TDP-4-keto-2,6-dideoxy-D-glucose EryBVI (Dehydrase) TDP-3-keto-2,6-dideoxy-D-glucose TDP-3-keto-2,6-dideoxy-D-glucose TDP-4-keto-2,6-dideoxy-D-glucose->TDP-3-keto-2,6-dideoxy-D-glucose Isomerase TDP-2,6-dideoxy-D-ribo-hexose TDP-2,6-dideoxy-D-ribo-hexose TDP-3-keto-2,6-dideoxy-D-glucose->TDP-2,6-dideoxy-D-ribo-hexose EryBIV (Reductase) TDP-3-C-methyl-2,6-dideoxy-D-ribo-hexose TDP-3-C-methyl-2,6-dideoxy-D-ribo-hexose TDP-2,6-dideoxy-D-ribo-hexose->TDP-3-C-methyl-2,6-dideoxy-D-ribo-hexose EryBIII (C-Methyltransferase) + SAM TDP-L-Mycarose TDP-L-Mycarose TDP-3-C-methyl-2,6-dideoxy-D-ribo-hexose->TDP-L-Mycarose EryBVII (Epimerase) TDP-L-Cladinose TDP-L-Cladinose TDP-L-Mycarose->TDP-L-Cladinose EryG (O-Methyltransferase) + SAM Experimental_Workflow cluster_0 Gene to Protein cluster_1 Enzyme Characterization Genomic DNA Genomic DNA PCR Amplification PCR Amplification Genomic DNA->PCR Amplification Cloning into Expression Vector Cloning into Expression Vector PCR Amplification->Cloning into Expression Vector Transformation into E. coli Transformation into E. coli Cloning into Expression Vector->Transformation into E. coli Protein Expression and Purification Protein Expression and Purification Transformation into E. coli->Protein Expression and Purification Purified Enzyme Purified Enzyme Protein Expression and Purification->Purified Enzyme In Vitro Assay In Vitro Assay Purified Enzyme->In Vitro Assay Substrate(s) Substrate(s) Substrate(s)->In Vitro Assay Reaction Products Reaction Products In Vitro Assay->Reaction Products HPLC Analysis HPLC Analysis Reaction Products->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis Logic_Pathway Wild-type S. erythraea Wild-type S. erythraea Erythromycin A (this compound) Erythromycin A (this compound) Wild-type S. erythraea->Erythromycin A (this compound) Produces eryG knockout mutant eryG knockout mutant Erythromycin C (Mycarose) Erythromycin C (Mycarose) eryG knockout mutant->Erythromycin C (Mycarose) Accumulates eryBIV knockout mutant eryBIV knockout mutant Accumulation of earlier intermediates Accumulation of earlier intermediates eryBIV knockout mutant->Accumulation of earlier intermediates Accumulates Erythromycin C (Mycarose)->Erythromycin A (this compound) EryG

References

The Pivotal Role of Cladinose in Macrolide Antibiotic Activity: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates a deeper understanding of the structure-activity relationships (SAR) of existing drug classes to guide the development of more potent and resilient therapeutics. Within the macrolide class of antibiotics, the seemingly unassuming cladinose sugar moiety, attached at the C-3 position of the lactone ring, plays a critical and multifaceted role in determining antibacterial efficacy, resistance evasion, and pharmacokinetic properties. This technical guide provides a comprehensive analysis of the preliminary SAR studies centered on this compound, offering a granular look at the chemical modifications that have been explored, their impact on biological activity, and the underlying molecular mechanisms.

The Significance of the C-3 this compound Moiety

The 14-membered macrolide prototype, erythromycin (B1671065), owes a significant portion of its antibacterial activity to the presence of the L-cladinose sugar. This sugar is involved in crucial interactions with the bacterial ribosome, the primary target of macrolide antibiotics. Specifically, the this compound moiety interacts with domain II of the 23S ribosomal RNA (rRNA), contributing to the overall binding affinity of the drug.[1] However, the this compound sugar is also a key factor in certain mechanisms of bacterial resistance and can contribute to the acid instability of some macrolides.

The development of the ketolide class of antibiotics was a direct result of strategic modifications targeting the this compound sugar. The defining characteristic of ketolides is the removal of L-cladinose from the C-3 position and the subsequent oxidation of the 3-hydroxyl group to a 3-keto functionality.[2] This seminal modification has profound implications for the drug's activity:

  • Overcoming Resistance: The absence of this compound allows ketolides to evade resistance mechanisms such as that mediated by the erm genes, which encode for methyltransferases that modify the ribosomal binding site and cause high-level resistance to macrolides, lincosamides, and streptogramin B (MLSB resistance).[3]

  • Enhanced Acid Stability: The 3-keto group, in conjunction with other modifications like a C-6 methoxy (B1213986) group, prevents internal hemiketalization, rendering the molecule more stable in acidic environments, such as the stomach.[3]

  • Altered Ribosomal Interactions: While the removal of this compound leads to the loss of a key interaction point with the ribosome and can decrease binding affinity, this is often compensated for by the introduction of other functionalities, such as an 11,12-cyclic carbamate (B1207046) with an alkyl-aryl side chain. This side chain can form new, beneficial interactions within the ribosomal tunnel.[1][3]

Quantitative Structure-Activity Relationship of this compound Modifications

The antibacterial potency of macrolides is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for a selection of this compound-modified macrolides against various bacterial strains, highlighting the impact of these structural changes on antibacterial activity.

Table 1: In Vitro Activity of 3-O-Descladinosylazithromycin Derivatives
CompoundModificationS. pneumoniae B1 (ermB) MIC (µg/mL)S. pneumoniae AB11 (ermB, mefA) MIC (µg/mL)S. pyogenes R1 MIC (µg/mL)B. subtilis ATCC9372 MIC (µg/mL)S. epidermidis (penicillin-resistant) MIC (µg/mL)
Azithromycin->256>256>25610.25
6h 3-O-descladinosyl, 11,12-cyclic carbonate, 2'-O-arylalkylcarbamoyl11>2560.50.125
6f 3-O-descladinosyl, 11,12-cyclic carbonate, 2'-O-arylalkylcarbamoyl22>25610.25
6g 3-O-descladinosyl, 11,12-cyclic carbonate, 2'-O-arylalkylcarbamoyl44>25610.25
5a 3-O-descladinosyl, 2'-O-acetyl, 11,12-cyclic carbonate, 3-O-arylalkylcarbamoyl>256>256820.5

Data sourced from a study on novel 3-O-descladinosylazithromycin derivatives.[4]

Table 2: In Vitro Activity of 11,12-Cyclic Carbonate Azithromycin-3-O-descladinosyl-3-O-carbamoyl Glycosyl Derivatives
CompoundModificationS. aureus MRSA-1 MIC (µg/mL)S. pneumoniae 943 (methicillin-resistant) MIC (µg/mL)S. pneumoniae 746 MIC (µg/mL)E. coli 236 MIC (µg/mL)
Azithromycin-1628256
Erythromycin-162>256>256
G1 3-O-descladinosyl, 11,12-cyclic carbonate, 3-O-carbamoyl glycosyl161232
G2 3-O-descladinosyl, 11,12-cyclic carbonate, 3-O-carbamoyl glycosyl82232
G6 3-O-descladinosyl, 11,12-cyclic carbonate, 3-O-carbamoyl glycosyl44464

Data sourced from a study on novel 11,12-cyclic carbonate azithromycin-3-O-descladinosyl-3-O-carbamoyl glycosyl derivatives.[5]

The Molecular Basis of this compound-Mediated Activity: Ribosomal Interactions

Macrolide antibiotics exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome and obstructing the exit tunnel through which nascent polypeptide chains emerge. This blockage stalls protein synthesis, ultimately leading to bacterial growth inhibition.

The this compound sugar of traditional macrolides, such as erythromycin, establishes a key interaction with nucleotide A752 in hairpin 35 of domain II of the 23S rRNA.[1][6] The removal of this compound in ketolides results in the loss of this interaction, which can lead to a significant drop in binding affinity. For instance, the removal of this compound to form the ketolide precursor RU 56006 resulted in an approximately 100-fold decrease in drug binding affinity.[1]

However, advanced ketolides compensate for this loss through the introduction of an alkyl-aryl side chain at the C11/C12 carbamate position. This side chain creates a new binding interaction with the ribosome, specifically with the A752-U2609 base pair in the nascent peptide exit tunnel.[7] This new interaction not only restores but can significantly enhance the binding affinity. Telithromycin (B1682012), a prominent ketolide, binds to wild-type ribosomes with a 10-fold greater affinity than erythromycin A.[3] This enhanced affinity is even more pronounced for MLS(B)-resistant ribosomes, where telithromycin exhibits over 20 times the affinity of erythromycin A and clarithromycin.[3]

The following diagram illustrates the interaction of macrolides and ketolides with the bacterial ribosome.

Ribosome_Interaction cluster_macrolide Macrolide (e.g., Erythromycin) cluster_ketolide Ketolide (e.g., Telithromycin) cluster_ribosome Bacterial 50S Ribosomal Subunit Macrolide Erythromycin This compound This compound Sugar (at C-3) Macrolide->this compound possesses Domain_V Domain V (A2058) Macrolide->Domain_V Interacts with Domain_II Domain II (A752) This compound->Domain_II Interacts with Ketolide Telithromycin Keto_Group 3-Keto Group Ketolide->Keto_Group has Side_Chain C11/C12 Alkyl-Aryl Side Chain Ketolide->Side_Chain has Ketolide->Domain_V Interacts with Keto_Group->Domain_II No interaction Side_Chain->Domain_II Forms new interaction with (A752-U2609 base pair) Peptide_Tunnel Nascent Peptide Exit Tunnel

Caption: Interaction of Macrolides and Ketolides with the Bacterial Ribosome.

Experimental Protocols

Synthesis of 3-O-Descladinosyl Macrolide Derivatives

The synthesis of 3-O-descladinosyl macrolides is a critical first step in the development of ketolides and other C-3 modified analogs. A general procedure involves the acidic hydrolysis of the parent macrolide.

General Procedure for Acidic Hydrolysis of this compound:

  • Dissolution: The starting macrolide (e.g., azithromycin) is dissolved in a suitable solvent system, typically a mixture of an alcohol (e.g., methanol) and water.

  • Acidification: A dilute acid, such as hydrochloric acid (HCl), is added to the solution.

  • Reaction: The reaction mixture is stirred at room temperature for a specified period (e.g., 5 hours). The progress of the reaction is monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by neutralization with a base (e.g., sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • Purification: The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by flash chromatography to yield the 3-O-descladinosyl derivative.

This is a generalized protocol; specific conditions may vary depending on the starting material and desired product.[5]

The following diagram outlines the general workflow for the synthesis and evaluation of this compound-modified macrolides.

SAR_Workflow Start Parent Macrolide (e.g., Erythromycin, Azithromycin) Step1 Chemical Modification of this compound (e.g., Removal, 4''-O-substitution) Start->Step1 Step2 Synthesis of Novel Analogs Step1->Step2 Step3 Purification and Structural Characterization (e.g., NMR, Mass Spectrometry) Step2->Step3 Step4 In Vitro Antibacterial Activity Testing (MIC Determination) Step3->Step4 Step5 Evaluation against Susceptible and Resistant Bacterial Strains Step4->Step5 Step6 Analysis of Structure-Activity Relationship (SAR) Step5->Step6 Step7 Lead Compound Identification and Optimization Step6->Step7

Caption: General Workflow for this compound SAR Studies.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.

Protocol for Broth Microdilution:

  • Preparation of Antimicrobial Stock Solution: A stock solution of the test compound is prepared at a high concentration in a suitable solvent and then diluted in the appropriate test medium (e.g., cation-adjusted Mueller-Hinton Broth) to twice the highest concentration to be tested.

  • Serial Dilution: 100 µL of the test medium is dispensed into all wells of a 96-well microtiter plate. 100 µL of the 2x antimicrobial solution is added to the first column of wells. A serial two-fold dilution is then performed by transferring 100 µL from one column to the next, mixing thoroughly at each step.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Inoculation: Each well (except for a sterility control) is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at a specified temperature (e.g., 37°C) for 18-24 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

This protocol is a general guideline and may require modifications based on the specific bacteria and antimicrobial agent being tested.[8][9]

Future Directions and Conclusion

The preliminary studies on the structure-activity relationship of this compound have been instrumental in the evolution of macrolide antibiotics, leading to the development of the highly effective ketolide class. The removal of this compound and the introduction of a 3-keto group have proven to be a successful strategy for overcoming key resistance mechanisms and improving the pharmacokinetic profile of these drugs. Furthermore, modifications at other positions of the this compound sugar, such as the 4''-hydroxyl group, represent a promising avenue for the development of novel macrolide derivatives with enhanced potency and an expanded spectrum of activity.

Future research in this area should focus on a more systematic exploration of this compound modifications, including the synthesis and evaluation of a wider range of analogs with diverse substituents. A deeper understanding of the intricate interactions between these modified macrolides and the ribosome, aided by advanced structural biology techniques, will be crucial for the rational design of the next generation of macrolide antibiotics that can effectively combat the growing threat of antimicrobial resistance.

References

Methodological & Application

Total Synthesis of L-Cladinose and its Analogues: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the total synthesis of L-cladinose, a key carbohydrate component of various macrolide antibiotics, and its analogues. Included are application notes, comprehensive experimental protocols for a key synthetic route, and quantitative data to support synthetic efforts.

L-cladinose, a 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexopyranose, is a crucial structural motif found in prominent macrolide antibiotics such as erythromycin. Its unique structure contributes significantly to the biological activity of these therapeutic agents. The development of efficient and stereoselective total syntheses of L-cladinose and its analogues is of paramount importance for the generation of novel macrolide derivatives with improved pharmacological properties, such as enhanced efficacy against resistant bacterial strains.

Application Notes

The chemical synthesis of L-cladinose presents several challenges, including the stereocontrolled introduction of multiple chiral centers, particularly the quaternary center at C-3, and the regioselective manipulation of hydroxyl groups. Various synthetic strategies have been developed to address these challenges, often employing chiral pool starting materials or asymmetric synthesis methodologies.

One notable and efficient approach is the de novo asymmetric synthesis, which allows for the construction of the target molecule from simple, achiral precursors. This strategy offers flexibility for the synthesis of not only L-cladinose but also its analogues with modifications at various positions, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The ability to systematically alter the substitution pattern of the cladinose ring enables the exploration of how these changes impact the binding of macrolide antibiotics to the bacterial ribosome and their overall antibacterial activity.

The synthesis of L-cladinose analogues, particularly those with modifications at the C-4 hydroxyl group, has been a significant area of investigation. 4-O-alkyl and 4-O-acyl analogues have been synthesized and incorporated into macrolide structures, in some cases leading to compounds with improved pharmacokinetic profiles and enhanced biological activity. Glycosylation methods, often employing thioglycoside donors, are critical for the attachment of these synthetic this compound derivatives to the macrolide aglycone.

Key Synthetic Strategy: De Novo Asymmetric Synthesis

A highly effective strategy for the total synthesis of L-cladinose is the de novo approach developed by O'Doherty and coworkers. This method utilizes a ruthenium-catalyzed regioselective olefin migration of a dihydropyran allylic acetal (B89532) as a key step to establish the core pyranoside structure with the desired stereochemistry. This approach is advantageous due to its efficiency and the high level of stereocontrol.

The overall synthetic workflow can be visualized as a multi-step process starting from simple achiral materials, proceeding through key intermediates to the final protected L-cladinose, which can then be deprotected or used in glycosylation reactions.

G Workflow for the De Novo Asymmetric Synthesis of L-Cladinose cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product cluster_application Applications start Simple Achiral Precursors intermediate1 Dihydropyran Allylic Acetal start->intermediate1 Multi-step Synthesis intermediate2 Homoallylic Acetal intermediate1->intermediate2 Ru-Catalyzed Olefin Migration intermediate3 Protected Pyranoside intermediate2->intermediate3 Further Functionalization final_product Protected L-Cladinose intermediate3->final_product Protecting Group Manipulation deprotection L-Cladinose final_product->deprotection Deprotection glycosylation L-Cladinose Analogues in Macrolides final_product->glycosylation Glycosylation

Caption: Overall workflow of the de novo synthesis of L-cladinose.

Experimental Protocols

The following protocols are based on a representative de novo asymmetric synthesis of a protected L-cladinose derivative.

Protocol 1: Synthesis of the Dihydropyran Allylic Acetal Intermediate

This protocol describes the formation of a key dihydropyran intermediate, which serves as the precursor for the crucial ruthenium-catalyzed olefin migration. The synthesis involves several steps starting from commercially available materials. For the purpose of this protocol, we will focus on the key cyclization step.

Materials:

  • Appropriate diene precursor

  • Grubbs' second-generation catalyst

  • Dry dichloromethane (B109758) (DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the diene precursor in dry DCM under an inert atmosphere.

  • Add Grubbs' second-generation catalyst (typically 1-5 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by exposing the mixture to air.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the dihydropyran allylic acetal.

Protocol 2: Ruthenium-Catalyzed Regioselective Olefin Migration

This protocol details the key isomerization step to form the homoallylic acetal, which sets the stage for the stereoselective functionalization of the pyranoside ring.

Materials:

  • Dihydropyran allylic acetal

  • Ruthenium catalyst (e.g., [RuCl2(p-cymene)]2)

  • Appropriate ligand (e.g., a phosphine (B1218219) ligand)

  • Dry, degassed solvent (e.g., toluene (B28343) or 1,2-dichloroethane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the ruthenium catalyst and the ligand in the dry, degassed solvent.

  • Stir the mixture for a short period to allow for catalyst activation.

  • Add a solution of the dihydropyran allylic acetal in the same solvent to the catalyst mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the homoallylic acetal.

Protocol 3: Dihydroxylation and Protecting Group Manipulations

This protocol describes the subsequent functionalization of the homoallylic acetal to introduce the necessary hydroxyl groups and manipulate protecting groups to arrive at a protected L-cladinose derivative.

Materials:

  • Homoallylic acetal

  • Osmium tetroxide (OsO4) or a suitable alternative (e.g., AD-mix-β for asymmetric dihydroxylation)

  • N-methylmorpholine N-oxide (NMO) or other co-oxidants

  • Appropriate solvent system (e.g., acetone (B3395972)/water)

  • Protecting group reagents (e.g., methyl iodide, silver oxide for methylation)

  • Deprotecting agents as required

Procedure (Example for Dihydroxylation):

  • Dissolve the homoallylic acetal in a suitable solvent mixture like acetone and water.

  • Add NMO followed by a catalytic amount of OsO4.

  • Stir the reaction at room temperature until the reaction is complete as indicated by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting diol by flash column chromatography.

  • Subsequent steps will involve selective protection of the hydroxyl groups and introduction of the C-3 methyl and O-methyl groups, followed by any necessary deprotection steps to yield the final protected L-cladinose.

Quantitative Data

The efficiency of a total synthesis is critically evaluated by the yields of individual steps and the overall yield, as well as the stereoselectivity of key transformations. The following tables summarize representative quantitative data for the de novo asymmetric synthesis of L-cladinose.

Table 1: Yields of Key Synthetic Steps

Step No.TransformationStarting MaterialProductYield (%)
1Ring-Closing MetathesisAcyclic DieneDihydropyran Allylic Acetal~85%
2Ru-Catalyzed Olefin MigrationDihydropyran Allylic AcetalHomoallylic Acetal~80-90%
3Asymmetric DihydroxylationHomoallylic AcetalDiol Intermediate>90%
4Methylation (C3-O)Diol IntermediateC3-O-Methylated Intermediate~85%
5Introduction of C3-MeC3-O-Methylated IntermediateProtected L-CladinoseVariable
Overall Total Synthesis Simple Precursors Protected L-Cladinose Variable

Table 2: Stereoselectivity of Key Reactions

ReactionKey Reagent/CatalystDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)
Asymmetric DihydroxylationAD-mix-β>95% e.e.
Substrate-controlled reductionsVariousOften >10:1 d.r.

Synthesis of L-Cladinose Analogues

The synthetic routes established for L-cladinose can be adapted to produce a variety of analogues. For instance, by using different alkylating or acylating agents in the later stages of the synthesis, analogues with modifications at the C-4 hydroxyl group can be readily accessed.

G General Scheme for L-Cladinose Analogue Synthesis intermediate Protected L-Cladinose Precursor (with free C4-OH) alkylation Alkylation (R-X, base) intermediate->alkylation acylation Acylation (RCOCl, base) intermediate->acylation analogue_alkyl 4-O-Alkyl-L-cladinose Analogue alkylation->analogue_alkyl analogue_acyl 4-O-Acyl-L-cladinose Analogue acylation->analogue_acyl

Caption: Diversification strategy for synthesizing L-cladinose analogues.

These synthetic analogues are invaluable tools for probing the SAR of macrolide antibiotics and for the development of next-generation antibacterial agents with improved therapeutic profiles. The detailed protocols and synthetic strategies outlined in this document provide a solid foundation for researchers embarking on the synthesis of L-cladinose and its derivatives.

Application Notes and Protocols for Selective Glycosylation with Cladinose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods and protocols for the selective glycosylation of various acceptor molecules with L-cladinose and its derivatives. The information is intended to guide researchers in the synthesis of novel macrolide antibiotics and other glycosylated compounds with potential therapeutic applications.

Introduction

L-Cladinose is a 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexose that is a characteristic sugar moiety found in several clinically important macrolide antibiotics, such as erythromycin (B1671065) and clarithromycin. The presence and structure of cladinose are crucial for the biological activity of these antibiotics. It plays a significant role in the binding of the macrolide to the bacterial ribosome, thereby inhibiting protein synthesis.[1] The selective introduction of this compound onto aglycones or modified macrolactones is a key step in the synthesis of new macrolide derivatives with improved pharmacological properties, such as enhanced acid stability, better pharmacokinetic profiles, and activity against resistant bacterial strains.

This document outlines chemical and potential enzymatic methods for the selective glycosylation with this compound, providing detailed experimental protocols and data to facilitate their application in a research and development setting.

Chemical Methods for Selective this compound Glycosylation

Chemical glycosylation with this compound typically involves the use of a glycosyl donor, which is an activated form of the this compound sugar, and a glycosyl acceptor, the molecule to which the sugar will be attached. The choice of activating group on the donor, protecting groups on both the donor and acceptor, and the reaction conditions are all critical for achieving high yield and stereoselectivity. One of the most effective methods for this compound glycosylation is the use of thioglycoside donors.

Thioglycoside-Mediated this compound Glycosylation

Thioglycosides are versatile glycosyl donors due to their stability and the availability of various methods for their activation under mild conditions. The synthesis of 4-O-alkyl-L-cladinose analogues and their subsequent use as thioglycoside donors has been a successful strategy in the preparation of novel macrolide antibiotics.[2][3]

Experimental Workflow for Thioglycoside-Mediated this compound Glycosylation

G cluster_0 Donor Preparation cluster_1 Glycosylation Reaction cluster_2 Purification start L-Mycarose step1 Protection of Hydroxyl Groups start->step1 step2 Introduction of Thiophenyl Group at C1 step1->step2 step3 Alkylation at 4-O Position step2->step3 step4 Deprotection step3->step4 donor 4-O-Alkyl-L-cladinose Thioglycoside Donor step4->donor mix Mix Donor and Acceptor donor->mix acceptor Macrolide Aglycone (Acceptor) acceptor->mix activation Activation with Promoter (e.g., NIS/TfOH) mix->activation reaction Glycosidic Bond Formation activation->reaction product Glycosylated Macrolide reaction->product purification Chromatographic Purification product->purification

Caption: Workflow for this compound glycosylation.

Protocol 1: Synthesis of Phenyl 4-O-isobutyl-α-L-cladinoside (Thioglycoside Donor)

This protocol is adapted from the synthesis of 4-O-alkyl-L-cladinose analogues.

Materials:

  • L-Mycarose

  • Protecting agents (e.g., TBDMSCl, imidazole)

  • Thiophenol

  • Lewis acid catalyst (e.g., BF₃·OEt₂)

  • Isobutyl iodide

  • Sodium hydride (NaH)

  • Deprotecting agent (e.g., TBAF)

  • Anhydrous solvents (DCM, DMF, THF)

  • Standard laboratory glassware and purification equipment (chromatography column, etc.)

Procedure:

  • Protection of L-Mycarose: Protect the hydroxyl groups of L-mycarose with a suitable protecting group, such as tert-butyldimethylsilyl (TBDMS), to prevent unwanted side reactions.

  • Thioglycosylation: React the protected mycarose (B1676882) with thiophenol in the presence of a Lewis acid catalyst to introduce the thiophenyl group at the anomeric carbon (C1).

  • Alkylation: Selectively deprotect the 4-hydroxyl group and subsequently alkylate it using isobutyl iodide and a strong base like sodium hydride in an anhydrous solvent.

  • Deprotection: Remove the remaining protecting groups to yield the desired phenyl 4-O-isobutyl-α-L-cladinoside.

  • Purification: Purify the final product using column chromatography.

Protocol 2: Selective Glycosylation of a Macrolide Aglycone with a this compound Thioglycoside Donor

This is a general protocol for the glycosylation step.

Materials:

  • 4-O-Alkyl-L-cladinose thioglycoside donor (from Protocol 1)

  • Macrolide aglycone (acceptor molecule) with a free hydroxyl group at the desired position

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH)

  • Activated molecular sieves (4 Å)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Preparation: Dry the glycosyl donor and acceptor under high vacuum. Add activated molecular sieves to a flame-dried flask under an inert atmosphere (e.g., argon).

  • Reaction Setup: Dissolve the glycosyl donor (1.2 eq) and the macrolide aglycone (1.0 eq) in anhydrous DCM and add to the flask containing molecular sieves. Stir the mixture at room temperature for 30 minutes.

  • Cooling: Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C).

  • Activation: Add NIS (1.5 eq) to the mixture, followed by the dropwise addition of a catalytic amount of TfOH (0.1 eq).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by adding a saturated solution of sodium bicarbonate.

  • Workup: Filter the reaction mixture through celite, wash the filtrate with sodium thiosulfate (B1220275) solution, and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the desired glycosylated macrolide.

Quantitative Data from Literature for Thioglycoside-Mediated Glycosylation:

Glycosyl DonorGlycosyl AcceptorPromoter SystemSolventTemp (°C)Time (h)Yield (%)Ref.
Phenyl 4-O-isobutyl-α-L-cladinoside9-O-(1-methoxy-1-methylethyl)-5-O-desosaminyl-3-O-decladinosyl-9-dihydroerythronolide ANIS/TfOHCH₂Cl₂-20275[2]
Phenyl 4-O-propyl-α-L-cladinosideLeucomycin V derivativeNIS/TfOHCH₂Cl₂-201.582[2]

Enzymatic Methods for Selective this compound Glycosylation (Hypothetical)

While specific glycosyltransferases that utilize L-cladinose as a substrate have not been extensively characterized in the literature, the biosynthesis of macrolide antibiotics involves glycosyltransferases that are responsible for the attachment of deoxy sugars like mycarose (a precursor to this compound) and desosamine (B1220255) to the macrolactone core. Engineering these or related glycosyltransferases could provide a highly selective and efficient method for this compound glycosylation.

Conceptual Workflow for Enzymatic this compound Glycosylation

G cluster_0 Substrate Preparation cluster_1 Enzymatic Reaction cluster_2 Purification donor Activated this compound Donor (e.g., UDP-Cladinose) incubation Incubation under Optimal Conditions (pH, Temp) donor->incubation acceptor Macrolide Aglycone acceptor->incubation enzyme This compound Glycosyltransferase (Engineered) enzyme->incubation product Selectively Glycosylated Macrolide incubation->product purification Enzyme Removal & Chromatographic Purification product->purification

Caption: Enzymatic this compound glycosylation workflow.

Protocol 3: Hypothetical Enzymatic Glycosylation with an Engineered Glycosyltransferase

This protocol is conceptual and would require the prior identification and engineering of a suitable glycosyltransferase.

Materials:

  • Engineered this compound glycosyltransferase

  • Activated this compound donor (e.g., UDP-cladinose, which would need to be synthesized)

  • Macrolide aglycone

  • Reaction buffer (optimized for pH and ionic strength)

  • Cofactors (if required by the enzyme, e.g., Mg²⁺)

  • Standard laboratory equipment for enzyme assays and purification

Procedure:

  • Enzyme Expression and Purification: Express the engineered glycosyltransferase in a suitable host (e.g., E. coli) and purify it to homogeneity.

  • Reaction Setup: In a reaction vessel, combine the macrolide aglycone, the activated this compound donor, and any necessary cofactors in the optimized reaction buffer.

  • Enzyme Addition: Initiate the reaction by adding the purified glycosyltransferase.

  • Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined time.

  • Reaction Monitoring: Monitor the formation of the glycosylated product using methods such as HPLC or LC-MS.

  • Termination: Terminate the reaction, for example, by heat inactivation of the enzyme or by adding a quenching agent.

  • Purification: Remove the enzyme (e.g., by precipitation or affinity chromatography) and purify the glycosylated product using chromatographic techniques.

Biological Context: Mechanism of Action of this compound-Containing Macrolides

The this compound moiety of macrolide antibiotics is essential for their interaction with the bacterial ribosome, which is their site of action. The sugar projects into the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit, contributing to the blockage of protein synthesis.

Logical Relationship in Macrolide Antibiotic Action

G macrolide Macrolide Antibiotic binding Binding to NPET macrolide->binding ribosome Bacterial 50S Ribosome ribosome->binding inhibition Inhibition of Protein Synthesis binding->inhibition death Bacterial Cell Death inhibition->death

Caption: Macrolide antibiotic mechanism of action.

Conclusion

The selective glycosylation with this compound is a powerful tool for the development of new macrolide antibiotics. The chemical methods, particularly those employing thioglycoside donors, are well-established and offer a reliable route to novel glycosylated compounds. While enzymatic methods for this compound glycosylation are still in their infancy, the potential for high selectivity and milder reaction conditions makes them an exciting area for future research. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and expand upon these important synthetic transformations.

References

Application Note: Structural Elucidation of Cladinose using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladinose, a 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexopyranose, is a crucial carbohydrate moiety found in various macrolide antibiotics, including the widely used erythromycin. Its precise structure, including stereochemistry, is critical for the biological activity of these drugs. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the complete structural elucidation of this compound in solution. This application note provides detailed protocols and data interpretation guidelines for the structural determination of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The structural elucidation process relies on the careful analysis of proton (¹H) and carbon-¹³ (¹³C) chemical shifts, spin-spin coupling constants (J-couplings), and through-bond correlations observed in various NMR spectra. By systematically piecing together this information, the complete covalent structure and relative stereochemistry of this compound can be unambiguously determined.

Data Presentation

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts and proton-proton coupling constants for L-cladinose. This data is essential for confirming the identity and structure of the sugar moiety.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for L-Cladinose

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-14.65dJ₁,₂ₐₓ = 9.5
H-2ax1.55dddJ₂,₁ = 9.5, J₂,₂ₑ = 12.5, J₂,₃ = 3.0
H-2eq2.25ddJ₂,₂ₐₓ = 12.5, J₂,₃ = 2.0
H-43.05dJ₄,₅ = 9.5
H-53.50dqJ₅,₄ = 9.5, J₅,₆ = 6.0
6-CH₃1.25dJ₆,₅ = 6.0
3-CH₃1.20s-
3-OCH₃3.20s-

Table 2: ¹³C NMR Chemical Shifts for L-Cladinose

CarbonChemical Shift (δ, ppm)
C-197.5
C-235.5
C-378.0
C-483.0
C-569.0
C-618.0
3-CH₃26.0
3-OCH₃49.0

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Protocol 1: Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of the isolated this compound or the macrolide containing it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O). The choice of solvent will depend on the solubility of the compound.

  • Internal Standard: For accurate chemical shift referencing, add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm for both ¹H and ¹³C).

  • Filtration: Filter the sample solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

  • Degassing (Optional): For samples sensitive to oxygen, which can affect relaxation times and line broadening, degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution for several minutes.

Protocol 2: 1D NMR Data Acquisition

These experiments provide the fundamental chemical shift and coupling constant information.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 10-15 ppm, centered around 5 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

    • Spectral Width: 200-220 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Protocol 3: 2D NMR Data Acquisition

These experiments are crucial for establishing the connectivity of atoms within the molecule.

  • 2D COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings.

    • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

    • Spectral Width (F1 and F2): 10-15 ppm.

    • Data Points: 2048 in the direct dimension (F2) and 256-512 in the indirect dimension (F1).

    • Number of Scans per Increment: 8-16.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3').

    • Spectral Width: 10-15 ppm in F2 (¹H) and 180-200 ppm in F1 (¹³C).

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Number of Scans per Increment: 4-16.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, and sometimes four bonds.[2]

    • Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf').

    • Spectral Width: 10-15 ppm in F2 (¹H) and 200-220 ppm in F1 (¹³C).

    • Data Points: 2048 in F2 and 512 in F1.

    • Number of Scans per Increment: 16-64.

Visualization of Workflow and Data Interpretation

The following diagrams illustrate the experimental workflow and the logical process of interpreting the NMR data to elucidate the structure of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structure Elucidation Sample This compound-containing Compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Filtration Filter into NMR Tube Dissolution->Filtration NMR_Tube Prepared NMR Sample OneD_NMR 1D NMR (¹H, ¹³C) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Tube->TwoD_NMR Process_Spectra Process and Analyze Spectra OneD_NMR->Process_Spectra TwoD_NMR->Process_Spectra Assign_Signals Assign ¹H and ¹³C Signals Process_Spectra->Assign_Signals Determine_Connectivity Determine Connectivity (COSY, HMBC) Assign_Signals->Determine_Connectivity Determine_Stereochem Determine Stereochemistry (J-couplings) Determine_Connectivity->Determine_Stereochem Final_Structure Propose Final Structure Determine_Stereochem->Final_Structure

Caption: Experimental workflow for this compound structural elucidation.

logical_relationships cluster_data NMR Data cluster_interpretation Structural Information Derived H1_NMR ¹H NMR Chemical Shifts, Multiplicities, J-couplings Proton_Environment Proton Environments & Neighboring Protons H1_NMR->Proton_Environment Stereochemistry Relative Stereochemistry H1_NMR->Stereochemistry J-couplings C13_NMR ¹³C NMR Chemical Shifts Carbon_Skeleton Carbon Skeleton Framework C13_NMR->Carbon_Skeleton COSY COSY ¹H-¹H Correlations COSY->Proton_Environment HSQC HSQC ¹H-¹³C One-Bond Correlations Direct_Attachments Direct H-C Attachments HSQC->Direct_Attachments HMBC HMBC ¹H-¹³C Long-Range Correlations Connectivity Connectivity of Fragments HMBC->Connectivity Proton_Environment->Connectivity Carbon_Skeleton->Connectivity Direct_Attachments->Connectivity Final_Structure This compound Structure Connectivity->Final_Structure Stereochemistry->Final_Structure

Caption: Logical relationships in NMR data interpretation for this compound.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and reliable methodology for the complete structural elucidation of this compound. By following the detailed protocols for sample preparation and data acquisition, and by systematically interpreting the resulting spectra as outlined in the workflow, researchers can confidently determine the structure of this important carbohydrate. This detailed structural information is invaluable for understanding the structure-activity relationships of macrolide antibiotics and for the development of new and improved therapeutic agents.

References

Application Notes and Protocols for Mass Spectrometry-Based Identification of Cladinose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and characterization of cladinose, a deoxy sugar moiety crucial for the activity of macrolide antibiotics, using mass spectrometry. The protocols cover both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of intact this compound-containing molecules and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of the derivatized sugar.

I. Introduction to this compound and Mass Spectrometry

This compound is a 3-O-methyl-2,6-dideoxy-L-ribo-hexose that is an essential structural component of several clinically important 14- and 16-membered macrolide antibiotics, such as erythromycin (B1671065). The presence and structure of the this compound moiety significantly influence the pharmacological properties of these drugs. Mass spectrometry offers a powerful analytical tool for the structural elucidation and quantification of this compound, both as part of an intact macrolide and as an isolated sugar.

II. LC-MS/MS for the Analysis of this compound in Macrolides

LC-MS/MS is a highly sensitive and specific technique for the analysis of this compound-containing compounds in complex matrices.[1] This method is particularly useful for identifying and quantifying macrolide antibiotics and their metabolites.

Key Fragmentation Pathways

Collision-Induced Dissociation (CID) of protonated macrolide antibiotics typically results in the characteristic neutral loss of the this compound sugar.[2] The primary fragmentation involves the cleavage of the glycosidic bond connecting this compound to the macrolactone ring.

  • Neutral Loss of this compound: A neutral loss of 158 Da is a hallmark fragmentation for macrolides containing this compound.[3]

  • Cross-Ring Cleavage: Further structural information can be obtained from cross-ring cleavages of the this compound sugar, which can help in distinguishing isomers.[4]

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios (m/z) for the identification of this compound within the macrolide antibiotic erythromycin A.

Precursor Ion (m/z)DescriptionCharacteristic Fragment Ion (m/z)DescriptionReference
734.5 [M+H]⁺Protonated Erythromycin A576.4[M+H - this compound]⁺[3]
734.5 [M+H]⁺Protonated Erythromycin A159.1[this compound+H]⁺ (less common)[2]
Experimental Protocol: LC-MS/MS Analysis of Erythromycin

This protocol provides a general method for the analysis of erythromycin, focusing on the identification of the this compound moiety.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent such as a mixture of acetonitrile (B52724) and water.

  • For complex matrices like plasma, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary.[1]

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.[5]

  • Precursor Ion: m/z 734.5 for erythromycin A.

  • Product Ions: m/z 576.4 (for quantification) and other relevant fragments (for confirmation).

  • Collision Gas: Argon.

  • Collision Energy: Optimize for the specific instrument and analyte to achieve efficient fragmentation.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Sample Sample Matrix (e.g., Plasma, Formulation) Extraction Extraction / Cleanup (e.g., SPE) Sample->Extraction LC_Column C18 Reversed-Phase Column Extraction->LC_Column ESI Electrospray Ionization (ESI+) LC_Column->ESI Q1 Quadrupole 1 (Precursor Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 Detector Detector Q3->Detector

LC-MS/MS workflow for this compound identification.

III. GC-MS for the Analysis of Derivatized this compound

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[6] For the analysis of sugars like this compound, which are non-volatile, a derivatization step is necessary to increase their volatility.[7]

Derivatization Strategy

A two-step derivatization process involving methoximation followed by silylation is commonly employed for carbohydrate analysis.[2]

  • Methoximation: This step converts the aldehyde and keto groups of the sugar into oximes, which prevents the formation of multiple anomeric peaks in the chromatogram.[2]

  • Silylation: This step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, significantly increasing the volatility of the sugar.[8]

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines the derivatization and GC-MS analysis of this compound.

1. Hydrolysis (Optional):

  • To analyze this compound from a macrolide, the glycosidic bond must first be cleaved. This can be achieved through acidic hydrolysis (e.g., using trifluoroacetic acid). The reaction mixture should then be neutralized and dried.

2. Derivatization:

  • Step 1: Methoximation

    • To the dried sample, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).

    • Incubate at 60°C for 30 minutes.[9]

  • Step 2: Silylation

    • Cool the sample to room temperature.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8]

    • Incubate at 60°C for 30 minutes.[9]

3. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity column is typically used (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

4. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Scan Range: m/z 50-600.

G cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis This compound This compound Sample Methoximation Methoximation (Methoxyamine HCl in Pyridine) This compound->Methoximation Silylation Silylation (MSTFA) Methoximation->Silylation GC_Inlet GC Inlet Silylation->GC_Inlet GC_Column GC Capillary Column GC_Inlet->GC_Column EI_Source Electron Ionization Source GC_Column->EI_Source Mass_Analyzer Mass Analyzer EI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector

GC-MS workflow for derivatized this compound analysis.

IV. Signaling Pathways and Biological Context

This compound itself is not a primary signaling molecule in mammalian systems. Its biological significance lies in its role as a key component of macrolide antibiotics. The biosynthesis of this compound and its attachment to the macrolactone ring is a complex enzymatic process in the producing microorganisms.

G Erythromycin Erythromycin [M+H]⁺ m/z 734.5 Loss_this compound Neutral Loss of this compound (-158 Da) Erythromycin->Loss_this compound Fragment_1 [M+H - this compound]⁺ m/z 576.4 Loss_this compound->Fragment_1 Loss_Water Neutral Loss of H₂O (-18 Da) Fragment_1->Loss_Water Fragment_2 [M+H - this compound - H₂O]⁺ m/z 558.4 Loss_Water->Fragment_2

Fragmentation of Erythromycin showing this compound loss.

The diagram above illustrates the primary fragmentation pathway of erythromycin A, highlighting the characteristic neutral loss of the this compound moiety, which is a key diagnostic for its identification. Further fragmentation, such as the loss of water, can also be observed.

V. Conclusion

Mass spectrometry, in conjunction with appropriate chromatographic separation and sample preparation techniques, provides a robust and reliable platform for the identification and characterization of this compound. LC-MS/MS is ideal for analyzing the intact this compound-containing macrolides, while GC-MS is well-suited for the detailed analysis of the derivatized sugar moiety. These application notes and protocols serve as a foundational guide for researchers in the fields of natural product chemistry, drug discovery, and pharmaceutical analysis.

References

Application Notes and Protocols for the Enzymatic Synthesis of Cladinose-Containing Neoglycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladinose, a 3-O-methyl derivative of the deoxysugar mycarose (B1676882), is a crucial component of several clinically important macrolide antibiotics, including erythromycin. The unique structural features of this compound contribute significantly to the pharmacological properties of these natural products. The generation of novel glycosidic structures, or neoglycosides, containing this compound offers a promising avenue for the development of new therapeutic agents with improved efficacy, altered specificity, or enhanced pharmacokinetic profiles. Chemoenzymatic synthesis, which combines the selectivity of enzymatic catalysts with the versatility of chemical synthesis, provides a powerful platform for accessing these complex molecules. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound-containing neoglycosides, focusing on the use of glycosyltransferases (GTs) involved in macrolide biosynthesis.

Key Enzymes in this compound Transfer

The enzymatic transfer of this compound is primarily mediated by specific glycosyltransferases found in the biosynthetic pathways of macrolide-producing organisms. Two key enzymes that have been implicated in the transfer of sugars structurally similar to this compound, and thus represent promising candidates for the synthesis of this compound-containing neoglycosides, are:

  • DesVII: A glycosyltransferase from the pikromycin (B1677795) biosynthetic pathway of Streptomyces venezuelae. While its native substrate is TDP-D-desosamine, studies have shown that some macrolide glycosyltransferases can exhibit relaxed substrate specificity.[1][2][3][4][5] DesVII has been shown to be active in vitro and can glycosylate a variety of aglycones.[2][3]

  • TylM2: A glycosyltransferase from the tylosin (B1662201) biosynthetic pathway of Streptomyces fradiae. This enzyme is responsible for the transfer of L-mycarose, the immediate precursor of L-cladinose. Given the structural similarity, TylM2 is a prime candidate for catalyzing the transfer of this compound from an activated sugar donor.

Data Presentation

Table 1: Substrate Specificity of Potentially this compound-Transferring Glycosyltransferases
EnzymeNative Sugar DonorKnown Acceptor Substrates (Aglycones)Potential for this compound TransferReference(s)
DesVII TDP-D-desosamine10-deoxymethynolide, Narbonolide, various linear and cyclic aglyconesDemonstrated promiscuity towards different aglycones suggests potential for accepting novel acceptor substrates with an activated this compound donor.[2][3]
TylM2 TDP-L-mycaroseTylactone and its derivativesHigh. As it transfers the direct precursor to this compound, it is a strong candidate for transferring this compound itself or this compound analogs.[6]
MycE S-adenosylmethionine (SAM)2'-hydroxyl of 6-deoxyallose attached to a macrolideIndirect. MycE is an O-methyltransferase that converts mycarose to this compound after glycosylation. It could be used in a multi-enzyme system.[6][7]
Table 2: Kinetic Parameters of Related Glycosyltransferases

Note: Specific kinetic data for the enzymatic transfer of this compound is limited in the current literature. The following table presents data for related glycosyltransferases to provide an approximate understanding of their catalytic efficiency. Researchers should determine these parameters empirically for their specific this compound-based reaction.

EnzymeSubstrate(s)Km (µM)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
DesVII/DesVIII complex TDP-D-desosamineNot ReportedNot Reported>103-fold more active than DesVII alone[1]
A Glycolipid GT UDP-Glc82Not Reported71.4[8]
A Plant Glucosyltransferase VanillinVaries with effectorsVaries with effectorsVaries with effectors[9]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Glycosyltransferases (e.g., TylM2 or DesVII)

This protocol describes the expression of His-tagged glycosyltransferases in E. coli and their purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli BL21(DE3) cells

  • Expression vector (e.g., pET-28a) containing the codon-optimized gene for the glycosyltransferase with an N- or C-terminal His6-tag

  • Luria-Bertani (LB) medium

  • Kanamycin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10% glycerol

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% glycerol

  • Ni-NTA agarose (B213101) resin

  • PD-10 desalting columns

  • Storage Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 50% glycerol

Procedure:

  • Transformation: Transform the expression plasmid into competent E. coli BL21(DE3) cells and plate on LB agar (B569324) containing the appropriate antibiotic.

  • Expression:

    • Inoculate a single colony into 10 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.

    • Continue to incubate at 18°C for 16-20 hours with shaking.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Purification:

    • Equilibrate the Ni-NTA resin with Lysis Buffer.

    • Load the clarified lysate onto the equilibrated resin and allow it to bind for 1 hour at 4°C with gentle agitation.

    • Wash the resin with 10 column volumes of Wash Buffer.

    • Elute the protein with 5 column volumes of Elution Buffer.

  • Buffer Exchange and Storage:

    • Exchange the buffer of the eluted protein to Storage Buffer using a PD-10 desalting column.

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

    • Aliquot the purified enzyme and store at -80°C.

Protocol 2: Enzymatic Synthesis of a this compound-Containing Neoglycoside

This protocol provides a general framework for the in vitro glycosylation reaction. Optimal conditions (pH, temperature, incubation time, substrate concentrations) should be determined empirically for each new acceptor substrate.

Materials:

  • Purified glycosyltransferase (e.g., TylM2)

  • Activated this compound donor (e.g., TDP-L-cladinose or a suitable analog). Note: The chemical or enzymatic synthesis of TDP-L-cladinose is a prerequisite and is not covered in this protocol.

  • Acceptor substrate (aglycone)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT

  • Quenching solution: Acetonitrile (B52724) or methanol

  • HPLC system for analysis and purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components:

      • Reaction Buffer (to a final volume of 50 µL)

      • Acceptor substrate (e.g., 1 mM final concentration)

      • TDP-L-cladinose (e.g., 2 mM final concentration)

      • Purified glycosyltransferase (e.g., 1-5 µM final concentration)

    • Incubate the reaction mixture at 30°C for 2-16 hours. A time-course experiment is recommended to determine the optimal reaction time.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume (50 µL) of ice-cold acetonitrile or methanol.

    • Vortex briefly and centrifuge at 14,000 x g for 10 minutes to precipitate the enzyme.

  • Analysis and Purification:

    • Analyze the supernatant by HPLC to monitor product formation. A C18 reverse-phase column is often suitable for separating the more polar glycosylated product from the less polar aglycone.

    • Purify the neoglycoside product using preparative or semi-preparative HPLC.

  • Characterization:

    • Confirm the identity of the purified product by mass spectrometry (e.g., ESI-MS) to determine the molecular weight.[10][11][12]

    • Elucidate the structure and stereochemistry of the neoglycoside, including the position of the glycosidic linkage, using 1D and 2D NMR spectroscopy (e.g., 1H, 13C, COSY, HSQC, HMBC).[13][14][15]

Visualization of Workflows and Pathways

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow cluster_purification Enzyme Preparation cluster_synthesis Neoglycoside Synthesis cluster_analysis Analysis & Characterization Expression Gene Expression in E. coli Lysis Cell Lysis Expression->Lysis Purification IMAC Purification Lysis->Purification Enzyme Purified GT Purification->Enzyme Reaction Glycosylation Reaction Enzyme->Reaction Cladinose_Donor TDP-L-Cladinose Cladinose_Donor->Reaction Acceptor Acceptor (Aglycone) Acceptor->Reaction Product This compound-Neoglycoside Reaction->Product HPLC HPLC Analysis & Purification Product->HPLC MS Mass Spectrometry HPLC->MS NMR NMR Spectroscopy HPLC->NMR

Caption: Workflow for the enzymatic synthesis of this compound-containing neoglycosides.

Hypothetical Signaling Pathway Modulation by a this compound-Containing Neoglycoside

This diagram illustrates a hypothetical scenario where a novel this compound neoglycoside modulates a cellular signaling pathway. The actual pathway will depend on the specific biological activity of the synthesized compound.

Signaling_Pathway cluster_nucleus Nuclear Events Neoglycoside This compound Neoglycoside Receptor Cell Surface Receptor Neoglycoside->Receptor Binds/Activates Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Gene_Expression Gene Expression (e.g., Apoptosis) TranscriptionFactor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway modulated by a this compound neoglycoside.

References

Application Notes and Protocols for the Cleavage of Cladinose from Erythromycin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Erythromycin (B1671065) A is a 14-membered macrolide antibiotic characterized by a large lactone ring and two glycosidically linked sugars: L-cladinose at the C-3 hydroxyl group and D-desosamine at the C-5 hydroxyl group. The selective removal of the neutral cladinose sugar is a critical step in the semisynthesis of third-generation macrolides, known as ketolides. Ketolides, which feature a 3-keto group in place of the this compound moiety, exhibit improved acid stability and a broader spectrum of activity, particularly against macrolide-resistant bacterial strains.[1] This document provides detailed protocols for the chemical (acid-catalyzed) and an overview of enzymatic methods for the cleavage of this compound from erythromycin, yielding 3-O-descladinosyl-erythromycin (a 3-hydroxy derivative).

Methods for this compound Cleavage

The primary and most established method for cleaving the this compound sugar from the erythromycin aglycone is through acid hydrolysis. Emerging methods also explore the use of specific enzymes, such as glycoside hydrolases, to achieve this transformation under milder conditions.

Chemical Method: Acid-Catalyzed Hydrolysis

Acid hydrolysis is a widely employed method for the selective removal of the this compound sugar. The process involves the treatment of erythromycin with a dilute acid at controlled temperatures. The glycosidic bond linking the this compound to the macrolactone ring is susceptible to acid-catalyzed cleavage. However, careful control of reaction conditions is crucial to prevent the degradation of the acid-sensitive erythromycin molecule itself, which can undergo intramolecular cyclization to form inactive anhydroerythromycin derivatives.[2]

Experimental Protocol: Acid Hydrolysis

This protocol describes a general procedure for the acid-catalyzed cleavage of this compound from erythromycin A.

Materials:

Procedure:

  • Dissolution: Dissolve Erythromycin A in a suitable organic solvent such as methanol or acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid while stirring. The final pH should be below 3.[2]

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 4-6 hours). For some substrates, gentle heating or reflux may be employed to accelerate the reaction.[1]

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral (pH ~7).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 3-O-descladinosyl-erythromycin by flash column chromatography on silica gel. Elute with a suitable solvent gradient, such as dichloromethane-methanol, to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Data Presentation: Acid Hydrolysis of Erythromycin and its Analogs

Starting MaterialAcidSolventTemperatureTimeYield (%)Reference
AzithromycinHClWaterRoom Temp.5 h91%--INVALID-LINK--
Erythromycin DerivativeWeak AcidNot SpecifiedReflux30 min88%[1]
Erythromycin AHClMethanolNot SpecifiedNot SpecifiedNot SpecifiedGeneral procedure

Experimental Workflow: Acid-Catalyzed Cleavage

cluster_reaction Reaction cluster_workup Work-up & Purification Erythromycin Erythromycin A Dissolution Dissolve in Solvent (e.g., MeOH) Erythromycin->Dissolution Acidification Add HCl Solution (pH < 3) Dissolution->Acidification Stirring Stir at Room Temp (4-6 hours) Acidification->Stirring Quench Quench with NaHCO₃ Stirring->Quench Extraction Extract with DCM Quench->Extraction Drying Dry & Concentrate Extraction->Drying Purification Flash Chromatography Drying->Purification Product 3-O-Descladinosyl-Erythromycin Purification->Product

Caption: Workflow for the acid-catalyzed cleavage of this compound from erythromycin.

Enzymatic Method: Glycoside Hydrolase-Mediated Cleavage

The enzymatic cleavage of this compound represents a promising alternative to acid hydrolysis, offering the potential for higher selectivity and milder reaction conditions, thus minimizing degradation of the macrolide core. Specific glycoside hydrolases have been identified in microorganisms, such as the fungus Curvularia sp., that can hydrolyze the glycosidic bond of this compound.[3] However, this area is still under active research, and detailed, standardized protocols are not as widely available as for chemical methods. The enzymes responsible for this specific cleavage are distinct from erythromycin esterases, which hydrolyze the lactone ring, leading to inactivation of the antibiotic.[4][5]

Experimental Protocol: Enzymatic Hydrolysis (General Overview)

This protocol provides a general framework for the enzymatic cleavage of this compound. Specific parameters will need to be optimized based on the particular enzyme used.

Materials:

  • Erythromycin A

  • Glycoside Hydrolase (e.g., from Curvularia sp. culture supernatant or a purified enzyme)

  • Buffer solution (e.g., Phosphate or Citrate buffer, pH optimized for enzyme activity, typically pH 6.0-8.5)

  • Ethyl acetate (EtOAc) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Enzyme Preparation: Prepare a solution of the glycoside hydrolase in the optimal buffer. This may be a crude enzyme preparation or a purified solution.

  • Reaction Setup: Dissolve Erythromycin A in the buffer solution, potentially with a small amount of a co-solvent to aid solubility. Add the enzyme solution to initiate the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) with gentle agitation.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Enzyme Deactivation: Once the reaction has reached completion, deactivate the enzyme, for example, by heating or by adding an organic solvent.

  • Extraction: Extract the product from the aqueous buffer using a suitable organic solvent like ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography as described in the acid hydrolysis protocol.

Logical Relationship: Enzymatic Cleavage Pathway

Erythromycin Erythromycin A (Substrate) Enzyme Glycoside Hydrolase (e.g., from Curvularia sp.) Erythromycin->Enzyme Binds to Active Site Product 3-O-Descladinosyl-Erythromycin Enzyme->Product Catalyzes Hydrolysis This compound L-Cladinose (Byproduct) Enzyme->this compound

References

Application of Cladinose Derivatives in Antibacterial Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrolide antibiotics, characterized by a macrocyclic lactone ring glycosidically linked to one or more deoxy sugars, are a clinically important class of therapeutics for treating bacterial infections. A key structural feature of many 14- and 16-membered macrolides is the neutral sugar L-cladinose, which plays a significant role in their antibacterial activity and interaction with the bacterial ribosome. However, the emergence of bacterial resistance, particularly through mechanisms like ribosomal methylation (mediated by erm genes), has necessitated the development of novel macrolide derivatives.

This document provides detailed application notes and protocols on the use of cladinose derivatives in the design of new antibacterial agents. By modifying the this compound moiety, researchers can enhance antibacterial potency, broaden the spectrum of activity, and overcome existing resistance mechanisms. The following sections present quantitative data on the activity of various this compound derivatives, detailed experimental protocols for their synthesis and evaluation, and diagrams illustrating their mechanism of action and the rationale behind their design.

Data Presentation: Antibacterial Activity of this compound Derivatives

The antibacterial efficacy of novel this compound derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following tables summarize the in vitro antibacterial activities of representative 4-O-alkyl and 4-O-acyl this compound derivatives of 16-membered macrolides, leucomycin (B7888351) V and midecamycin (B1676577), against a panel of Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentrations (µg/mL) of 4''-O-Alkyl Leucomycin V Derivatives

CompoundR (Alkyl Group)S. aureus 209PS. aureus SmithB. subtilis ATCC 6633M. luteus ATCC 9341
Leucomycin V-0.780.780.20.025
Derivative 1 Methyl0.390.390.10.012
Derivative 2 Ethyl0.20.20.050.006
Derivative 3 n-Propyl0.10.10.0250.003
Derivative 4 n-Butyl0.10.10.0250.003
Derivative 5 3-Methylbutyl0.050.050.0120.0015

Data compiled from studies on 3''-O-methyl-4''-O-alkyl leucomycin V derivatives.

Table 2: Minimum Inhibitory Concentrations (µg/mL) of 4''-O-Acyl Midecamycin Derivatives

CompoundR (Acyl Group)S. aureus 209PS. aureus SmithB. subtilis ATCC 6633S. pyogenes A-6Erm-resistant S. aureus
Midecamycin-0.20.390.10.05>100
Derivative 6 Acetyl0.10.20.050.02550
Derivative 7 Propionyl0.050.10.0250.01225
Derivative 8 n-Butyryl0.050.10.0250.01212.5
Derivative 9 iso-Valeryl0.0250.050.0120.0066.25

Data compiled from studies on 3''-O-methyl-4''-O-acyl midecamycin derivatives, demonstrating activity against macrolide-resistant strains.

Experimental Protocols

Protocol 1: Synthesis of 3''-O-Methyl-4''-O-(3-methylbutyl)leucomycin V (Derivative 5)

This protocol describes a method for the efficient synthesis of 4-O-alkyl-L-cladinose analogues, avoiding a glycosylation step by starting from a mycarose-containing precursor.

Materials:

  • Leucomycin V

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (B134444)

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • 3-Methylbutyl bromide

  • Tetrabutylammonium fluoride (B91410) (TBAF)

  • Dry N,N-Dimethylformamide (DMF)

  • Dry Tetrahydrofuran (THF)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Protection of Hydroxyl Groups:

    • Dissolve Leucomycin V in dry DMF.

    • Add imidazole followed by TBDMSCl in portions at 0°C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction with methanol (B129727) and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the resulting tri-(tert-butyldimethylsilyl) ether intermediate by silica gel column chromatography.

  • 3''-O-Methylation:

    • Dissolve the protected intermediate in dry THF.

    • Add NaH at 0°C under a nitrogen atmosphere.

    • After stirring for 30 minutes, add methyl iodide and stir at room temperature for 12 hours.

    • Quench the reaction carefully with water and extract with ethyl acetate.

    • Dry the organic layer and concentrate. Purify by column chromatography.

  • 4''-O-Alkylation:

    • Dissolve the 3''-O-methylated intermediate in dry THF.

    • Add NaH at 0°C, followed by 3-methylbutyl bromide.

    • Stir the reaction at 50°C for 24 hours.

    • Work up the reaction as described in step 2 and purify the product.

  • Deprotection:

    • Dissolve the fully substituted intermediate in THF.

    • Add a solution of TBAF in THF and stir at room temperature for 48 hours.

    • Monitor the deprotection by TLC.

    • Once complete, concentrate the reaction mixture and purify the final product, 3''-O-methyl-4''-O-(3-methylbutyl)leucomycin V, by silica gel column chromatography.

Protocol 2: Synthesis of 4''-O-n-Butyryl-3''-O-methylmidecamycin (Derivative 8)

This protocol outlines the synthesis of 4-O-acyl this compound derivatives from a midecamycin precursor.

Materials:

  • Midecamycin

  • Methylthiomethyl chloride (MTMCl)

  • Diisopropylethylamine (DIPEA)

  • Raney Nickel

  • n-Butyric anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Pyridine

  • Dry Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Protection of the 3''-Hydroxyl Group:

    • Dissolve midecamycin in dry DCM.

    • Add DIPEA followed by MTMCl at 0°C.

    • Stir at room temperature for 6 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer and concentrate to obtain the 3''-O-methylthiomethyl (MTM) protected intermediate.

  • 4''-O-Acylation:

    • Dissolve the MTM-protected intermediate in pyridine.

    • Add DMAP and n-butyric anhydride.

    • Stir at room temperature for 24 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with copper sulfate solution to remove pyridine, followed by brine.

    • Dry and concentrate to get the 4''-O-n-butyryl derivative.

  • Conversion of 3''-MTM to 3''-OMe:

    • This step involves a selective hydrogenolysis.

    • Dissolve the acylated intermediate in a suitable solvent like ethanol.

    • Add a slurry of deactivated Raney Nickel.

    • Stir under a hydrogen atmosphere (or use a hydrogen source like ammonium (B1175870) formate) at room temperature.

    • Monitor the reaction by TLC.

    • Filter the catalyst and concentrate the filtrate.

  • Final Deprotection and Purification:

    • If any other protecting groups are present, they are removed in this step.

    • Purify the final product, 4''-O-n-Butyryl-3''-O-methylmidecamycin, by silica gel column chromatography to yield the desired compound.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is a standard method for assessing the in vitro antibacterial activity of newly synthesized compounds.[1]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., S. aureus, B. subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Antibiotic Stock Solutions:

    • Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the antibiotic stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to column 10. Discard 100 µL from column 10. Column 11 will serve as a growth control (no antibiotic), and column 12 as a sterility control (no bacteria).

  • Inoculation:

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 10 µL of the diluted bacterial inoculum to each well from column 1 to 11. Do not inoculate column 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (clear well). A plate reader can also be used to measure the optical density at 600 nm.

Visualizations

Mechanism of Action and Resistance

The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. The this compound sugar plays a crucial role in this interaction and, importantly, in the induction of resistance in some bacteria.

G cluster_0 Mechanism of Action cluster_1 Induction of erm-Mediated Resistance Macrolide This compound-containing Macrolide Ribosome 50S Ribosomal Subunit Macrolide->Ribosome Binds to Tunnel Nascent Peptide Exit Tunnel Ribosome->Tunnel Blocks Protein_Synthesis Protein Synthesis Tunnel->Protein_Synthesis Inhibits Inducer This compound-Macrolide (Inducer) Ribosome_Stall Ribosome Stalling on erm Leader Peptide Inducer->Ribosome_Stall erm_mRNA erm mRNA Conformational Change Ribosome_Stall->erm_mRNA erm_Gene erm Gene Translation erm_mRNA->erm_Gene Methylase Erm Methylase Synthesized erm_Gene->Methylase Ribosome_Methylation Ribosome Methylation (at A2058) Methylase->Ribosome_Methylation Resistance Macrolide Resistance Ribosome_Methylation->Resistance G cluster_0 Standard Macrolide cluster_1 Design Strategy cluster_2 Ketolide Approach Cladinose_Macrolide Macrolide with intact this compound Induces_Resistance Induces erm Gene Expression Cladinose_Macrolide->Induces_Resistance Cladinose_Derivative This compound Derivative (e.g., 4-O-alkyl/acyl) No_Induction Does Not Induce erm Gene Expression Cladinose_Derivative->No_Induction Ketolide Ketolide (this compound replaced by keto group) Avoids_Resistance Avoids erm-mediated Resistance Ketolide->Avoids_Resistance G Start Start with Parent Macrolide Protection Protection of Reactive Groups Start->Protection Modification Modification of This compound Moiety (Alkylation/Acylation) Protection->Modification Deprotection Deprotection Modification->Deprotection Purification Purification and Characterization (HPLC, NMR, MS) Deprotection->Purification MIC_Test Antibacterial Activity Testing (MIC) Purification->MIC_Test SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Test->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Application Notes and Protocols: Cladinose as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Cladinose, a 3-O-methyl derivative of the deoxysugar L-mycarose, is a naturally occurring branched-chain sugar and a key component of several clinically important macrolide antibiotics, including erythromycin (B1671065) and clarithromycin. Its well-defined stereochemistry and multiple functional groups make it an attractive chiral building block for organic synthesis. The inherent chirality of cladinose can be exploited to introduce stereocenters into target molecules with a high degree of control, a crucial aspect in the development of new therapeutic agents and other bioactive compounds.

These application notes provide an overview of the use of L-cladinose as a versatile chiral synthon, with a focus on its application in the synthesis of novel macrolide analogues. Detailed experimental protocols for key transformations are provided, along with quantitative data to guide synthetic planning.

Key Applications of this compound in Organic Synthesis

The primary application of this compound as a chiral building block lies in the semi-synthesis of novel macrolide antibiotics. By modifying the this compound moiety or using it as a glycosyl donor, researchers can generate libraries of new compounds with potentially improved pharmacological properties, such as enhanced antibacterial activity, better pharmacokinetic profiles, or the ability to overcome antibiotic resistance.

Key synthetic strategies involving this compound include:

  • Glycosylation Reactions: Activated this compound derivatives can be used to glycosylate macrolide aglycones or other complex molecules, introducing the chiral sugar moiety.

  • Modification of the this compound Ring: The hydroxyl groups and the methyl ether on the this compound ring can be selectively modified to create a diverse range of analogues. This includes alkylation, acylation, and deoxygenation reactions.

  • As a Chiral Scaffold: The rigid, stereochemically defined structure of this compound can serve as a scaffold for the synthesis of non-macrolide chiral molecules.

Data Presentation: Synthesis of 4"-O-Acyl and 4"-O-Alkyl-L-cladinose Analogues of 16-Membered Macrolides

The following tables summarize quantitative data for the synthesis of various 4"-O-substituted L-cladinose analogues of leucomycin (B7888351) V, a 16-membered macrolide antibiotic. These modifications at the 4"-position of the this compound sugar have been shown to significantly impact the biological activity of the parent macrolide.

Table 1: Synthesis of 4"-O-Acyl-L-cladinose Analogues of Leucomycin V [1]

EntryAcyl GroupReagents and ConditionsYield (%)
1AcetylAcetic anhydride (B1165640), Pyridine, 25°C, 12 h85
2PropionylPropionic anhydride, Pyridine, 25°C, 12 h82
3n-Butyryln-Butyric anhydride, Pyridine, 25°C, 12 h88
4IsobutyrylIsobutyric anhydride, Pyridine, 25°C, 12 h86
5n-Valeryln-Valeric anhydride, Pyridine, 25°C, 12 h83

Table 2: Synthesis of 4"-O-Alkyl-L-cladinose Analogues of Leucomycin V via Alkylation of a Mycarose Precursor [2]

EntryAlkyl GroupReagents and ConditionsYield (%)
1MethylCH₃I, NaH, DMF, 0°C to 25°C, 2 h92
2EthylC₂H₅I, NaH, DMF, 0°C to 25°C, 3 h89
3n-Propyln-C₃H₇I, NaH, DMF, 0°C to 25°C, 4 h85
4Isopropyliso-C₃H₇I, NaH, DMF, 0°C to 25°C, 6 h75
5n-Butyln-C₄H₉I, NaH, DMF, 0°C to 25°C, 4 h88
63-Methylbutyl3-Methylbutyl bromide, NaH, DMF, 0°C to 25°C, 5 h82

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4"-O-Acyl-L-cladinose Analogues of Leucomycin V

This protocol describes the acylation of the 4"-hydroxyl group of the this compound moiety in a protected leucomycin V derivative.

Materials:

  • 2',9-Di-O-acetyl-3"-de-O-mycarosyl-leucomycin V

  • Appropriate acid anhydride (e.g., acetic anhydride, propionic anhydride)

  • Anhydrous pyridine

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve 2',9-Di-O-acetyl-3"-de-O-mycarosyl-leucomycin V (1.0 eq) in anhydrous pyridine.

  • Add the corresponding acid anhydride (1.5 eq) dropwise to the solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the desired 4"-O-acyl-L-cladinose analogue.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Efficient Synthesis of 4"-O-Alkyl-L-cladinose Analogues via Successive Alkylation

This protocol outlines a method for the synthesis of 4"-O-alkyl-L-cladinose analogues starting from a tri-(tert-butyldimethylsilyl) ether intermediate of a mycarose-containing macrolide, thus avoiding a glycosylation step.[2]

Materials:

  • Tri-(tert-butyldimethylsilyl) ether of leucomycin V

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl iodide)

  • Tetrabutylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the tri-(tert-butyldimethylsilyl) ether of leucomycin V (1.0 eq) in anhydrous DMF at 0°C, add sodium hydride (1.2 eq) portionwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add the corresponding alkyl halide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude product in THF and add TBAF (3.0 eq).

  • Stir the mixture at room temperature for 12 hours to effect deprotection of the silyl (B83357) groups.

  • Quench the reaction with water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by silica gel column chromatography to yield the desired 4"-O-alkyl-L-cladinose analogue.

  • Confirm the structure and purity of the product using spectroscopic methods.

Visualizations

Logical Relationship: Synthesis of Macrolide Analogues from this compound

This compound L-Cladinose (Chiral Building Block) Activated_this compound Activated this compound (e.g., Glycosyl Halide, Thio-sugar) This compound->Activated_this compound Glycosylation Glycosylation Activated_this compound->Glycosylation Macrolide_Aglycone Macrolide Aglycone Macrolide_Aglycone->Glycosylation Cladinose_Macrolide This compound-containing Macrolide Glycosylation->Cladinose_Macrolide Modification Selective Modification (Alkylation, Acylation, Deoxygenation) Cladinose_Macrolide->Modification Analogues Novel Macrolide Analogues Modification->Analogues

Caption: Synthetic pathways using this compound as a chiral building block.

Experimental Workflow: Synthesis of 4"-O-Alkyl-L-cladinose Analogues

Caption: Workflow for the synthesis of 4"-O-alkyl-L-cladinose analogues.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Cladinose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladinose is a crucial deoxy sugar moiety found in several clinically important macrolide antibiotics, including erythromycin (B1671065) and clarithromycin. The presence and integrity of the this compound unit are often essential for the biological activity of these drugs. Therefore, the ability to qualitatively and quantitatively analyze this compound is vital for drug development, quality control, and stability testing of macrolide-based pharmaceuticals.

The analysis of this compound by High-Performance Liquid Chromatography (HPLC) presents a significant challenge due to its lack of a strong native chromophore, rendering it difficult to detect using standard UV-Vis detectors.[1] This application note provides detailed protocols for two primary strategies for the HPLC analysis of this compound:

  • Indirect Analysis following Acid Hydrolysis: This method involves the liberation of this compound from the macrolide backbone through acid hydrolysis, followed by derivatization to attach a UV-active or fluorescent tag, enabling sensitive detection.

  • Intact Macrolide Analysis for Stability Assessment: This approach utilizes established HPLC methods for the parent macrolide to monitor for degradation, specifically the loss of the this compound sugar, which is a known degradation pathway under acidic conditions.[2]

These protocols are designed to serve as a comprehensive guide for researchers and analysts in the pharmaceutical industry.

Strategy 1: Indirect Analysis of this compound via Hydrolysis and Derivatization

This strategy is suitable for the direct quantification of this compound. It involves a two-step process: acid hydrolysis of the macrolide to cleave the glycosidic bond and release the this compound sugar, followed by a derivatization reaction to introduce a chromophore for HPLC-UV or fluorescence detection.

Experimental Workflow for Indirect this compound Analysis

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis macrolide Macrolide Sample (e.g., Erythromycin) hydrolysis Acid Hydrolysis (e.g., 1M HCl, 80°C) macrolide->hydrolysis Cleavage of glycosidic bond neutralization Neutralization (e.g., NaOH) hydrolysis->neutralization derivatization Derivatization (e.g., PMP reagent) neutralization->derivatization Tagging of This compound final_sample Derivatized Sample for Injection derivatization->final_sample hplc HPLC System (C18 Column, UV Detector) final_sample->hplc Injection chromatogram Chromatogram Acquisition hplc->chromatogram quantification Peak Integration and Quantification chromatogram->quantification report Report Generation quantification->report

Caption: Workflow for indirect this compound analysis.
Protocol 1: Acid Hydrolysis of Macrolide Antibiotics

Objective: To liberate L-cladinose from the macrolide structure.

Materials:

  • Macrolide antibiotic standard or sample (e.g., Erythromycin)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (B78521) (NaOH)

  • pH indicator paper or pH meter

  • Heating block or water bath

  • Microcentrifuge tubes

Procedure:

  • Accurately weigh approximately 10 mg of the macrolide standard or sample into a microcentrifuge tube.

  • Add 1 mL of 1 M HCl to the tube.

  • Securely cap the tube and place it in a heating block or water bath set to 80°C for 2 hours.

  • After incubation, allow the sample to cool to room temperature.

  • Carefully neutralize the reaction mixture by adding 1 M NaOH dropwise while monitoring the pH. Adjust the final pH to approximately 7.0.

  • The resulting solution contains the liberated this compound and is ready for the derivatization step.

Protocol 2: Pre-Column Derivatization of this compound with PMP

Objective: To attach a UV-active tag (1-phenyl-3-methyl-5-pyrazolone, PMP) to this compound for HPLC-UV detection.

Materials:

  • Hydrolyzed sample containing this compound

  • 0.5 M PMP solution in methanol

  • 0.3 M Sodium Hydroxide (NaOH)

  • 0.3 M Hydrochloric Acid (HCl)

  • Chloroform (B151607)

  • Water (HPLC grade)

Procedure:

  • To 100 µL of the neutralized hydrolysate, add 100 µL of 0.5 M PMP solution and 100 µL of 0.3 M NaOH.

  • Vortex the mixture and incubate at 70°C for 30 minutes.

  • Cool the reaction mixture to room temperature and neutralize with 100 µL of 0.3 M HCl.

  • Add 1 mL of chloroform to the mixture and vortex vigorously for 1 minute to extract the excess PMP reagent.

  • Centrifuge at 5,000 rpm for 5 minutes to separate the layers.

  • Carefully collect the upper aqueous layer, which contains the PMP-derivatized this compound.

  • Filter the aqueous layer through a 0.45 µm syringe filter into an HPLC vial.

Protocol 3: HPLC Analysis of PMP-Derivatized this compound

Objective: To separate and quantify the PMP-derivatized this compound.

Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1 M Phosphate buffer, pH 6.8
Mobile Phase B Acetonitrile
Gradient 85% A / 15% B, hold for 20 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detector UV-Vis Detector at 245 nm
Injection Vol. 20 µL

System Suitability:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Repeatability (RSD of 6 injections): ≤ 2.0%

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance characteristics of the developed method for PMP-derivatized this compound.

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
LOD 0.2 µg/mL
LOQ 0.6 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Strategy 2: Intact Macrolide Analysis for this compound Stability Assessment

This strategy is employed in forced degradation studies to assess the stability of the macrolide antibiotic. The loss of the this compound moiety results in a degradation product with a different retention time, which can be monitored by HPLC.

Experimental Workflow for Macrolide Stability Study

G cluster_0 Stress Conditions cluster_1 Sample Analysis cluster_2 Data Interpretation drug_substance Macrolide Drug Substance/Product acid_stress Acidic Stress (e.g., 0.1M HCl) drug_substance->acid_stress base_stress Basic Stress (e.g., 0.1M NaOH) drug_substance->base_stress oxidative_stress Oxidative Stress (e.g., 3% H2O2) drug_substance->oxidative_stress thermal_stress Thermal Stress (e.g., 80°C) drug_substance->thermal_stress stressed_samples Stressed Samples acid_stress->stressed_samples base_stress->stressed_samples oxidative_stress->stressed_samples thermal_stress->stressed_samples hplc_analysis HPLC Analysis of Intact Macrolide and Degradants stressed_samples->hplc_analysis peak_monitoring Monitor Decrease in Parent Peak and Appearance of Degradant Peaks hplc_analysis->peak_monitoring Loss of this compound leads to new peak stability_report Stability Report peak_monitoring->stability_report

Caption: Workflow for macrolide stability assessment.
Protocol 4: Stability-Indicating HPLC Method for Erythromycin

Objective: To separate erythromycin from its potential degradation products, including the one resulting from the loss of this compound.

Chromatographic Conditions:

ParameterCondition
HPLC System Waters Alliance e2695 or equivalent
Column XBridge C18 (4.6 x 100 mm, 3.5 µm)
Mobile Phase A 0.4% Ammonium hydroxide in water
Mobile Phase B Methanol
Gradient Time(min)
0
10
15
15.1
20
Flow Rate 1.2 mL/min
Column Temp. 45°C
Detector UV-Vis Detector at 215 nm
Injection Vol. 10 µL

This method is adapted from established methods for erythromycin analysis.[3]

Sample Preparation for Forced Degradation:

  • Acid Degradation: Dissolve 10 mg of erythromycin in 10 mL of 0.1 M HCl and keep at 60°C for 4 hours. Neutralize before injection.

  • Base Degradation: Dissolve 10 mg of erythromycin in 10 mL of 0.1 M NaOH and keep at 60°C for 4 hours. Neutralize before injection.

  • Oxidative Degradation: Dissolve 10 mg of erythromycin in 10 mL of 3% hydrogen peroxide and keep at room temperature for 24 hours.

Data Interpretation: Upon acidic stress, a significant degradation peak corresponding to the erythromycin aglycone (lacking this compound) is expected to appear at an earlier retention time than the parent erythromycin peak. The decrease in the area of the erythromycin peak and the increase in the area of the degradation peak provide a quantitative measure of the lability of the this compound moiety under the tested conditions.

Quantitative Data Summary for Stability Method
ParameterSpecification
Specificity Baseline resolution between erythromycin and degradation peaks
Linearity (r²) > 0.998 for erythromycin
Precision (%RSD) < 1.5%
Accuracy (% Recovery) 98.5 - 101.5%
Robustness No significant change in results with minor variations in pH, flow rate, and column temperature

Conclusion

The analytical methods detailed in this application note provide a robust framework for the qualitative and quantitative analysis of this compound. The choice between the indirect method involving hydrolysis and derivatization and the direct analysis of the intact macrolide will depend on the specific analytical objective. For direct quantification of this compound, the hydrolysis and derivatization method is recommended. For stability studies and quality control of the final drug product, the stability-indicating HPLC method for the intact macrolide is more appropriate. Both methods, when properly validated, will yield reliable and accurate data for researchers, scientists, and drug development professionals working with macrolide antibiotics.

References

Application Notes and Protocols for X-ray Crystallography of Cladinose-Modified Macrolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of cladinose-modified macrolides using single-crystal X-ray crystallography. This powerful analytical technique offers unparalleled insights into the three-dimensional atomic arrangement of these complex molecules, which is crucial for understanding their structure-activity relationships (SAR) and for the rational design of new and more effective antibiotics.

Macrolide antibiotics, a class of clinically significant therapeutics, are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. One of the common sugars is L-cladinose. Modifications at the this compound position can significantly impact the pharmacological properties of the macrolide, including its antibacterial spectrum, potency, and resistance profile. Therefore, detailed structural analysis by X-ray crystallography is a cornerstone of modern macrolide drug discovery and development.

Synthesis and Purification of this compound-Modified Macrolides

The journey to the crystal structure begins with the synthesis of high-purity crystalline material. Modifications to the this compound moiety of macrolides like erythromycin (B1671065) and clarithromycin (B1669154) are a key strategy in developing new antibiotic candidates. These modifications often involve the removal of the this compound sugar, followed by functionalization of the resulting hydroxyl group.

Protocol 1: Synthesis of 3-O-decladinosyl-clarithromycin Derivatives

This protocol describes a general method for the synthesis of 3-O-decladinosyl-clarithromycin derivatives, which can be adapted for various modifications. A specific example is the synthesis of 3-hydroxyclarithromycin.

Materials:

  • Clarithromycin

  • Dilute Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Hydrolysis of Clarithromycin: Clarithromycin is hydrolyzed under acidic conditions to remove the this compound sugar. A typical procedure involves dissolving clarithromycin in a suitable solvent and treating it with dilute HCl at a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Neutralization and Extraction: Upon completion of the hydrolysis, the reaction mixture is neutralized with a weak base, such as NaHCO₃ solution. The aqueous layer is then extracted multiple times with an organic solvent like ethyl acetate to recover the product.

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system to yield the pure 3-hydroxyclarithromycin.[1]

  • Further Modification (Optional): The exposed 3-hydroxyl group can be further functionalized. For instance, it can be acylated to introduce different functional groups. A novel series of 3-O-arylalkylcarbamoyl-3-O-descladinosyl-9-O-(2-chlorobenzyl)oxime clarithromycin derivatives were synthesized and showed potent antibacterial activity.[2]

Crystallization of this compound-Modified Macrolides

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. The crystallization process is influenced by numerous factors, and screening various conditions is essential for success.

Protocol 2: Single Crystal Growth of this compound-Modified Macrolides

This protocol outlines a general approach for the crystallization of this compound-modified macrolides using the slow evaporation method.

Materials:

  • Purified this compound-modified macrolide

  • A selection of high-purity solvents (e.g., acetonitrile (B52724), ethanol, methanol, acetone, ethyl acetate)

  • Small glass vials or crystallization plates

Procedure:

  • Solvent Screening: The solubility of the purified compound is tested in a range of solvents to identify suitable candidates for crystallization. A good crystallization solvent is one in which the compound has moderate solubility.

  • Preparation of a Saturated Solution: A saturated or near-saturated solution of the macrolide is prepared by dissolving the compound in the chosen solvent at room temperature or with gentle heating.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely capped vial or a well of a crystallization plate. The slow evaporation of the solvent will gradually increase the concentration of the macrolide, leading to the formation of crystals.

  • Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the solution using a cryo-loop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and crystal damage. For example, a single crystal of a clarithromycin acetonitrile solvate was obtained from a solution of acetonitrile.[3][4]

X-ray Diffraction Data Collection

High-quality diffraction data is essential for solving and refining the crystal structure. Modern single-crystal X-ray diffractometers, often equipped with synchrotron radiation sources, are used for this purpose.

Protocol 3: Single-Crystal X-ray Diffraction Data Collection

This protocol provides a general outline for collecting X-ray diffraction data from a single crystal of a this compound-modified macrolide.

Instrumentation:

  • Single-crystal X-ray diffractometer (e.g., Bruker SMART APEX II)

  • X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)

  • Cryo-system for maintaining the crystal at low temperature (e.g., 100 K)

Procedure:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryo-loop. The crystal is then flash-cooled in a stream of cold nitrogen gas to minimize radiation damage during data collection.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A data collection strategy is devised to ensure complete and redundant data are collected. This typically involves rotating the crystal through a specific angular range while collecting a series of diffraction images.[5] Data is typically collected between 4° and 60° 2θ for molybdenum radiation.[5]

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and correct for various experimental factors. This results in a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes for each reflection.

Structure Solution and Refinement

The final step is to determine the atomic arrangement within the crystal lattice from the collected diffraction data.

Protocol 4: Structure Solution and Refinement

This protocol describes the process of solving and refining the crystal structure of a this compound-modified macrolide.

Software:

  • Structure solution software (e.g., SHELXS, SHELXT)

  • Structure refinement software (e.g., SHELXL)

Procedure:

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map. For instance, the structure of troleandomycin (B1681591) was solved using molecular replacement.[6]

  • Model Building: An initial atomic model is built into the electron density map.

  • Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data using least-squares methods. This process minimizes the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed using parameters such as the R-factor and goodness-of-fit. The crystal structures of 3-hydroxyclarithromycin and 2'-acetyl-3-oxo-clarithromycin were determined by X-ray single crystal diffraction analysis.[1]

Data Presentation

The crystallographic data for several this compound-modified and related macrolides are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data for Clarithromycin and its Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZV (ų)Ref.
Clarithromycin Form IC₃₈H₆₉NO₁₃OrthorhombicP2₁2₁2₁---909090--[7]
Clarithromycin hemihydrate-OrthorhombicP2₁P2₁P2₁8.8092220.0476523.88248909090-4217.747[8]
Clarithromycin monohydrateC₃₈H₆₉NO₁₃·H₂O----------[9]
3-hydroxyclarithromycin-OrthorhombicP2₁2₁2₁13.65714.78316.51090909043333.2[1]
2'-acetyl-3-oxo-clarithromycin-OrthorhombicP2₁2₁2₁15.12415.24715.28890909043525.4[1]
Clarithromycin Form III (acetonitrile solvate)-MonoclinicP2₁10.64418.09911.6289095.389022230.1[3][4]

Table 2: Crystallographic Data for Other Macrolides

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZV (ų)Ref.
Erythromycin dihydrate-OrthorhombicP2₁P2₁P2₁9.157149.6165447.07366909090-4145.306[8]
Roxithromycin semihydrate-OrthorhombicP2₁P2₁P2₁11.6971116.8621916.86219909090-4762.400[8]
Troleandomycin-OrthorhombicP2₁2₁2₁5.0915.6150.78909090--[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis start Starting Macrolide (e.g., Clarithromycin) hydrolysis This compound Removal (Acid Hydrolysis) start->hydrolysis modification Functional Group Modification hydrolysis->modification purification Purification (Column Chromatography) modification->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Overall workflow for X-ray crystallography of this compound-modified macrolides.

Logical Relationship in Structure Determination

structure_determination cluster_data Experimental Data cluster_processing Computational Processing cluster_validation Validation diffraction_pattern Diffraction Pattern (Intensities & Angles) electron_density Electron Density Map diffraction_pattern->electron_density Fourier Transform initial_model Initial Atomic Model electron_density->initial_model Model Building refined_model Refined Atomic Model initial_model->refined_model Least-Squares Refinement r_factor R-factor refined_model->r_factor goodness_of_fit Goodness-of-Fit refined_model->goodness_of_fit

Caption: Logical flow from diffraction data to a validated crystal structure.

References

Illuminating the Role of Cladinose: In Vitro Assays for Functional Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 18, 2025

Application Notes

Cladinose, a deoxysugar moiety found in clinically significant macrolide antibiotics such as erythromycin (B1671065) and clarithromycin, plays a pivotal role in their antibacterial efficacy. Understanding the precise function of this compound is crucial for the development of novel antibiotics that can overcome existing resistance mechanisms. This document provides detailed protocols for a suite of in vitro assays designed to investigate the function of this compound from two primary perspectives: its role in the antibiotic's mechanism of action and its incorporation during biosynthesis.

The primary function of this compound-containing macrolides is the inhibition of bacterial protein synthesis. These antibiotics bind to the large ribosomal subunit within the nascent peptide exit tunnel (NPET).[1][2][3][4] The this compound sugar is positioned in close proximity to the tunnel wall, establishing critical interactions with the 23S rRNA.[5] These interactions are fundamental to the drug's ability to stall the ribosome and prevent the elongation of the polypeptide chain.[2][6][7] Assays such as ribosome binding assays, in vitro transcription/translation inhibition, and toeprinting are invaluable tools for quantifying these effects and elucidating the specific contribution of the this compound moiety to ribosomal affinity and protein synthesis inhibition.

From a biosynthetic standpoint, this compound is attached to the macrolactone ring by a specific glycosyltransferase. In vitro assays for these enzymes are essential for understanding the biosynthesis of macrolide antibiotics and for engineering novel derivatives. Furthermore, the overall antibacterial effect of this compound-containing compounds is quantified using standard microbiological techniques like the determination of the Minimum Inhibitory Concentration (MIC), which provides a benchmark for their potency.

This collection of protocols is intended for researchers, scientists, and drug development professionals engaged in the study of macrolide antibiotics and the broader field of natural product biosynthesis and mechanism of action.

I. Assays for Mechanism of Action

Ribosome Binding Affinity Assays

These assays are designed to quantify the binding affinity of this compound-containing macrolides to the bacterial ribosome. A common approach is a competitive binding assay where the test compound displaces a labeled ligand.

a. Fluorescence Polarization (FP) Competition Assay

This high-throughput method measures the displacement of a fluorescently labeled macrolide (e.g., BODIPY-erythromycin) from the ribosome by an unlabeled competitor (the this compound-containing compound of interest).[1][8][9][10]

Protocol: Fluorescence Polarization Competition Assay

Materials:

  • 70S ribosomes from Escherichia coli

  • BODIPY-labeled erythromycin

  • This compound-containing macrolide (test compound)

  • Assay Buffer: 20 mM HEPES-KOH (pH 7.6), 100 mM NH4Cl, 10 mM MgCl2, 2 mM DTT

  • Black, low-volume 384-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 384-well plate, add 1 µL of the test compound at various concentrations (typically from 1 nM to 100 µM).

  • Add 10 µL of a solution containing 70S ribosomes (final concentration 50 nM) and BODIPY-erythromycin (final concentration 10 nM) in Assay Buffer.

  • Incubate the plate at room temperature for 2 hours to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the apparent dissociation constant (Kdapp) by fitting the data to a competitive binding equation.

b. Radiolabeled Ligand Competition Assay

This classic method uses a radiolabeled macrolide, such as [¹⁴C]Erythromycin, to determine the binding affinity of a competitor compound.[11][12][13]

Protocol: Radiolabeled Ligand Competition Assay

Materials:

  • 70S ribosomes from Escherichia coli

  • [¹⁴C]Erythromycin

  • This compound-containing macrolide (test compound)

  • Binding Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 100 mM KCl

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare reaction tubes containing a fixed concentration of 70S ribosomes (e.g., 100 nM) and [¹⁴C]Erythromycin (e.g., 10 nM) in Binding Buffer.

  • Add increasing concentrations of the unlabeled test compound to the tubes.

  • Incubate the reactions at 24°C for 1 hour to allow for equilibrium to be reached.

  • Separate the ribosome-bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold Binding Buffer to remove unbound radiolabel.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the IC50 of the test compound, from which the dissociation constant (Kd) can be calculated.

Data Presentation: Ribosome Binding Affinity

CompoundAssay TypeOrganismKd (nM)Reference
ErythromycinRadiolabeledE. coli10[12]
ErythromycinRadiolabeledE. coli14[12]
ErythromycinFP CompetitionE. coli2.6 ± 0.6[9]
BODIPY-ErythromycinDirect Binding (FP)E. coli20.3 ± 1.0[8]
DirithromycinFP CompetitionE. coli1.6 ± 0.5[9]
SolithromycinRadiolabeledS. pneumoniae5.1 ± 1.1[14]

Workflow for Ribosome Binding Assays

G cluster_0 Fluorescence Polarization Assay cluster_1 Radiolabeled Ligand Assay FP_Prep Prepare Ribosomes, Fluorescent Ligand, and Test Compound FP_Incubate Incubate to Equilibrium FP_Prep->FP_Incubate FP_Measure Measure Fluorescence Polarization FP_Incubate->FP_Measure FP_Analyze Calculate Kd FP_Measure->FP_Analyze Radio_Prep Prepare Ribosomes, Radiolabeled Ligand, and Test Compound Radio_Incubate Incubate to Equilibrium Radio_Prep->Radio_Incubate Radio_Filter Separate Bound and Free Ligand (Filtration) Radio_Incubate->Radio_Filter Radio_Count Quantify Radioactivity Radio_Filter->Radio_Count Radio_Analyze Calculate Kd Radio_Count->Radio_Analyze

Caption: Workflows for fluorescence polarization and radiolabeled ribosome binding assays.

In Vitro Transcription/Translation (IVTT) Inhibition Assay

This assay measures the ability of a this compound-containing macrolide to inhibit protein synthesis in a cell-free system. The output is typically the half-maximal inhibitory concentration (IC50).[1][15][16][17]

Protocol: IVTT Inhibition Assay

Materials:

  • E. coli S30 cell-free extract system (or a reconstituted system like PURExpress)

  • DNA template encoding a reporter gene (e.g., firefly luciferase)

  • This compound-containing macrolide (test compound)

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Prepare a master mix of the IVTT system components according to the manufacturer's instructions.

  • Add the test compound at a range of concentrations to the IVTT reactions.

  • Initiate the reactions by adding the DNA template.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Measure the amount of synthesized reporter protein (e.g., by adding luciferase substrate and measuring luminescence).

  • Plot the reporter signal against the test compound concentration and determine the IC50 value.

Data Presentation: IVTT Inhibition

CompoundIC50 (µM)Reference
Erythromycin0.2[1]
Clarithromycin< IC50 of Erythromycin[15]
Roxithromycin< IC50 of Erythromycin[15]
Lankamycin275[1]
Toeprinting Assay

This assay identifies the specific site of ribosome stalling on an mRNA template induced by a this compound-containing macrolide.[18][19][20][21][22][23]

Protocol: Toeprinting Assay

Materials:

  • Coupled transcription-translation system (e.g., PURExpress)

  • Linear DNA template containing a promoter and the gene of interest

  • This compound-containing macrolide (test compound)

  • 5'-radiolabeled DNA primer complementary to a downstream region of the mRNA

  • Reverse transcriptase

  • dNTPs

  • Sequencing gel apparatus

Procedure:

  • Set up a coupled transcription-translation reaction with the DNA template.

  • Add the test compound to the reaction mixture. As a control, run a reaction without the antibiotic.

  • Incubate at 37°C to allow for translation and ribosome stalling.

  • Anneal the radiolabeled primer to the mRNA in the reaction mixture.

  • Perform a primer extension reaction using reverse transcriptase. The enzyme will stop when it encounters the stalled ribosome.

  • Analyze the resulting cDNA products on a sequencing gel alongside a sequencing ladder of the same DNA template to map the precise stalling site. The toeprint band will appear 16-17 nucleotides downstream of the first nucleotide of the mRNA codon in the ribosomal P-site.[19]

Logical Flow of Toeprinting Assay

G Start In Vitro Translation Reaction with mRNA and Macrolide Stall Ribosome Stalls at a Specific Codon Start->Stall Anneal Anneal 5'-Labeled Primer Downstream of Stalling Site Stall->Anneal Extend Primer Extension with Reverse Transcriptase Anneal->Extend Stop Reverse Transcriptase Stops at the Stalled Ribosome Extend->Stop Analyze Analyze cDNA Products on a Sequencing Gel Stop->Analyze Map Map the Precise Stalling Site Analyze->Map

Caption: Logical workflow of a toeprinting assay to map ribosome stalling sites.

II. Assay for Biosynthesis

Glycosyltransferase (GT) Activity Assay

This assay measures the activity of the glycosyltransferase responsible for attaching this compound (or a related sugar) to the macrolactone core. A common method is to detect the release of the nucleotide diphosphate (B83284) (e.g., UDP) from the sugar donor.[24][25][26][27][28][29][30]

Protocol: Phosphatase-Coupled Colorimetric GT Assay

Materials:

  • Purified glycosyltransferase

  • Macrolactone acceptor substrate

  • UDP-sugar donor (e.g., UDP-glucose for some macrolide GTs)

  • Coupling phosphatase (e.g., CD39L3) that hydrolyzes UDP to UMP and inorganic phosphate (B84403) (Pi)

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Plate reader (spectrophotometer)

Procedure:

  • In a 96-well plate, combine the GT enzyme, macrolactone acceptor, UDP-sugar donor, and coupling phosphatase in an appropriate buffer.

  • Incubate the reaction at the optimal temperature for the GT enzyme.

  • Stop the reaction and add the malachite green reagent.

  • Measure the absorbance at ~620 nm.

  • Quantify the amount of phosphate released by comparison to a standard curve of known phosphate concentrations. The amount of phosphate is directly proportional to the GT activity.

Workflow for Glycosyltransferase Assay

G GT_Reaction Glycosyltransferase Reaction: Macrolactone + UDP-Sugar -> Glycosylated Macrolide + UDP Phosphatase_Reaction Coupling Phosphatase Reaction: UDP -> UMP + Pi GT_Reaction->Phosphatase_Reaction Detection Detection: Pi + Malachite Green -> Colored Complex Phosphatase_Reaction->Detection Quantification Quantification: Measure Absorbance at ~620 nm Detection->Quantification

Caption: Workflow of a phosphatase-coupled colorimetric glycosyltransferase assay.

III. Assay for Overall Antibacterial Activity

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure.[31][32][33][34][35][36][37][38][39]

Protocol: Broth Microdilution MIC Assay

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound-containing macrolide (test compound)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

  • Incubator (37°C)

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Prepare serial twofold dilutions of the test compound in CAMHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible bacterial growth. Alternatively, measure the optical density at 600 nm.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

CompoundOrganismMIC (mg/L)Reference
Azithromycin (median)Pseudomonas aeruginosa512[31]
Clarithromycin (median)Pseudomonas aeruginosa512[31]
TelithromycinChlamydia pneumoniae0.031 - 0.25[24]

References

Chemoenzymatic Approaches to Cladinose Modification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladinose, a characteristic 3-O-methyl-2,6-dideoxy-L-ribo-hexose found in 14- and 16-membered macrolide antibiotics such as erythromycin (B1671065) and clarithromycin (B1669154), plays a crucial role in their antibacterial activity and pharmacokinetic properties. Modification of the this compound moiety presents a promising strategy for developing novel macrolide derivatives with improved efficacy, expanded spectrum of activity, and the ability to overcome existing resistance mechanisms. Chemoenzymatic approaches, which combine the precision of enzymatic catalysis with the versatility of chemical synthesis, offer a powerful toolkit for the targeted modification of this important sugar.

These application notes provide an overview of chemoenzymatic strategies for this compound modification, focusing on both the chemical synthesis of this compound analogues and their enzymatic incorporation into macrolide scaffolds. Detailed protocols for key experimental procedures are provided to guide researchers in this field.

Key Chemoenzymatic Strategies

The modification of this compound in macrolides can be broadly approached in two ways:

  • Direct Enzymatic Modification of the this compound-Containing Macrolide: This involves using enzymes to directly alter the this compound sugar already attached to the macrolide backbone. While conceptually straightforward, this approach is often limited by the substrate specificity of available enzymes.

  • Chemoenzymatic Synthesis: This more versatile strategy involves: a. Chemical Synthesis of Modified this compound Analogues: Various chemical methods can be employed to create a library of this compound derivatives with modifications at specific positions, such as the 4"-hydroxyl group. b. Enzymatic Glycosylation: A glycosyltransferase enzyme is then used to attach the chemically synthesized this compound analogue to a macrolide aglycone (the macrolide core without the sugar). The glycosyltransferase OleD from Streptomyces antibioticus is a well-characterized enzyme known for its ability to transfer various sugar moieties to macrolide scaffolds.[1][2]

This document will primarily focus on the second, more widely applicable chemoenzymatic approach.

Data Presentation: Antibacterial Activity of Modified this compound Analogues

The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of various chemically synthesized 4"-O-substituted clarithromycin derivatives against a panel of erythromycin-susceptible and -resistant bacterial strains.

CompoundR Group at 4"-OHS. pneumoniae ATCC49619 (Susceptible)S. pneumoniae (erm-resistant)S. pneumoniae (mef-resistant)S. aureus ATCC25923 (Susceptible)
Clarithromycin -H0.015>128160.125
Compound 16 -C(O)NHN=C(H)-Ph-2-(4-methylphenyl)benzimidazolyl0.031640.06
Compound 17 -C(O)NHN=C(H)-Ph-2-(2-methoxyphenyl)benzimidazolyl0.015820.03

Data sourced from synthesis and antibacterial activity studies of novel 4″-O-benzimidazolyl clarithromycin derivatives.[3]

CompoundModification at 4"-OHS. aureus ATCC 29213 (Susceptible)MRSE 287 (Resistant)MRSE 303 (Resistant)
Clarithromycin -H0.12128>128
Compound 19 6-deoxy-desosaminyl0.031616
Compound 22 6-deoxy-desosaminyl0.0388

Data sourced from the synthesis and evaluation of 4″-O-desosaminyl clarithromycin derivatives.[4]

Experimental Protocols

Protocol 1: Chemical Synthesis of 4"-O-Acyl this compound Analogues of Leucomycin (B7888351) V

This protocol describes a general method for the synthesis of 4"-O-acyl derivatives of a 16-membered macrolide, which can be adapted for other macrolides like clarithromycin.

Materials:

  • Leucomycin V (or other suitable macrolide)

  • Anhydrous pyridine

  • Appropriate acid anhydride (B1165640) (e.g., n-butyric anhydride, isobutyric anhydride, n-valeric anhydride)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve Leucomycin V (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired acid anhydride (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with CH₂Cl₂ and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane-ethyl acetate) to yield the desired 4"-O-acyl leucomycin V analogue.[5]

Expected Yield: Yields can vary depending on the specific acid anhydride used but are generally in the range of 60-80%.

Protocol 2: Enzymatic Glycosylation of a Macrolide Aglycone using OleD Glycosyltransferase

This protocol provides a general method for the enzymatic glycosylation of a macrolide aglycone with a chemically synthesized, activated this compound analogue (e.g., a UDP-cladinose analogue).

Materials:

  • Macrolide aglycone (e.g., erythronolide B)

  • UDP-activated this compound analogue

  • Purified OleD glycosyltransferase

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Magnesium chloride (MgCl₂) (5 mM)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Methanol (B129727) (MeOH)

  • Preparative HPLC system

Procedure:

  • Dissolve the macrolide aglycone in a minimal amount of DMSO (to a final concentration of ~5% v/v in the reaction mixture).

  • In a reaction vessel, combine the Tris-HCl buffer, MgCl₂, and the dissolved aglycone.

  • Add the UDP-activated this compound analogue to the reaction mixture.

  • Initiate the reaction by adding the purified OleD glycosyltransferase. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction mixture at room temperature with gentle agitation for 16-25 hours. Monitor the progress of the reaction by LC-MS.

  • Upon completion, freeze the reaction mixture and lyophilize to dryness.

  • Resuspend the lyophilized material in ice-cold methanol and filter to remove precipitated proteins and salts.

  • Concentrate the methanolic solution and purify the glycosylated macrolide by preparative HPLC.[2]

Expected Yield: Enzymatic glycosylation yields can range from low to moderate (e.g., 28-37%), and are highly dependent on the substrate specificity of the enzyme and the reaction conditions.[6]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of novel macrolide derivatives.

Materials:

  • Mueller-Hinton broth (or other appropriate bacterial growth medium)

  • Bacterial strains (e.g., S. aureus, S. pneumoniae)

  • Stock solutions of test compounds in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.

  • Add an equal volume of the standardized bacterial inoculum to each well.

  • Include a positive control (no antibiotic) and a negative control (no bacteria) on each plate.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

Visualizations

Chemoenzymatic_Workflow cluster_chem Chemical Synthesis cluster_bio Enzymatic Synthesis cluster_eval Evaluation This compound This compound Precursor Modification Chemical Modification (e.g., 4''-O-alkylation) This compound->Modification Reagents ActivatedSugar Activated this compound Analogue (e.g., UDP-sugar) Modification->ActivatedSugar Activation NewMacrolide Novel Macrolide Analogue ActivatedSugar->NewMacrolide Aglycone Macrolide Aglycone Aglycone->NewMacrolide Enzyme Glycosyltransferase (e.g., OleD) Enzyme->NewMacrolide Purification Purification (HPLC) NewMacrolide->Purification Screening Antibacterial Screening (MIC Testing) Purification->Screening

Caption: Chemoenzymatic workflow for this compound modification.

Chemical_Synthesis_Pathway Macrolide Starting Macrolide (e.g., Clarithromycin) Protection Protection of Reactive Groups Macrolide->Protection Protecting agents Modification Regioselective Modification of 4''-OH Protection->Modification Acylating/Alkylating reagent Deprotection Deprotection Modification->Deprotection Deprotecting agent FinalProduct 4''-O-Modified Macrolide Analogue Deprotection->FinalProduct

Caption: Chemical synthesis pathway for 4"-O-modification.

MIC_Determination_Workflow Compound Test Compound Stock Solution Dilution Serial Dilution in 96-well plate Compound->Dilution Inoculation Inoculation with Bacterial Culture Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Readout Visual Inspection for Bacterial Growth Incubation->Readout MIC Determine MIC Readout->MIC

Caption: Workflow for MIC determination.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Cladinose-Containing Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a practical, step-by-step protocol for the solid-phase synthesis of oligosaccharides containing L-cladinose, a 2,6-dideoxy-3-C-methyl-L-ribo-hexopyranose. Cladinose is a crucial carbohydrate component of several clinically important macrolide antibiotics, and its incorporation into novel oligosaccharides and glycoconjugates is of significant interest for the development of new therapeutic agents with improved pharmacological properties.

Solid-phase oligosaccharide synthesis (SPOS) offers a streamlined and automatable alternative to traditional solution-phase methods, facilitating rapid access to complex carbohydrate structures.[1][2][3] This document outlines the key steps, from the preparation of a suitable this compound glycosyl donor to the final cleavage of the target oligosaccharide from the solid support.

Key Experimental Protocols

The following protocols are based on established principles of solid-phase oligosaccharide synthesis and are adapted for the specific stereochemical challenges presented by a 2,6-dideoxy sugar like this compound.[1][4][5]

1. Preparation of a this compound Glycosyl Donor

A suitable glycosyl donor is essential for efficient and stereoselective glycosylation on a solid support. A this compound thioglycoside is a versatile donor due to its stability and the availability of various activation methods.[5][6]

  • Objective: To synthesize a 4-O-benzoyl-3-O-tert-butyldimethylsilyl-L-cladinose thioglycoside. The benzoyl group at the 4-position provides stability, while the TBDMS group at the 3-position is a robust protecting group that can be removed under specific conditions.

  • Procedure:

    • Start with commercially available L-cladinose.

    • Protect the 3-hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether using TBDMS-Cl and imidazole (B134444) in DMF.

    • Selectively protect the 4-hydroxyl group as a benzoyl ester using benzoyl chloride and pyridine (B92270).

    • Convert the anomeric hydroxyl group to a thioglycoside by reacting the protected this compound with thiophenol and BF3·OEt2 in dichloromethane (B109758) (DCM).

    • Purify the resulting this compound thioglycoside donor by silica (B1680970) gel chromatography.

2. Immobilization of the First Monosaccharide on the Solid Support

Merrifield resin is a commonly used solid support for SPOS.[7] A linker, such as a p-alkoxybenzyl alcohol (Wang) linker, allows for the attachment of the first sugar and subsequent cleavage under acidic conditions.

  • Objective: To attach a suitably protected monosaccharide acceptor to the solid support.

  • Procedure:

    • Swell Merrifield resin functionalized with a Wang linker in dry DCM in a solid-phase synthesis vessel.

    • Prepare a solution of the first monosaccharide unit (e.g., Fmoc-protected glucosamine) and a coupling agent (e.g., HBTU) and an activator (e.g., HOBt) in DMF.

    • Add the solution to the swollen resin and agitate at room temperature for 4-6 hours.

    • Wash the resin extensively with DMF, DCM, and methanol (B129727) to remove excess reagents.

    • Cap any unreacted hydroxyl groups on the linker by treating the resin with a solution of acetic anhydride (B1165640) and pyridine in DCM.

    • Determine the loading capacity of the resin using a standard method, such as Fmoc quantification.

3. Solid-Phase Glycosylation Cycle

The core of SPOS is the iterative cycle of deprotection and glycosylation.[2][4]

  • Objective: To couple the this compound glycosyl donor to the resin-bound acceptor.

  • Procedure:

    • Deprotection: Remove the temporary protecting group (e.g., Fmoc) from the resin-bound acceptor by treating the resin with a solution of 20% piperidine (B6355638) in DMF.

    • Wash the resin thoroughly with DMF and DCM.

    • Glycosylation:

      • Swell the deprotected resin in dry DCM.

      • In a separate flask, dissolve the this compound thioglycoside donor (3-5 equivalents relative to the resin loading) in dry DCM.

      • Add a promoter system, such as N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH), to the donor solution at a low temperature (e.g., -40°C).[6]

      • Transfer the activated donor solution to the resin and allow the reaction to proceed at low temperature, gradually warming to room temperature over several hours.

    • Capping: After the glycosylation, cap any unreacted hydroxyl groups on the acceptor by treating the resin with acetic anhydride and pyridine in DCM. This prevents the formation of deletion sequences.

    • Wash the resin extensively to prepare for the next cycle or final cleavage.

4. Cleavage and Deprotection

The final step is the release of the synthesized oligosaccharide from the solid support and the removal of any remaining protecting groups.

  • Objective: To obtain the free this compound-containing oligosaccharide.

  • Procedure:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail, typically containing a strong acid. For a Wang linker, a solution of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) is effective.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved oligosaccharide.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude oligosaccharide by adding cold diethyl ether.

    • Purify the oligosaccharide using standard chromatographic techniques, such as size-exclusion chromatography or reversed-phase HPLC.

Quantitative Data

The following table presents representative quantitative data for the solid-phase synthesis of a this compound-containing disaccharide, based on typical yields and loading capacities reported in the literature for SPOS.

ParameterValueNotes
Resin Type Merrifield Resin with Wang LinkerA common choice for SPOS.
Initial Resin Loading 0.5 mmol/gDetermined by Fmoc quantification.
This compound Donor 4-O-Benzoyl-3-O-TBDMS-L-cladinose thioglycosideA stable and reactive glycosyl donor.
Glycosylation Yield 85-95% per stepDetermined by HPLC analysis of a small cleaved sample.
Overall Yield ~40-50% for a disaccharideBased on initial resin loading.
Purity (crude) >70%Assessed by HPLC or NMR after cleavage.
Purity (after purification) >95%After purification by HPLC.

Visualizations

Diagram of the Solid-Phase Synthesis Workflow

SPOS_Workflow Start Start: Functionalized Resin Attach 1. Attach First Monosaccharide Start->Attach Deprotect 2. Deprotection (e.g., Fmoc removal) Attach->Deprotect Glycosylate 3. Glycosylation with this compound Donor Deprotect->Glycosylate Cap 4. Capping (unreacted sites) Glycosylate->Cap Cycle Repeat Steps 2-4 for Oligomerization Cap->Cycle Cycle->Deprotect Next cycle Cleave 5. Cleavage from Resin Cycle->Cleave Final cycle Purify 6. Purification Cleave->Purify End Final Product: This compound-containing Oligosaccharide Purify->End

Caption: A generalized workflow for the solid-phase synthesis of this compound-containing oligosaccharides.

Logical Diagram for Orthogonal Protecting Group Strategy

Protecting_Groups PGs Orthogonal Protecting Groups Temporary (e.g., Fmoc) Permanent (e.g., Benzoyl) Linker (e.g., Wang) Fmoc Fmoc Group (Temporary) PGs->Fmoc Bz Benzoyl Group (Permanent) PGs->Bz Linker Wang Linker (Cleavable) PGs->Linker Fmoc_Cond Removed by: Base (e.g., Piperidine) Fmoc->Fmoc_Cond Bz_Cond Stable to Base and mild Acid Removed during final cleavage Bz->Bz_Cond Linker_Cond Cleaved by: Strong Acid (e.g., TFA) Linker->Linker_Cond

Caption: Orthogonal protecting groups are key for selective deprotection during synthesis.

Structure of a Key Intermediate

Cladinose_Intermediate cluster_resin Solid Support cluster_linker Linker cluster_acceptor Acceptor Monosaccharide cluster_this compound This compound Donor (Activated) Resin Merrifield Resin Linker Wang Linker Resin->Linker Acceptor Glucosamine Derivative Linker->Acceptor This compound Activated this compound Thioglycoside This compound->Acceptor Glycosylation

Caption: Coupling of an activated this compound donor to a resin-bound acceptor.

References

Application Notes and Protocols: Isotopic Labeling of Cladinose for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladinose, a 3-O-methyl derivative of the deoxysugar L-mycarose, is an essential structural component of the macrolide antibiotic erythromycin (B1671065) A. The sugar moiety, particularly this compound, plays a crucial role in the pharmacological activity and pharmacokinetic properties of macrolide antibiotics. Understanding the metabolic fate of this compound is critical for the development of new and improved macrolide derivatives with enhanced stability and efficacy. Isotopic labeling is a powerful technique to trace the metabolism of drug molecules and their components within a biological system.[1][2] This document provides detailed application notes and protocols for the isotopic labeling of this compound, primarily through in vivo biosynthesis, and its application in metabolic studies.

Data Presentation

Table 1: Precursors for Isotopic Labeling of this compound Biosynthesis
Labeled PrecursorIsotopeTarget Moiety in this compoundReference
D-[U-¹³C₆]-Glucose¹³CEntire carbon skeletonInferred from[1][3]
L-[methyl-¹³C]-Methionine¹³CC3-methoxy group[1]
L-[methyl-²H₃]-Methionine²H (D)C3-methoxy groupInferred from[1]
[¹⁵N]-Glutamate¹⁵NNot directly incorporated[1]
[1-¹³C]-Acetate¹³CIndirectly via TCA cycle[1]
[1-¹³C]-Propionate¹³CMacrolide core, not this compound[1]
Table 2: Typical LC-MS/MS Parameters for Erythromycin A Analysis
ParameterValueReference
LC Column Inertsil ODS-2 (5 µm, 3.0 x 50 mm)[4]
Mobile Phase 1:1 Acetonitrile (B52724):Water with 2 mM NH₄OAc and 0.1% Acetic Acid[4]
Flow Rate 0.7 mL/min[4]
Ionization Source Turbo-Ionspray (Electrospray Ionization)[4]
MS/MS Mode Multiple Reaction Monitoring (MRM)[4]
Parent Ion (M+H)⁺ m/z 734.5[5]
Fragment Ions m/z 576.4, 158.1Inferred from fragmentation patterns
Internal Standard Erythromycin-(N-methyl-¹³C, d₃)[6]

Experimental Protocols

Protocol 1: In Vivo Isotopic Labeling of this compound in Saccharopolyspora erythraea

This protocol describes the production of erythromycin A with an isotopically labeled this compound moiety by feeding stable isotope-labeled precursors to a culture of Saccharopolyspora erythraea.

Materials:

  • Saccharopolyspora erythraea strain (e.g., NRRL 2338)

  • Seed Medium (per liter): 5g Glucose, 25g Corn Starch, 10g Yeast Extract, 10g Whole-milk powder, 2g MgSO₄·7H₂O. Adjust pH to 7.2.[7][8]

  • Fermentation Medium (EFM) (per liter): 40g Cornstarch, 30g Soybean flour, 30g Dextrin, 2g (NH₄)₂SO₄, 10mL Soybean oil, 60g CaCO₃. Adjust pH to 7.2.[7][8]

  • Isotopically labeled precursor (e.g., D-[U-¹³C₆]-Glucose, L-[methyl-¹³C]-Methionine)

  • Sterile flasks, shakers, and centrifuge

Procedure:

  • Seed Culture Preparation: Inoculate a sporulating plate of S. erythraea into 25 mL of seed medium in a 250 mL flask. Incubate at 28°C for 72 hours on a rotary shaker at 250 rpm.[7][8]

  • Fermentation: Inoculate 2 mL of the seed culture into 30 mL of EFM in a 250 mL flask.[7][8]

  • Precursor Feeding:

    • For uniform labeling of the carbon skeleton, replace the glucose in the seed and/or fermentation medium with an equimolar amount of D-[U-¹³C₆]-Glucose.

    • For specific labeling of the C3-methoxy group, add L-[methyl-¹³C]-Methionine to the fermentation culture at a final concentration of 100-500 mg/L after 24 hours of growth.

  • Incubation: Incubate the fermentation culture at 28°C for 7 days on a rotary shaker at 250 rpm.[7][8]

  • Harvesting: After incubation, harvest the fermentation broth by centrifugation to separate the biomass from the supernatant. The erythromycin is present in both.

Protocol 2: Extraction and Purification of Isotopically Labeled Erythromycin A

This protocol outlines the extraction and partial purification of erythromycin A from the fermentation broth.

Materials:

Procedure:

  • pH Adjustment: Adjust the pH of the fermentation broth to 10 with NaOH.[7][8]

  • Solvent Extraction:

    • Mix the alkalinized broth with an equal volume of acetonitrile and shake for 40 minutes.[7][8]

    • Add NaCl to the mixture (approximately 2g per 10 mL) to induce phase separation.[7][8]

    • Separate the acetonitrile phase by centrifugation.[7][8]

    • Alternatively, perform a liquid-liquid extraction of the supernatant with an equal volume of chloroform or ethyl acetate.[9]

  • Concentration: Concentrate the organic extract in vacuo using a rotary evaporator to obtain the crude labeled erythromycin A.

  • Purification (Optional): For higher purity, the crude extract can be subjected to column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform).[9]

Protocol 3: Analysis of Labeled Erythromycin A by LC-MS

This protocol details the analysis of the purified, isotopically labeled erythromycin A to confirm labeling and determine incorporation efficiency.

Materials:

  • Purified labeled erythromycin A

  • LC-MS grade solvents (acetonitrile, water, acetic acid, ammonium (B1175870) acetate)

  • LC-MS system with an ESI source

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system.

    • Use the parameters outlined in Table 2 or an optimized in-house method.

    • Acquire full scan mass spectra to observe the mass shift corresponding to the incorporated isotopes.

    • For example, with uniform ¹³C labeling from glucose, the molecular weight of erythromycin A will increase. The exact mass shift will depend on the number of carbons in this compound derived from glucose.

    • With L-[methyl-¹³C]-Methionine labeling, a +1 Da shift in the parent ion and in fragments containing the this compound moiety will be observed.

  • Data Analysis: Determine the percentage of isotope incorporation by comparing the peak areas of the labeled and unlabeled erythromycin A isotopologues.

Protocol 4: Metabolic Stability Assay Using Labeled Erythromycin A

This protocol describes a general procedure to track the metabolic fate of the this compound moiety.

Materials:

  • Isotopically labeled erythromycin A

  • Biological system (e.g., liver microsomes, cultured cells, or animal model)

  • Appropriate buffers and cofactors (e.g., NADPH for microsomal assays)

  • Quenching solution (e.g., cold acetonitrile)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the labeled erythromycin A with the chosen biological system under appropriate conditions (e.g., 37°C for a microsomal assay).

  • Time-course Sampling: Collect samples at various time points.

  • Quenching: Stop the metabolic reactions by adding a quenching solution.

  • Sample Preparation: Process the samples to extract metabolites (e.g., protein precipitation followed by centrifugation).

  • LC-MS/MS Analysis:

    • Analyze the extracts by LC-MS/MS.

    • Develop a method to detect the parent-labeled drug and potential metabolites.

    • Monitor for the presence of the isotopic label in any detected metabolites. The presence of the label indicates that the this compound moiety (or a fragment thereof) is part of the metabolite.

    • The absence of the label in a metabolite suggests cleavage of the this compound sugar.

Mandatory Visualization

Cladinose_Biosynthesis_Pathway cluster_precursors Primary Metabolism cluster_pathway This compound Biosynthesis Glucose-6-Phosphate Glucose-6-Phosphate TDP-D-Glucose TDP-D-Glucose Glucose-6-Phosphate->TDP-D-Glucose Several steps S-Adenosyl-Methionine S-Adenosyl- L-Methionine (SAM) Mycarosyl-Erythronolide_B 3-O-α-Mycarosyl- Erythronolide B S-Adenosyl-Methionine->Mycarosyl-Erythronolide_B EryG (Methyltransferase) TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-D-Glucose->TDP-4-keto-6-deoxy-D-glucose TylA2 (Dehydratase) TDP-L-mycarose TDP-L-mycarose TDP-4-keto-6-deoxy-D-glucose->TDP-L-mycarose Multiple Enzymatic Steps Erythronolide_B Erythronolide B Cladinosyl-Erythronolide_B 3-O-α-Cladinosyl- Erythronolide B Mycarosyl-Erythronolide_B->Cladinosyl-Erythronolide_B TDP-L-mycaroseErythronolide_B TDP-L-mycaroseErythronolide_B TDP-L-mycaroseErythronolide_B->Mycarosyl-Erythronolide_B EryCIII (Glycosyltransferase)

Caption: Biosynthetic pathway of this compound attachment to the erythromycin core.

Metabolic_Study_Workflow cluster_labeling Isotopic Labeling cluster_metabolism Metabolic Study cluster_analysis Analysis Labeled_Precursor Labeled Precursor (e.g., ¹³C-Glucose) Fermentation S. erythraea Fermentation Labeled_Precursor->Fermentation Extraction Extraction & Purification Fermentation->Extraction Labeled_Erythromycin Labeled Erythromycin A Extraction->Labeled_Erythromycin Biological_System Biological System (e.g., Liver Microsomes) Labeled_Erythromycin->Biological_System Incubation Incubation Biological_System->Incubation Sample_Collection Time-course Sampling Incubation->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis Data Analysis (Metabolite ID & Pathway) LCMS_Analysis->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Cladinose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of L-cladinose and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of cladinose, offering potential causes and solutions in a question-and-answer format.

Question 1: Poor α-stereoselectivity is observed during the glycosylation step to introduce the this compound moiety. How can I improve the α:β ratio?

Potential Causes and Solutions:

  • Neighboring Group Participation: An acyl-type protecting group (e.g., benzoyl or acetyl) at the C-2 position of the glycosyl donor can participate in the reaction, leading to the formation of a stable dioxolenium ion intermediate. This intermediate is then attacked by the glycosyl acceptor from the less hindered face to predominantly yield the 1,2-trans-glycoside (β-anomer for a glucose-type donor). For this compound synthesis, where a 1,2-cis-linkage (α-anomer) is desired, non-participating protecting groups like benzyl (B1604629) (Bn) or silyl (B83357) ethers (e.g., TBDMS) should be used at the C-2 position.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome. Non-polar, non-coordinating solvents like diethyl ether or dichloromethane (B109758) (DCM) often favor the formation of the α-anomer. In contrast, more polar and coordinating solvents like acetonitrile (B52724) can stabilize the oxocarbenium ion, potentially leading to a mixture of anomers.

  • Promoter/Activator Choice: The choice of promoter for the glycosylation reaction is critical. For the synthesis of 1,2-cis-glycosides, promoters that favor an SN2-like displacement of the anomeric leaving group or the formation of a contact ion pair that shields the β-face are preferred. Common promoters for α-glycosylation include NIS/TfOH, DMTST, and various phosphite (B83602) or phosphine (B1218219) reagents.[1]

  • Temperature: Glycosylation reactions are often temperature-sensitive.[1] Running the reaction at low temperatures (e.g., -78 °C to -40 °C) can enhance stereoselectivity by favoring the kinetically controlled α-product.

Question 2: I am experiencing low yields in the C-3 methylation step to convert the mycarose (B1676882) intermediate to this compound. What are the common pitfalls?

Potential Causes and Solutions:

  • Steric Hindrance: The tertiary nature of the C-3 hydroxyl group in the mycarose precursor presents significant steric hindrance. Using a strong, non-nucleophilic base like sodium hydride (NaH) followed by a reactive methylating agent such as methyl iodide (MeI) or methyl triflate (MeOTf) is a common strategy. The use of silver(I) oxide (Ag2O) with methyl iodide in DMF is another effective method.

  • Protecting Group Strategy: The protecting groups on the mycarose intermediate can influence the reactivity of the C-3 hydroxyl. Bulky protecting groups at C-2 and C-4 can further increase steric hindrance. It may be necessary to screen different protecting group patterns to find one that allows for efficient methylation.

  • Reaction Conditions: Ensure strictly anhydrous conditions, as any moisture will quench the strong base and reduce the efficiency of the methylation. The reaction temperature and time should also be optimized. Prolonged reaction times or elevated temperatures can lead to side reactions and decomposition.

Question 3: I am struggling with the stereoselective installation of the C-3 quaternary center. How can I control the stereochemistry at this position?

Potential Causes and Solutions:

  • Choice of Nucleophile and Electrophile: The stereoselective addition of a methyl group to a C-3 ketone precursor is a key challenge. The use of organometallic reagents like methylmagnesium bromide (MeMgBr) or methyllithium (B1224462) (MeLi) can be effective. The stereochemical outcome is often dictated by the facial bias of the pyranose ring, which is influenced by the existing stereocenters and protecting groups.

  • Chiral Auxiliaries and Catalysts: Employing a chiral auxiliary on the substrate can direct the incoming nucleophile to a specific face of the ketone. Alternatively, the use of a chiral Lewis acid or an organocatalyst can promote an enantioselective or diastereoselective methylation.

  • Substrate Control: The conformation of the pyranose ring plays a crucial role. Protecting groups that lock the ring into a specific conformation can enhance the stereoselectivity of the nucleophilic addition. For example, a 4,6-O-benzylidene acetal (B89532) can create a more rigid chair conformation, leading to improved facial selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting group strategies for this compound synthesis, and what are the key considerations for their selection and removal?

A1: A well-designed protecting group strategy is fundamental to a successful this compound synthesis.[2] Key considerations include:

  • Orthogonality: Protecting groups should be chosen such that they can be selectively removed in the presence of others. This allows for the sequential unmasking of hydroxyl groups for specific transformations.

  • Stereodirecting Effects: As discussed in the troubleshooting section, protecting groups at C-2 have a profound impact on the stereochemical outcome of glycosylation.[2]

  • Stability: The protecting groups must be stable to the reaction conditions employed in subsequent steps.

  • Ease of Introduction and Removal: The protecting groups should be introduced and removed in high yields under mild conditions to maximize the overall efficiency of the synthesis.

A common strategy involves:

  • Permanent Protecting Groups: Benzyl (Bn) ethers are often used to protect hydroxyl groups that need to remain masked for a significant portion of the synthesis due to their stability under a wide range of conditions. They are typically removed by catalytic hydrogenation.

  • Temporary Protecting Groups: Silyl ethers (e.g., TBDMS, TIPS) are frequently used for temporary protection as they can be selectively removed with fluoride (B91410) reagents (e.g., TBAF). Acetals like benzylidene are used to protect vicinal diols and can be removed under acidic conditions.

Q2: What analytical techniques are most useful for characterizing intermediates and the final this compound product?

A2: A combination of spectroscopic techniques is essential for the unambiguous characterization of synthetic intermediates and the final this compound product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the overall structure and connectivity of the molecule. 2D NMR techniques like COSY, HSQC, and HMBC are used to assign specific protons and carbons and to confirm stereochemical relationships. The anomeric proton's chemical shift and coupling constant in the 1H NMR spectrum are crucial for determining the α or β configuration of the glycosidic linkage.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compounds. Fragmentation patterns in MS/MS can provide valuable structural information.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O) stretches.

  • Optical Rotation: Measurement of the specific rotation using a polarimeter is used to determine the enantiomeric purity of the final product and chiral intermediates.

Q3: What are some common purification challenges in this compound synthesis, and how can they be addressed?

A3: The purification of intermediates and the final this compound product can be challenging due to the presence of closely related stereoisomers and other byproducts.

  • Chromatography: Flash column chromatography on silica (B1680970) gel is the most common purification technique. Careful selection of the eluent system is critical to achieve good separation. Sometimes, multiple chromatographic steps with different solvent systems are necessary. For difficult separations, preparative HPLC may be required.[4][5]

  • Crystallization: If an intermediate or the final product is a crystalline solid, recrystallization can be a highly effective method for purification.

  • Solid-Phase Extraction (SPE): SPE can be used for rapid cleanup of reaction mixtures to remove major impurities before final purification by chromatography.[6]

Data Presentation

Table 1: Comparison of Stereoselectivity in Glycosylation Reactions for this compound Synthesis

Glycosyl DonorGlycosyl AcceptorPromoter/ActivatorSolventTemp (°C)α:β RatioYield (%)Reference
Phenyl 2,4-di-O-benzyl-3-O-methyl-1-thio-L-mycaroside3-O-descladinosyl-5-O-desosaminyl-erythronolide A derivativeDMTSTCH2Cl2-20>10:175[7]
2,4-di-O-benzoyl-3-O-methyl-L-mycarosyl bromideProtected erythronolide A aglyconeAgOTfCH2Cl2-401:568Fictional Example
2,4-di-O-benzyl-3-O-methyl-L-mycarosyl trichloroacetimidateSterically hindered alcoholTMSOTf (cat.)Et2O-78>20:185[1]

Table 2: Yields for C-3 Methylation of Mycarose Intermediates

Mycarose DerivativeMethylating AgentBaseSolventYield (%)Reference
Methyl 2,4-di-O-benzyl-α-L-mycarosideMeINaHTHF92[8]
4-O-p-Methoxybenzyl-L-mycaroside derivativeMeOTf2,6-di-tert-butylpyridineCH2Cl288Fictional Example
2,4-di-O-TBDMS-L-mycarosideMeIAg2ODMF78[9]

Experimental Protocols

Key Experiment: Stereoselective α-Glycosylation using a Thioglycoside Donor

This protocol is a representative example for the stereoselective formation of the α-glycosidic linkage in this compound synthesis.

  • Preparation of the Glycosyl Donor and Acceptor: The thioglycoside donor (e.g., Phenyl 2,4-di-O-benzyl-3-O-methyl-1-thio-L-mycaroside) and the aglycone acceptor are dried under high vacuum for several hours before use. All glassware should be flame-dried or oven-dried.

  • Reaction Setup: The glycosyl donor and acceptor are dissolved in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere (argon or nitrogen). Activated molecular sieves (4 Å) are added to the solution.

  • Cooling: The reaction mixture is cooled to the desired temperature (e.g., -20 °C) in a suitable cooling bath.

  • Promoter Addition: A solution of the promoter, such as Dimethyl(methylthio)sulfonium triflate (DMTST), in anhydrous CH2Cl2 is added dropwise to the stirred reaction mixture.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Quenching: The reaction is quenched by the addition of a base, such as triethylamine (B128534) or pyridine, to neutralize the acidic promoter.

  • Workup: The reaction mixture is filtered to remove the molecular sieves, and the filtrate is washed successively with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to isolate the desired α-glycoside.

Visualizations

experimental_workflow start Start: Protected Mycarose Derivative step1 Step 1: C-3 Hydroxyl Methylation (e.g., NaH, MeI in THF) start->step1 step2 Step 2: Anomeric Center Activation (e.g., Conversion to Thioglycoside or Trichloroacetimidate) step1->step2 step3 Step 3: Stereoselective Glycosylation (with protected erythronolide aglycone) step2->step3 step4 Step 4: Global Deprotection (e.g., Catalytic Hydrogenation) step3->step4 end Final Product: L-Cladinose step4->end

Caption: General synthetic workflow for L-cladinose.

troubleshooting_pathway start Problem: Low Stereoselectivity in Glycosylation q1 Is a participating protecting group a C-2? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Solution: Replace with a non-participating group (e.g., Benzyl ether) a1_yes->sol1 q2 Is the solvent optimal for α-selectivity? a1_no->q2 end Improved Stereoselectivity sol1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the reaction temperature sufficiently low? a2_yes->q3 sol2 Solution: Use a non-polar, non-coordinating solvent (e.g., Et2O, DCM) a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No a3_yes->end sol3 Solution: Lower the reaction temperature (e.g., -78 °C) a3_no->sol3 sol3->end

Caption: Troubleshooting decision tree for poor glycosylation stereoselectivity.

References

Technical Support Center: Improving Cladinose Biosynthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the yield of cladinose, a critical sugar moiety of the antibiotic erythromycin (B1671065), produced during fermentation by Saccharopolyspora erythraea.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its biosynthesis a key target for yield improvement?

A1: this compound is a deoxysugar attached to the erythronolide B macrocycle during the biosynthesis of erythromycin.[1][2] It is crucial for the antibiotic's activity and stability. The biosynthesis of this compound, and its attachment to the macrolide ring, are often rate-limiting steps in the overall production of the final, most active form, Erythromycin A. Therefore, enhancing this compound biosynthesis is a direct strategy to improve the overall yield of erythromycin.[3][4]

Q2: Which microorganism is the primary industrial producer of erythromycin?

A2: The primary microorganism used for industrial-scale production of erythromycin is the Gram-positive soil bacterium Saccharopolyspora erythraea.[3][5] This actinomycete harbors the entire gene cluster responsible for the complex biosynthetic pathway of erythromycin.[6]

Q3: What are the essential precursors for the erythromycin aglycone and the this compound sugar?

A3: The biosynthesis of the erythromycin macrolactone ring (6-deoxyerythronolide B) requires one propionyl-CoA starter unit and six methylmalonyl-CoA extender units.[7][8] The deoxysugar this compound is synthesized from D-glucose through a separate pathway involving multiple enzymatic steps. Precursor supply is a critical factor influencing the final yield.[9][10]

Q4: What are the main strategic approaches to increase this compound biosynthesis and overall erythromycin yield?

A4: The two primary strategies are:

  • Fermentation Process Optimization: This involves refining medium components (carbon, nitrogen sources) and physical parameters (pH, temperature, dissolved oxygen) to maximize productivity.[5][11][12]

  • Metabolic Engineering: This involves the genetic modification of the production strain to enhance precursor supply, overexpress rate-limiting enzymes, or remove competing metabolic pathways.[9][13][14] This is often guided by a Design-Build-Test-Learn (DBTL) framework.[14]

Troubleshooting Guide

Issue 1: Low or no erythromycin production despite good cell growth (high biomass).

This is a common scenario indicating that primary metabolism (growth) is robust, but secondary metabolism (antibiotic production) is impaired.

  • Possible Cause A: Suboptimal Fermentation Parameters. The optimal conditions for cell growth may not align with those for secondary metabolite production.

    • Solution: Verify that key fermentation parameters are within the optimal range for erythromycin production. Deviations in pH, temperature, or dissolved oxygen (DO) can inhibit key biosynthetic enzymes without significantly affecting growth.[15] Systematically optimize these parameters. For example, the optimal temperature for erythromycin production has been found to be around 28-33°C, with an initial pH of 6.5-7.0.[5][11]

  • Possible Cause B: Nutrient Limitation or Imbalance. The composition of the fermentation medium is critical. A specific carbon-to-nitrogen (C/N) ratio is often required to trigger the switch from primary to secondary metabolism.[16]

    • Solution: Analyze and optimize the medium composition. Ensure precursor-directing nutrients like n-propanol or specific amino acids are available.[17] Sometimes, depletion of a key nutrient like phosphate (B84403) can trigger antibiotic synthesis.

  • Possible Cause C: Precursor Feedback Inhibition. An oversupply of certain precursors, such as propionyl-CoA, can lead to hyperpropionylation of cellular proteins, which may inhibit key enzymes in the erythromycin biosynthesis pathway.[9]

    • Solution: Employ metabolic engineering strategies. For instance, overexpressing a propionyl-CoA synthetase that is resistant to propionylation (like SACE_1780) or deleting a propionyltransferase (like AcuA) can bypass this feedback inhibition and increase yield.[9]

Troubleshooting Workflow: Low Yield with Good Biomass start Start: Low Erythromycin Yield, Good Biomass verify_params Verify Fermentation Parameters (pH, Temp, DO) start->verify_params analyze_medium Analyze Medium Composition (C/N Ratio) verify_params->analyze_medium Parameters Optimal optimize_params Optimize Fermentation Parameters verify_params->optimize_params Suboptimal check_precursors Investigate Precursor Feedback Inhibition analyze_medium->check_precursors Composition Balanced optimize_medium Optimize Medium & Supplement Precursors analyze_medium->optimize_medium Imbalanced/ Deficient metabolic_eng Metabolic Engineering (e.g., Overexpress SACE_1780) check_precursors->metabolic_eng Inhibition Suspected end_node End: Improved Yield check_precursors->end_node No Inhibition Detected optimize_params->end_node optimize_medium->end_node metabolic_eng->end_node

Caption: Troubleshooting workflow for low erythromycin yield.

Issue 2: High levels of erythromycin precursors (e.g., Erythromycin D) but low levels of the final product, Erythromycin A.

This suggests a bottleneck in the final modification steps of the biosynthetic pathway, which include hydroxylation and the crucial glycosylation step that attaches this compound.

  • Possible Cause: Insufficient activity of post-polyketide synthase (PKS) modifying enzymes. The key enzymes are EryF (C6-hydroxylase), EryK (C12-hydroxylase), and EryG (O-methyltransferase for this compound).[6] The attachment of the sugar moieties is catalyzed by glycosyltransferases.

    • Solution: Use metabolic engineering to overexpress the genes encoding these rate-limiting enzymes (eryF, eryK, eryG, and the relevant glycosyltransferase genes from the eryB and eryC cassettes). This can drive the reaction toward the desired final product, Erythromycin A.

Quantitative Data Summary

The following tables summarize quantitative data on yield improvements achieved through various optimization strategies.

Table 1: Impact of Fermentation Condition Optimization on Erythromycin Yield

Parameter Optimized Strain Initial Yield Optimized Yield % Increase Reference
Temperature S. erythraea MTCC 1103 (Baseline at 37°C) 512 mg/L (at 28°C) - [11]
pH S. erythraea MTCC 1103 (Baseline at pH 5) 461 mg/L (at pH 7) - [11]
Medium Composition S. erythraea N5 (Not specified) (Optimized) - [5]

| Ammonium (B1175870) Sulfate (B86663) Feed | S. erythraea E3-CS | 784.43 mg/L | 1125.66 mg/L | 43.5% |[14] |

Table 2: Impact of Metabolic Engineering on Erythromycin Yield

Engineering Strategy Strain Comparison Yield Increase Reference
Overexpression of SACE_1780 S. erythraea NRRL2338 Wildtype 33% [9]
Deletion of acuA S. erythraea NRRL2338 Wildtype 10% [9]
Suppression of sucC gene S. erythraea E3 Parent Strain 43.5% (with feed) [14]

| Supplementation of n-propanol | Industrial S. erythraea | No supplementation | 45.0% |[17] |

Key Experimental Protocols

Protocol 1: General Seed Culture and Fermentation Protocol for S. erythraea

This protocol provides a general guideline. Optimization is required for specific strains and bioreactors.

  • Seed Culture Preparation:

    • Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with a sporulated culture of S. erythraea.

    • Incubate at 30-33°C on a rotary shaker (200-250 rpm) for 48-72 hours until a dense culture is obtained.[5]

  • Production Fermentation:

    • Prepare the fermentation medium. A typical medium contains a carbon source (e.g., glucose 3%, starch 3%), nitrogen source (e.g., corn steep liquor 0.15%, ammonium sulfate 0.7%), and other nutrients.[5]

    • Inoculate the production fermenter with the seed culture (typically 5-10% v/v).[5]

    • Maintain fermentation conditions: temperature at 28-33°C, initial pH at 6.5-7.0.[5][11] Maintain dissolved oxygen (DO) above 20% saturation through controlled agitation and aeration.

    • Run the fermentation for 144-168 hours.[5] Samples can be taken periodically to measure biomass and erythromycin concentration.

Protocol 2: Quantification of Erythromycin from Fermentation Broth by HPLC

This protocol is adapted from methods used for similar macrolide antibiotics.[15]

  • Sample Preparation:

    • Centrifuge 5 mL of fermentation broth at 5,000 rpm for 15 minutes to pellet cells and debris.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with the mobile phase to ensure the concentration falls within the linear range of your calibration curve.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate buffer is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 215 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using pure erythromycin A.

    • Calculate the concentration in the sample by comparing its peak area to the standard curve.

Diagrams of Pathways and Workflows

Simplified Erythromycin A Biosynthesis Pathway cluster_primary Primary Metabolism cluster_pks Polyketide Synthesis cluster_post_pks Post-PKS Modification cluster_sugars Sugar Biosynthesis (eryB, eryC) glucose Glucose central_met Central Carbon Metabolism glucose->central_met pp_coa Propionyl-CoA (Starter Unit) central_met->pp_coa mm_coa Methylmalonyl-CoA (Extender Units) central_met->mm_coa debs DEBS Polyketide Synthase (eryA) pp_coa->debs mm_coa->debs deb 6-deoxyerythronolide B (6-dEB) debs->deb eb Erythronolide B (EB) deb->eb EryF (Hydroxylation) meb 3-α-mycarosyl- erythronolide B eb->meb Glycosylation eryD Erythromycin D meb->eryD Glycosylation eryC Erythromycin C eryD->eryC EryK (Hydroxylation) eryA Erythromycin A eryC->eryA EryG (Methylation of Mycarose -> this compound) desosamine TDP-D-desosamine desosamine->eryD mycarose TDP-L-mycarose mycarose->meb

Caption: Key steps in the biosynthesis of Erythromycin A.

Design-Build-Test-Learn (DBTL) Cycle for Strain Improvement design DESIGN - Identify metabolic targets (e.g., sucC suppression) - Design genetic modifications (e.g., CRISPRi system) build BUILD - Construct engineered strain (e.g., S. erythraea CS) design->build test TEST - Fermentation trials - Measure yield, biomass - Multi-omics analysis (Transcriptomics, Metabolomics) build->test learn LEARN - Analyze data to identify new bottlenecks (e.g., N depletion) - Formulate new hypotheses - Propose next design iteration test->learn learn->design Refine Strategy

Caption: The iterative DBTL cycle for metabolic engineering.

References

Technical Support Center: Cladinose Instability in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the instability of the cladinose moiety in acidic environments. It is intended for researchers, scientists, and drug development professionals working with this compound-containing compounds, such as macrolide antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it unstable in acidic conditions?

This compound is a deoxy sugar that is a key structural component of many macrolide antibiotics, including erythromycin (B1671065) and clarithromycin (B1669154).[1][2] The instability arises from the acid-catalyzed hydrolysis of the glycosidic bond that links the this compound sugar to the macrolide ring.[3] This chemical reaction cleaves the this compound from the parent molecule, leading to degradation products that often have reduced or no biological activity.[4]

Q2: I'm observing a significant loss of my macrolide compound after a reaction workup involving an acid wash. What is happening?

The loss of your compound is likely due to the acidic conditions of the workup, which are causing the hydrolysis of the this compound moiety. Macrolides like erythromycin are extremely sensitive to acid.[5][6] For example, erythromycin A degrades rapidly at low pH.[5][6][7] Newer-generation macrolides such as clarithromycin and azithromycin (B1666446) are more stable but can still degrade under sufficiently acidic conditions.[8][9][10]

Q3: How does the stability of different macrolides compare in acidic conditions?

There are significant differences in the acid stability of various macrolides. Erythromycin A is highly unstable due to an intramolecular dehydration reaction, in addition to the hydrolysis of the this compound bond.[3][11] Azithromycin is considerably more stable because its chemical structure, which includes a methyl-substituted nitrogen in the aglycone ring, prevents this internal dehydration pathway.[3][12] Clarithromycin is also more stable than erythromycin.[10][13][14] The stability of azithromycin has been shown to improve tenfold for each unit increase in pH.[3][12]

Q4: At what pH range should I be concerned about this compound degradation?

Significant degradation of this compound-containing macrolides can occur at a pH below 5.0. For instance, the degradation rate of clarithromycin increases markedly at pH values below this threshold.[15] For erythromycin, degradation is rapid even at a pH of 6.5 or lower.[16] It is crucial to maintain a pH above this level if you need to avoid degradation.

Troubleshooting Guides

Issue 1: Unexpected loss of compound during experimental procedures.

Symptoms:

  • Low yield after purification steps involving acidic conditions.

  • Appearance of unexpected spots on TLC or peaks in HPLC chromatograms corresponding to degradation products.

Possible Cause:

  • Exposure of the this compound-containing compound to low pH during reaction, workup, or purification.

Solutions:

  • Avoid Acidic Conditions: Whenever possible, use neutral or slightly basic conditions (pH 7.0 or higher).

  • Buffered Solutions: If acidic conditions are unavoidable, use a carefully controlled buffer system to maintain the pH as high as possible.

  • Modified Workup Procedures:

    • Instead of an acid wash, use a wash with a saturated solution of a mild base like sodium bicarbonate to neutralize any residual acid.

    • Perform extractions and other manipulations at low temperatures to reduce the rate of hydrolysis.

  • Chromatography: When using silica (B1680970) gel chromatography, which can be slightly acidic, consider pre-treating the silica gel with a base like triethylamine. Alternatively, use a different stationary phase like alumina.

Issue 2: Inconsistent or poor results in biological assays.

Symptoms:

  • Lower than expected potency of the compound.

  • High variability in assay results.

Possible Cause:

  • Degradation of the compound in acidic assay media or stock solutions.

Solutions:

  • pH of Assay Media: Ensure that the pH of the cell culture or assay medium is in a range where the compound is stable. The optimal stability for many macrolides is observed in the pH range of 7.0 to 8.5.

  • Stock Solution Preparation: Prepare stock solutions in a non-acidic solvent (e.g., DMSO, ethanol) and dilute them into the final assay medium immediately before use.

  • Stability Testing: Perform a preliminary experiment to assess the stability of your compound in the assay medium over the time course of the experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing them by HPLC to quantify the amount of intact compound remaining.

Data on Macrolide Stability

The following table summarizes the stability of different macrolides at various pH values.

MacrolidepHTemperature (°C)Stability MetricValueReference
Erythromycin A237T1/10 (Time for 10% decay)3.7 seconds[3][11]
Azithromycin237T1/10 (Time for 10% decay)20.1 minutes[3][11]
Clarithromycin1.39Not SpecifiedT1/2 (Half-life)17 minutes[13]
Erythromycin1.39Not SpecifiedT1/2 (Half-life)3 seconds[13]
Clarithromycin1.0Not Specified% Loss in 1 hour90.2%[15]
Clarithromycin2.0Not Specified% Loss in 1 hour41.1%[15]

Experimental Protocols

Protocol 1: pH Stability Assessment of a Macrolide Compound

Objective: To determine the rate of degradation of a this compound-containing compound at different pH values.

Materials:

Methodology:

  • Prepare a stock solution of the macrolide compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • For each pH to be tested, dilute the stock solution into the corresponding buffer to a final concentration of approximately 10-20 µg/mL.

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

  • Immediately quench the degradation by adding a neutralizing agent if necessary or by diluting with the mobile phase.

  • Analyze the samples by HPLC. A typical method would involve a C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid or ammonium acetate.

  • Quantify the peak area of the parent compound at each time point.

  • Plot the natural logarithm of the concentration of the parent compound versus time. The slope of this line will give the pseudo-first-order degradation rate constant (k).

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

Visualizing Degradation Pathways and Workflows

Acid-Catalyzed Degradation of Erythromycin A ErythromycinA Erythromycin A (Active) Hemiketal Erythromycin-6,9-hemiketal (Inactive) ErythromycinA->Hemiketal Intramolecular Dehydration CladinoseLoss Loss of this compound ErythromycinA->CladinoseLoss Acid Hydrolysis Protonation H+ Protonation->ErythromycinA Anhydroerythromycin Anhydroerythromycin (Inactive) Hemiketal->Anhydroerythromycin DegradedAglycone Degraded Aglycone (Inactive) Troubleshooting Workflow for Compound Instability start Low Yield or Unexpected Products check_pH Check pH of Reaction and Workup Steps start->check_pH acidic Acidic Conditions (pH < 6.5) check_pH->acidic Yes neutral_basic Neutral/Basic Conditions (pH >= 7.0) check_pH->neutral_basic No modify_protocol Modify Protocol: - Use buffered solutions - Neutralize with mild base - Lower temperature acidic->modify_protocol other_issues Investigate Other Issues: - Reagent purity - Reaction time - Temperature neutral_basic->other_issues

References

Technical Support Center: Optimization of Protecting Group Strategies for Cladinose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of protecting group strategies for cladinose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical modification of this compound, a key sugar moiety in macrolide antibiotics.

Frequently Asked Questions (FAQs)

Q1: What are the key hydroxyl groups on this compound and the aglycone that require protection during synthesis?

A1: In the context of macrolide synthesis, particularly for derivatives of erythromycin (B1671065) A, the primary hydroxyl groups of concern are the 2'-hydroxyl (2'-OH) on the desosamine (B1220255) sugar and the 4''-hydroxyl (4''-OH) on the this compound sugar. The 6-hydroxyl group on the aglycone is also a key site for modification, as seen in the synthesis of Clarithromycin (B1669154).[1][2] Protecting these hydroxyl groups is crucial to prevent unwanted side reactions during subsequent synthetic steps.

Q2: Which hydroxyl group is generally more reactive, the 2'-OH of desosamine or the 4''-OH of this compound?

A2: The 2'-hydroxyl group of the desosamine sugar is generally considered the most reactive hydroxyl group in erythromycin A derivatives.[3] This higher reactivity often leads to challenges in achieving selective protection of the 4''-hydroxyl of this compound. However, under certain conditions, simultaneous protection of both the 2'- and 4''-hydroxyl groups is a common strategy, particularly in the synthesis of clarithromycin where both groups are often protected with trimethylsilyl (B98337) (TMS) ethers.[1][4][5][6]

Q3: What are the most common protecting groups for the 4''-hydroxyl of this compound?

A3: Silyl (B83357) ethers are the most frequently employed protecting groups for the hydroxyl groups of this compound and the broader macrolide structure.[7] Common silyl protecting groups include:

  • Trimethylsilyl (TMS): Widely used for the simultaneous protection of the 2'- and 4''-hydroxyls.[1][4]

  • Triethylsilyl (TES): Offers slightly greater stability than TMS.

  • tert-Butyldimethylsilyl (TBDMS or TBS): Provides significantly more steric hindrance and greater stability to acidic conditions compared to TMS and TES.[5][8][9]

  • Triisopropylsilyl (TIPS): A bulky protecting group offering high stability.[10]

  • tert-Butyldiphenylsilyl (TBDPS): Another bulky and robust protecting group.[10]

Acyl groups, such as acetyl or benzoyl, are also used, particularly when ester derivatives at the 4''-position are the target compounds.[11]

Q4: How can I achieve selective protection of the 4''-hydroxyl of this compound?

A4: Achieving selective protection of the 4''-hydroxyl in the presence of the more reactive 2'-hydroxyl can be challenging. Strategies often involve:

  • Exploiting Steric Hindrance: Using a bulky silylating agent (e.g., TBDMS-Cl, TIPS-Cl) may favor reaction at the less sterically hindered hydroxyl group. The relative steric environment of the 2'-OH and 4''-OH can influence selectivity.

  • Stepwise Protection and Deprotection: A common approach involves the protection of all reactive hydroxyls followed by the selective deprotection of the desired group. For instance, if a more labile protecting group is installed at the 2'-position and a more robust one at the 4''-position, the 2'-group can be removed selectively.

  • Enzymatic Acylation: Enzymes like lipases can exhibit high regioselectivity for acylation reactions on sugar moieties.

Q5: What are common deprotection methods for silyl ethers on this compound?

A5: The deprotection of silyl ethers is typically achieved under acidic conditions or by using a fluoride (B91410) source.[9] The choice of reagent depends on the stability of the specific silyl group and the desired selectivity.

  • Acidic Conditions: Dilute acids such as acetic acid in an aqueous organic solvent or pyridinium (B92312) p-toluenesulfonate (PPTS) are commonly used. The stability of silyl ethers to acid generally follows the trend: TMS < TES < TBDMS < TIPS < TBDPS.[5]

  • Fluoride Ion Sources: Tetrabutylammonium fluoride (TBAF) is a very common reagent for cleaving silyl ethers. The reactivity is influenced by the steric bulk around the silicon atom. Other fluoride sources include hydrogen fluoride-pyridine (HF-Py) and triethylamine (B128534) trihydrofluoride (Et3N·3HF).

Troubleshooting Guides

Problem 1: Low yield during the protection of the 4''-hydroxyl group.
Possible Cause Troubleshooting Steps
Incomplete reaction - Increase the reaction time and monitor progress by TLC. - Increase the equivalents of the silylating agent and base. - Ensure all reagents and solvents are anhydrous, as moisture will consume the silylating agent.
Reaction with the more reactive 2'-hydroxyl - Use a bulkier silylating agent to enhance selectivity for the less hindered hydroxyl. - Consider an orthogonal protection strategy: protect both hydroxyls with different groups and selectively deprotect the 2'-OH later.
Degradation of the macrolide core - Use milder reaction conditions (lower temperature, less reactive base). - Ensure the pH of the reaction mixture is controlled, as the macrolide lactone ring can be sensitive to strongly acidic or basic conditions.
Problem 2: Difficulty in achieving selective deprotection of a silyl group at the 4''-position.
Possible Cause Troubleshooting Steps
Similar stability of protecting groups - If both 2'- and 4''-hydroxyls are protected with the same silyl group, achieving selectivity is difficult. Plan your synthesis with an orthogonal protecting group strategy from the beginning.
Harsh deprotection conditions - Use milder deprotection reagents. For example, if TBAF is cleaving multiple silyl groups, try a buffered fluoride source or weaker acidic conditions. - Carefully control the reaction time and temperature, monitoring by TLC to stop the reaction once the desired deprotection is achieved.
Silyl group migration - Silyl groups can sometimes migrate between adjacent hydroxyl groups under certain conditions. This can be minimized by using milder reaction conditions and carefully choosing the solvent and base.
Problem 3: Formation of byproducts during acylation of the 4''-hydroxyl.
Possible Cause Troubleshooting Steps
Acylation of other hydroxyl groups - Ensure all other reactive hydroxyl groups (especially the 2'-OH) are robustly protected before attempting acylation of the 4''-OH. - Use a less reactive acylating agent or milder reaction conditions to improve selectivity.
N-acylation of the desosamine nitrogen - The basic nitrogen on the desosamine sugar can also be acylated. This can sometimes be avoided by performing the reaction under conditions where the amine is protonated, although this may not be compatible with all acylating agents.
Rearrangement or degradation of the macrolide - Avoid strongly basic or acidic conditions during the acylation and work-up steps. Use of a non-nucleophilic base like 2,6-lutidine can be beneficial.

Experimental Protocols

General Protocol for the Silylation of Hydroxyl Groups (e.g., with TBDMS-Cl)

This is a general procedure and may need optimization for specific substrates.

  • Preparation: Dissolve the macrolide (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, DCM, or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a base (e.g., imidazole, 2-4 equivalents) to the solution and stir until it dissolves.

  • Addition of Silylating Agent: Add the silyl chloride (e.g., TBDMS-Cl, 1.1-1.5 equivalents per hydroxyl group to be protected) to the mixture.

  • Reaction: Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of NH4Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for the Deprotection of TBDMS Ethers using TBAF
  • Preparation: Dissolve the silyl-protected macrolide (1 equivalent) in a suitable solvent (e.g., THF).

  • Addition of TBAF: Add a 1 M solution of TBAF in THF (1.1-1.5 equivalents per silyl group) to the solution at 0 °C or room temperature.

  • Reaction: Stir the reaction and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, concentrate, and purify the product by column chromatography.

Quantitative Data Summary

The following tables summarize typical protecting groups, reagents, and reported yields for the modification of this compound and related macrolides. Note that yields are highly substrate and condition dependent.

Table 1: Protection of Hydroxyl Groups in Erythromycin Derivatives

Hydroxyl(s) ProtectedProtecting GroupSilylating/Acylating AgentBase/CatalystSolventTypical YieldReference(s)
2'-OH & 4''-OHTMSHexamethyldisilazane (HMDS)-DMFHigh (often quantitative)[12]
2'-OH & 4''-OHTMSTrimethylsilylimidazole/Trimethylchlorosilane-DichloromethaneNot specified[4]
4''-OHAcyl (various)Acid chloride or anhydridePyridine, DMAPDichloromethane60-85%[7]

Table 2: Deprotection of Silyl Ethers

Protecting GroupDeprotection ReagentSolventConditionsTypical YieldReference(s)
TMSDilute HClEthanolNot specifiedHigh[4]
TBDMSTBAFTHFRoom Temperature>90%[13]
TBDMSAcetic Acid/Water-25 °CGood[13]

Visualizations

experimental_workflow_silylation start Start: Erythromycin Derivative dissolve Dissolve in anhydrous solvent (e.g., DMF) under N2 start->dissolve add_base Add base (e.g., Imidazole) dissolve->add_base add_silyl Add silylating agent (e.g., TBDMS-Cl) add_base->add_silyl react Stir at room temperature, monitor by TLC add_silyl->react workup Quench with water, extract with organic solvent react->workup purify Purify by column chromatography workup->purify end End: Silyl-protected product purify->end

Caption: General workflow for the silylation of hydroxyl groups on an erythromycin derivative.

deprotection_decision_tree start Select Deprotection Strategy for Silyl Ether protecting_group Identify Silyl Protecting Group start->protecting_group tms TMS protecting_group->tms Less Stable tbdms TBDMS/TIPS protecting_group->tbdms More Stable mild_acid Use mild acid (e.g., AcOH/H2O, PPTS) tms->mild_acid acid_labile Are other groups acid-labile? tbdms->acid_labile fluoride Use fluoride source (e.g., TBAF, HF-Py) acid_labile->fluoride Yes strong_acid Use stronger acid (e.g., TFA) acid_labile->strong_acid No

Caption: Decision tree for selecting a deprotection method for silyl ethers.

References

Technical Support Center: Purification of Cladinose from Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the refinement of cladinose purification protocols from complex mixtures, such as fermentation broths.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important? A1: this compound is a deoxy sugar that is a key structural component of many macrolide antibiotics, including erythromycin (B1671065) and clarithromycin (B1669154).[1] Its presence and integrity are often crucial for the antibiotic's biological activity. The absence of the L-cladinose moiety can result in better drug absorption and improved acid stability in some antibiotic derivatives.[1] Therefore, purifying this compound-containing compounds or cleaving and isolating this compound is essential for drug development, structural analysis, and the synthesis of new antibiotic variants.

Q2: What are the primary challenges in purifying this compound from a fermentation broth? A2: Purifying any target molecule from a fermentation broth is inherently challenging due to the complexity of the mixture.[2][3] The broth contains the desired product at a low concentration alongside intact microorganisms, cell debris, proteins, pigments, and other metabolites.[4] Specific challenges include the potential for product degradation due to pH or temperature fluctuations, the presence of impurities with similar chemical properties, and the high cost associated with downstream processing, which can account for up to 70-90% of total manufacturing costs.[4]

Q3: What factors affect the stability of this compound during purification? A3: this compound, as part of a macrolide structure, is susceptible to degradation under certain conditions. Macrolides like clarithromycin are known to degrade at a pH below 3.[1] Temperature is another critical factor, as thermal degradation of complex molecules often follows first-order kinetics, with stability decreasing as temperature increases.[5][6][7] Therefore, maintaining optimal pH and temperature ranges throughout the purification process is crucial to prevent the loss of the this compound sugar and ensure high recovery of the active compound.[2]

Q4: Which analytical techniques are best for quantifying this compound or this compound-containing compounds? A4: High-Performance Liquid Chromatography (HPLC) is the primary method for the purity analysis and quantification of pharmaceuticals and their impurities.[8] When coupled with a mass spectrometer (LC-MS), it provides a powerful tool for both quantifying the compound and identifying related impurities by obtaining molecular weight information.[8] For complex mixtures, tandem mass spectrometry (LC-MS/MS) is preferred for its increased sensitivity and selectivity.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound-containing macrolides.

Issue IDProblemPotential CausesSuggested Solutions
CLAD-01 Low yield after initial solvent extraction 1. Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for the target macrolide. 2. Suboptimal pH: The pH of the broth may reduce the solubility of the target compound in the organic phase. 3. Emulsion Formation: A stable emulsion between the aqueous broth and organic solvent can trap the product.[10]1. Test a panel of solvents (e.g., ethyl acetate, dichloromethane, or mixtures) to find the most efficient one.[10][11] 2. Adjust the pH of the fermentation broth prior to extraction to maximize partitioning into the solvent. 3. To break emulsions, centrifuge the mixture at a higher speed or add a salt solution like saturated NaCl.[10]
CLAD-02 Poor resolution and peak tailing in Reverse-Phase HPLC 1. Suboptimal Mobile Phase pH: The pH can affect the ionic state of the compound, leading to peak broadening.[10] 2. Steep Gradient Slope: A rapid change in solvent composition may not allow for the separation of closely eluting impurities.[10] 3. Column Overloading: Injecting too much sample leads to peak distortion.[10]1. Optimize the mobile phase pH. A good starting point for similar compounds is often pH 2.5 or 8.0.[10] 2. Use a shallower gradient around the elution point of the target compound to improve resolution.[10] 3. Perform a loading study to determine the optimal injection volume and concentration for your column.[10]
CLAD-03 Product degradation during the process 1. Extreme pH: Low pH (<3) can cause the hydrolytic cleavage of the this compound sugar from the macrolide ring.[1] 2. High Temperature: Elevated temperatures can accelerate chemical degradation.[6]1. Maintain pH in a safe range throughout all steps, including extraction and chromatography. Use appropriate buffers. 2. Perform purification steps at reduced temperatures (e.g., 4°C) where possible, especially during binding and washing steps in chromatography.[12]
CLAD-04 Low purity in the final product 1. Co-elution of Impurities: Other metabolites or degradation products may have similar retention times to the target compound. 2. Inefficient Chromatography: The chosen resin or separation method may not be selective enough.1. Employ orthogonal purification methods. For example, follow an ion-exchange chromatography step with a reverse-phase or hydrophobic interaction chromatography step.[13] 2. Optimize chromatography conditions, such as the type of resin, buffer composition, and elution conditions, to enhance separation.[14]

Experimental Protocols

General Protocol for Macrolide Purification from Fermentation Broth

This protocol outlines a general, multi-step approach for the extraction and purification of a this compound-containing macrolide from a fermentation broth.

1. Pre-treatment of Fermentation Broth:

  • Objective: Remove cells and large debris.

  • Method: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet cells and insoluble components.[15]

  • Alternative: Use filtration techniques such as microfiltration to clarify the broth.[16] The supernatant (or permeate) containing the soluble product is carried forward.

2. Liquid-Liquid Extraction:

  • Objective: Transfer the target macrolide from the aqueous broth to an organic solvent.

  • Method:

    • Adjust the pH of the clarified broth to the optimal level for your target compound.

    • Mix the broth with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[11]

    • Allow the phases to separate. If an emulsion forms, centrifuge to break it.[10]

    • Collect the organic phase containing the extracted macrolide. This step can be repeated to maximize recovery. A three-stage countercurrent extraction process can significantly improve yield.[11]

3. Chromatographic Purification:

  • Objective: Separate the target macrolide from other extracted impurities.

  • Method: A multi-step chromatography approach is often required.

    • Ion-Exchange Chromatography (IEX): This step separates molecules based on charge. Use an anion or cation exchange resin depending on the properties of the target compound.[15] Elute the bound molecules using a salt gradient or a pH shift.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution step that separates molecules based on hydrophobicity.

      • Column: C18 or similar.

      • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

      • Detection: UV detector at an appropriate wavelength, or a mass spectrometer for LC-MS analysis.[8]

4. Purity and Identity Confirmation:

  • Objective: Assess the purity of the final fractions and confirm the identity of the compound.

  • Method: Analyze the purified fractions using analytical HPLC or LC-MS.[8][17] Purity is determined by the peak area of the target compound relative to the total peak area. Identity is confirmed by comparing the retention time and mass spectrum to a known standard.

Visualizations

Purification_Workflow Fermentation Fermentation Broth (Complex Mixture) Pretreatment Step 1: Pre-treatment (Centrifugation/Filtration) Fermentation->Pretreatment ClarifiedBroth Clarified Broth Pretreatment->ClarifiedBroth Removes cells, solids Extraction Step 2: Liquid-Liquid Extraction (e.g., with Ethyl Acetate) ClarifiedBroth->Extraction CrudeExtract Crude Organic Extract Extraction->CrudeExtract Transfers product to organic phase Chromatography Step 3: Chromatography (e.g., IEX, RP-HPLC) CrudeExtract->Chromatography Purified Purified Fractions Chromatography->Purified Separates from impurities Analysis Step 4: Analysis (HPLC, LC-MS) Purified->Analysis FinalProduct Pure this compound-Containing Compound (>98%) Analysis->FinalProduct Confirms purity and identity

Caption: General workflow for the purification of this compound-containing compounds.

Troubleshooting_Logic Start Problem: Low Final Yield CheckExtraction Was initial extraction yield low? Start->CheckExtraction CheckPurity Was final purity low? Start->CheckPurity CheckExtraction->CheckPurity No OptimizeExtraction Action: Optimize Extraction - Test new solvents - Adjust pH - Break emulsions CheckExtraction->OptimizeExtraction Yes CheckDegradation Was there evidence of degradation (extra peaks)? CheckPurity->CheckDegradation Yes OptimizeChroma Action: Optimize Chromatography - Use shallower gradient - Try orthogonal method (IEX) CheckPurity->OptimizeChroma No, but resolution is poor ControlConditions Action: Control Stability - Maintain pH > 3.0 - Reduce temperature CheckDegradation->ControlConditions Yes CheckDegradation->OptimizeChroma No

Caption: Troubleshooting flowchart for low yield in this compound purification.

Stability_Factors This compound This compound Stability pH pH Level This compound->pH Temp Temperature This compound->Temp LowPH Low pH (<3) Acidic Condition pH->LowPH OptimalPH Optimal pH (e.g., Neutral) pH->OptimalPH HighTemp High Temperature (>60°C) Temp->HighTemp LowTemp Low Temperature (e.g., 4°C) Temp->LowTemp Degradation Degradation (Hydrolysis of Sugar) LowPH->Degradation leads to Stable Stable Compound OptimalPH->Stable maintains HighTemp->Degradation leads to LowTemp->Stable maintains

Caption: Factors influencing the stability of the this compound moiety during purification.

References

Technical Support Center: Optimizing Cladinose Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cladinose glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their experiments. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound glycosylation reaction has a very low yield or is not working at all. What are the most common causes?

Low efficiency in this compound glycosylation reactions, particularly those catalyzed by the DesVII glycosyltransferase, is a common issue. The primary reasons often revolve around the enzyme's activity, the integrity of the sugar donor, and the reaction conditions.

Most Common Causes for Low Yield:

  • Inactive Glycosyltransferase (DesVII): The glycosyltransferase DesVII requires the presence of an auxiliary protein, DesVIII, for its activity. DesVII expressed alone is largely inactive. Co-expression of DesVII and DesVIII is crucial for the proper folding and formation of a stable, highly active complex.[1][2] Mixing the individually purified proteins in vitro is not sufficient to achieve the same level of activity.[1][2]

  • Degraded or Impure TDP-L-cladinose: The sugar donor, TDP-L-cladinose, is a critical component. Issues with its synthesis, purification, or stability can significantly impede the reaction. Ensure the TDP-L-cladinose is of high purity and has not degraded during storage.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and the presence of co-factors can dramatically influence enzyme activity. The DesVII/DesVIII complex has specific optimal conditions that need to be met.

  • Acceptor Substrate Issues: The concentration and purity of the acceptor macrolide aglycone are important. Additionally, the structure of the acceptor can influence the reaction's efficiency.

Q2: I am co-expressing DesVII and DesVIII, but the resulting complex is still inactive. What should I check?

Even with co-expression, several factors can lead to an inactive DesVII/DesVIII complex.

Troubleshooting Inactive DesVII/DesVIII Complex:

  • Verify Co-expression and Complex Formation:

    • Run an SDS-PAGE of your purified protein to confirm the presence of both DesVII and DesVIII.

    • Use size-exclusion chromatography to see if the proteins are eluting together as a complex. The active form is reported to be a (αβ)3 complex.[2]

  • Incorrect Protein Folding:

    • Expression Temperature: Lowering the induction temperature (e.g., to 18°C) during protein expression can improve proper folding and solubility.[1]

    • Host Strain: Using an E. coli strain like BL21 (DE3) or Rosetta (DE3) that is optimized for the expression of heterologous proteins is recommended.

  • Purification Issues:

    • Lysis Buffer Composition: Include protease inhibitors (e.g., PMSF) in your lysis buffer to prevent degradation.[1]

    • Purification Conditions: Perform all purification steps at a low temperature (e.g., 4°C) to maintain protein stability.[1]

Q3: How do I know if my TDP-L-cladinose is the problem?

Problems with the sugar donor are a frequent source of reaction failure.

Diagnosing TDP-L-cladinose Issues:

  • Purity Check: Analyze the TDP-L-cladinose by HPLC or mass spectrometry to confirm its purity and check for degradation products.

  • Control Reaction: If possible, test the batch of TDP-L-cladinose in a previously established and reliable glycosylation reaction.

  • Fresh Synthesis: If in doubt, synthesize a fresh batch of TDP-L-cladinose.

Q4: What are the optimal reaction conditions for a DesVII/DesVIII-catalyzed this compound glycosylation?

Optimizing the reaction environment is key to maximizing yield.

Recommended Reaction Parameters:

  • pH: The DesVII/DesVIII complex exhibits significantly higher activity at a slightly alkaline pH. A pH of 8.0 is recommended for optimal performance. Activity is substantially lower at pH 7.0.[1]

  • Buffer: 50 mM potassium phosphate (B84403) buffer is a suitable choice for reactions that will be analyzed by HPLC.[1] While Tris-HCl at pH 9 was initially reported to be efficient, it can interfere with HPLC analysis.[1]

  • Temperature: The reaction should be incubated at a controlled temperature, typically around 29°C.[1]

  • Additives: The use of BSA to stabilize the enzyme is not necessary when using a potassium phosphate buffer at pH 8.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for DesVII/DesVIII-catalyzed glycosylation reactions.

Table 1: Comparison of DesVII Activity With and Without DesVIII

EnzymeRelative ActivityFold Increase
DesVII aloneVery low / Undetectable-
DesVII/DesVIII ComplexHigh>1000-fold[1][2]

Table 2: Kinetic Parameters for DesVII/DesVIII with 10-deoxymethynolide (B1237683) as Acceptor

SubstrateKm (µM)kcat (min-1)kcat/Km (M-1s-1)
10-deoxymethynolide130 ± 202.3 ± 0.1290
TDP-D-desosamine280 ± 502.3 ± 0.1140

Data obtained from reactions with the co-purified DesVII/DesVIII complex.[1]

Experimental Protocols

Protocol 1: Co-expression and Purification of the DesVII/DesVIII Complex

This protocol describes the co-expression of His-tagged DesVII and Strep-tagged DesVIII in E. coli and subsequent purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing both desVII and desVIII genes

  • LB medium with appropriate antibiotics (e.g., kanamycin (B1662678) and ampicillin)

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Lysis Buffer (50 mM sodium phosphate, 300 mM NaCl, 10% glycerol, 5 mM imidazole, 0.5 mM PMSF, pH 8.0)

  • Wash Buffer (Lysis buffer with 20 mM imidazole)

  • Elution Buffer (Lysis buffer with 250 mM imidazole)

  • Ni-NTA agarose (B213101) resin

Procedure:

  • Transform the expression plasmid into the E. coli host strain.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6.

  • Reduce the temperature to 18°C and induce protein expression with IPTG (e.g., 0.1-0.5 mM).

  • Continue to incubate at 18°C for 16-20 hours.

  • Harvest the cells by centrifugation and store the pellet at -80°C.

  • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Apply the supernatant to a Ni-NTA column pre-equilibrated with Lysis Buffer.

  • Wash the column with Wash Buffer to remove non-specifically bound proteins.

  • Elute the DesVII/DesVIII complex with Elution Buffer.

  • Analyze the fractions by SDS-PAGE to confirm the presence of both proteins.

  • Pool the fractions containing the complex and dialyze against a suitable storage buffer.

Protocol 2: In Vitro this compound Glycosylation Reaction

This protocol outlines a typical glycosylation reaction using the purified DesVII/DesVIII complex.

Materials:

  • Purified DesVII/DesVIII complex

  • Acceptor substrate (e.g., 10-deoxymethynolide) dissolved in ethanol (B145695)

  • TDP-L-cladinose

  • Reaction Buffer (50 mM potassium phosphate, pH 8.0)

  • Quenching solution (e.g., chloroform (B151607) or methanol)

Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture containing:

    • Reaction Buffer

    • Acceptor substrate (final concentration typically 1-2 mM; ensure final ethanol concentration is <4%)

    • TDP-L-cladinose (final concentration typically 1-2 mM)

  • Pre-incubate the mixture at 29°C for 5 minutes.

  • Initiate the reaction by adding the purified DesVII/DesVIII complex.

  • Incubate the reaction at 29°C for the desired amount of time (e.g., 1-4 hours).

  • Stop the reaction by adding an equal volume of quenching solution.

  • Vortex and centrifuge to separate the layers.

  • Analyze the organic/supernatant layer by HPLC or LC-MS.

Protocol 3: HPLC Analysis of Glycosylation Products

This protocol provides a general method for analyzing the products of the glycosylation reaction.

Materials:

  • Reversed-phase C18 HPLC column

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the C18 column with Mobile Phase A.

  • Inject the sample from the quenched reaction.

  • Elute the compounds using a gradient of Mobile Phase B (e.g., 0-70% over 30 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Compare the retention times of the peaks to those of authentic standards of the acceptor and expected glycosylated product.

  • Quantify the product peak to determine the reaction yield.

Visual Guides

Troubleshooting Workflow for Low Glycosylation Yield

TroubleshootingWorkflow start_node Low or No Product check_node1 Check Enzyme Activity start_node->check_node1 Start Troubleshooting check_node check_node action_node action_node result_node result_node solution_node Reaction Optimized result_node1 Both DesVII & DesVIII present on SDS-PAGE? check_node1->result_node1 action_node1 Re-run co-expression and purification result_node1->action_node1 No check_node2 Check Sugar Donor (TDP-L-cladinose) result_node1->check_node2 Yes result_node2 Purity confirmed by LC-MS? check_node2->result_node2 action_node2 Synthesize fresh TDP-L-cladinose result_node2->action_node2 No check_node3 Check Reaction Conditions result_node2->check_node3 Yes result_node3 pH = 8.0? Temp = 29°C? check_node3->result_node3 action_node3 Adjust pH and temperature result_node3->action_node3 No check_node4 Check Acceptor Substrate result_node3->check_node4 Yes result_node4 Purity and concentration verified? check_node4->result_node4 result_node4->solution_node Yes action_node4 Purify/quantify acceptor substrate result_node4->action_node4 No

Caption: A step-by-step guide to diagnosing low yield issues.

DesVII/DesVIII Co-expression and Purification Workflow

PurificationWorkflow cluster_expression Co-expression cluster_purification Purification cluster_qc Quality Control step_node step_node qc_node qc_node step1 Transformation into E. coli step2 Growth to OD600 ~0.6 step1->step2 step3 Induction with IPTG at 18°C step2->step3 step4 Overnight incubation step3->step4 step5 Cell Harvest step4->step5 step6 Cell Lysis (Sonication) step5->step6 step7 Clarification (Centrifugation) step6->step7 step8 Ni-NTA Affinity Chromatography step7->step8 step9 Wash with 20 mM Imidazole step8->step9 step10 Elution with 250 mM Imidazole step9->step10 qc1 SDS-PAGE Analysis step10->qc1 qc2 Activity Assay qc1->qc2 Both proteins present

References

Technical Support Center: Enhancing the Solubility of Cladinose-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the solubility of cladinose-containing compounds, such as the macrolide antibiotics clarithromycin (B1669154) and azithromycin (B1666446).

Frequently Asked Questions (FAQs)

Q1: Why do this compound-containing compounds often exhibit poor aqueous solubility?

A1: this compound-containing compounds, particularly macrolide antibiotics, are often large, complex molecules with significant hydrophobic regions.[1][2] The presence of the neutral this compound sugar moiety can contribute to the overall lipophilicity of the molecule, leading to poor interaction with water and consequently, low aqueous solubility.[1] This low solubility can be a major hurdle in formulation development, often leading to low bioavailability.[2][3]

Q2: What are the most common strategies for enhancing the solubility of these compounds?

A2: Several techniques are widely used to improve the solubility of poorly soluble drugs, including this compound-containing compounds. These can be broadly categorized into physical and chemical modifications.[4] Common physical modification techniques include particle size reduction (micronization and nanosuspension), creation of amorphous solid dispersions, and complexation with cyclodextrins.[4][5] Chemical modifications often involve salt formation or pH adjustment.[6] Lipid-based formulations also represent a crucial strategy for enhancing the oral bioavailability of these lipophilic compounds.[7][8]

Q3: How much can I realistically expect to increase the solubility of my compound?

A3: The achievable increase in solubility can vary significantly depending on the chosen technique, the specific compound, and the formulation excipients. For instance, solid dispersions of clarithromycin have been shown to increase saturation solubility by approximately 4.5-fold.[9] Co-grinding of clarithromycin with polymers can enhance its dissolution efficiency by up to 8.7 times compared to the pure drug.[10] Inclusion complexes of azithromycin with modified cyclodextrins have demonstrated a 9-fold improvement in solubility.

Q4: Which solubility enhancement technique is best for my this compound-containing compound?

A4: The optimal technique depends on several factors, including the physicochemical properties of your drug, the desired dosage form, and the intended route of administration.[4] For thermally stable compounds, hot-melt extrusion to form a solid dispersion can be a good option.[11] If the goal is a liquid formulation, nanosuspensions or lipid-based systems might be more appropriate.[7][12] Cyclodextrin (B1172386) complexation is a versatile method that can be applied to various dosage forms. It is often a matter of empirical testing to determine the most effective approach for a specific compound.[13]

Troubleshooting Guides

Issue 1: Low Yield or Inefficient Cyclodextrin Complexation

You are attempting to prepare an inclusion complex of your this compound-containing compound with a cyclodextrin, but the resulting product shows minimal improvement in solubility.

Possible Causes & Troubleshooting Steps:

  • Mismatch of Cavity Size: The drug molecule may be too large or too small for the cyclodextrin cavity.

    • Solution: Select a cyclodextrin with an appropriate cavity size. For many macrolides, β-cyclodextrin or its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are suitable.[14]

  • Poor Solubility of Components: The drug or the cyclodextrin may not be sufficiently soluble in the chosen solvent to allow for efficient complexation.

    • Solution: While water is the preferred solvent, small amounts of a co-solvent can be used to dissolve the drug. However, be aware that organic solvents can sometimes interfere with complexation.[15]

  • Inappropriate Preparation Method: The chosen method (e.g., physical mixing, kneading, co-evaporation) may not be optimal.

    • Solution: Experiment with different preparation methods. The kneading and solvent evaporation methods are often effective for macrolide-cyclodextrin complexes.[16][17]

  • Competition from Solvent: The solvent molecules may be competing with your drug for a place in the cyclodextrin cavity.

    • Solution: Water is generally the best solvent for cyclodextrin complexation due to the hydrophobic effect. Minimize the use of organic co-solvents where possible.[15]

Troubleshooting Cyclodextrin Complexation Issues.
Issue 2: Physical Instability of Amorphous Solid Dispersion (ASD)

Your amorphous solid dispersion of a this compound-containing compound shows signs of recrystallization over time, leading to a loss of the solubility advantage.

Possible Causes & Troubleshooting Steps:

  • Moisture Sorption: Water can act as a plasticizer, lowering the glass transition temperature (Tg) and increasing molecular mobility, which facilitates crystallization.

    • Solution: Store the ASD in a desiccator or under controlled low-humidity conditions. Select less hygroscopic polymers as carriers.[14]

  • High Drug Loading: A high drug-to-polymer ratio can lead to supersaturation within the polymer matrix, increasing the thermodynamic driving force for crystallization.

    • Solution: Optimize the drug loading. A higher proportion of the polymer can better stabilize the amorphous drug.

  • Phase Separation: The drug and polymer may not be miscible, leading to the formation of drug-rich domains that are prone to crystallization.

    • Solution: Ensure the miscibility of the drug and polymer at the processing temperature. The use of surfactants can sometimes improve miscibility.[13] The choice of preparation method (e.g., spray drying vs. hot-melt extrusion) can also influence the homogeneity of the dispersion.[18]

  • Inappropriate Polymer Selection: The chosen polymer may not have strong enough interactions with the drug to inhibit crystallization.

    • Solution: Select a polymer that can form hydrogen bonds or other stabilizing interactions with the drug molecule. Polymers like PVP and HPMC are commonly used.[19]

start ASD Recrystallization cause1 Moisture Sorption start->cause1 cause2 High Drug Loading start->cause2 cause3 Phase Separation start->cause3 cause4 Poor Polymer Choice start->cause4 solution1 Store in Low Humidity; Use Non-Hygroscopic Polymer cause1->solution1 solution2 Optimize Drug-to-Polymer Ratio cause2->solution2 solution3 Ensure Drug-Polymer Miscibility; Add Surfactant cause3->solution3 solution4 Select Polymer with Strong Drug Interactions cause4->solution4

Troubleshooting Solid Dispersion Instability.

Quantitative Data on Solubility Enhancement

The following tables summarize the reported solubility enhancements for clarithromycin and azithromycin using various techniques.

Table 1: Solubility Enhancement of Clarithromycin

TechniqueCarrier/ExcipientDrug:Carrier RatioSolubility EnhancementReference
Solid Dispersion (Hot-Melt Extrusion)Kollidon® VA64-~4.5-fold increase in saturation solubility
Solid Dispersion (Fusion Method)Mannitol1:1 to 1:5Increased solubility (quantitative data not specified)[1][2]
Co-grindingSodium Lauryl Sulphate & Polyvinyl Pyrrolidone1:1:175-100% dissolution in 60 min vs. 35% for pure drug[10]
Nanosuspension (Sonoprecipitation)HPMC E53:5Enhanced dissolution rate (100% dissolution)[20]

Table 2: Solubility Enhancement of Azithromycin

TechniqueCarrier/ExcipientDrug:Carrier RatioSolubility EnhancementReference
Inclusion ComplexationHydroxypropyl-β-cyclodextrin1:19-fold increase in solubility
Solid Dispersion (Solvent Evaporation)β-cyclodextrin1:2 (w/w)4-fold increase in solubility[21]
Nanosuspension (High-Pressure Homogenization)--Increased saturation solubility and dissolution rate[12][22]
Nanosuspension (Reactive Precipitation)Soybean Lecithin-Increased solubility and dissolution rate[23]

Experimental Protocols

Protocol 1: Preparation of Clarithromycin Solid Dispersion by Fusion Method

This protocol describes a general procedure for preparing a solid dispersion of clarithromycin using the fusion (melting) method.[1][2]

  • Pre-formulation:

    • Accurately weigh the required amounts of clarithromycin and a hydrophilic carrier (e.g., Mannitol, PEG). Common drug-to-carrier ratios to test are 1:1, 1:3, and 1:5 (w/w).[1]

  • Melting the Carrier:

    • Place the carrier in a porcelain dish and heat it on a heating mantle until it melts completely.

  • Drug Incorporation:

    • Add the accurately weighed clarithromycin powder to the molten carrier.

    • Stir the mixture continuously with a glass rod to ensure a homogenous dispersion of the drug in the molten carrier.

  • Solidification:

    • Remove the porcelain dish from the heat and cool it rapidly in an ice bath to solidify the mixture. This rapid cooling helps to prevent drug crystallization.

  • Post-processing:

    • Once solidified, scrape the solid dispersion from the dish.

    • Grind the solid mass using a mortar and pestle to obtain a fine powder.

    • Sieve the powder to obtain a uniform particle size.

    • Store the prepared solid dispersion in a desiccator to protect it from moisture.

start Start step1 Weigh Clarithromycin and Carrier start->step1 step2 Melt Carrier on Heating Mantle step1->step2 step3 Disperse Drug in Molten Carrier step2->step3 step4 Rapidly Cool Mixture on Ice Bath step3->step4 step5 Grind Solidified Mass step4->step5 step6 Sieve Powder step5->step6 end Store in Desiccator step6->end

Workflow for Solid Dispersion Preparation (Fusion Method).
Protocol 2: Preparation of Azithromycin-Cyclodextrin Inclusion Complex by Kneading Method

This protocol outlines the steps for preparing an inclusion complex of azithromycin with a cyclodextrin (e.g., HP-β-CD) using the kneading method.[16][17]

  • Pre-formulation:

    • Accurately weigh azithromycin and the chosen cyclodextrin in a desired molar ratio (e.g., 1:1).

  • Mixing:

    • Place the cyclodextrin in a glass mortar.

    • Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to the cyclodextrin and triturate to form a homogenous paste.

  • Drug Incorporation:

    • Add the weighed azithromycin to the cyclodextrin paste.

    • Knead the mixture thoroughly for a specified period (e.g., 30-60 minutes). Add more solvent dropwise if necessary to maintain a suitable consistency for kneading.

  • Drying:

    • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.

  • Post-processing:

    • Pulverize the dried complex into a fine powder using a mortar and pestle.

    • Pass the powder through a sieve to ensure a uniform particle size.

    • Store the final product in a well-closed container in a cool, dry place.

start Start step1 Weigh Azithromycin and Cyclodextrin start->step1 step2 Form Cyclodextrin Paste with Solvent step1->step2 step3 Add Drug and Knead for 30-60 min step2->step3 step4 Dry the Paste in an Oven step3->step4 step5 Pulverize and Sieve the Dried Complex step4->step5 end Store Final Product step5->end

Workflow for Cyclodextrin Complexation (Kneading Method).
Protocol 3: Preparation of Azithromycin Nanosuspension by High-Pressure Homogenization

This protocol provides a general outline for preparing a nanosuspension of azithromycin using a top-down approach with high-pressure homogenization.[12][22]

  • Preparation of Suspension:

    • Disperse a known amount of micronized azithromycin powder in an aqueous solution containing a suitable stabilizer (e.g., a combination of a surfactant like Poloxamer 188 and a polymer like HPMC).

    • Stir the mixture using a high-speed stirrer to obtain a homogenous pre-suspension.

  • High-Pressure Homogenization:

    • Process the pre-suspension through a high-pressure homogenizer.

    • Apply a specific pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles). The optimal pressure and number of cycles should be determined experimentally.

    • Maintain the temperature of the sample during homogenization using a cooling system to prevent overheating.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) of the resulting nanosuspension using a particle size analyzer (e.g., dynamic light scattering).

  • Optional Lyophilization:

    • To obtain a solid powder, the nanosuspension can be freeze-dried (lyophilized). A cryoprotectant (e.g., mannitol) should be added before freezing to prevent particle aggregation.

    • Freeze the nanosuspension and then lyophilize it under vacuum.

  • Storage:

    • Store the liquid nanosuspension or the lyophilized powder in a refrigerator.

start Start step1 Disperse Azithromycin and Stabilizer in Water start->step1 step2 Create Pre-suspension with High-Speed Stirrer step1->step2 step3 Process through High-Pressure Homogenizer (e.g., 1500 bar) step2->step3 step4 Characterize Particle Size and PDI step3->step4 optional_step Optional: Lyophilize with Cryoprotectant step4->optional_step end Store Nanosuspension step4->end optional_step->end

Workflow for Nanosuspension Preparation (High-Pressure Homogenization).

References

Technical Support Center: Optimization of Cladinose Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers, scientists, and drug development professionals working on the chemical modification of cladinose, a key sugar moiety in macrolide antibiotics.

Frequently Asked Questions (FAQs)

Q1: Why is the selective derivatization of this compound's hydroxyl groups challenging? A1: this compound, a deoxy sugar found in macrolides like erythromycin, contains multiple hydroxyl groups (at the C-2' and C-4' positions) with similar reactivity. This makes selective derivatization difficult without the use of protecting groups to block reactions at undesired positions. The goal is often to modify one specific hydroxyl group to enhance the antibiotic's properties while leaving others untouched.

Q2: What are common derivatization reactions performed on this compound? A2: Common reactions include acylation (e.g., acetylation), alkylation, and glycosylation to produce analogues with improved antibacterial activity, pharmacokinetic properties, or metabolic stability.[1][2] These modifications typically target the 4''-OH group.[3]

Q3: How do I choose an appropriate solvent for my reaction? A3: The solvent should fully dissolve your reactants and be inert to the reaction conditions. For acylation reactions, aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used.[4] Ensure the solvent is anhydrous, as moisture can quench reagents and reduce yield.[4]

Q4: What is the purpose of using a base in acylation reactions? A4: In acylations using acyl chlorides or anhydrides, a base is crucial for neutralizing the acidic byproduct (e.g., HCl).[4] If not neutralized, this acid can protonate the starting amine or alcohol, rendering it non-nucleophilic and halting the reaction.[4] Common non-nucleophilic bases include triethylamine (B128534) (TEA) or pyridine (B92270).

Q5: How can I monitor the progress of my derivatization reaction? A5: Thin-layer chromatography (TLC) is a rapid and effective method to monitor the consumption of the starting material and the formation of the product.[4] For more detailed analysis and confirmation of product mass, liquid chromatography-mass spectrometry (LC-MS) is recommended.[4][5]

Troubleshooting Guide

This section addresses specific issues that may arise during this compound derivatization experiments.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Recommendation
Moisture in Reaction Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[4] The presence of water can decompose reagents or derivatives.
Inadequate Base (for Acylation) If acylating an amine, use at least two equivalents of the amine or one equivalent of the amine plus one equivalent of a non-nucleophilic base like triethylamine.[4] A yield of ~50% often suggests half the reactant was consumed as a base.[4]
Incorrect Reaction Temperature Many acylation reactions are rapid at 0°C to room temperature.[4] If TLC shows no reaction, consider gentle heating. Conversely, excessive heat can cause decomposition.[4][6]
Reagent Purity/Degradation Use freshly opened or properly stored reagents. Derivatization reagents can be sensitive to moisture and degrade over time.
Poor Nucleophilicity of Substrate Steric hindrance around the target hydroxyl group can slow the reaction. Increasing reaction time, temperature, or using a more reactive derivatizing agent may be necessary.

Problem 2: Multiple Products Observed (Low Selectivity)

Potential Cause Troubleshooting Recommendation
Reaction at Multiple Hydroxyls Use a protecting group strategy. Selectively protect the hydroxyl group(s) you do not want to react. For example, use a silyl (B83357) ether (e.g., TBDMS) to protect one alcohol while acylating another.[1][7]
Side Reactions or Decomposition The this compound sugar can be unstable, especially under acidic conditions (pH < 3), which can cause its cleavage from the macrolide ring.[8] Ensure reaction conditions are not overly harsh. Run the reaction at the lowest effective temperature.
Impure Starting Material Purify the starting macrolide antibiotic before derivatization to ensure impurities are not carried through or causing side reactions.

Problem 3: Difficulty in Product Purification

Potential Cause Troubleshooting Recommendation
Similar Polarity of Product and Starting Material Optimize your chromatography conditions. Try different solvent systems (e.g., ethyl acetate (B1210297)/hexanes, methanol/DCM) or use a different stationary phase (e.g., diol- or cyano-bonded silica).
Removal of Excess Reagent/Base Perform an aqueous workup. Wash the organic layer with 1M HCl to remove bases like pyridine or triethylamine, followed by a saturated NaHCO₃ wash to neutralize any remaining acid, and finally a brine wash.[4]
Byproducts from Deprotection Step The byproducts of deprotection should be easily separable from the final product.[9] Choose protecting groups that yield volatile or highly polar byproducts (e.g., silyl groups).

Data Presentation: Optimizing Reaction Parameters

Optimizing reaction conditions such as time, temperature, and reagent concentration is critical for maximizing yield and minimizing side products.[10] The following tables summarize general trends observed during derivatization optimization.[6][11][12][13]

Table 1: Effect of Temperature and Time on Derivatization Efficiency

ParameterConditionTypical OutcomeRationale
Temperature Low (e.g., 0-25°C)Higher selectivity, slower reaction rate.Minimizes energy available for side reactions or decomposition.[4]
High (e.g., 40-75°C)Faster reaction rate, potential for lower selectivity and decomposition.Provides activation energy for sterically hindered substrates but may also activate undesired pathways.[6][12]
Time ShortIncomplete reaction, lower yield.Insufficient time for the reaction to reach completion.
OptimalMaximum conversion to desired product.Determined empirically by monitoring the reaction (e.g., via TLC or LC-MS).[11]
ExcessiveIncreased side products, potential for product degradation.The desired product may not be stable under the reaction conditions for extended periods.

Table 2: Effect of Reagents and Catalysts

ComponentVariableTypical OutcomeRationale
Derivatizing Agent Molar Ratio (to substrate)A molar excess (e.g., 2:1 or greater) is recommended.Drives the reaction to completion according to Le Châtelier's principle.
Catalyst Presence vs. AbsenceA catalyst can significantly increase the reaction rate.For silylation, a catalyst like TMCS is often used for moderately hindered alcohols. For acylations, DMAP is a common catalyst.
Base Type (e.g., TEA vs. Pyridine)Can influence reaction rate and ease of removal.Pyridine can also act as a catalyst in some acylation reactions.

Experimental Protocols

Protocol 1: General Procedure for Acylation of this compound 4''-Hydroxyl Group

This protocol describes a general method for the selective acylation of the 4''-hydroxyl group, assuming the 2'-hydroxyl is already protected (e.g., as a benzoate (B1203000) or silyl ether).

  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar).

  • Dissolution: Dissolve the 2'-protected macrolide (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or pyridine (1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reagent Addition: Slowly add the acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride, 1.2 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by TLC until the starting material is consumed (typically 1-4 hours).[4]

  • Quenching: Upon completion, quench the reaction by slowly adding deionized water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Deprotection of a Silyl Ether (e.g., TBDMS)

  • Dissolution: Dissolve the silyl-protected macrolide derivative in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF, 1.1 eq, 1M solution in THF) or hydrofluoric acid-pyridine complex (HF-Pyridine).

  • Reaction: Stir the reaction at room temperature and monitor by TLC until the protected starting material is consumed.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting deprotected product by flash column chromatography.

Visualizations

G start Define Derivatization Goal (e.g., Acylate 4''-OH) protect Select & Apply Protecting Group (e.g., for 2'-OH) start->protect If selective derivatization is needed react Perform Derivatization Reaction (Acylation, Alkylation, etc.) start->react If no protection is needed protect->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup Quench & Workup monitor->workup Complete purify1 Purify Intermediate workup->purify1 deprotect Deprotect purify1->deprotect If protection was used analyze Characterize Final Product (NMR, MS, etc.) purify1->analyze If no deprotection needed purify2 Final Purification deprotect->purify2 purify2->analyze

Caption: General workflow for selective this compound derivatization.

G problem Problem: Low Reaction Yield check_moisture Check for Moisture problem->check_moisture Possible Cause check_base Check Base Stoichiometry (Acylation) problem->check_base Possible Cause check_temp Assess Reaction Temperature problem->check_temp Possible Cause check_reagents Verify Reagent Purity problem->check_reagents Possible Cause sol_moisture Use Anhydrous Solvents/ Oven-Dried Glassware check_moisture->sol_moisture Solution sol_base Use >=1 eq. Non-Nucleophilic Base or 2 eq. of Amine Substrate check_base->sol_base Solution sol_temp Increase Temperature Gradually if No Reaction Occurs check_temp->sol_temp Solution sol_reagents Use Fresh/Purified Reagents check_reagents->sol_reagents Solution

Caption: Troubleshooting logic tree for low yield reactions.

G cluster_0 Protecting Group Strategy start This compound with 2'-OH and 4''-OH step1 Protect 2'-OH (e.g., with TBDMSCl) start->step1 intermediate 2'-O-TBDMS-Cladinose step1->intermediate step2 Derivatize 4''-OH (e.g., with Ac₂O) intermediate->step2 protected_product 4''-OAc-2'-O-TBDMS-Cladinose step2->protected_product step3 Deprotect 2'-OH (e.g., with TBAF) protected_product->step3 final_product Selectively Acylated 4''-OAc-Cladinose step3->final_product

Caption: Logical flow of a protecting group strategy.

References

Troubleshooting poor resolution in HPLC analysis of cladinose

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis of Cladinose

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the analysis of this compound and other macrolide antibiotics.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak resolution in my HPLC analysis of this compound?

Poor resolution, where analyte peaks overlap, is a common challenge in HPLC.[1] It compromises the accuracy of quantification and identification.[1] This issue can stem from several factors related to your method, column, instrument, or sample. The primary factors governing resolution are column efficiency (N), selectivity (α), and retention factor (k).[2] A systematic approach to troubleshooting involves evaluating each of these components.

Potential causes for poor resolution include:

  • Inadequate Method Parameters : The mobile phase composition, pH, flow rate, or temperature may not be optimal for separating this compound from related impurities.[1][3][4]

  • Column-Related Issues : The analytical column may be degraded, contaminated, or simply unsuitable for the separation.[1][4] Column aging is a frequent cause of resolution loss.[5]

  • Instrumental Problems : Issues with the pump, injector, or detector, as well as excessive extra-column volume (dead volume), can lead to peak broadening and poor resolution.[6]

  • Sample Preparation and Loading : Overloading the column with a sample that is too concentrated or injecting an excessive volume can cause peak distortion.[1][7]

Q2: How can I improve resolution by modifying the mobile phase?

The mobile phase is a powerful tool for optimizing separation and selectivity.[8] If you are experiencing co-eluting or poorly resolved peaks, consider the following adjustments:

  • Adjust Solvent Strength : In reversed-phase HPLC, which is common for macrolide analysis, the mobile phase is typically a mixture of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol).[9] To increase retention and potentially improve the separation of early-eluting peaks, decrease the percentage of the organic solvent.[2]

  • Change the Organic Modifier : Acetonitrile and methanol (B129727) have different selectivities. If your current method uses acetonitrile and shows poor resolution, switching to methanol (or vice-versa) can alter the elution order and improve peak separation.[8]

  • Optimize pH : this compound and related macrolides have ionizable groups. Adjusting the mobile phase pH can change the ionization state of the analytes, significantly impacting their retention and selectivity.[10] For basic compounds, working at a higher pH can increase retention. However, be mindful of the pH limitations of your silica-based column (typically pH 2-8).[10]

  • Use Additives or Buffers : Incorporating buffers (e.g., phosphate (B84403), acetate) helps control the pH and can improve peak shape.[9] Additives like trifluoroacetic acid (TFA) can be used as ion-pairing agents to enhance the retention and peak shape of basic compounds at low pH.[11]

Q3: What column-related factors could be causing poor resolution?

The analytical column is the core of the separation process.[12] If the mobile phase optimization does not resolve the issue, investigate the column itself.

  • Column Degradation : Columns have a finite lifetime. Over time, the stationary phase can degrade or the column can become clogged, leading to broader peaks and loss of efficiency.[5] If you observe a gradual decline in performance, it may be time to replace the column.

  • Stationary Phase Selection : A standard C18 column is a good starting point for macrolide analysis.[13] However, if resolution is poor, consider a different stationary phase. A C8 phase offers lower retention for very hydrophobic compounds, while phenyl phases can provide alternative selectivity for aromatic compounds.[2] For polar analytes, columns with embedded polar groups can improve peak shape.[12][14]

  • Column Dimensions and Particle Size :

    • Length : Increasing the column length increases the number of theoretical plates (N), which generally improves resolution, though it also increases analysis time and backpressure.[3][15]

    • Particle Size : Using a column packed with smaller particles (e.g., 3 µm instead of 5 µm) significantly increases efficiency and resolution.[8][15]

  • Column Contamination : Particulates from the sample or mobile phase can clog the column inlet frit, causing high backpressure and distorted peaks.[16] Regularly flushing the column and using guard columns can prevent this.[1]

Q4: Which instrument parameters should I check to troubleshoot poor resolution?

Your HPLC system's configuration and settings can significantly impact the quality of your chromatogram.

  • Flow Rate : The flow rate affects both analysis time and efficiency. In most cases, lowering the flow rate can improve peak resolution, although it will lengthen the run time.[3]

  • Temperature : Increasing the column temperature reduces the viscosity of the mobile phase, which can lead to sharper peaks and better efficiency. However, for some macrolides, retention may increase with temperature on certain columns. Maintaining a stable and consistent temperature is crucial for reproducible results.[7]

  • Injection Volume and Sample Concentration : Injecting too much sample can overload the column, leading to broad, asymmetric peaks.[1][7] If you suspect overloading, try diluting your sample or reducing the injection volume.[16]

  • Extra-Column Volume (Dead Volume) : The tubing and connections between the injector, column, and detector contribute to the total system volume. Excessive volume in this flow path can cause significant peak broadening. Ensure you are using tubing with a small internal diameter and that all connections are properly made to minimize dead volume.[6]

Troubleshooting Summary and Key Parameters

The following table summarizes key quantitative parameters that can be adjusted to improve resolution in the HPLC analysis of this compound and related macrolides.

ParameterTypical Starting PointTroubleshooting Action to Improve ResolutionRationale & Notes
Column Phase C18, C8Switch to a different phase (e.g., Phenyl, Polar-Embedded)Changing the stationary phase is a powerful way to alter selectivity (α).[2][8]
Column Dimensions 150 x 4.6 mm, 5 µmIncrease length (e.g., 250 mm); Decrease particle size (e.g., 3 µm)Increases column efficiency (N).[3] A four-fold increase in length is needed to double resolution.[15]
Mobile Phase A Phosphate or Acetate BufferAdjust pH; Change buffer type or concentrationpH affects the ionization and retention of analytes.[4]
Mobile Phase B Acetonitrile (ACN)Switch to Methanol (MeOH) or Tetrahydrofuran (THF)Different organic solvents provide different selectivities for analytes.[8]
Gradient/Isocratic 70:30 (Aqueous:Organic)Decrease % Organic (e.g., to 65%) for more retentionAdjusting the retention factor (k) can improve separation, especially for k < 2.[2]
Flow Rate 1.0 mL/minDecrease flow rate (e.g., to 0.8 mL/min)Lowering the flow rate can increase efficiency and improve resolution but increases run time.[3]
Temperature 30-40 °CIncrease temperature (e.g., to 50 °C)Higher temperatures reduce mobile phase viscosity, improving mass transfer and efficiency.
Injection Volume 10-20 µLDecrease injection volume (e.g., to 5 µL)Prevents column overloading, which causes peak fronting or tailing.[1]
Detection Wavelength ~210 nmN/A for resolutionWhile not affecting resolution, ensure the wavelength is optimal for detecting this compound.

General Experimental Protocol for this compound Analysis

This protocol provides a starting point for developing a reversed-phase HPLC method for this compound. Optimization will likely be required.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile and/or methanol

  • HPLC-grade water

  • Ammonium phosphate or potassium phosphate, buffer grade

  • Phosphoric acid or potassium hydroxide (B78521) for pH adjustment

2. Mobile Phase Preparation

  • Mobile Phase A (Aqueous Buffer) : Prepare a 20 mM phosphate buffer. Dissolve the appropriate amount of phosphate salt in HPLC-grade water. Adjust the pH to a desired value (e.g., 7.0) using phosphoric acid or potassium hydroxide. Filter the buffer through a 0.22 µm or 0.45 µm membrane filter.[9]

  • Mobile Phase B (Organic Modifier) : Use HPLC-grade acetonitrile or methanol.

  • Premixing (for isocratic) : If running an isocratic method, precisely measure the volumes of the aqueous and organic phases before mixing to account for potential volume contraction. For example, for a 70:30 (A:B) mobile phase, mix 700 mL of Mobile Phase A with 300 mL of Mobile Phase B.

  • Degassing : Degas the mobile phase(s) using an inline degasser, sonication, or helium sparging to prevent bubble formation in the pump.[9]

3. Sample Preparation

  • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • Dilute the stock solution with the mobile phase to create working standards within a linear concentration range (e.g., 5-50 µg/mL).[17]

  • Prepare unknown samples by dissolving them in the mobile phase. Ensure the final concentration is within the calibrated range to avoid overloading the column.

  • Filter all samples through a 0.45 µm syringe filter before injection to remove particulates.[16]

4. HPLC Instrument Setup

  • Column : C18, 150 mm x 4.6 mm, 5 µm particle size

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 35 °C

  • Injection Volume : 10 µL

  • Detector : UV at 210 nm

  • Run Time : Sufficient to allow all components to elute.

  • Equilibration : Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

5. Analysis

  • Inject a blank (mobile phase) to ensure the baseline is clean.

  • Inject the series of standard solutions to establish a calibration curve.

  • Inject the prepared samples for analysis.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting poor resolution in your HPLC analysis.

Troubleshooting_Workflow Troubleshooting Poor HPLC Resolution start Start: Poor Resolution Observed check_peaks Are peaks broad, tailing, or fronting? start->check_peaks check_coelution Are peaks co-eluting (overlapping)? check_peaks->check_coelution No cause_broad Potential Causes: - Column Overload - Column Degradation/Contamination - High Extra-Column Volume check_peaks->cause_broad Yes cause_coelute Potential Causes: - Insufficient Retention (k) - Poor Selectivity (α) - Low Efficiency (N) check_coelution->cause_coelute Yes end_node End check_coelution->end_node No (Resolution is acceptable) solution_broad Solutions: 1. Reduce injection volume/sample concentration. 2. Flush or replace the column. 3. Check fittings and use shorter/narrower tubing. cause_broad->solution_broad solution_retention Optimize Retention (k): Decrease % organic solvent in mobile phase. cause_coelute->solution_retention solution_selectivity Optimize Selectivity (α): - Change organic solvent (ACN ↔ MeOH). - Adjust mobile phase pH. - Change column stationary phase. cause_coelute->solution_selectivity solution_efficiency Improve Efficiency (N): - Use a longer column. - Use a column with smaller particles. - Decrease flow rate. cause_coelute->solution_efficiency

Caption: A flowchart for systematically troubleshooting poor HPLC peak resolution.

References

Technical Support Center: Improving the Stability of Cladinose Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the synthesis and stability assessment of cladinose analogues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide rapid, targeted solutions to common problems encountered during the experimental workflow.

I. Synthesis & Purification

Question 1: I am observing a low yield during the glycosylation step to introduce the this compound analogue. What are the potential causes and solutions?

Answer: Low glycosylation yields are a common challenge in carbohydrate chemistry. The causes can be multifaceted, often relating to the reactivity of the glycosyl donor and acceptor, or the reaction conditions.

  • Possible Causes & Troubleshooting Steps:

    • Poor Activation of Glycosyl Donor: The promoter (e.g., TMSOTf, NIS/TfOH) may be inactive or used in suboptimal amounts. Ensure the promoter is fresh and used under anhydrous conditions.

    • Low Nucleophilicity of the Aglycone Acceptor: The hydroxyl group on the macrolactone may be sterically hindered. Consider using a different protecting group strategy on the aglycone to reduce steric hindrance around the target hydroxyl group.

    • Anomeric Mixture Formation: The reaction may be producing a mixture of α and β anomers, making isolation of the desired product difficult and reducing its yield. The stereochemical outcome is highly dependent on the protecting group at the C-2 position of the sugar donor. A participating group (e.g., an acetyl group) will favor the formation of 1,2-trans glycosides. For 1,2-cis glycosides, a non-participating group (like a benzyl (B1604629) ether) is required, often in combination with specific solvents.

    • Side Reactions: The highly reactive intermediates in glycosylation can lead to side reactions, such as the formation of orthoesters or degradation of the starting materials. Carefully control the reaction temperature, often starting at low temperatures (e.g., -78°C) and slowly warming to room temperature.

Question 2: I am having difficulty with the selective removal of a protecting group from my this compound analogue. What should I consider?

Answer: Protecting group manipulation is a critical aspect of complex synthesis. Difficulties in deprotection can arise from steric hindrance or the stability of the protecting group to the chosen cleavage conditions.

  • Possible Causes & Troubleshooting Steps:

    • Steric Hindrance: In late-stage, complex intermediates, the protecting group may be sterically inaccessible. You may need to screen a variety of deprotection conditions (e.g., different acids, bases, fluoride (B91410) sources, or hydrogenation catalysts) to find an effective method.

    • Incomplete Deprotection: If the reaction is sluggish, extending the reaction time or increasing the temperature may be necessary. However, be cautious as this can also lead to side reactions or degradation of the macrolide core. A test cleavage on a small scale is recommended to find the optimal conditions.

    • Lack of Orthogonality: A protecting group may not be completely stable to the conditions used to remove another group, leading to a mixture of products. It is crucial to plan a robust, orthogonal protecting group strategy from the outset. For example, silyl (B83357) ethers (removed by fluoride), benzyl ethers (removed by hydrogenolysis), and esters (removed by hydrolysis) are often used in combination.

Question 3: My purified this compound analogue appears unstable during storage or workup. What could be the issue?

Answer: Macrolides are known to be sensitive to acidic conditions. The primary degradation pathway is the acid-catalyzed hydrolysis of the glycosidic bond, which cleaves the this compound sugar from the macrolactone ring.

  • Possible Causes & Troubleshooting Steps:

    • Acidic Conditions: Avoid acidic conditions during aqueous workup and purification. Use a mild bicarbonate solution to neutralize any residual acid.

    • Purification Method: When using silica (B1680970) gel chromatography, be aware that standard silica gel can be slightly acidic. Consider using deactivated or neutral silica gel for purification. Reversed-phase HPLC with a buffered mobile phase is often a better choice for purifying acid-sensitive compounds.

    • Storage: Store the purified analogue in a neutral, anhydrous environment at low temperatures to minimize degradation.

II. Stability Testing & Analytics

Question 4: I am observing significant peak tailing for my this compound analogue during HPLC analysis. How can I resolve this?

Answer: Peak tailing is a common issue in the HPLC analysis of macrolides, which are basic compounds. Tailing is often caused by secondary interactions between the analyte and the stationary phase.

  • Possible Causes & Troubleshooting Steps:

    • Silanol (B1196071) Interactions: The basic amine groups on the desosamine (B1220255) sugar of the macrolide can interact with acidic silanol groups on the surface of the silica-based C18 column.

      • Solution: Add a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the silanol groups. Alternatively, use a mobile phase with a lower pH (e.g., pH 2.5-3.5) to ensure the silanol groups are not ionized and the basic analyte is fully protonated.

    • Column Overload: Injecting too much sample can lead to peak tailing.

      • Solution: Reduce the sample concentration or the injection volume.

    • Column Degradation: The column may be contaminated or have a void at the inlet.

      • Solution: First, try flushing the column with a strong solvent (e.g., isopropanol). If this does not resolve the issue, replace the guard column or the analytical column.

Question 5: I am not getting good separation between my parent this compound analogue and its degradation products in my stability-indicating HPLC method. How can I improve the resolution?

Answer: Achieving good resolution is essential for a stability-indicating method. The separation can be optimized by adjusting various chromatographic parameters.

  • Possible Causes & Troubleshooting Steps:

    • Suboptimal Mobile Phase: The composition of the mobile phase may not be optimal for separating compounds with similar polarities.

      • Solution: Adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. You can also try changing the organic modifier, as acetonitrile and methanol (B129727) offer different selectivities.

    • Incorrect pH: The pH of the mobile phase can significantly affect the retention and selectivity of ionizable compounds.

      • Solution: Experiment with different pH values for the mobile phase buffer. A change in pH can alter the ionization state of the analytes and improve separation.

    • Inadequate Gradient: A simple isocratic method may not be sufficient to separate all components.

      • Solution: Develop a gradient elution method, starting with a lower concentration of the organic modifier and gradually increasing it. This can help to sharpen the peaks of later-eluting compounds and improve overall resolution.

Question 6: I have observed an unexpected degradation product during my forced degradation study. How can I identify it?

Answer: The identification of unknown degradation products is a critical part of stability studies. A combination of chromatographic and spectroscopic techniques is typically required.

  • Possible Causes & Troubleshooting Steps:

    • Secondary Degradation: The initial degradation product may itself be unstable under the stress conditions and degrade further.

    • Complex Reaction Pathway: The degradation may not be a simple hydrolysis and could involve oxidation, rearrangement, or other reactions.

    • Identification Strategy:

      • LC-MS/MS: The most powerful tool for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The mass of the parent ion can provide the molecular weight of the degradant, and the fragmentation pattern (MS/MS) can give clues about its structure. For example, a mass loss corresponding to the this compound moiety is a strong indicator of hydrolysis.

      • Preparative HPLC & NMR: If the degradant is present in sufficient quantities, it can be isolated using preparative HPLC. The purified compound can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure elucidation.

Quantitative Stability Data

The primary goal of creating this compound analogues is to improve upon the acid instability of parent macrolides like erythromycin (B1671065). The main degradation pathway in acidic environments is the hydrolysis of the glycosidic bond, leading to the loss of the this compound sugar. Modifications to the macrolide structure can significantly impact this stability. The following table provides a comparison of the acid stability of well-studied macrolides.

CompoundStructural ModificationHalf-life (t½) at pH 2, 37°CTime for 10% Degradation (t₁₀) at pH 2, 37°CReference
Erythromycin AParent 14-membered macrolide~25 seconds~3.7 seconds[1]
Clarithromycin6-O-methyl derivative of erythromycin A~118 minutes~17 minutes[2]
Azithromycin (B1666446)15-membered azalide (N-methyl in aglycone ring)~139 minutes~20.1 minutes[1]

Note: Data for a wide range of investigational this compound analogues is often proprietary and not publicly available. The data above clearly demonstrates the principle that modifications to the erythromycin scaffold can lead to dramatic improvements in acid stability.

Qualitative Stability of Other this compound Analogues:

  • 4-O-Alkyl-L-cladinose Analogues: Derivatives of leucomycin (B7888351) V with 4-O-alkyl substitutions on the this compound moiety have been reported to show improved metabolic stability in rat plasma.[3] This suggests that modification of the this compound sugar itself can enhance stability against enzymatic degradation.

  • 3-O-Descladinosyl Analogues: While not this compound analogues in the strictest sense, these compounds, where the this compound sugar is removed entirely, are inherently stable to the primary acid hydrolysis pathway. However, this significant structural change can also impact antibacterial activity.

Experimental Protocols

Protocol 1: Forced Degradation Study and Stability-Indicating HPLC-UV Method

This protocol describes a general procedure for assessing the stability of a novel this compound analogue under various stress conditions, as recommended by ICH guidelines.

1. Preparation of Stock and Stress Solutions:

  • Prepare a stock solution of the this compound analogue in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
  • Prepare the following stress agents: 0.1 M HCl (for acid hydrolysis), 0.1 M NaOH (for base hydrolysis), and 3% H₂O₂ (for oxidation).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration of ~100 µg/mL.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for specified time points. Withdraw aliquots, neutralize with 0.1 M HCl, and dilute with the mobile phase.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for specified time points. Withdraw aliquots and dilute with the mobile phase.
  • Thermal Degradation: Store the solid powder of the analogue in an oven at a high temperature (e.g., 80°C) for a specified duration. Also, heat a solution of the drug in a neutral buffer. At each time point, dissolve/dilute the sample in the mobile phase.
  • Photolytic Degradation: Expose a solution of the analogue to a photostability chamber with a light source that meets ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. At specified time points, withdraw aliquots and dilute.

3. HPLC-UV Analysis:

  • Chromatographic System: A standard HPLC system with a UV detector.
  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 6.5) and Mobile Phase B (e.g., acetonitrile).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 210 nm (or the λmax of the analogue).
  • Injection Volume: 20 µL.

4. Data Analysis:

  • Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
  • Calculate the percentage of degradation at each time point.
  • The method is considered "stability-indicating" if all major degradation product peaks are well-resolved from the parent peak (resolution > 2).

Protocol 2: Synthesis of a 4-O-Alkyl-L-cladinose Analogue

This protocol is a generalized representation of the synthesis of 4-O-alkyl analogues of leucomycin V, based on the efficient method avoiding glycosylation.[3] This method starts from a precursor containing mycarose (B1676882), which is then modified to form the this compound analogue.

1. Protection of the Aglycone:

  • Protect the hydroxyl groups of the leucomycin V aglycone (containing mycarose) using a suitable protecting group strategy. For example, use tert-butyldimethylsilyl chloride (TBDMSCl) to form silyl ethers.

2. Alkylation of the Mycarose Moiety:

  • In an anhydrous aprotic solvent (e.g., DMF), treat the protected macrolide with a strong base (e.g., sodium hydride, NaH) at 0°C to deprotonate the hydroxyl groups on the mycarose sugar.
  • Add the desired alkyl halide (e.g., 3-methylbutyl iodide) to the reaction mixture and allow it to stir at room temperature until the reaction is complete (monitored by TLC). This will selectively alkylate the hydroxyl groups.

3. Methylation of the 3-Hydroxyl Group:

  • After the first alkylation, add another portion of NaH followed by methyl iodide (CH₃I) to methylate the remaining free hydroxyl group at the 3-position of the mycarose, thus forming the this compound analogue structure.

4. Deprotection:

  • Remove the silyl protecting groups from the macrolactone core. This is typically achieved using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), or acidic conditions (e.g., acetic acid in THF/water).

5. Purification:

  • Purify the final 4-O-alkyl-L-cladinose analogue using column chromatography (e.g., silica gel or reversed-phase) or preparative HPLC to obtain the pure product.

Visualizations

Degradation Pathway, Workflows, and Logical Relationships

cluster_degradation Acid-Catalyzed Degradation of this compound Macrolide Macrolide with this compound Protonation Protonation of Glycosidic Oxygen Macrolide->Protonation H+ (Acidic Conditions) Cleavage Cleavage of Glycosidic Bond Protonation->Cleavage Products Desthis compound Aglycone + Free this compound Cleavage->Products

Caption: Acid-catalyzed hydrolysis of the this compound moiety.

cluster_workflow Stability Assessment Workflow for this compound Analogues start Synthesized This compound Analogue method_dev Develop Stability-Indicating HPLC/LC-MS Method start->method_dev forced_deg Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) method_dev->forced_deg analysis Analyze Stressed Samples by HPLC/LC-MS forced_deg->analysis peak_purity Assess Peak Purity & Resolution analysis->peak_purity id_degradants Identify & Characterize Degradation Products peak_purity->id_degradants kinetics Conduct Kinetic Studies (Vary pH, Temp) id_degradants->kinetics data_analysis Determine Degradation Rates & Half-lives kinetics->data_analysis report Report Stability Profile data_analysis->report

Caption: Workflow for stability assessment of analogues.

cluster_troubleshooting Troubleshooting HPLC Peak Tailing start Peak Tailing Observed check_overload Reduce Sample Concentration or Injection Volume start->check_overload Step 1 overload_fixed Problem Solved: Column Overload check_overload->overload_fixed Peak shape improves check_silanol Add Triethylamine (TEA) or Lower Mobile Phase pH check_overload->check_silanol No improvement silanol_fixed Problem Solved: Silanol Interactions check_silanol->silanol_fixed Peak shape improves check_column Flush Column with Strong Solvent check_silanol->check_column No improvement replace_column Replace Guard or Analytical Column check_column->replace_column No improvement column_fixed Problem Solved: Column Contamination/Void replace_column->column_fixed

References

Technical Support Center: Process Improvement for Large-Scale Cladinose Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the large-scale fermentative production of cladinose. The information is primarily derived from studies on erythromycin (B1671065) biosynthesis by Saccharopolyspora erythraea, the natural producer of this important deoxy sugar.

Frequently Asked Questions (FAQs)

Q1: What is the primary microbial source for large-scale this compound production?

A1: The primary industrial source for this compound is the Gram-positive bacterium Saccharopolyspora erythraea. This compound is a key component of the macrolide antibiotic erythromycin, and its production is intrinsically linked to the erythromycin fermentation process.

Q2: What are the key precursors for this compound biosynthesis?

A2: The biosynthesis of L-cladinose originates from D-glucose. Key intermediates in the pathway include TDP-D-glucose and TDP-4-keto-6-deoxy-D-glucose. The pathway involves a series of enzymatic reactions including isomerization, epimerization, reduction, and methylation. A sufficient supply of S-adenosylmethionine (SAM) is also critical for the final methylation step that distinguishes this compound from its precursor, mycarose.

Q3: What are the typical fermentation parameters for Saccharopolyspora erythraea?

A3: Optimal fermentation conditions for S. erythraea can vary between different strains and bioreactor setups. However, general parameters are outlined in the table below. It is crucial to optimize these parameters for your specific strain and equipment.

Q4: How can I quantify the concentration of this compound in my fermentation broth?

A4: Quantifying free this compound in a complex fermentation broth requires specific analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or, for higher sensitivity and specificity, a Mass Spectrometer (LC-MS) is the recommended approach. A detailed protocol is provided in the "Experimental Protocols" section.

Q5: What are common impurities encountered during this compound production?

A5: Impurities can arise from the fermentation process itself or during downstream processing. These may include residual media components, other metabolic byproducts from the microorganism, and degradation products of erythromycin or this compound. In the context of erythromycin fermentation, related macrolides and other deoxysugars are potential impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the large-scale production of this compound.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low this compound Yield Suboptimal Media Composition: Insufficient carbon, nitrogen, or precursor supply.- Carbon Source: Ensure an adequate concentration of a suitable carbon source, such as glucose or sucrose. Molasses can be a cost-effective alternative.[1] - Nitrogen Source: Optimize the combination of organic (e.g., corn steep liquor, yeast extract) and inorganic (e.g., ammonium (B1175870) sulfate) nitrogen sources.[1][2] - Precursor Supplementation: Consider the addition of precursors like n-propanol, which can be converted to propionyl-CoA, a building block for the erythromycin backbone to which this compound attaches.
Inadequate Aeration and Oxygen Supply: Oxygen limitation can hinder cell growth and secondary metabolite production.- Increase agitation speed to improve oxygen transfer from gas bubbles to the liquid broth. - Increase the aeration rate. - Monitor dissolved oxygen (DO) levels continuously and maintain them within the optimal range for your strain.
Suboptimal pH: pH shifts outside the optimal range can inhibit enzyme activity and cell growth.- Implement automated pH control using acid/base feeding. - The optimal pH range for S. erythraea is typically between 6.0 and 8.0.
Incorrect Fermentation Temperature: Temperature affects microbial growth rate and enzyme kinetics.- Maintain a constant temperature, typically between 27-34°C, depending on the specific strain.
Contamination of Fermentation Culture Inadequate Sterilization: Incomplete sterilization of the bioreactor, media, or air supply.- Validate sterilization protocols for the bioreactor and all feed lines. - Ensure the sterility of all media components and feed solutions. - Use sterile filters for the air supply and maintain positive pressure in the bioreactor.
Introduction of Contaminants During Sampling or Additions: Non-aseptic techniques can introduce foreign microbes.- Use aseptic techniques for all sampling and addition procedures. - Regularly train personnel on sterile procedures.
Raw Material Contamination: Raw materials may contain microbial spores.- Source high-quality raw materials with low microbial loads. - Consider pre-treatment of raw materials if necessary.
Difficulties in Downstream Processing (Extraction & Purification) Low Extraction Efficiency: Inefficient separation of this compound (or erythromycin) from the fermentation broth.- Optimize the solvent system for liquid-liquid extraction. For erythromycin, solvents like butyl acetate (B1210297) are commonly used. - Adjust the pH of the broth to improve the partitioning of the target molecule into the organic solvent. - Consider solid-phase extraction (SPE) for sample cleanup and concentration.
Co-elution of Impurities during Chromatography: Impurities with similar chemical properties to this compound can be difficult to separate.- Optimize the mobile phase composition and gradient in your HPLC method. - Experiment with different chromatography column chemistries (e.g., C18, HILIC) to achieve better separation. - Consider multi-step purification processes, such as combining ion-exchange and reverse-phase chromatography.
Degradation of this compound: this compound can be unstable under certain pH and temperature conditions.- Avoid harsh pH conditions (e.g., strong acids) during extraction and purification. - Perform downstream processing steps at controlled, cool temperatures to minimize degradation.

Quantitative Data Summary

Table 1: Typical Fermentation Parameters for Saccharopolyspora erythraea

ParameterTypical RangeNotes
Temperature27 - 34 °CStrain-dependent; constant temperature is crucial.
pH6.0 - 8.0Requires active control.
Dissolved Oxygen (DO)> 20% of saturationCritical for aerobic respiration and secondary metabolite production.
Agitation200 - 800 rpmDependent on bioreactor size and geometry.
Aeration0.5 - 1.5 vvmVolume of air per volume of medium per minute.
Carbon SourceGlucose, Sucrose, Molasses40 - 80 g/L
Nitrogen SourceCorn Steep Liquor, Yeast Extract, (NH₄)₂SO₄5 - 20 g/L

Table 2: Example of Erythromycin Yield Improvement through Media Optimization

Medium CompositionErythromycin Yield (mg/L)Percentage Increase
Glucose-based Medium~450-
Molasses (60 g/L) + Corn Steep Liquor + (NH₄)₂SO₄~60033%
Molasses Medium + 1% (v/v) n-propanol~72060%
Data adapted from El-Enshasy et al. (2007).[1]

Experimental Protocols

Protocol 1: Quantification of this compound in Fermentation Broth using HPLC-UV

This protocol provides a general framework for the quantification of this compound. Optimization of specific parameters may be required for your samples.

1. Sample Preparation: a. Withdraw 5 mL of fermentation broth aseptically. b. Centrifuge at 10,000 x g for 10 minutes to pellet the cells. c. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. d. The filtered supernatant can be directly injected or further diluted with the mobile phase if the this compound concentration is expected to be high.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often effective for separating sugars. A typical starting point is 10% acetonitrile, ramping up to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector at a wavelength where this compound has some absorbance (e.g., around 200-210 nm), although this compound itself has a weak chromophore. For better sensitivity, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is preferable if available.

  • Injection Volume: 10 µL.

3. Quantification: a. Prepare a series of this compound standards of known concentrations in the mobile phase. b. Generate a standard curve by plotting the peak area against the concentration of the standards. c. Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Protocol 2: LC-MS/MS for Sensitive Detection and Quantification of this compound

For higher sensitivity and confirmation of identity, LC-MS/MS is the preferred method.

1. Sample Preparation: a. Follow steps 1a-1c from the HPLC protocol. b. A solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analyte, especially for low concentrations.

2. LC Conditions:

  • Similar to the HPLC conditions, but often with a lower flow rate (e.g., 0.2-0.4 mL/min) and smaller column dimensions compatible with the MS interface.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for sugars.

  • Multiple Reaction Monitoring (MRM):

    • Select the precursor ion (the [M+H]⁺ or [M+Na]⁺ adduct of this compound).

    • Determine the optimal collision energy to generate specific product ions.

    • Monitor the transition of the precursor ion to one or more product ions for high selectivity and sensitivity.

  • Quantification: Use a standard curve generated from this compound standards analyzed under the same conditions. An internal standard (a structurally similar, stable isotope-labeled compound) is highly recommended for accurate quantification.

Visualizations

Cladinose_Biosynthesis_Pathway cluster_start Central Metabolism cluster_pathway This compound Biosynthesis cluster_end Erythromycin Assembly D-Glucose D-Glucose TDP-D-Glucose TDP-D-Glucose D-Glucose->TDP-D-Glucose eryB genes TDP-4-keto-6-deoxy-D-Glucose TDP-4-keto-6-deoxy-D-Glucose TDP-D-Glucose->TDP-4-keto-6-deoxy-D-Glucose eryB genes TDP-L-Mycarose TDP-L-Mycarose TDP-4-keto-6-deoxy-D-Glucose->TDP-L-Mycarose eryB genes L-Cladinose L-Cladinose TDP-L-Mycarose->L-Cladinose eryCIII (Methyltransferase) + SAM Erythromycin Erythromycin L-Cladinose->Erythromycin eryC genes (Glycosyltransferase)

Caption: Simplified biosynthetic pathway of L-cladinose in Saccharopolyspora erythraea.

Troubleshooting_Workflow Start Low this compound Yield Detected CheckFermentation Review Fermentation Parameters (Temp, pH, DO, Nutrients) Start->CheckFermentation CheckPurity Analyze for Impurities and Byproducts CheckFermentation->CheckPurity Parameters OK OptimizeParams Adjust Fermentation Parameters (DO, pH, Temp) CheckFermentation->OptimizeParams Deviation Found CheckContamination Microscopic Examination & Plating for Contamination CheckPurity->CheckContamination Purity OK ImproveDownstream Optimize Downstream Processing (Extraction, Chromatography) CheckPurity->ImproveDownstream High Impurities OptimizeMedia Optimize Media Composition (C/N ratio, precursors) CheckContamination->OptimizeMedia No Contamination SterilityProtocol Review and Reinforce Sterilization Protocols CheckContamination->SterilityProtocol Contamination Found End Improved Yield OptimizeMedia->End OptimizeParams->End ImproveDownstream->End SterilityProtocol->Start Restart Fermentation

Caption: Logical workflow for troubleshooting low this compound yield in large-scale production.

References

Technical Support Center: Optimizing Cladinose Transferase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with enzymatic assays involving cladinose transferases, a specific type of glycosyltransferase (GT) often involved in macrolide antibiotic biosynthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing low or no enzymatic activity. What are the common causes and how can I troubleshoot this?

Answer: Low or no activity is a frequent issue. A systematic check of all reaction components and conditions is the best approach.

Troubleshooting Steps:

  • Enzyme Integrity:

    • Source and Purity: Ensure the enzyme is from a reliable source and has high purity. Contaminating proteases can degrade your transferase.

    • Storage: Check that the enzyme has been stored at the correct temperature (typically ≤ -20°C) and has not undergone multiple freeze-thaw cycles. Aliquoting the enzyme upon receipt is highly recommended.

    • Concentration: Verify the enzyme concentration. Run a protein gel (e.g., SDS-PAGE) or use a protein quantification assay (e.g., Bradford, BCA) to confirm. The final enzyme concentration in the assay may need optimization.

  • Substrate Quality and Concentration:

    • Donor Substrate (e.g., UDP-cladinose): This is often the most sensitive component. Ensure it has been stored correctly (desiccated, at -20°C or below) and is not degraded. Purity is critical.

    • Acceptor Substrate (Macrolide Aglycone): Confirm the identity, purity, and concentration of your acceptor. Ensure it is fully dissolved in the reaction buffer; some macrolides may require a small amount of a co-solvent like DMSO. [1] * Concentrations: Ensure substrate concentrations are appropriate. For initial tests, concentrations should be at or above the Michaelis-Menten constant (Kₘ), if known. If Kₘ is unknown, start with a donor concentration in the low micromolar range. [2]

  • Reaction Buffer and Conditions:

    • pH: Glycosyltransferases typically have optimal pH ranges between 5.0 and 7.5. [2][3]The optimal pH for your specific this compound transferase may need to be determined empirically by testing a range of buffers (e.g., MES, HEPES, Tris).

    • Temperature: Most assays are performed between 25°C and 37°C. [4]Test a temperature range to find the optimum for your enzyme.

    • Divalent Cations: Most glycosyltransferases require a divalent cation, typically Mn²⁺ or Mg²⁺, for activity. [2]The optimal concentration (usually 1-10 mM) must be determined. Some transferases can be inhibited by other cations like Ca²⁺ or Zn²⁺.

  • Assay Detection System:

    • Coupled Assays: If using a coupled assay (e.g., phosphatase-based), ensure the coupling enzyme is active and not inhibited by any component in your reaction mixture. [5] * Reagent Integrity: Ensure detection reagents (e.g., Malachite Green, UDP-Glo™ reagents) have not expired and were prepared correctly. [6][7] A logical troubleshooting workflow for this issue is visualized in the diagram below.

troubleshooting_low_activity cluster_enzyme 1. Enzyme Integrity cluster_substrates 2. Substrate Quality cluster_buffer 3. Reaction Conditions cluster_assay 4. Detection Method start Problem: Low or No Activity check_enzyme Check Enzyme check_substrates Check Substrates check_buffer Check Buffer & Conditions check_assay Check Detection enzyme_storage Proper Storage? (-20°C or -80°C, no excess freeze-thaw) check_enzyme->enzyme_storage enzyme_conc Concentration Correct? enzyme_storage->enzyme_conc Yes solution_enzyme Solution: Use fresh enzyme aliquot. Verify concentration. enzyme_storage->solution_enzyme No enzyme_active Is Enzyme Known to be Active? enzyme_conc->enzyme_active Yes enzyme_conc->solution_enzyme No enzyme_active->solution_enzyme No donor_ok Donor (UDP-Cladinose) Degraded? check_substrates->donor_ok acceptor_ok Acceptor Soluble & Correct Conc.? donor_ok->acceptor_ok No solution_substrate Solution: Use fresh substrates. Verify solubility & conc. donor_ok->solution_substrate Yes acceptor_ok->solution_substrate Yes buffer_ph Optimal pH? check_buffer->buffer_ph buffer_temp Optimal Temp? buffer_ph->buffer_temp Yes solution_buffer Solution: Optimize pH, temp, & cation concentration. buffer_ph->solution_buffer No buffer_ion Divalent Cation (Mn²⁺/Mg²⁺) Present? buffer_temp->buffer_ion Yes buffer_temp->solution_buffer No buffer_ion->solution_buffer No detection_ok Detection Reagents OK? Coupling Enzymes Active? check_assay->detection_ok solution_assay Solution: Prepare fresh reagents. Check for inhibitors. detection_ok->solution_assay No

Troubleshooting flowchart for low or no enzyme activity.
Q2: My assay has a high background signal. What can I do to reduce it?

Answer: High background can mask the true signal from your enzyme. The source of the background depends on your assay method.

  • For Phosphatase-Coupled Assays (e.g., Malachite Green):

    • Phosphate (B84403) Contamination: The primary cause is often contaminating inorganic phosphate (Pi) in your reagents (buffer, substrates, or enzyme stock). Use ultra-pure water and high-purity reagents.

    • Substrate Hydrolysis: The sugar donor (e.g., UDP-cladinose) can spontaneously hydrolyze, releasing UDP, which is then converted to Pi by the coupling phosphatase. Minimize incubation times or perform the reaction on ice if possible before starting with a temperature shift.

    • ATP in Enzyme Prep: If your enzyme preparation contains ATP, it can be a source of phosphate. [6]

  • For Luminescence-Based Assays (e.g., UDP-Glo™):

    • UDP Contamination: The donor substrate may be contaminated with UDP. [8] * High Enzyme Concentration: A very high concentration of the this compound transferase might have intrinsic ATPase/nucleotidase activity, leading to background signal.

General Solutions:

  • Run Controls: Always run a "no enzyme" control and a "no acceptor" control. The "no enzyme" control will reveal background from reagent contamination. The "no acceptor" control will indicate the rate of donor substrate hydrolysis.

  • Reagent Purity: Use freshly prepared buffers and the highest quality substrates available.

  • Optimize Concentrations: Reduce the concentration of the coupling enzyme or detection reagents to the lowest level that still provides a robust signal for the positive control.

Q3: There is significant variability between my replicate wells. How can I improve reproducibility?

Answer: Assay variability can obscure real effects and make data difficult to interpret.

  • Pipetting Accuracy: Inaccurate or inconsistent pipetting is a major source of error, especially with small volumes. Use calibrated pipettes and pre-wet the tips. For multi-well plates, preparing a master mix of common reagents is essential.

  • Mixing: Ensure all components are thoroughly mixed in each well after addition. Avoid introducing bubbles.

  • Edge Effects: In 96-well plates, wells on the outer edges can evaporate more quickly, concentrating reagents. Avoid using the outermost wells or fill them with buffer/water to create a humidity barrier.

  • Temperature Uniformity: Ensure the entire plate is at a uniform temperature during incubation. Avoid placing plates on a cold or hot surface before reading.

  • Additives: For some enzymes, adding a carrier protein like Bovine Serum Albumin (BSA) or chicken egg-white lysozyme (B549824) (0.1-1 mg/mL) can improve stability and reproducibility. [5]Non-ionic detergents like Triton X-100 (0.01%) can also help prevent aggregation. [5]

Quantitative Data: Typical Reaction Parameters

Optimizing reaction conditions is critical for success. While the exact optima must be determined empirically for each specific this compound transferase, the following parameters from related macrolide and other glycosyltransferases serve as excellent starting points.

ParameterTypical RangeNotesReferences
pH 6.5 - 8.0Optimal pH can be narrow. Test a range of buffers (e.g., MES, HEPES, Tris) to find the best condition.[9][10]
Temperature 30°C - 37°CHigher temperatures can increase activity but may decrease enzyme stability over time.[4]
Divalent Cation 1 - 10 mM MnCl₂ or MgCl₂Mn²⁺ is often preferred by macrolide GTs. Test both cations and a range of concentrations.[2][5]
UDP-Sugar Donor 10 - 200 µMStart near or above the Kₘ if known. High concentrations can sometimes lead to substrate inhibition.[5][11]
Acceptor Substrate 0.1 - 2 mMHighly dependent on the acceptor's Kₘ and solubility. May require a co-solvent like DMSO (typically <10% v/v).[5][11]
Enzyme Conc. 10 - 200 ng/µLShould be in the linear range of the assay, where product formation is proportional to enzyme concentration.[5]
Incubation Time 10 - 60 minAim for <20% substrate conversion to ensure initial velocity kinetics.[4][5]

Experimental Protocols

Protocol: Phosphatase-Coupled Colorimetric Assay (Malachite Green)

This is a versatile, non-radioactive method for detecting this compound transferase activity by quantifying the UDP product. The principle involves the this compound transferase reaction followed by a coupling reaction where a phosphatase hydrolyzes the product (UDP) to release inorganic phosphate (Pi), which is then detected. [1][5][12]

coupled_assay_principle cluster_step1 Step 1: Glycosyltransferase Reaction cluster_step2 Step 2: Coupling & Detection UDP_this compound UDP-Cladinose (Donor) Clad_Transferase This compound Transferase UDP_this compound->Clad_Transferase Acceptor Macrolide Acceptor Acceptor->Clad_Transferase Product Glycosylated Macrolide Clad_Transferase->Product UDP UDP Clad_Transferase->UDP UDP_from_step1 UDP UDP->UDP_from_step1 Product from Step 1 Phosphatase Coupling Phosphatase Pi Inorganic Phosphate (Pi) Phosphatase->Pi Color Colored Product (Measure at ~620 nm) Pi->Color Malachite Malachite Green Reagent Malachite->Color UDP_from_step1->Phosphatase

Principle of the phosphatase-coupled colorimetric assay.

Materials:

  • This compound Transferase Enzyme

  • UDP-Cladinose (Donor Substrate)

  • Macrolide Acceptor Substrate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MnCl₂)

  • Coupling Phosphatase (e.g., Calf Intestinal Phosphatase, CIP) [5]* Malachite Green Phosphate Detection Kit [6]* 96-well clear, flat-bottom microplate

  • Microplate reader

Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer and equilibrate to the desired reaction temperature (e.g., 37°C).

    • Prepare stock solutions of UDP-cladinose and the acceptor substrate. The acceptor may require DMSO for solubilization.

    • Prepare a phosphate standard curve (0-4000 pmol) using the standard provided in the detection kit, diluted in Assay Buffer. [12]

  • Reaction Setup (per well of a 96-well plate):

    • Prepare a master mix containing Assay Buffer, acceptor substrate, and coupling phosphatase.

    • Add 20 µL of the master mix to each well.

    • Add 10 µL of UDP-cladinose to each well to start the primary reaction.

    • Add 10 µL of this compound transferase enzyme to initiate the reaction. For negative controls, add 10 µL of buffer instead of the enzyme.

    • Final reaction volume is typically 40-50 µL.

  • Incubation:

    • Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 20 minutes). [5]Ensure the time is within the linear range of the reaction.

  • Detection:

    • Stop the reaction and develop the color by adding the Malachite Green reagents according to the manufacturer's protocol. This is typically a two-step addition. [6][12] * Add 30 µL of Malachite Green Reagent A. Mix gently.

      • Add 100 µL of deionized water.

      • Add 30 µL of Malachite Green Reagent B. Mix gently.

    • Incubate at room temperature for 20 minutes to allow for stable color development. [12]

  • Data Analysis:

    • Measure the absorbance at ~620 nm using a microplate reader.

    • Subtract the absorbance of the "no enzyme" control from all other readings.

    • Use the phosphate standard curve to convert the absorbance values into the amount of phosphate (pmol) produced. This amount is directly proportional to the amount of this compound transferred.

Experimental Workflow Visualization

The following diagram outlines a generalized workflow for setting up and optimizing a this compound transferase assay.

experimental_workflow cluster_prep Phase 1: Preparation cluster_optim Phase 2: Optimization cluster_exec Phase 3: Execution cluster_analysis Phase 4: Analysis prep_reagents Prepare Reagents (Buffer, Substrates, Enzyme) prep_controls Design Controls (No Enzyme, No Acceptor) prep_reagents->prep_controls optim_conditions Optimize Conditions (pH, Temp, [Cation]) prep_controls->optim_conditions determine_linear Determine Linear Range (Time, [Enzyme]) optim_conditions->determine_linear run_assay Run Assay in Plate Format (Samples, Controls, Standards) determine_linear->run_assay detect_signal Add Detection Reagents & Incubate run_assay->detect_signal read_plate Read Plate (e.g., Absorbance at 620 nm) detect_signal->read_plate calc_results Calculate Results (Subtract Background, Use Standard Curve) read_plate->calc_results

A generalized workflow for enzymatic assay optimization.

References

Validation & Comparative

A Comparative Analysis of Cladinose and Mycarose in Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two critical deoxy sugars, cladinose and mycarose (B1676882), which are integral components of various macrolide antibiotics. Understanding the structural and functional differences between these two moieties is crucial for the rational design of novel macrolide derivatives with improved efficacy and pharmacokinetic profiles. This analysis is supported by experimental data from published literature.

Introduction: The Significance of Sugars in Macrolide Activity

Macrolide antibiotics exert their therapeutic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][2] The macrolide structure consists of a large macrocyclic lactone ring to which one or more deoxy sugar moieties are attached.[3][4] These sugar residues, most commonly desosamine (B1220255) at the C5 position and either this compound or mycarose at the C3 position (for 14-membered macrolides) or as part of a disaccharide at C5 (for 16-membered macrolides), play a pivotal role in the antibiotic's biological and clinical properties.[1][5]

The primary structural difference between this compound and mycarose is the presence of a methyl group at the 3-hydroxyl position of mycarose, forming this compound (3-O-methylmycarose).[6][7] This seemingly minor modification has significant implications for the macrolide's interaction with the ribosome, its antibacterial spectrum, and its pharmacokinetic properties.

Structural and Physicochemical Properties

The methylation at the 3-hydroxyl group of mycarose to form this compound alters the sugar's physicochemical properties, which in turn can influence the overall properties of the macrolide antibiotic.

PropertyMycaroseThis compound (3-O-Methylmycarose)Significance in Macrolides
Chemical Structure 2,6-Dideoxy-3-C-methyl-L-ribo-hexose2,6-Dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexoseThe key difference is the 3-O-methyl group on this compound.
Molecular Formula C₇H₁₄O₄C₈H₁₆O₄The addition of a methyl group increases the molecular weight and lipophilicity.
Lipophilicity LowerHigherIncreased lipophilicity can affect cell permeability and tissue distribution of the macrolide.[8]
Acid Stability -Contributes to the acid instability of erythromycin (B1671065) A. The C3-cladinose is involved in the intramolecular degradation pathway in acidic conditions.[9]The removal or modification of the this compound sugar, as seen in ketolides, improves acid stability.[10]

Impact on Antibacterial Activity

The nature of the sugar at the C3 position significantly influences the antibacterial potency and spectrum of macrolides. While direct comparative studies of a macrolide with this compound versus the exact same macrolide with mycarose are not extensively available, inferences can be drawn from comparing different macrolides and from studies on macrolide derivatives.

For instance, the absence of the mycarose substituent in desosaminyl clarithronolide results in less than 2% of the activity of erythromycin D against Bacillus subtilis, underscoring the critical role of this sugar in antibacterial efficacy.[11]

The development of ketolides, where the L-cladinose at position C3 is replaced with a keto group, has provided valuable insights. This modification allows ketolides like telithromycin (B1682012) to bind effectively to ribosomes even in strains that have developed resistance to this compound-containing macrolides (e.g., through Erm methylases).[10] This suggests that the C3-cladinose is a key determinant in certain resistance mechanisms.

Minimum Inhibitory Concentrations (MICs) of this compound-Containing Macrolides

The following table presents the MIC values for erythromycin and clarithromycin (B1669154) (both containing this compound) against various bacterial strains.

AntibioticBacterial StrainMIC (µg/mL)Reference
ErythromycinStreptococcus pneumoniae (susceptible)0.03[12]
ClarithromycinStreptococcus pneumoniae (susceptible)0.03[12]
ErythromycinStreptococcus pneumoniae (erm gene)>128[12]
ClarithromycinStreptococcus pneumoniae (erm gene)4-32[12]
ErythromycinStaphylococcus aureus (susceptible)0.5-1[13]
ClarithromycinStaphylococcus aureus (susceptible)0.25-0.5[13]

Pharmacokinetic Profile

The physicochemical differences imparted by this compound versus mycarose can affect the absorption, distribution, metabolism, and excretion (ADME) of macrolide antibiotics. The higher lipophilicity of this compound-containing macrolides may influence their tissue penetration.

The following table compares the pharmacokinetic parameters of erythromycin and clarithromycin in rats. While both contain this compound, the modification at C6 in clarithromycin also significantly impacts its pharmacokinetics.

ParameterErythromycinClarithromycinSignificanceReference
Cmax (ng/mL) 1115.01168.5Clarithromycin achieves a slightly higher peak plasma concentration.[14]
Tmax (hr) 1.381.4Time to reach peak plasma concentration is similar.[14]
AUC₀-∞ (ng·h/mL) 4787.44852.6Total drug exposure is comparable under these specific experimental conditions.[14]
T₁/₂ (hr) 3.613.64Elimination half-life is similar.[14]
Tissue Penetration GoodExcellentClarithromycin generally shows better tissue penetration than erythromycin.[15][15]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Antimicrobial Solutions: A stock solution of the macrolide is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: A pure culture of the test bacterium is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL). The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 16-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[6][16]

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for assessing the pharmacokinetic profile of a macrolide antibiotic in a rodent model.

  • Animal Dosing: A specific dose of the macrolide (e.g., erythromycin or clarithromycin) is administered to rats, typically via oral gavage or intravenous injection.

  • Blood Sampling: Blood samples are collected from the rats at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 10 hours post-dosing).

  • Sample Processing: The blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of the macrolide in the plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography with mass spectrometry (HPLC-MS) or a microbiological assay.[17]

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and T₁/₂.[14]

Macrolide-Ribosome Binding Assay (Fluorescence Polarization)

This assay measures the binding of a fluorescently labeled macrolide to bacterial ribosomes.

  • Preparation of Ribosomes: 70S ribosomes are isolated from a susceptible bacterial strain (e.g., E. coli MRE600).

  • Fluorescent Labeling: A macrolide, such as erythromycin, is fluorescently labeled (e.g., with BODIPY).

  • Binding Reaction: A fixed concentration of the fluorescently labeled macrolide is incubated with varying concentrations of the isolated ribosomes in a suitable buffer.

  • Fluorescence Polarization Measurement: The fluorescence polarization of the samples is measured. When the small fluorescent macrolide binds to the large ribosome, its rotation slows, leading to an increase in fluorescence polarization.

  • Competition Assay: To determine the binding affinity of unlabeled macrolides (containing either this compound or mycarose), they are added in increasing concentrations to a pre-incubated mixture of the fluorescent macrolide and ribosomes. The displacement of the fluorescent probe by the unlabeled compound results in a decrease in fluorescence polarization, from which the dissociation constant (Kd) of the unlabeled macrolide can be calculated.[18]

Visualizations

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 30S_subunit 30S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Nascent_Peptide_Exit_Tunnel Nascent Peptide Exit Tunnel (NPET) Nascent_Peptide_Exit_Tunnel->Peptidyl_Transferase_Center Allosterically affects Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Nascent_Peptide_Exit_Tunnel->Protein_Synthesis_Inhibition Blocks peptide elongation Macrolide Macrolide (with this compound or Mycarose) Macrolide->Nascent_Peptide_Exit_Tunnel Binds within Experimental_Workflow_MIC Start Start: MIC Determination Serial_Dilution Serial Dilution of Macrolide in 96-well plate Start->Serial_Dilution Inoculum_Prep Preparation of Standardized Bacterial Inoculum Start->Inoculum_Prep Inoculation Inoculation of Wells Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubation at 37°C for 16-24h Inoculation->Incubation Read_Results Visual Assessment of Growth (Lowest concentration with no growth = MIC) Incubation->Read_Results End End: MIC Value Read_Results->End

References

The Role of Cladinose in Erm-Mediated Macrolide Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance is a critical challenge in modern medicine. A prevalent mechanism of resistance to macrolide antibiotics is the methylation of 23S ribosomal RNA (rRNA) by Erm methyltransferases, which prevents the drug from binding to its target.[1][2] This guide provides a comparative analysis of macrolide antibiotics based on the presence or absence of the C3 cladinose sugar, and its consequential role in the context of Erm-mediated resistance. Emerging evidence indicates that the this compound moiety, a characteristic feature of older macrolides like erythromycin (B1671065), plays a significant role in the induction of erm resistance genes. Conversely, newer generation macrolides, such as ketolides, which lack this sugar, are designed to evade this induction mechanism.[3][4]

Comparative Efficacy Against Erm-Positive Bacteria

The presence of a functional erm gene often leads to high-level resistance to this compound-containing macrolides. In contrast, ketolides, which lack the this compound sugar, generally retain greater activity against these resistant strains. This is attributed to their reduced ability to induce erm gene expression and a potentially higher affinity for the ribosome.[4]

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the comparative in vitro activity of this compound-containing and non-cladinose macrolides against bacterial strains harboring erm resistance genes.

Table 1: Comparative MICs (µg/mL) Against Streptococcus pneumoniae with erm(B)

AntibioticThis compound Presenceerm(B)-Positive MIC RangeRepresentative MIC50Representative MIC90
ErythromycinYes>64>64>64
ClarithromycinYes>64>64>64
Telithromycin (B1682012)No (Ketolide)0.03 - 160.06 - 0.250.5 - 0.5
Cethromycin (B1668416)No (Ketolide)Not widely reported for this specific strain--

Data compiled from multiple sources. MIC values can vary based on specific strains and testing conditions.[5][6][7]

Table 2: Comparative MICs (µg/mL) Against Staphylococcus aureus with erm(A/C)

AntibioticThis compound Presenceerm(A/C)-Positive MIC RangeRepresentative MIC50Representative MIC90
ErythromycinYes≥8--
ClarithromycinYes≥8--
TelithromycinNo (Ketolide)≥4--
CethromycinNo (Ketolide)0.03125 - ≥8≤0.5-

Data compiled from multiple sources. MIC values can vary based on specific strains and testing conditions.[2][8]

The Role of this compound in erm Gene Induction

Inducible resistance to macrolides is a key survival mechanism for bacteria. The presence of a this compound-containing macrolide can trigger a conformational change in the bacterial ribosome while it is translating a leader peptide upstream of the erm gene. This stalling of the ribosome unmasks the erm gene's ribosomal binding site, leading to the synthesis of the Erm methyltransferase.

Ketolides, lacking the C3 this compound, are generally poor inducers of this system.[1] While some studies show that ketolides can induce erm expression to a lesser extent and with slower kinetics, their primary advantage lies in their significantly reduced induction potential compared to older macrolides.[1]

Signaling Pathway and Experimental Workflow

To visually represent the processes discussed, the following diagrams have been generated using the DOT language.

erm_induction_pathway cluster_ribosome Bacterial Ribosome Ribosome Ribosome Leader_Peptide_mRNA erm Leader Peptide mRNA Ribosome->Leader_Peptide_mRNA Stalls translation of Methylated_Ribosome Methylated Ribosome (Resistant) Ribosome->Methylated_Ribosome erm_Gene_Expression erm Gene Expression Leader_Peptide_mRNA->erm_Gene_Expression Unmasks RBS, allows Cladinose_Macrolide This compound-containing Macrolide Cladinose_Macrolide->Ribosome Binds and induces conformational change Cladinose_Macrolide->Methylated_Ribosome Binding blocked No_Cladinose_Macrolide Non-cladinose Macrolide (Ketolide) No_Cladinose_Macrolide->Ribosome Binds without strong induction No_Cladinose_Macrolide->Methylated_Ribosome Can still be effective at higher concentrations Protein_Synthesis_Inhibition Inhibition of Protein Synthesis No_Cladinose_Macrolide->Protein_Synthesis_Inhibition Erm_Methyltransferase Erm Methyltransferase Erm_Methyltransferase->Ribosome Methylates 23S rRNA erm_Gene_Expression->Erm_Methyltransferase Translates to

Caption: erm gene induction pathway by this compound-containing macrolides.

experimental_workflow cluster_setup Experimental Setup cluster_mic MIC Determination cluster_induction Induction Assay Bacterial_Strain Select Erm-positive bacterial strain (e.g., S. pneumoniae, S. aureus) Broth_Microdilution Perform Broth Microdilution Assay Bacterial_Strain->Broth_Microdilution Sub_MIC_Exposure Expose bacteria to sub-MIC concentrations of macrolides Bacterial_Strain->Sub_MIC_Exposure Macrolides Prepare serial dilutions of: - this compound-containing macrolide - Non-cladinose macrolide (ketolide) Macrolides->Broth_Microdilution Macrolides->Sub_MIC_Exposure Incubation Incubate for 16-24 hours at 37°C Broth_Microdilution->Incubation Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation->Read_MIC RNA_Extraction Extract total RNA at different time points Sub_MIC_Exposure->RNA_Extraction RT_qPCR Perform RT-qPCR to quantify erm gene expression RNA_Extraction->RT_qPCR

Caption: Workflow for comparing macrolide efficacy and erm induction.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the susceptibility of a bacterial strain to an antimicrobial agent.[9][10][11]

Materials:

  • Erm-positive bacterial strain (e.g., S. pneumoniae, S. aureus)

  • This compound-containing macrolide (e.g., erythromycin)

  • Non-cladinose macrolide (e.g., telithromycin)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Antibiotic Dilutions: Create a two-fold serial dilution of each antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions, as well as to a positive control well (broth with bacteria, no antibiotic). A negative control well should contain only broth.

  • Incubation: Incubate the microtiter plate at 37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

erm Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol measures the level of erm gene transcription in response to macrolide exposure.[12][13]

Materials:

  • Erm-positive bacterial strain

  • This compound-containing and non-cladinose macrolides

  • Bacterial culture medium

  • RNA extraction kit

  • Reverse transcriptase and cDNA synthesis kit

  • qPCR instrument and reagents (including primers specific for the erm gene and a housekeeping gene for normalization)

Procedure:

  • Bacterial Culture and Induction: Grow the bacterial strain to the mid-logarithmic phase. Divide the culture and expose different aliquots to sub-inhibitory concentrations (e.g., 0.25 x MIC) of the test macrolides. Include an unexposed control.

  • Time-Course Sampling: Collect bacterial samples at various time points after macrolide exposure (e.g., 0, 1, 2, 4, 8 hours).

  • RNA Extraction: Immediately stabilize the bacterial RNA and extract total RNA from the collected samples using a suitable kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • qPCR: Perform qPCR using primers for the specific erm gene and a housekeeping gene.

  • Data Analysis: Calculate the relative expression of the erm gene at each time point for each condition, normalized to the housekeeping gene expression, using the ΔΔCt method.

Conclusion

The presence of the C3 this compound sugar is a critical determinant in the interaction between macrolide antibiotics and bacteria harboring inducible erm resistance genes. While essential for the antibacterial activity of older macrolides against susceptible strains, this compound also acts as an inducer of the very mechanism that confers resistance. Ketolides, which lack this moiety, represent a significant advancement in overcoming this resistance mechanism. For drug development professionals, the targeted removal or modification of the this compound sugar is a validated strategy for creating macrolide derivatives with activity against Erm-positive pathogens. Researchers and scientists studying antibiotic resistance should consider the differential inducing properties of macrolides when designing and interpreting their experiments.

References

The Great Divide: A Comparative Analysis of Cladinose-Containing vs. Non-Cladinose Macrolides in Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of antimicrobial agents, a nuanced understanding of structure-activity relationships is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of the antibacterial spectrum of two major macrolide subclasses: those containing the characteristic cladinose sugar and those without. This distinction, seemingly minor, results in significant differences in their efficacy, particularly against resistant bacterial strains.

Macrolides, a cornerstone in the treatment of various bacterial infections, exert their bacteriostatic effect by binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis.[1][2][3] The classical macrolides, such as erythromycin (B1671065) and its derivatives clarithromycin (B1669154) and azithromycin (B1666446), are characterized by the presence of an L-cladinose sugar moiety at the C3 position of the lactone ring.[4] In contrast, newer generation macrolides, like the ketolides (e.g., telithromycin), lack this this compound sugar, which is replaced by a keto-group.[5] This structural modification fundamentally alters their interaction with the bacterial ribosome and broadens their spectrum of activity, especially against macrolide-resistant pathogens.

At a Glance: Key Differences in Antibacterial Spectrum

The presence or absence of the this compound sugar directly impacts the antibacterial profile of these macrolides. While this compound-containing macrolides are effective against a range of Gram-positive and some Gram-negative bacteria, their utility is increasingly compromised by the spread of resistance mechanisms.[6][7] Non-cladinose macrolides, specifically the ketolides, were developed to overcome these resistance mechanisms and exhibit a broader spectrum of activity, particularly against macrolide-resistant Streptococcus pneumoniae.[8]

Quantitative Comparison of In Vitro Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, for representative this compound-containing and non-cladinose macrolides against key bacterial pathogens. Lower MIC values indicate greater potency.

Bacterial Species Antibiotic MIC Range (μg/mL) MIC50 (μg/mL) MIC90 (μg/mL) Reference
Streptococcus pneumoniae (Penicillin-Susceptible) Erythromycin0.008 - 0.1250.0630.125[6][9][10]
Clarithromycin0.004 - 0.1250.0310.063[6][9][10]
Azithromycin0.016 - 0.250.130.25[6][9][10]
Telithromycin (B1682012)0.008 - ≤0.030.0080.016[11]
Streptococcus pneumoniae (Erythromycin-Resistant) Erythromycin>128->128[6]
Clarithromycin>128->128[6]
Azithromycin>128->128[6]
Telithromycin≤1--[12]
Haemophilus influenzae Erythromycin0.5 - >12848[7][13]
Clarithromycin1 - 1648[9]
Azithromycin≤0.06 - 40.51[2][9]
Telithromycin≤0.03 - 4--[5]
Staphylococcus aureus (Methicillin-Susceptible - MSSA) Erythromycin0.5 - >640.5>64[13]
Clarithromycin--512[14]
Azithromycin1 - >641>64[13]
Telithromycin--512[14]
Staphylococcus aureus (Methicillin-Resistant - MRSA) Erythromycin≥8--[15]
Clarithromycin---
Azithromycin---
Telithromycin≥4--[15]

Note: MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro activity of antimicrobial agents. The data presented in this guide are primarily derived from studies employing the following internationally recognized methods.

Broth Microdilution Method (as per CLSI guidelines)

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[1][16][17]

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plate is incubated at a controlled temperature (usually 35°C) for a specified period (typically 16-20 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

Agar (B569324) Dilution Method (as per CLSI guidelines)

The agar dilution method is another reference method for MIC determination, particularly useful for certain fastidious organisms or specific antimicrobial agents.[1][16][17]

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) containing twofold dilutions of the antimicrobial agent are prepared.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension (typically 1-2 µL) is inoculated onto the surface of each agar plate, resulting in a final inoculum of approximately 104 CFU per spot.

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35°C for 16-20 hours).

  • Reading of Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the bacterium, defined as no growth, a faint haze, or a single colony.

Visualizing the Mechanism of Action

The differential activity of this compound-containing and non-cladinose macrolides stems from their distinct interactions with the bacterial ribosome.

Caption: Ribosomal binding sites of macrolides.

This compound-containing macrolides primarily bind to domain V of the 23S rRNA within the nascent peptide exit tunnel.[4] Non-cladinose ketolides also bind to this site but have an additional interaction with domain II of the 23S rRNA.[18] This dual-binding mechanism is thought to contribute to their enhanced activity against resistant strains where the primary binding site in domain V may be altered.

Experimental Workflow for MIC Determination

The following diagram illustrates a generalized workflow for determining the Minimum Inhibitory Concentration of an antibiotic.

start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Dilutions with Bacteria prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Results for Visible Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Conclusion

The presence or absence of the this compound moiety is a critical determinant of the antibacterial spectrum and potency of macrolide antibiotics. While this compound-containing macrolides remain clinically important, their efficacy is challenged by rising resistance. Non-cladinose macrolides, such as the ketolides, offer a valuable alternative due to their enhanced binding to the bacterial ribosome, which translates to improved activity against many macrolide-resistant pathogens. This comparative guide, supported by quantitative data and detailed methodologies, provides a foundational resource for researchers and drug development professionals working to address the ongoing challenge of antimicrobial resistance.

References

A Comparative Guide to Analytical Methods for Cladinose Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the quantification of cladinose, a critical deoxy sugar moiety found in macrolide antibiotics such as erythromycin (B1671065) and clarithromycin. The accurate measurement of this compound is essential for various applications, including pharmacokinetic studies, formulation development, and quality control of macrolide-based therapeutics. This document compares the two most prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a detailed examination of their respective methodologies and performance characteristics to aid researchers in selecting the most appropriate method for their needs.

Introduction to this compound Quantification

This compound (2,3,6-trideoxy-3-C-methyl-3-O-methyl-L-ribo-hexose) is glycosidically linked to the aglycone core of many macrolide antibiotics. To quantify this compound, it must first be liberated from the parent macrolide molecule through a hydrolysis step. Following hydrolysis, the free this compound can be analyzed. The choice between HPLC and GC-MS for this analysis depends on several factors, including the required sensitivity, sample matrix complexity, and available instrumentation.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like sugars. For monosaccharides that lack a UV chromophore, such as this compound, detection can be achieved using a Refractive Index Detector (RID) or by derivatizing the sugar to introduce a UV-active or fluorescent tag.

Experimental Protocol: HPLC-RID
  • Sample Preparation (Acid Hydrolysis):

    • Accurately weigh a sample of the macrolide antibiotic and dissolve it in a suitable solvent.

    • Add an acidic solution (e.g., 4 M HCl) to the sample.[1]

    • Heat the mixture (e.g., at 80-120°C) for a defined period (e.g., 10-120 minutes) to facilitate the cleavage of the glycosidic bond and release of this compound.[1][2][3][4] The exact conditions should be optimized to ensure complete hydrolysis without degradation of the released sugar.[4]

    • Cool the reaction mixture and neutralize it with a base (e.g., NaOH).

    • Filter the resulting solution through a 0.45 µm membrane filter prior to injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: Amino column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

    • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and HPLC-grade water (e.g., 75:25 v/v).[5]

    • Flow Rate: 0.9 - 1.0 mL/min.[5]

    • Column Temperature: 35°C.[5]

    • Detector: Refractive Index Detector (RID).[6][7]

    • Injection Volume: 20 µL.[7]

Performance Characteristics of HPLC Methods for Sugar Analysis

The following table summarizes typical performance data for HPLC-based sugar analysis, compiled from validated methods for various monosaccharides.

ParameterHPLC-RID Performance Data
Linearity Range 0.05 - 10 mg/mL[5]
Correlation Coefficient (R²) >0.999[5]
Limit of Detection (LOD) 0.01 - 0.17 mg/mL[7]
Limit of Quantification (LOQ) 0.03 - 0.56 mg/mL[7]
Accuracy (% Recovery) 93 - 109%[7]
Precision (% RSD) < 2.0% (Intra-day and Inter-day)[5]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It offers high sensitivity and specificity. However, since sugars like this compound are non-volatile, a derivatization step is mandatory to increase their volatility and thermal stability for GC analysis.[6][8][9][10]

Experimental Protocol: GC-MS with Silylation
  • Sample Preparation (Acid Hydrolysis):

    • Perform acid hydrolysis as described in the HPLC protocol to liberate this compound from the macrolide.

    • After neutralization, the sample must be thoroughly dried (e.g., by lyophilization or under a stream of nitrogen) as the presence of water interferes with the derivatization reaction.

  • Derivatization (Silylation):

    • To the dried sample, add a silylating agent. A common procedure involves a two-step oximation followed by silylation to reduce the number of isomeric peaks.[8][10]

    • Oximation: Dissolve the dried sample in pyridine (B92270) containing hydroxylamine (B1172632) hydrochloride and heat (e.g., 70°C for 30 minutes).[10] This step converts the carbonyl group to an oxime.

    • Silylation: After cooling, add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat again (e.g., 70°C for 30 minutes).[8] This replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.[11]

    • The resulting TMS-derivatized this compound is now volatile and ready for GC-MS analysis.

  • Chromatographic Conditions:

    • Column: DB-5 or similar non-polar capillary column (e.g., 60 m x 0.25 mm x 0.25 µm).[9]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used, for example, starting at 80°C, ramping to 190°C, and then to 300°C to ensure separation of different sugar derivatives.[9]

    • Injector Temperature: 250°C.

    • Detector: Mass Spectrometer.

    • Ionization Mode: Electron Impact (EI).

    • Data Acquisition: Scan mode for identification or Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.

Performance Characteristics of GC-MS Methods for Sugar Analysis

The following table summarizes typical performance data for GC-MS-based sugar analysis, compiled from validated methods for various monosaccharides.

ParameterGC-MS Performance Data
Linearity Range 0.001 - 0.400 mg/mL[12]
Correlation Coefficient (R²) >0.998[12]
Limit of Detection (LOD) 0.11 - 0.20 mM[13]
Limit of Quantification (LOQ) Typically 3x LOD
Accuracy (% Recovery) Derivatization yield dependent, typically 67-80% for similar reactions[14]
Precision (% RSD) 3 - 13%[14]

Visualized Workflows and Comparisons

To better illustrate the processes, the following diagrams have been generated.

G General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_hplc HPLC Path cluster_gcms GC-MS Path Macrolide Macrolide Sample (e.g., Erythromycin) Hydrolysis Acid Hydrolysis (e.g., 4M HCl, 80-120°C) Macrolide->Hydrolysis Neutralization Neutralization & Filtration Hydrolysis->Neutralization HPLC HPLC-RID Analysis Neutralization->HPLC Drying Sample Drying Neutralization->Drying HPLC_Data Quantification Data HPLC->HPLC_Data Derivatization Derivatization (Oximation + Silylation) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS GCMS_Data Quantification Data GCMS->GCMS_Data

Caption: Workflow for this compound quantification via HPLC and GC-MS.

G Method Comparison Logic cluster_criteria Decision Criteria cluster_methods Analytical Methods Start Need to Quantify this compound Volatility Analyte is Non-Volatile Start->Volatility Sensitivity High Sensitivity Needed? HPLC HPLC-RID Sensitivity->HPLC No GCMS GC-MS Sensitivity->GCMS Yes SamplePrep Minimal Sample Prep Preferred? SamplePrep->Sensitivity SamplePrep->HPLC Yes SamplePrep->GCMS No Volatility->SamplePrep

Caption: Decision tree for selecting an analytical method.

Objective Comparison and Conclusion

Both HPLC and GC-MS are robust methods for the quantification of this compound following its hydrolysis from the parent macrolide.

  • HPLC-RID is a simpler and more direct method. It requires fewer sample preparation steps as derivatization is not necessary. This makes it potentially faster for routine analysis and less prone to errors introduced during complex sample handling. However, its sensitivity, particularly the Limit of Detection (LOD) and Limit of Quantification (LOQ), is generally lower than that of GC-MS.[7] It is well-suited for applications where this compound concentrations are relatively high, such as in the analysis of bulk drug substances or concentrated formulations.

  • GC-MS offers superior sensitivity and specificity, making it the method of choice for trace-level quantification, such as in biological matrices for pharmacokinetic studies.[6][9] The mass spectrometric detection provides structural confirmation, which adds a high degree of confidence to the results. The main drawback is the mandatory and multi-step derivatization process, which is time-consuming and requires careful optimization to ensure complete and reproducible reactions.[8][10]

Recommendation:

  • For routine quality control and high-concentration samples , the HPLC-RID method is recommended due to its simplicity, speed, and lower operational complexity.

  • For research applications requiring high sensitivity and specificity , such as the analysis of this compound in biological fluids or for impurity profiling, the GC-MS method is the superior choice despite its more demanding sample preparation protocol.

The selection of the optimal method should be based on a thorough evaluation of the specific analytical requirements, including the expected concentration range of this compound, the nature of the sample matrix, and the available laboratory resources.

References

Comparative docking studies of cladinose and desosamine in the ribosome

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the differential binding interactions of two critical macrolide sugar moieties within the bacterial ribosome.

This guide provides a comparative analysis of cladinose and desosamine (B1220255), two deoxy sugar moieties essential to the function of many macrolide antibiotics. Their interactions within the nascent peptide exit tunnel of the bacterial ribosome are critical for the therapeutic action of these drugs. Understanding their distinct roles in ribosomal binding is paramount for the development of next-generation antibiotics to combat rising antimicrobial resistance.

Macrolide antibiotics, a class of protein synthesis inhibitors, bind to the 23S ribosomal RNA (rRNA) of the large ribosomal subunit.[1] This binding action blocks the exit of newly synthesized peptides, thereby halting bacterial growth.[1] The efficacy of these antibiotics is significantly influenced by the structural contributions of their appended sugar residues, most notably this compound and desosamine.[2][3]

Comparative Analysis of Ribosomal Interactions

While both this compound and desosamine are crucial for the activity of macrolides like erythromycin, they exhibit distinct interactions within the ribosomal binding pocket. Desosamine, a deoxy sugar, is considered a common structural element vital for the binding of most macrolides to the ribosome.[4] In contrast, the neutral sugar this compound plays a more nuanced role, with its absence or modification significantly impacting the antibiotic's ability to induce ribosomal stalling.[5]

The desosamine sugar moiety typically extends toward the peptidyl transferase center (PTC) and establishes critical interactions with specific rRNA nucleotides, such as A2058 and A2059.[5][6][7] These interactions are fundamental for anchoring the antibiotic within the peptide exit tunnel.[7] this compound also protrudes towards the PTC, closely approaching residues like A2058, A2059, and C2610, but its modification or replacement can have varied effects on the antibiotic's overall function.[5] For instance, the replacement of the this compound moiety with a keto group, as seen in ketolides, can enhance efficacy against some macrolide-resistant bacterial strains.[8][9]

FeatureThis compoundDesosamine
Sugar Type Neutral Deoxy SugarAmino Deoxy Sugar
Primary Role Contributes to ribosomal stalling; space-fillingAnchors the macrolide; essential for binding affinity
Key Interactions Protrudes towards the PTC, approaching A2058, A2059, and C2610.[5]Forms hydrophobic and hydrogen bonding interactions, particularly with A2058 and A2059.[4][5]
Impact of Removal Can lead to a significant loss of ribosome stalling capacity but not necessarily inhibitory function.[5] Removal can lower drug binding affinity substantially.[9]Generally leads to a significant loss of binding affinity and antibacterial activity.[4]
Clinical Relevance Its replacement with a keto group in ketolides can overcome certain resistance mechanisms.[8]An essential component for the antibacterial activity of most macrolide antibiotics.[6]

Experimental Protocols: Molecular Docking of Macrolide Sugars

The following provides a generalized methodology for performing comparative docking studies of this compound and desosamine within the ribosomal binding pocket. This protocol is based on standard practices in computational drug design.[10][11]

1. Preparation of the Ribosome Structure:

  • Obtain the crystal structure of the bacterial 70S ribosome from the Protein Data Bank (PDB). For example, the E. coli 70S ribosome structure (PDB ID: 4v64) can be used.[11]

  • Prepare the ribosome structure using a molecular modeling software suite like Schrödinger Maestro. This involves removing water molecules, adding hydrogen atoms, and assigning correct bond orders.

  • Isolate the 50S large subunit, which is the target for macrolide binding.

2. Ligand Preparation:

  • Generate 3D structures of this compound and desosamine.

  • Prepare the ligands using a tool like LigPrep in the Schrödinger suite. This step involves generating possible ionization states at a physiological pH and performing an initial energy minimization.

3. Docking Simulation:

  • Define the binding site on the 50S ribosomal subunit based on the known binding location of macrolides like erythromycin, which includes key residues such as A2058, A2059, and C2611.[10]

  • Perform molecular docking using a program like AutoDock Vina or Glide.[12][13] These programs will predict the binding poses of this compound and desosamine within the defined active site.

  • Use standard precision (SP) and extra precision (XP) docking protocols to obtain reliable results.[11]

4. Analysis of Docking Results:

  • Analyze the predicted binding poses and interactions.

  • Calculate the binding free energies (e.g., using Prime MM/GBSA) to quantitatively compare the binding affinities of this compound and desosamine.[11]

  • Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the sugar moieties and the ribosomal RNA residues.

Visualizing Methodologies and Relationships

To better understand the processes and concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein Structure Ribosome Structure (e.g., PDB: 4v64) Protein Prep Protein Preparation (Add Hydrogens, etc.) Protein Structure->Protein Prep Ligand Structures This compound & Desosamine 3D Structures Ligand Prep Ligand Preparation (Ionization States, etc.) Ligand Structures->Ligand Prep Define Site Define Binding Site (Key rRNA Residues) Protein Prep->Define Site Docking Molecular Docking (e.g., AutoDock Vina, Glide) Ligand Prep->Docking Define Site->Docking Analyze Poses Analyze Binding Poses & Interactions Docking->Analyze Poses Calculate Energy Calculate Binding Free Energy (MM/GBSA) Docking->Calculate Energy Compare Comparative Analysis Analyze Poses->Compare Calculate Energy->Compare

Workflow for Comparative Molecular Docking.

G Macrolide Macrolide Antibiotic (e.g., Erythromycin) This compound This compound Moiety Macrolide->this compound Desosamine Desosamine Moiety Macrolide->Desosamine Ribosome Bacterial Ribosome (50S Subunit) Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition BindingPocket Ribosomal Binding Pocket (23S rRNA) This compound->BindingPocket Interacts with A2058, A2059, C2610 Desosamine->BindingPocket Anchors via A2058, A2059 BindingPocket->Ribosome

Logical Relationship of Sugar Moieties in Ribosomal Binding.

References

A Comparative Guide to the Biosynthesis of Cladinose: Canonical Pathway vs. a Novel In Vitro Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cladinose, a 3-O-methyl ether of the deoxysugar L-mycarose, is a crucial component of several clinically important macrolide antibiotics, including erythromycin (B1671065) and clarithromycin. Its presence is integral to the antibacterial activity of these compounds. The elucidation of its biosynthetic pathway has been a key area of research, paving the way for engineered biosynthesis of novel antibiotic analogues. This guide provides a detailed comparison of the established canonical biosynthetic pathway of this compound with a novel, cell-free in vitro enzymatic cascade, offering insights into their respective methodologies and potential applications.

Canonical Biosynthetic Pathway of this compound

The established in vivo biosynthetic pathway for TDP-L-cladinose begins with the central metabolite glucose-1-phosphate and proceeds through the intermediate TDP-L-mycarose. This pathway is encoded by a series of genes, primarily the eryB gene cluster in the erythromycin-producing bacterium Saccharopolyspora erythraea. The final step, the methylation of L-mycarose, is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase EryG.

Key Enzymatic Steps:

The biosynthesis of TDP-L-mycarose from TDP-D-glucose involves a six-enzyme catalyzed process. The subsequent methylation to form TDP-L-cladinose is the final step before its glycosidic linkage to the macrolide aglycone.

StepPrecursorEnzymeProductGene (in S. erythraea)
1TDP-D-glucoseTDP-D-glucose 4,6-dehydrataseTDP-4-keto-6-deoxy-D-glucoseeryBII (homolog of RfbB)
2TDP-4-keto-6-deoxy-D-glucoseTDP-4-keto-2,6-dideoxy-D-glucose 3-ketoreductaseTDP-2,6-dideoxy-D-glucoseeryBVII (homolog of TylX3)
3TDP-2,6-dideoxy-D-glucoseTDP-2,6-dideoxy-D-glucose-3-reductaseTDP-3-keto-2,6-dideoxy-D-glucoseeryBIII (homolog of TylC1)
4TDP-3-keto-2,6-dideoxy-D-glucoseTDP-2,6-dideoxy-D-glucose C3-methyltransferaseTDP-3-C-methyl-2,6-dideoxy-D-glucoseeryBVI (homolog of TylC3)
5TDP-3-C-methyl-2,6-dideoxy-D-glucoseTDP-3-C-methyl-2,6-dideoxy-D-glucose 5-epimeraseTDP-L-mycaroseeryBIV (homolog of TylK)
6TDP-L-mycaroseTDP-L-mycarose 4-ketoreductaseTDP-L-mycaroseeryBV (homolog of TylC2)
7TDP-L-mycaroseS-adenosyl-L-methionine-dependent methyltransferaseTDP-L-cladinoseeryG
Experimental Protocol: Validation of the Canonical Pathway

The validation of this pathway has been achieved through a combination of genetic and biochemical studies. A typical experimental workflow involves:

  • Gene Knockout and Complementation: Targeted deletion of a specific eryB or eryG gene in S. erythraea leads to the abolishment of erythromycin production and the accumulation of pathway intermediates. Production is then restored by reintroducing the functional gene, confirming its role in the pathway.

  • Heterologous Expression and Enzyme Characterization: Each candidate gene is expressed in a heterologous host, such as E. coli. The purified recombinant enzyme is then incubated with its putative substrate, and the product is identified using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Isotopic Labeling Studies: Feeding the producing organism with isotopically labeled precursors (e.g., ¹³C-labeled glucose) and tracing the incorporation of the label into the final product provides definitive evidence for the metabolic route.

Canonical_Cladinose_Pathway cluster_precursor Precursor Synthesis cluster_mycarose TDP-L-mycarose Synthesis cluster_this compound TDP-L-cladinose Synthesis G1P Glucose-1-Phosphate TDP_Glc TDP-D-Glucose G1P->TDP_Glc EryBI/ RfbA dTTP dTTP dTTP->TDP_Glc TDP_4k6d_Glc TDP-4-keto-6-deoxy- D-glucose TDP_Glc->TDP_4k6d_Glc EryBII/ RfbB TDP_26dd_Glc TDP-2,6-dideoxy- D-glucose TDP_4k6d_Glc->TDP_26dd_Glc EryBVII TDP_3k26dd_Glc TDP-3-keto-2,6-dideoxy- D-glucose TDP_26dd_Glc->TDP_3k26dd_Glc EryBIII TDP_3Cm_26dd_Glc TDP-3-C-methyl-2,6- dideoxy-D-glucose TDP_3k26dd_Glc->TDP_3Cm_26dd_Glc EryBVI TDP_L_myc TDP-L-mycarose TDP_3Cm_26dd_Glc->TDP_L_myc EryBIV, EryBV TDP_L_clad TDP-L-cladinose TDP_L_myc->TDP_L_clad EryG SAM SAM SAM->TDP_L_clad

Canonical biosynthetic pathway of TDP-L-cladinose.

Novel Biosynthetic Pathway: In Vitro Multi-Enzyme Cascade

A novel approach to the synthesis of this compound precursors involves the use of a cell-free, in vitro multi-enzyme cascade. This synthetic biology strategy combines purified enzymes in a one-pot reaction to produce TDP-L-mycarose from simple, inexpensive starting materials. This method bypasses the complexities of in vivo metabolism and regulation, offering a more direct and potentially more efficient route to the desired product.

Key Features of the In Vitro Cascade:
  • Cell-Free System: The reaction is conducted in a defined buffer system containing only the necessary enzymes and substrates, eliminating cellular side reactions and the need to maintain cell viability.

  • One-Pot Synthesis: Multiple enzymatic steps are carried out sequentially in a single reaction vessel, which can improve efficiency and reduce purification steps.

  • ATP Regeneration: To drive the initial phosphorylation steps, an ATP regeneration system, such as the use of pyruvate (B1213749) kinase and phosphoenolpyruvate, is often included to replenish ATP from ADP.

ComponentFunction
Glucose-1-phosphate, ThymidineStarting Substrates
ATP, Phosphoenolpyruvate (PEP)Energy Source and Phosphate Donor
Thymidine Kinase (TK), Thymidylate Kinase (TMK), Nucleoside Diphosphate Kinase (NDK)Enzymes for dTTP synthesis from thymidine
Pyruvate Kinase (PK)ATP Regeneration
Glucose-1-phosphate thymidylyltransferase (RfbA)Synthesis of TDP-D-glucose
TDP-D-glucose 4,6-dehydratase (RfbB)First step in deoxysugar formation
TylX3, TylC1, TylC3, TylK, TylC2Recombinant enzymes for TDP-L-mycarose synthesis
NADPH, SAMCofactors for reduction and methylation steps
Experimental Protocol: In Vitro Synthesis of TDP-L-mycarose

A typical protocol for the one-pot synthesis of TDP-L-mycarose involves two main stages:

  • dTTP and TDP-D-glucose Synthesis:

    • Thymidine, glucose-1-phosphate, ATP, and PEP are incubated with TK, TMK, NDK, PK, and RfbA.

    • The reaction progress is monitored by HPLC to confirm the formation of TDP-D-glucose.

  • TDP-L-mycarose Synthesis:

    • To the mixture containing TDP-D-glucose, the enzymes RfbB, TylX3, TylC1, TylC3, TylK, and TylC2 are added, along with the necessary cofactors NADPH and SAM.

    • The reaction is incubated until completion, and the final product, TDP-L-mycarose, is purified using techniques like ion-exchange chromatography.

InVitro_Cladinose_Pathway cluster_stage1 Stage 1: TDP-D-glucose Synthesis cluster_stage2 Stage 2: TDP-L-mycarose Synthesis Thymidine Thymidine Enzymes1 TK, TMK, NDK, PK, RfbA Thymidine->Enzymes1 G1P Glucose-1-Phosphate G1P->Enzymes1 ATP ATP ATP->Enzymes1 PEP PEP PEP->Enzymes1 TDP_Glc TDP-D-Glucose Enzymes1->TDP_Glc Enzymes2 RfbB, TylX3, TylC1, TylC3, TylK, TylC2 TDP_Glc->Enzymes2 TDP_L_myc TDP-L-mycarose Enzymes2->TDP_L_myc Cofactors NADPH, SAM Cofactors->Enzymes2

Workflow for the in vitro synthesis of TDP-L-mycarose.

Comparison of Biosynthetic Pathways

FeatureCanonical Pathway (in vivo)Novel Pathway (in vitro)
System Cellular (e.g., S. erythraea, engineered E. coli)Cell-free enzymatic cascade
Complexity High (involves cellular metabolism, gene regulation)Low (defined components in a buffer)
Control Less direct (subject to cellular regulation)High (direct control over enzyme and substrate concentrations)
Yield Can be limited by cellular metabolism and toxicityPotentially higher yields, not limited by cell viability
Purity Requires extensive purification from cellular componentsSimpler purification from a defined reaction mixture
Scalability Well-established for large-scale fermentationScalability depends on enzyme production and stability
Flexibility Less flexible for incorporating unnatural substratesMore amenable to using substrate analogues to produce novel sugars

Conclusion

The canonical biosynthetic pathway of this compound provides a fundamental understanding of how this crucial sugar is produced in nature. This knowledge has been instrumental in efforts to engineer microorganisms for enhanced antibiotic production. The novel in vitro multi-enzyme cascade represents a powerful synthetic biology approach that offers greater control and flexibility. While the canonical pathway is proven for large-scale industrial production through fermentation, the in vitro method holds significant promise for the rapid synthesis of this compound and its analogues for research purposes and for the biocatalytic production of novel glycosylated compounds. The choice between these pathways will depend on the specific goals of the research or production effort, with each offering distinct advantages.

A Head-to-Head Comparison of Synthetic Routes to L-Cladinose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereocontrolled synthesis of L-cladinose, a key deoxy sugar component of numerous macrolide antibiotics, is a critical challenge. This guide provides a head-to-head comparison of prominent synthetic routes to this vital carbohydrate, offering detailed experimental data, protocols, and pathway visualizations to inform strategic synthetic planning.

L-cladinose, a 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexopyranose, is a crucial structural motif found in clinically important antibiotics such as erythromycin, clarithromycin, and azithromycin. Its unique structure, featuring a tertiary alcohol at the C-3 position, presents a significant synthetic hurdle. Over the years, several research groups have developed elegant strategies to construct this complex sugar. This guide will focus on two distinct and well-documented approaches: the Toshima synthesis starting from L-arabinose and the Paterson synthesis originating from D-glucose.

Comparative Analysis of Synthetic Strategies

The choice of a synthetic route to L-cladinose is often dictated by factors such as the availability of starting materials, the desired level of stereocontrol, and the overall efficiency of the sequence. The two routes presented here showcase different strategic approaches to assembling the target molecule.

The Toshima synthesis employs a chiral pool approach, starting from the readily available L-arabinose. A key feature of this route is the stereoselective introduction of the C-3 methyl group via a Grignard addition to a C-3 keto intermediate. The stereochemical outcome of this addition is controlled through chelation of the Grignard reagent with a neighboring protected hydroxyl group.

In contrast, the Paterson synthesis begins with the abundant D-glucose and utilizes a substrate-controlled diastereoselective Evans aldol (B89426) reaction to establish the crucial C-2 and C-3 stereocenters. This approach offers a high degree of predictability and control over the stereochemistry at these key positions early in the synthetic sequence.

Parameter Toshima Synthesis from L-Arabinose Paterson Synthesis from D-Glucose
Starting Material L-ArabinoseD-Glucose
Key Stereochemistry-Defining Step Chelation-controlled Grignard addition to C-3 ketoneDiastereoselective Evans aldol reaction
Overall Number of Steps Approximately 12 stepsApproximately 15 steps
Reported Overall Yield ~15%~10%
Key Advantages Utilizes a less common but direct chiral pool starting material.Employs a well-established and highly predictable stereoselective reaction.
Key Challenges Achieving high diastereoselectivity in the Grignard addition can be sensitive to reaction conditions.Longer overall sequence with more protecting group manipulations.

Synthetic Route Overviews

The following diagrams, generated using the DOT language, illustrate the logical flow of the Toshima and Paterson synthetic routes to L-cladinose.

Toshima_Synthesis L_Arabinose L-Arabinose Intermediate1 Multi-step conversion L_Arabinose->Intermediate1 Protection Pyranoside Protected Pyranoside Intermediate1->Pyranoside Oxidation Oxidation at C-3 Pyranoside->Oxidation Ketone C-3 Ketone Intermediate Oxidation->Ketone Grignard MeMgBr Addition Ketone->Grignard Chelation Control Tertiary_Alcohol Tertiary Alcohol Grignard->Tertiary_Alcohol Methylation O-Methylation Tertiary_Alcohol->Methylation Deprotection Deprotection Methylation->Deprotection L_Cladinose L-Cladinose Deprotection->L_this compound

Toshima Synthesis from L-Arabinose.

Paterson_Synthesis D_Glucose D-Glucose IntermediateA Multi-step conversion D_Glucose->IntermediateA Degradation & Protection Aldehyde Chiral Aldehyde IntermediateA->Aldehyde Evans_Aldol Evans Aldol Reaction Aldehyde->Evans_Aldol Diastereoselective Aldol_Adduct Syn-Aldol Adduct Evans_Aldol->Aldol_Adduct Reduction Reduction & Protection Aldol_Adduct->Reduction IntermediateB Elaboration Reduction->IntermediateB Cyclization Intramolecular Glycosylation IntermediateB->Cyclization Methylation O-Methylation Cyclization->Methylation Deprotection Deprotection Methylation->Deprotection L_this compound L-Cladinose Deprotection->L_this compound

Paterson Synthesis from D-Glucose.

Experimental Protocols for Key Transformations

The successful execution of these synthetic routes hinges on the precise application of key chemical transformations. Below are detailed methodologies for pivotal steps in the synthesis of L-cladinose.

Dess-Martin Oxidation of a Secondary Alcohol (Toshima Route)

This procedure is a mild and selective method for oxidizing a secondary alcohol to a ketone, a crucial step in preparing the precursor for the Grignard addition in the Toshima synthesis.[1][2][3][4][5]

Materials:

Procedure:

  • Dissolve the secondary alcohol precursor in anhydrous dichloromethane in a flame-dried, argon-purged round-bottom flask.

  • Add Dess-Martin Periodinane to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Shake the funnel vigorously until the layers are clear. Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by flash column chromatography on silica (B1680970) gel.

Chelation-Controlled Grignard Addition (Toshima Route)

This critical step establishes the C-3 tertiary stereocenter of L-cladinose. The stereoselectivity is achieved through the formation of a five-membered chelate between the magnesium of the Grignard reagent and the oxygen atoms at C-3 (carbonyl) and a protected C-4 hydroxyl group.[6][7][8]

Materials:

  • C-3 Ketone precursor with a C-4 protecting group capable of chelation (e.g., methoxymethyl ether) (1.0 equiv)

  • Methylmagnesium bromide (MeMgBr) (3.0 M in diethyl ether, 3.0 equiv)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the C-3 ketone precursor in anhydrous diethyl ether in a flame-dried, argon-purged round-bottom flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the methylmagnesium bromide solution dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 1 hour.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting tertiary alcohol by flash column chromatography on silica gel.

Evans Asymmetric Aldol Reaction (Paterson Route)

This powerful reaction is used in the Paterson synthesis to create the C-2 and C-3 stereocenters with high diastereoselectivity.[9][10][11][12]

Materials:

  • Chiral N-acyl oxazolidinone (e.g., derived from L-valine) (1.0 equiv)

  • Dibutylboron triflate (DBBT) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Chiral aldehyde precursor (1.2 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Phosphate (B84403) buffer (pH 7)

  • Methanol (B129727) (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • Dissolve the chiral N-acyl oxazolidinone in anhydrous dichloromethane in a flame-dried, argon-purged round-bottom flask.

  • Cool the solution to -78 °C.

  • Add dibutylboron triflate dropwise, followed by the dropwise addition of triethylamine.

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • Cool the resulting boron enolate solution back down to -78 °C.

  • In a separate flask, dissolve the chiral aldehyde precursor in anhydrous dichloromethane and cool to -78 °C.

  • Add the aldehyde solution to the boron enolate solution via cannula.

  • Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.

  • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.

  • Stir the mixture vigorously at 0 °C for 1 hour.

  • Extract the mixture with dichloromethane (3 x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the aldol adduct by flash column chromatography.

Sharpless Asymmetric Epoxidation (General Utility)

While not a direct step in the two highlighted syntheses of the L-cladinose core itself, the Sharpless asymmetric epoxidation is a fundamental tool in carbohydrate synthesis for the enantioselective introduction of epoxide functionalities, which can then be opened to form diols with controlled stereochemistry.[13][14][15][16][17]

Materials:

  • Allylic alcohol (1.0 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.1 equiv)

  • L-(+)-Diethyl tartrate (L-DET) (0.12 equiv)

  • tert-Butyl hydroperoxide (TBHP) (5.5 M in decane, 2.0 equiv)

  • Powdered 4Å molecular sieves

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 10% aqueous NaOH solution

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add anhydrous dichloromethane and powdered 4Å molecular sieves.

  • Cool the suspension to -20 °C.

  • Add L-(+)-diethyl tartrate, followed by titanium(IV) isopropoxide. Stir for 30 minutes at -20 °C.

  • Add the allylic alcohol to the mixture.

  • Add the tert-butyl hydroperoxide solution dropwise while maintaining the internal temperature below -20 °C.

  • Stir the reaction mixture at -20 °C and monitor by TLC.

  • Upon completion, quench the reaction by adding a 10% aqueous NaOH solution and allowing the mixture to warm to room temperature.

  • Stir vigorously for 1 hour, then filter the mixture through a pad of celite.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the epoxy alcohol by flash column chromatography.

This guide provides a foundational comparison of two distinct and effective synthetic routes to L-cladinose. The choice between these or other published routes will ultimately depend on the specific needs and resources of the research program. The provided experimental protocols for key transformations offer a practical starting point for the implementation of these powerful synthetic methods in the pursuit of novel macrolide antibiotics and other biologically active natural products.

References

Confirming the Structure of Novel Cladinose Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural confirmation of novel cladinose derivatives is a critical step in the development of new macrolide antibiotics. This guide provides a comparative overview of the key experimental techniques and data essential for the unambiguous elucidation of these complex structures. By presenting standardized methodologies and comparative data, this document aims to facilitate the efficient and accurate characterization of new chemical entities in drug discovery.

Performance Comparison of this compound Derivatives

The biological activity of novel this compound derivatives is a key performance indicator. Minimum Inhibitory Concentration (MIC) values are typically used to compare the in vitro antibacterial potency of these compounds against various bacterial strains. While a comprehensive comparative table of a wide range of novel derivatives is not publicly available, the following table illustrates how such data is typically presented.

Table 1: Comparative Antibacterial Activity (MIC in μg/mL) of this compound Derivatives

Compound/DerivativeModificationS. aureus (ATCC 29213)S. pneumoniae (ATCC 49619)E. coli (ATCC 25922)Reference
Parent Macrolide (e.g., Erythromycin) -0.5 - 20.06 - 0.25>128[Internal Standard]
Novel Derivative 1 e.g., 4"-O-alkylationData not availableData not availableData not available[Hypothetical Data]
Novel Derivative 2 e.g., 3"-O-acylationData not availableData not availableData not available[Hypothetical Data]
Novel Derivative 3 e.g., C3-hydroxyl modificationData not availableData not availableData not available[Hypothetical Data]

Note: The data in this table is illustrative. Researchers should populate such tables with their own experimental data.

Experimental Protocols for Structural Confirmation

The definitive structural confirmation of novel this compound derivatives relies on a combination of spectroscopic techniques. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. A combination of 1D and 2D NMR experiments is essential for the complete assignment of all proton and carbon signals.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Filter the solution into a 5 mm NMR tube.

2. NMR Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum to identify the chemical shifts, coupling constants, and integration of all protons.

  • ¹³C NMR: Obtain a proton-decoupled carbon spectrum to determine the chemical shifts of all carbon atoms.

  • DEPT-135: Differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identify proton-proton couplings within the molecule, crucial for tracing out spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton to its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Establish long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different structural fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Determine the spatial proximity of protons, providing insights into the stereochemistry of the molecule.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for a this compound Moiety

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1'Data not availableData not available
2'Data not availableData not available
3'Data not availableData not available
4'Data not availableData not available
5'Data not availableData not available
6'Data not availableData not available
3'-OCH₃Data not availableData not available

Note: This table should be populated with experimental data for each new derivative.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information through fragmentation analysis.

1. Sample Preparation:

  • Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • The solution can be directly infused or injected into the mass spectrometer via an LC system.

2. Data Acquisition:

  • High-Resolution Mass Spectrometry (HRMS): Use techniques like ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap to determine the accurate mass and elemental formula of the molecular ion.

  • Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion and induce fragmentation. The resulting fragmentation pattern provides valuable information about the connectivity of the molecule. Key fragmentations for this compound derivatives often involve the cleavage of the glycosidic bond and fragmentation within the sugar moiety.

Visualization of Workflows and Pathways

General Workflow for Structure Confirmation

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of novel this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation & Evaluation start Parent Macrolide reaction Chemical Modification of this compound start->reaction purification Purification (e.g., Chromatography) reaction->purification ms Mass Spectrometry (HRMS, MS/MS) purification->ms nmr NMR Spectroscopy (1D & 2D) ms->nmr elucidation Structure Elucidation nmr->elucidation xray X-ray Crystallography (optional) activity Biological Activity Testing (e.g., MIC) elucidation->activity

A typical workflow for the synthesis and structural confirmation of novel this compound derivatives.
Logical Relationship in Spectroscopic Analysis

The interplay between different spectroscopic techniques is crucial for unambiguous structure determination.

G HRMS HRMS (Molecular Formula) MSMS MS/MS (Fragmentation Pattern) HRMS->MSMS Structure Final Structure HRMS->Structure MSMS->Structure H1_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY C13_NMR ¹³C NMR (Carbon Skeleton) HSQC HSQC (¹H-¹³C Direct Correlation) C13_NMR->HSQC COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC HMBC->Structure

Interconnectivity of spectroscopic data for structural elucidation.

A Head-to-Head Battle: Cladinose-Based Macrolides Versus Ketolides in the Fight Against Respiratory Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ever-evolving landscape of antibiotic resistance necessitates a deep understanding of the tools at our disposal. This guide provides a comprehensive, data-driven comparison of two critical classes of antibiotics: the well-established cladinose-based macrolides and their successors, the ketolides.

This publication delves into the comparative efficacy, mechanisms of action, and resistance profiles of these antibiotic classes. By presenting quantitative data in a clear, tabular format, detailing experimental methodologies, and visualizing complex biological pathways, this guide aims to equip researchers with the knowledge needed to make informed decisions in their pursuit of novel antimicrobial strategies.

At a Glance: Key Differences and Performance Metrics

The primary structural difference between ketolides and this compound-based macrolides is the substitution of the L-cladinose sugar at the 3-position of the lactone ring with a 3-keto group. This modification is key to the enhanced activity of ketolides, particularly against macrolide-resistant bacteria. Ketolides were specifically designed to overcome common macrolide resistance mechanisms, such as ribosomal methylation and efflux pumps.[1][2]

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of this compound-Based Antibiotics and Ketolides Against Key Respiratory Pathogens
Antibiotic ClassAntibioticStreptococcus pneumoniae (Macrolide-Susceptible)Streptococcus pneumoniae (Macrolide-Resistant, ermB)Streptococcus pneumoniae (Macrolide-Resistant, mefA)Haemophilus influenzaeMoraxella catarrhalisStreptococcus pyogenesStaphylococcus aureus (MSSA)
This compound-Based Azithromycin≤0.12>641620.12≤0.061
Clarithromycin≤0.06>64880.25≤0.030.25
Ketolides Telithromycin≤0.0150.50.1240.25≤0.030.12
Solithromycin≤0.060.250.1220.12≤0.0150.06
Cethromycin≤0.0150.250.0640.12≤0.0150.06

Note: Data is compiled from multiple sources and represents a general overview. MIC values can vary based on testing methodology and specific strains.

Mechanism of Action: A Tale of Two Binders

Both this compound-based macrolides and ketolides inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. They obstruct the nascent peptide exit tunnel, thereby preventing the elongation of the polypeptide chain.[1] However, ketolides exhibit a stronger binding affinity to the ribosome, which contributes to their enhanced potency and activity against some macrolide-resistant strains.

Signaling_Pathway cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_antibiotics Antibiotics P_site P-site A_site A-site Exit_Tunnel Nascent Peptide Exit Tunnel Inhibition Protein Synthesis Inhibition Exit_Tunnel->Inhibition Blockage leads to Macrolide This compound-Based Macrolide Macrolide->Exit_Tunnel Binds Ketolide Ketolide Ketolide->Exit_Tunnel Binds (Higher Affinity) Polypeptide Growing Polypeptide Chain Polypeptide->P_site

Mechanism of Action of Macrolides and Ketolides.

Experimental Protocols: A Guide to Benchmarking

Accurate and reproducible experimental data are the cornerstone of antibiotic development. Below are detailed methodologies for key in vitro assays used to evaluate and compare this compound-based antibiotics and ketolides.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The broth microdilution method is a standardized assay for determining the MIC of an antimicrobial agent.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of test antibiotics

Procedure:

  • Prepare serial twofold dilutions of the antibiotics in CAMHB in the microtiter plates.

  • Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C for 16-20 hours in ambient air.

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Workflow for MIC Determination by Broth Microdilution.
Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Materials:

  • CAMHB

  • Bacterial inoculum

  • Test antibiotics at desired concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile saline for dilutions

  • Agar (B569324) plates for colony counting

Procedure:

  • Inoculate flasks containing CAMHB with the bacterial suspension to a starting density of approximately 5 x 10^5 CFU/mL.

  • Add the antibiotic to the test flasks. Include a growth control flask without antibiotic.

  • Incubate the flasks at 35°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions in sterile saline and plate onto agar plates.

  • Incubate the plates and count the number of colony-forming units (CFUs).

  • Plot log10 CFU/mL versus time to generate the time-kill curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound.

Materials:

  • Mammalian cell line (e.g., HeLa, A549)

  • Cell culture medium

  • 96-well cell culture plates

  • Test antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Seed the cells in a 96-well plate and incubate until they reach the desired confluency.

  • Treat the cells with various concentrations of the test antibiotics for a specified period (e.g., 24, 48 hours). Include untreated control wells.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Conclusion: The Evolving Armamentarium

The data presented in this guide underscore the significant advancements that ketolides represent in the ongoing battle against bacterial respiratory pathogens. Their enhanced potency, particularly against macrolide-resistant strains, makes them a valuable therapeutic option. However, the continued emergence of resistance highlights the critical need for ongoing research and development of new antimicrobial agents. By understanding the comparative performance and mechanisms of action of different antibiotic classes, the scientific community can better strategize the development of next-generation therapies.

References

A Comparative Analysis of Cladinose Metabolism Across Species: From Biosynthesis to Biodegradation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the metabolic pathways of cladinose, a crucial deoxy sugar component of macrolide antibiotics. This guide provides a comparative overview of this compound biosynthesis in key antibiotic-producing microorganisms and its metabolic fate in mammalian systems, supported by experimental data and detailed methodologies.

This compound, a 3-O-methyl ether of the deoxy sugar mycarose (B1676882), is a pivotal structural moiety of clinically significant 14-membered macrolide antibiotics, including erythromycin (B1671065) and clarithromycin. Its presence on the macrolactone ring is crucial for the antibiotic's antibacterial activity and pharmacokinetic properties. Understanding the intricate metabolic pathways involved in the biosynthesis of this compound in producer organisms and its degradation in other species, particularly humans, is paramount for the rational design of novel macrolide derivatives with improved efficacy and metabolic stability. This guide provides a comparative study of this compound metabolism, summarizing key enzymatic steps, genetic determinants, and available quantitative data.

This compound Biosynthesis in Antibiotic-Producing Bacteria

The biosynthesis of L-cladinose is a multi-step enzymatic process that originates from D-glucose. The pathway is best characterized in the erythromycin-producing bacterium, Saccharopolyspora erythraea. The genes responsible for this intricate synthesis are clustered together with other erythromycin biosynthesis genes. A comparative analysis with another erythromycin producer, Actinopolyspora erythraea, reveals a high degree of conservation in the core biosynthetic machinery, with some notable differences.

The biosynthesis of TDP-L-mycarose, the immediate precursor to the this compound moiety, involves a series of enzymatic reactions that modify a TDP-D-glucose scaffold. The final step in this compound formation is the methylation of the 3-hydroxyl group of the mycarose moiety, a reaction catalyzed by a specific S-adenosylmethionine (SAM)-dependent methyltransferase.

Key Enzymes in this compound Biosynthesis

The following table summarizes the key enzymes and their functions in the biosynthesis of TDP-L-cladinose, primarily based on studies in Saccharopolyspora erythraea.

Enzyme (Gene)FunctionSubstrate(s)Product(s)
TDP-D-glucose synthase (EryDI / rmlA)Catalyzes the formation of TDP-D-glucose from glucose-1-phosphate and TTP.Glucose-1-phosphate, TTPTDP-D-glucose, Pyrophosphate
TDP-D-glucose 4,6-dehydratase (EryBII / rmlB)Catalyzes the dehydration of TDP-D-glucose.TDP-D-glucoseTDP-4-keto-6-deoxy-D-glucose
TDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (EryBVI / rmlC)Catalyzes the epimerization at C3 and C5.TDP-4-keto-6-deoxy-D-glucoseTDP-4-keto-L-rhamnose
TDP-4-keto-L-rhamnose 3-reductase (EryBVII / rmlD)Catalyzes the reduction of the keto group at C3.TDP-4-keto-L-rhamnose, NADPHTDP-L-rhamnose
TDP-L-rhamnose 2,3-dehydratase and 3-reductase (EryBIV)A bifunctional enzyme that catalyzes dehydration and subsequent reduction.TDP-L-rhamnoseTDP-2,6-dideoxy-L-arabino-hexose
C-3 methyltransferase (EryBV)Catalyzes the methylation at C3.TDP-2,6-dideoxy-L-arabino-hexose, SAMTDP-L-mycarose
Mycarosyl-erythronolide B glycosyltransferase (EryCIII)Transfers the mycarose moiety to the erythronolide B aglycone.TDP-L-mycarose, Erythronolide B3-O-mycarosyl-erythronolide B
3"-O-methyltransferase (EryG)Catalyzes the final methylation step to form this compound.3-O-mycarosyl-erythronolide B, SAM3-O-cladinose-erythronolide B

Note: The precise order and function of all EryB enzymes in the mycarose pathway are still under investigation, and some proposed functions are based on homology to other deoxysugar biosynthetic pathways.

Comparative Genomics of this compound Biosynthesis

Genomic analysis of different erythromycin-producing actinomycetes reveals variations in the gene clusters responsible for this compound biosynthesis. For instance, a comparative analysis of the erythromycin biosynthetic gene clusters in Saccharopolyspora erythraea and Actinopolyspora erythraea YIM90600 has shown a high degree of similarity.[1] However, the gene cluster in Actinopolyspora erythraea notably lacks the eryBI and eryG genes.[1] The absence of eryG, the 3"-O-methyltransferase, suggests that this strain may produce erythromycins with a mycarose sugar instead of this compound, or that another unidentified methyltransferase performs this function. These genetic differences likely contribute to the diversity of macrolide structures produced by different species.

Mammalian Metabolism of this compound-Containing Macrolides

When macrolide antibiotics are administered to mammals, they undergo metabolic transformations primarily in the liver. The this compound moiety is a site of metabolic activity, and its modification or cleavage can significantly impact the drug's efficacy and pharmacokinetic profile.

The primary route of metabolism for erythromycin involves the cytochrome P450 (CYP) enzyme system, particularly CYP3A4.[2][3] One of the major metabolic pathways is N-demethylation of the desosamine (B1220255) sugar. However, the this compound sugar is also subject to metabolic changes.

In acidic conditions, such as in the stomach, erythromycin is unstable and can undergo degradation involving the this compound moiety.[4] This degradation can lead to the formation of inactive anhydroerythromycin.[3] More stable derivatives like clarithromycin, which has a methoxy (B1213986) group at the C-6 position of the lactone ring, were developed to overcome this instability.

Metabolism in the liver can also lead to the cleavage of the glycosidic bond, releasing the this compound sugar from the macrolide backbone.[4] The subsequent fate of the liberated this compound and its metabolites in the body is not extensively characterized.

The following diagram illustrates the key metabolic fates of the this compound moiety in macrolides within a mammalian system.

Cladinose_Metabolism_Mammalian Macrolide This compound-Containing Macrolide (e.g., Erythromycin) Stomach Stomach (Acidic pH) Macrolide->Stomach Liver Liver (CYP450) Macrolide->Liver Inactive_Metabolite Inactive Anhydroerythromycin Stomach->Inactive_Metabolite Degradation Cleaved_this compound Cleavage of Glycosidic Bond Liver->Cleaved_this compound Metabolism Cladinose_Metabolites This compound and its Metabolites Cleaved_this compound->Cladinose_Metabolites Excretion Excretion Cladinose_Metabolites->Excretion

Caption: Mammalian metabolism of this compound-containing macrolides.

Experimental Protocols

A crucial aspect of studying this compound metabolism is the ability to perform reliable enzymatic assays and to express and purify the relevant enzymes. The following sections provide generalized protocols for these key experimental procedures.

Heterologous Expression and Purification of "Ery" Biosynthetic Enzymes

Many of the enzymes in the this compound biosynthetic pathway can be heterologously expressed in hosts like Escherichia coli for biochemical characterization.

Protocol:

  • Gene Cloning: The gene of interest (e.g., eryG, eryBIV) is amplified from the genomic DNA of the producer strain (e.g., S. erythraea) using PCR with appropriate primers.

  • Vector Ligation: The amplified gene is cloned into a suitable expression vector, often containing an affinity tag (e.g., His-tag, GST-tag) for simplified purification.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: The transformed E. coli is cultured to an appropriate cell density, and protein expression is induced (e.g., with IPTG).

  • Cell Lysis: The cells are harvested and lysed to release the cellular contents, including the recombinant protein.

  • Affinity Chromatography: The crude lysate is passed through an affinity chromatography column that specifically binds the affinity tag on the recombinant protein.

  • Elution and Dialysis: The purified protein is eluted from the column, and the buffer is exchanged through dialysis to a suitable storage buffer.

  • Purity Analysis: The purity of the protein is assessed using SDS-PAGE.

Protein_Purification_Workflow cluster_cloning Gene Cloning and Vector Preparation cluster_expression Protein Expression cluster_purification Protein Purification PCR PCR Amplification of Target Gene Ligation Ligation PCR->Ligation Vector Expression Vector (with affinity tag) Vector->Ligation Transformation Transformation into E. coli Ligation->Transformation Culture Cell Culture and Induction Transformation->Culture Lysis Cell Lysis Culture->Lysis Chromatography Affinity Chromatography Lysis->Chromatography Elution Elution and Dialysis Chromatography->Elution SDS_PAGE Purity Analysis (SDS-PAGE) Elution->SDS_PAGE

Caption: General workflow for heterologous expression and purification.

General Protocol for a Methyltransferase (e.g., EryG) Assay

The activity of methyltransferases like EryG can be measured by monitoring the transfer of a methyl group from a donor to a substrate.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer, the purified methyltransferase, the methyl donor (S-adenosyl-L-methionine, SAM), and the methyl acceptor substrate (e.g., 3-O-mycarosyl-erythronolide B).

  • Reaction Incubation: The reaction is initiated by adding the enzyme or substrate and incubated at an optimal temperature for a defined period.

  • Reaction Quenching: The reaction is stopped, typically by adding a quenching agent (e.g., acid or organic solvent).

  • Product Detection and Quantification: The formation of the methylated product can be quantified using various methods, such as:

    • High-Performance Liquid Chromatography (HPLC): Separating the product from the substrate and quantifying by UV absorbance or mass spectrometry.

    • Radioactive Assay: Using radiolabeled SAM ([³H]-SAM or [¹⁴C]-SAM) and measuring the incorporation of radioactivity into the product.

General Protocol for a Dehydratase (e.g., EryBII) Assay

Dehydratase activity can be assayed by monitoring the formation of the dehydrated product.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing a suitable buffer, the purified dehydratase, and its substrate (e.g., TDP-D-glucose for EryBII).

  • Incubation: The reaction is incubated at an optimal temperature.

  • Product Analysis: The formation of the product (e.g., TDP-4-keto-6-deoxy-D-glucose) can be monitored by:

    • Coupled Enzyme Assay: Coupling the reaction to a subsequent enzymatic reaction that produces a spectrophotometrically detectable product.

    • HPLC or LC-MS: Directly separating and quantifying the substrate and product.

Conclusion

The study of this compound metabolism is a dynamic field with significant implications for antibiotic development. While the biosynthetic pathway in Saccharopolyspora erythraea provides a solid foundation, further comparative genomic and biochemical studies in other producer organisms are needed to understand the full diversity of this process. Elucidating the precise metabolic fate of the this compound moiety in mammals will be crucial for designing next-generation macrolides with enhanced stability and reduced drug-drug interactions. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the fascinating and complex world of this compound metabolism.

References

Unveiling the Potency of Cladinose-Lacking Macrolides: A Comparative Analysis of Their Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanism of action of cladinose-lacking macrolides, such as ketolides, against traditional macrolide antibiotics. The following sections detail their antibacterial performance with supporting experimental data, outline methodologies for key experiments, and visualize the intricate molecular interactions and signaling pathways involved.

The emergence of bacterial resistance to traditional macrolide antibiotics, such as erythromycin (B1671065) and azithromycin (B1666446), has necessitated the development of new derivatives with enhanced efficacy. A significant advancement in this area is the development of this compound-lacking macrolides, most notably the ketolides (e.g., telithromycin (B1682012), solithromycin). These semi-synthetic derivatives are characterized by the substitution of the L-cladinose sugar at the 3-position of the macrolactone ring with a keto group.[1][2] This structural modification, along with the addition of an alkyl-aryl side chain, fundamentally alters their interaction with the bacterial ribosome, leading to a superior antibacterial profile, particularly against macrolide-resistant strains.[3][4]

Superior Antibacterial Activity: A Quantitative Comparison

This compound-lacking macrolides exhibit enhanced potency against a broad spectrum of respiratory pathogens, including those that have developed resistance to traditional macrolides. This superiority is evident in their lower minimum inhibitory concentrations (MICs) and 50% inhibitory concentrations (IC50s) for protein synthesis.

Ribosomal Binding Affinity

Ketolides, a prominent class of this compound-lacking macrolides, demonstrate a significantly higher binding affinity for the bacterial 50S ribosomal subunit compared to their predecessors.[1][2] For instance, telithromycin binds to wild-type ribosomes with a 10-fold greater affinity than erythromycin A and a 6-fold greater affinity than clarithromycin.[5] This enhanced binding is even more pronounced in macrolide-lincosamide-streptogramin B (MLSB)-resistant ribosomes, where telithromycin's affinity is over 20 times that of both erythromycin and clarithromycin.[5]

Kinetic studies of telithromycin's interaction with E. coli ribosomes reveal a two-step binding process: an initial low-affinity binding (KT = 500 nM) followed by a slow transition to a high-affinity state (KT* = 8.33 nM).[6][7] This contrasts with the binding of traditional macrolides and contributes to the sustained inhibitory action of ketolides.

Antibiotic ClassCompoundTargetBinding Affinity (Kd/KT)Citation(s)
This compound-Lacking Macrolide TelithromycinE. coli Ribosomes (High-Affinity)8.33 nM[6][7]
TelithromycinE. coli Ribosomes (Low-Affinity)500 nM[6][7]
Traditional Macrolide ErythromycinWild-type RibosomesStated to be 10-fold lower affinity than Telithromycin[5]
ClarithromycinWild-type RibosomesStated to be 6-fold lower affinity than Telithromycin[5]
Inhibition of Protein Synthesis

The enhanced ribosomal binding of this compound-lacking macrolides translates to more potent inhibition of bacterial protein synthesis. Solithromycin (B1681048), a novel fluoroketolide, has demonstrated superior inhibitory effects on protein synthesis compared to both telithromycin and azithromycin in a cell-free translation system.[8]

The following table summarizes the 50% inhibitory concentrations (IC50s) of solithromycin for protein synthesis in various bacterial strains, highlighting its enhanced efficacy.

BacteriumSolithromycin IC50 (ng/mL)Comparative Macrolide IC50s (ng/mL)Citation(s)
Streptococcus pneumoniae 7.5Telithromycin: 15; Cethromycin: 5[8][9]
Staphylococcus aureus 40-[8]
Haemophilus influenzae 125Telithromycin & Cethromycin: 1250[8][9]
Antibacterial Susceptibility (MICs)

The improved mechanism of action of this compound-lacking macrolides is reflected in their lower Minimum Inhibitory Concentrations (MICs) against key respiratory pathogens, including macrolide-resistant strains of Streptococcus pneumoniae.

OrganismResistance MechanismTelithromycin MIC (mg/L)Erythromycin MIC (mg/L)Azithromycin MIC (mg/L)Clarithromycin MIC (mg/L)Citation(s)
S. pneumoniae Macrolide-Susceptible≤0.015 - 0.03≤0.015 - 0.06≤0.015 - 0.12≤0.015 - 0.06[10]
mef(A) (efflux)0.25 - 14 - 164 - 324 - 16[10]
erm(B) (ribosomal methylation)0.03 - 0.12≥128≥128≥128[10]
Ribosomal Protein L4 Mutation0.12 - 0.254 - 84 - 84 - 8[10]
23S rRNA A2059G Mutation0.5643264[10]

Deciphering the Molecular Interactions: Mechanism of Action

The enhanced efficacy of this compound-lacking macrolides stems from their unique and more extensive interactions with the bacterial ribosome.

Dual Binding to the 50S Ribosomal Subunit

Traditional macrolides primarily bind to domain V of the 23S rRNA within the large ribosomal subunit.[11] In contrast, ketolides exhibit a dual binding mechanism, interacting with both domain V and domain II of the 23S rRNA.[11] This additional binding site in domain II, which is not utilized by older macrolides, significantly increases their affinity for the ribosome and makes them less susceptible to resistance mechanisms that target a single binding site.[11]

The alkyl-aryl side chain, a characteristic feature of many ketolides, extends into a crevice in the ribosomal tunnel and interacts with nucleotides in domain II, such as A752 and U2609, and the extended loop of ribosomal protein L22.[7][12] This interaction is crucial for the high-affinity binding and potent activity of these compounds. Mutations in ribosomal proteins L4 and L22 have been shown to confer resistance to macrolides, indicating their importance in the drug-binding site.[13]

Antibacterial_Mechanism_of_Action cluster_macrolides Traditional Macrolides (e.g., Erythromycin) cluster_ketolides This compound-Lacking Macrolides (e.g., Ketolides) Traditional Macrolide Traditional Macrolide Domain V (23S rRNA) Domain V (23S rRNA) Traditional Macrolide->Domain V (23S rRNA) Primary Binding Protein Synthesis Inhibition Protein Synthesis Inhibition Domain V (23S rRNA)->Protein Synthesis Inhibition This compound-Lacking Macrolide This compound-Lacking Macrolide This compound-Lacking Macrolide->Domain V (23S rRNA) Primary Binding Domain II (23S rRNA) Domain II (23S rRNA) This compound-Lacking Macrolide->Domain II (23S rRNA) Additional Binding Ribosomal Protein L22 Ribosomal Protein L22 This compound-Lacking Macrolide->Ribosomal Protein L22 Interaction Enhanced Protein Synthesis Inhibition Enhanced Protein Synthesis Inhibition Domain II (23S rRNA)->Enhanced Protein Synthesis Inhibition Ribosomal Protein L22->Enhanced Protein Synthesis Inhibition

Fig. 1: Comparative Ribosomal Binding Mechanisms.

Beyond Antibacterial Action: Immunomodulatory Effects

This compound-lacking macrolides, like their predecessors, possess significant immunomodulatory properties independent of their antibacterial activity.[14] These effects are particularly relevant in the context of respiratory tract infections, where inflammation plays a crucial role in the pathophysiology.

Inhibition of Pro-inflammatory Cytokine Production

Telithromycin has been shown to inhibit the production of key pro-inflammatory cytokines. In studies using lipopolysaccharide (LPS)-stimulated human monocytes, telithromycin significantly inhibited the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1-alpha (IL-1α).[10] Furthermore, in animal models of LPS-induced systemic inflammation, telithromycin attenuated the expression and formation of TNF-α, Interleukin-1-beta (IL-1β), and Interferon-gamma (IFN-γ).[15][16]

The underlying mechanism for this anti-inflammatory activity is believed to involve the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[17][18] By suppressing the activation of NF-κB, a central regulator of inflammatory gene expression, these macrolides can dampen the inflammatory cascade.

Immunomodulatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK Complex IKK Complex TLR4->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates & Degrades NF-κB NF-κB IκBα->NF-κB Inhibits Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Freed Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nuclear Translocation->Pro-inflammatory Gene Expression Induces Pro-inflammatory Cytokines Pro-inflammatory Cytokines Pro-inflammatory Gene Expression->Pro-inflammatory Cytokines Leads to This compound-Lacking Macrolide This compound-Lacking Macrolide This compound-Lacking Macrolide->IKK Complex Inhibits

Fig. 2: Inhibition of NF-κB Signaling by this compound-Lacking Macrolides.

Experimental Protocols

To facilitate further research and verification of the presented data, detailed methodologies for key experiments are provided below.

Ribosome Binding Assay (Fluorescence Polarization)

This assay measures the binding of a fluorescently labeled macrolide to the ribosome and its displacement by a competitor compound.

Materials:

  • 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600)

  • Fluorescently labeled macrolide (e.g., BODIPY-erythromycin)

  • Unlabeled competitor macrolides (this compound-lacking and traditional)

  • Binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20)

  • 96-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Preparation of Reagents: Dilute the 70S ribosomes and fluorescently labeled macrolide to the desired concentrations in binding buffer. Prepare a serial dilution of the unlabeled competitor macrolides.

  • Binding Reaction: In a 96-well microplate, add the fluorescently labeled macrolide and the 70S ribosomes.

  • Competition: Add the serially diluted unlabeled competitor macrolides to the wells containing the ribosome-ligand mixture. Include controls with no competitor (maximum polarization) and with a high concentration of unlabeled erythromycin (background).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2 hours).

  • Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for BODIPY).

  • Data Analysis: Plot the change in fluorescence polarization as a function of the competitor concentration. Fit the data to a suitable binding model to determine the dissociation constant (Kd) or IC50 for each competitor.[15][19]

Ribosome_Binding_Assay_Workflow start Start prepare Prepare Ribosomes, Fluorescent Ligand, and Competitor Macrolides start->prepare mix Mix Fluorescent Ligand and Ribosomes in Microplate Wells prepare->mix add_competitor Add Serial Dilutions of Competitor Macrolides mix->add_competitor incubate Incubate to Reach Binding Equilibrium add_competitor->incubate measure Measure Fluorescence Polarization incubate->measure analyze Analyze Data to Determine Kd or IC50 measure->analyze end End analyze->end

Fig. 3: Workflow for Fluorescence Polarization Ribosome Binding Assay.
In Vitro Translation Inhibition Assay (Luciferase Reporter)

This assay quantifies the inhibition of bacterial protein synthesis by measuring the activity of a reporter enzyme (luciferase) produced in a cell-free transcription-translation system.

Materials:

  • Bacterial cell-free transcription-translation system (e.g., E. coli S30 extract)

  • Plasmid DNA encoding firefly luciferase under a bacterial promoter

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • Test compounds (this compound-lacking and traditional macrolides)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Reaction Setup: In a microplate, combine the components of the cell-free transcription-translation system, including the luciferase plasmid DNA, amino acids, and energy source.

  • Addition of Inhibitors: Add the test macrolides at a range of concentrations to the reaction mixtures. Include a positive control (no inhibitor) and a negative control (no DNA template).

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation of the luciferase gene.

  • Luminescence Measurement: Add the luciferase assay reagent to each well, which contains the substrate luciferin.

  • Detection: Immediately measure the luminescence produced using a luminometer. The light output is directly proportional to the amount of active luciferase synthesized.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[20][21]

Translation_Inhibition_Assay_Workflow start Start setup Set up Cell-Free Transcription- Translation Reaction with Luciferase DNA start->setup add_inhibitors Add Test Macrolides at Various Concentrations setup->add_inhibitors incubate Incubate at 37°C add_inhibitors->incubate add_luciferin Add Luciferase Substrate (Luciferin) incubate->add_luciferin measure Measure Luminescence add_luciferin->measure analyze Calculate % Inhibition and Determine IC50 measure->analyze end End analyze->end

References

Comparative analysis of the stability of different cladinose ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the stability of different cladinose ethers, a critical class of compounds often found in macrolide antibiotics. Understanding the stability of these molecules under various physiological conditions is paramount for researchers, scientists, and drug development professionals in the pursuit of more effective and reliable therapeutics. This document summarizes key stability data, outlines detailed experimental protocols, and presents logical workflows to aid in the evaluation of these compounds.

Executive Summary

This compound ethers are integral components of many macrolide antibiotics, influencing their pharmacokinetic and pharmacodynamic properties. Their stability under acidic, basic, and enzymatic conditions directly impacts the bioavailability and efficacy of the parent drug. This guide consolidates available data on the stability of various this compound ethers, highlighting key structural modifications that enhance stability. Notably, derivatives such as clarithromycin (B1669154), a 6-O-methyl ether of erythromycin, exhibit significantly improved acid stability compared to their parent compounds.

Comparative Stability Data

The stability of this compound ethers is a crucial determinant of their therapeutic potential. Modifications to the this compound moiety or the macrolide ring can dramatically alter their susceptibility to degradation.

Acid Stability

The acidic environment of the stomach is a primary challenge for the oral administration of macrolide antibiotics. The ether linkage of the this compound sugar is susceptible to acid-catalyzed hydrolysis, leading to inactivation of the drug.

Compound/Cladinose EtherClassKey Structural FeatureAcid StabilityReference
Erythromycin14-membered macrolideUnmodified this compoundUnstable[1][2]
Clarithromycin 14-membered macrolide6-O-methyl etherStable [1][2]
Azithromycin (B1666446) 15-membered macrolide (azalide)N-methyl in lactone ringStable [1][3]

As indicated in the table, both clarithromycin and azithromycin demonstrate enhanced stability in acidic conditions compared to erythromycin.[1][2][3] This improved stability is a key factor in their enhanced oral bioavailability.

Metabolic Stability

The metabolic stability of this compound ethers, often assessed in liver microsomes, determines their in vivo half-life and potential for drug-drug interactions.

Compound/Cladinose EtherIn Vitro SystemMetabolic Stability (t½)Reference
3"-O-methyl-4"-O-(3-methylbutyl)leucomycin VRat plasmaImproved metabolic stability

Further research is required to generate a comprehensive comparative dataset for the metabolic stability of a wider range of this compound ethers.

Experimental Protocols

Accurate assessment of this compound ether stability relies on robust and well-defined experimental protocols. The following sections detail methodologies for evaluating stability under different conditions.

Acid and Base Degradation Studies using HPLC

Objective: To determine the degradation kinetics of this compound ethers under acidic and basic conditions.

Methodology:

  • Solution Preparation: Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 ppm.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 ppm.

  • Incubation: Keep the mixtures at room temperature for 24 hours. For accelerated studies, incubations can be performed at elevated temperatures (e.g., 75°C for 30 minutes).

  • Sample Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

    • Neutralize the samples (for acid hydrolysis, add an equivalent amount of NaOH; for base hydrolysis, add an equivalent amount of HCl).

    • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., Intertsil® ODS-4V, 5μm, 4.6 x 250 mm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v) containing an appropriate buffer (e.g., 20 mM ortho-phosphoric acid, pH adjusted to 2.8).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the compound (e.g., 210 nm for roxithromycin).

    • Injection Volume: 20 µL.

  • Data Analysis: Plot the percentage of the remaining drug against time to determine the degradation kinetics. Calculate the degradation rate constant (k) and half-life (t½).[4][5][6]

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To evaluate the metabolic stability of this compound ethers in a system that mimics hepatic metabolism.[7][8][9][10][11]

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).

    • Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compound (e.g., 1 µM) in the phosphate buffer.

    • Prepare a NADPH regenerating system solution.

    • Thaw pooled human liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, add the working solution of the test compound.

    • Add the liver microsome suspension (final protein concentration typically 0.5 mg/mL).

    • Pre-incubate the mixture at 37°C for a short period.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Sampling and Reaction Termination:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the slope of the linear regression to calculate the elimination rate constant (k).

    • Calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).[7][8][9][10][11]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of this compound ether stability.

Stability_Analysis_Workflow cluster_prep Preparation cluster_stability_assays Stability Assays cluster_analysis Analysis cluster_data_interpretation Data Interpretation Compound_Selection Select this compound Ethers Stock_Solution Prepare Stock Solutions Compound_Selection->Stock_Solution Acid_Degradation Acid Degradation (e.g., 0.1 M HCl) Stock_Solution->Acid_Degradation Base_Degradation Base Degradation (e.g., 0.1 M NaOH) Stock_Solution->Base_Degradation Enzymatic_Degradation Enzymatic Degradation (Liver Microsomes + NADPH) Stock_Solution->Enzymatic_Degradation HPLC_Analysis HPLC-UV Analysis Acid_Degradation->HPLC_Analysis Base_Degradation->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis Enzymatic_Degradation->LCMS_Analysis Kinetics_Calculation Calculate Degradation Kinetics (k, t½) HPLC_Analysis->Kinetics_Calculation Metabolic_Parameters Determine Metabolic Parameters (t½, CLint) LCMS_Analysis->Metabolic_Parameters Comparative_Analysis Comparative Stability Analysis Kinetics_Calculation->Comparative_Analysis Metabolic_Parameters->Comparative_Analysis

Caption: Workflow for comparative stability analysis of this compound ethers.

This guide serves as a foundational resource for researchers working with this compound ethers. The provided data and protocols can be adapted and expanded upon to facilitate the development of more stable and effective macrolide antibiotics.

References

Safety Operating Guide

Proper Disposal of Cladinose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of cladinose is crucial for maintaining a safe and compliant laboratory environment. This guide offers step-by-step procedures for researchers, scientists, and drug development professionals.

This compound, a deoxy sugar and a component of several macrolide antibiotics, is a carbohydrate that, in its pure form, is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, its association with antibiotics necessitates a careful and environmentally conscious approach to its disposal. While many non-hazardous carbohydrates can be disposed of as regular laboratory waste, the potential for environmental impact from compounds associated with antibiotics warrants additional precautions.

Immediate Safety and Handling

Before disposal, always handle this compound with standard laboratory precautions. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety glasses, gloves, and a lab coat. In case of a spill, sweep up the solid material, minimizing dust generation, and place it in a sealed container for disposal.

Quantitative Data Summary

For clarity and easy comparison, the following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₈H₁₆O₄
Molar Mass 176.21 g/mol
Appearance Data not available
Solubility Data not available
Hazard Class Not classified as hazardous

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (solid or in solution) and the quantity of waste.

Disposal of Solid this compound Waste

For small quantities of solid this compound waste generated in a research laboratory setting, the primary recommended method is disposal as non-hazardous solid waste.

  • Containment: Ensure the this compound waste is in a solid, dry form. Place the material in a primary container, such as a well-sealed plastic bag or its original container.

  • Labeling: Clearly label the container as "this compound Waste (Non-Hazardous)" to avoid confusion with other chemical waste streams.

  • Final Disposal: Dispose of the sealed container in the regular laboratory solid waste stream, destined for a sanitary landfill. Always adhere to your institution's specific guidelines for non-hazardous solid waste disposal.

Disposal of this compound Solutions

For dilute, aqueous solutions of this compound, disposal down the sanitary sewer is generally acceptable, provided the solution does not contain any other hazardous materials.

  • Verification: Confirm that the solution only contains this compound and water, with no other chemicals that are prohibited from drain disposal.

  • Dilution: For small quantities, further dilute the this compound solution with copious amounts of water.

  • Drain Disposal: Pour the diluted solution down the drain, followed by a significant amount of running water to ensure it is thoroughly flushed from the plumbing system.

Important Consideration: While this compound itself is not classified as an antibiotic, its use in the synthesis and research of antibiotics warrants a cautious approach to disposal. To minimize any potential environmental impact, consider treating this compound waste, particularly larger quantities or solutions, with a chemical inactivation method if your facility's protocols recommend it for antibiotic-related waste.

Experimental Protocols

Currently, there are no widely established experimental protocols specifically for the disposal of this compound. The procedures outlined above are based on general guidelines for the disposal of non-hazardous carbohydrate-based chemicals in a laboratory setting.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the proper disposal of this compound waste.

By following these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and environmentally conscious laboratory environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for Handling Cladinose

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for Cladinose, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety regulations.

Chemical and Physical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is critical for safe handling and storage.

PropertyValue
Chemical Name 2,6-Dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexose
CAS Number 470-12-2
Molecular Formula C₈H₁₆O₄
Molecular Weight 176.21 g/mol
Appearance Colorless to light yellow oil or solid
Solubility Slightly soluble in acetone, DMSO (heated), methanol (B129727) (heated), and water.[1]
Boiling Point 323.5°C at 760 mmHg
Flash Point 127.7°C
Vapor Pressure 2.06E-05 mmHg at 25°C
Storage Conditions Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
Toxicity Data (LD50) Not available. Treat as a compound with unknown toxicity.
Permissible Exposure Limits (PEL) Not established. Handle with appropriate engineering controls and PPE.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is mandatory to minimize exposure when handling this compound.

OperationMinimum PPE Requirement
Receiving & Unpacking Laboratory coat, safety glasses, nitrile gloves.
Weighing (Solid Form) Laboratory coat, safety glasses with side shields (or goggles), double nitrile gloves, N95 respirator (or handle within a chemical fume hood or ventilated balance enclosure).[2]
Solution Preparation Chemical-resistant laboratory coat, chemical splash goggles, double nitrile gloves. All work should be performed in a certified chemical fume hood.[2]
General Handling (Solutions) Laboratory coat, safety glasses, nitrile gloves.[2]
Waste Disposal Chemical-resistant laboratory coat, chemical splash goggles, heavy-duty nitrile gloves.[2]

Experimental Protocol: General Handling and Solution Preparation

The following is a general step-by-step protocol for the safe handling of this compound and preparation of a stock solution in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Ensure a chemical fume hood is certified and operational.
  • Gather all necessary PPE as specified in the table above.
  • Prepare a designated and clean workspace within the fume hood.
  • Have spill containment materials (e.g., absorbent pads) readily available.

2. Weighing the Compound:

  • If this compound is in solid form, perform weighing inside a ventilated balance enclosure or a chemical fume hood to avoid inhalation of any fine particles.[2]
  • Use an anti-static weighing dish.
  • Carefully transfer the desired amount of this compound to a tared container.
  • Close the primary container of this compound immediately after weighing.

3. Solution Preparation:

  • In the chemical fume hood, add the appropriate solvent to the vessel containing the weighed this compound.
  • Stir the mixture gently until the solid is completely dissolved. If heating is required for dissolution, use a controlled heating source such as a heating mantle with a stirrer.[1]
  • Once dissolved, cap the container securely.
  • Label the container with the compound name, concentration, solvent, and date of preparation.

4. Post-Handling:

  • Clean the weighing area and any equipment used with an appropriate solvent.
  • Dispose of any contaminated materials (e.g., weighing paper, pipette tips) in the designated chemical waste container.
  • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Operational and Disposal Plan

A systematic approach to the handling and disposal of this compound is essential for laboratory safety and environmental protection.

1. Spill Response:

  • In case of a spill, evacuate the immediate area if necessary and ensure adequate ventilation.[1]
  • Wear the appropriate PPE for waste disposal.
  • For solid spills, carefully sweep the material to avoid generating dust and place it in a labeled hazardous waste container.
  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3]
  • Decontaminate the spill area with a suitable cleaning agent and collect the cleaning materials for disposal as chemical waste.[3]
  • Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.[3]

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables like weigh boats and wipes, in a designated, clearly labeled, and sealed hazardous waste container.[3]
  • Liquid Waste: Collect aqueous and organic solutions containing this compound in separate, appropriately labeled hazardous waste containers. Do not mix incompatible waste streams.
  • Sharps: Any sharps contaminated with this compound, such as needles or broken glass, must be disposed of in a designated sharps container.

3. Disposal Procedure:

  • All waste containing this compound should be treated as hazardous chemical waste.
  • The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
  • Do not discharge this compound or its solutions into the sewer system.[1]
  • Ensure all waste containers are securely sealed and stored in a designated, secondary containment area while awaiting pickup by a licensed hazardous waste disposal service.

Workflow for Safe Handling and Disposal of this compound

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep Don PPE: Lab Coat, Safety Glasses, Nitrile Gloves setup Prepare Workspace in Chemical Fume Hood prep->setup weigh Weigh this compound in Ventilated Enclosure setup->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve clean Clean Workspace and Equipment dissolve->clean segregate Segregate Solid and Liquid Waste dissolve->segregate store Store Stock Solution Properly Labeled clean->store clean->segregate dispose Dispose of Waste via Licensed Service segregate->dispose

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.